molecular formula C10H14N2O2 B111946 4-(Aminomethyl)phenylalanine CAS No. 150338-20-8

4-(Aminomethyl)phenylalanine

Cat. No.: B111946
CAS No.: 150338-20-8
M. Wt: 194.23 g/mol
InChI Key: GNVNKFUEUXUWDV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)phenylalanine is a non-canonical amino acid that serves as a versatile building block in chemical biology and pharmaceutical research. Its core research value lies in its structure, which features a phenylalanine backbone with an additional aminomethyl group at the para position of the aromatic ring. This functional handle allows researchers to conduct site-specific modifications of peptides and proteins . A primary application is in the genetic incorporation of non-canonical amino acids into proteins using engineered pyrrolysyl-tRNA synthetase (PylRS) systems. When used alongside its cognate tRNA, mutant synthetases such as N346A/C348A can incorporate this compound and its derivatives site-specifically at amber mutation sites in E. coli . This enables the synthesis of proteins with diverse bioorthogonal functional groups—such as halides, azides, and alkynes—for subsequent labeling with biochemical probes . This makes this compound a critical tool for probing protein function, studying protein folding, and developing novel biocatalysts. Furthermore, protected derivatives like Boc-D-4-Aminomethylphenylalanine (Fmoc) (CAS 215302-77-5) are commercially available for solid-phase peptide synthesis (SPPS), facilitating the creation of peptides with unique properties and modified backbones . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVNKFUEUXUWDV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1991-96-4
Record name 4-Aminomethylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Introduction: The Significance of 4-(Aminomethyl)phenylalanine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This compound is a non-natural amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structure, featuring a reactive aminomethyl group on the phenyl ring, provides a versatile scaffold for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics.[1][2] This functional handle allows for the introduction of diverse substituents, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Consequently, this compound and its derivatives are crucial building blocks in the design of innovative drugs targeting a wide range of diseases.[3][4] This guide provides an in-depth overview of established and efficient protocols for the synthesis of this valuable amino acid, tailored for researchers and professionals in the pharmaceutical sciences.

Strategic Approaches to the Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and considerations. The choice of a particular strategy often depends on factors such as the desired scale of synthesis, the availability of starting materials, and the required stereochemical purity. This guide will focus on three prominent and field-proven methodologies:

  • Synthesis via Palladium-Catalyzed Carbonylation and Reductive Amination: A robust and scalable approach starting from a protected 4-iodophenylalanine derivative.

  • Synthesis via Electrophilic Amidoalkylation: A cost-effective method utilizing a direct functionalization of the phenylalanine aromatic ring.

  • Synthesis via Reduction of 4-Cyanophenylalanine: A straightforward route involving the chemical reduction of a nitrile precursor.

Protocol 1: Palladium-Catalyzed Carbonylation and Reductive Amination

This elegant three-step synthesis provides a reliable route to N-Boc-4-(aminomethyl)-L-phenylalanine in good overall yield and is amenable to gram-scale preparation.[5] The strategy hinges on the conversion of an aryl iodide to an aldehyde, which is then transformed into the target amine.

Causality Behind Experimental Choices:
  • N-Boc Protection: The use of the tert-butyloxycarbonyl (Boc) protecting group for the alpha-amino group is crucial to prevent side reactions during the subsequent synthetic steps and to ensure the stereochemical integrity of the chiral center.

  • Palladium-Catalyzed Carbonylation/Reduction: This step efficiently introduces the formyl group at the 4-position of the phenyl ring. The in situ reduction of the initially formed acyl palladium species with tributyltin hydride is a key feature, providing the aldehyde in high yield.[5]

  • Oxime Formation: The conversion of the aldehyde to an oxime provides a stable intermediate that is readily reduced to the primary amine.

  • Catalytic Hydrogenation: The final reduction of the oxime is carried out under mild conditions using palladium on carbon (Pd/C) as a catalyst. The specific solvent system of ethanol/aqueous acetic acid is critical for a clean and high-yielding reaction.[5]

Experimental Workflow Diagram:

G cluster_0 Protocol 1: Pd-Catalyzed Route N-Boc-4-Iodo-L-phenylalanine N-Boc-4-Iodo-L-phenylalanine Aldehyde Intermediate Aldehyde Intermediate N-Boc-4-Iodo-L-phenylalanine->Aldehyde Intermediate 1. CO, Pd(PPh3)4 2. Bu3SnH Oxime Intermediate Oxime Intermediate Aldehyde Intermediate->Oxime Intermediate NH2OH·HCl, Et3N N-Boc-4-(Aminomethyl)-L-phenylalanine N-Boc-4-(Aminomethyl)-L-phenylalanine Oxime Intermediate->N-Boc-4-(Aminomethyl)-L-phenylalanine H2, 10% Pd/C EtOH/aq. AcOH

Caption: Workflow for the synthesis of N-Boc-4-(aminomethyl)-L-phenylalanine via a palladium-catalyzed approach.

Step-by-Step Methodology:

Step 1: Synthesis of N-Boc-4-formyl-L-phenylalanine

  • Purge a reaction flask containing N-Boc-4-iodo-L-phenylalanine with carbon monoxide (CO) gas for at least 10 minutes.

  • Add a suitable solvent (e.g., toluene) followed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Introduce tributyltin hydride (Bu₃SnH) to the reaction mixture.

  • Maintain the reaction under a balloon pressure of CO and stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, work up the reaction mixture to isolate the crude aldehyde. Purification can be achieved by flash chromatography.

Step 2: Synthesis of N-Boc-4-(hydroxyiminomethyl)-L-phenylalanine (Oxime)

  • Dissolve the aldehyde from the previous step in ethanol.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) and triethylamine (Et₃N).

  • Heat the mixture at reflux for several hours until the reaction is complete.[5]

  • After cooling, remove the solvent under reduced pressure.

  • Add water and acidify with glacial acetic acid.

  • Extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the oxime, which can be purified by flash chromatography.[5]

Step 3: Synthesis of N-Boc-4-(aminomethyl)-L-phenylalanine

  • Dissolve the oxime in a 4:1 mixture of ethanol and 50% aqueous acetic acid.[5]

  • Add 10% palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the suspension at atmospheric pressure (balloon) at room temperature for approximately 18 hours.[5]

  • Filter off the catalyst and remove the solvent in vacuo.

  • Triturate the resulting residue with ether to obtain the pure N-Boc-4-(aminomethyl)-L-phenylalanine as a solid.[5]

Quantitative Data Summary:
StepReactantsYieldPurityReference
Aldehyde FormationN-Boc-4-Iodo-L-phenylalanine, CO, Pd(PPh₃)₄, Bu₃SnH~90%>95%[5]
Oxime FormationAldehyde, NH₂OH·HCl, Et₃N91%>95%[5]
Oxime ReductionOxime, H₂, 10% Pd/C95%>98%[5]
Overall Yield ~78% [5]

Protocol 2: Electrophilic Amidoalkylation of Phenylalanine

This method offers a more direct and economical route to this compound, starting from readily available phenylalanine.[6] The key transformation is an electrophilic aromatic substitution on the phenylalanine ring.

Causality Behind Experimental Choices:
  • Concentrated Sulfuric Acid: Acts as both the solvent and the catalyst, protonating the N-(hydroxymethyl)trichloroacetamide to generate a reactive N-acyliminium ion, the electrophile in the subsequent Friedel-Crafts-type reaction.

  • N-(Hydroxymethyl)trichloroacetamide: This reagent serves as the source of the aminomethyl group precursor. The trichloroacetamide group is a stable protecting group under the strongly acidic conditions and is later removed by hydrolysis.

  • Hydrolysis: The final step involves the removal of the trichloroacetyl protecting group under basic or acidic conditions to liberate the free aminomethyl group.

Experimental Workflow Diagram:

G cluster_1 Protocol 2: Amidoalkylation Route L-Phenylalanine L-Phenylalanine Amidoalkylated Intermediate Amidoalkylated Intermediate L-Phenylalanine->Amidoalkylated Intermediate N-(Hydroxymethyl)trichloroacetamide Conc. H2SO4 4-(Aminomethyl)-L-phenylalanine 4-(Aminomethyl)-L-phenylalanine Amidoalkylated Intermediate->4-(Aminomethyl)-L-phenylalanine Hydrolysis (e.g., NaOH)

Caption: Workflow for the synthesis of 4-(aminomethyl)-L-phenylalanine via electrophilic amidoalkylation.

Step-by-Step Methodology:

Step 1: Amidoalkylation of Phenylalanine

  • Carefully add L-phenylalanine in portions to concentrated sulfuric acid, maintaining the temperature between 20-25 °C.[6]

  • Add N-(hydroxymethyl)trichloroacetamide in portions to the solution, again keeping the temperature at 20-25 °C.[6]

  • Stir the reaction mixture at this temperature for the specified time (e.g., 24 hours).

  • Quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the solution to precipitate the crude amidoalkylated product.

  • Filter, wash, and dry the solid intermediate.

Step 2: Hydrolysis to this compound

  • Suspend the crude intermediate from the previous step in an aqueous solution (e.g., water or an alcohol/water mixture).

  • Add a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to effect hydrolysis of the trichloroacetamide group.

  • Heat the mixture if necessary to drive the reaction to completion.

  • After cooling, adjust the pH to precipitate the desired this compound. The product can be isolated as a dihydrochloride salt by adjusting the pH to be acidic.[6]

  • Filter, wash with a suitable solvent (e.g., ethanol, ether), and dry the final product.

Quantitative Data Summary:
StepReactantsYieldPurityReference
Amidoalkylation & HydrolysisL-Phenylalanine, N-(hydroxymethyl)trichloroacetamide, H₂SO₄, NaOH~93%>99% chiral[6]

Protocol 3: Reduction of 4-Cyanophenylalanine

This is a conceptually straightforward approach where the aminomethyl group is generated by the reduction of a nitrile functionality. The key challenge lies in the efficient and enantioselective synthesis of the 4-cyano-L-phenylalanine precursor.

Causality Behind Experimental Choices:
  • Synthesis of 4-Cyano-L-phenylalanine: An efficient method for this precursor is the asymmetric alkylation of a glycine Schiff base with 4-cyanobenzyl bromide using a phase-transfer catalyst.[7][8] This allows for good control over the stereochemistry.

  • Nitrile Reduction: The cyano group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Pd/C or Raney Nickel) is a common and effective method.

Experimental Workflow Diagram:

G cluster_2 Protocol 3: Nitrile Reduction Route Glycine Schiff Base Glycine Schiff Base 4-Cyano-L-phenylalanine 4-Cyano-L-phenylalanine Glycine Schiff Base->4-Cyano-L-phenylalanine 1. 4-Cyanobenzyl bromide 2. Phase-Transfer Catalyst 3. Hydrolysis 4-(Aminomethyl)-L-phenylalanine 4-(Aminomethyl)-L-phenylalanine 4-Cyano-L-phenylalanine->4-(Aminomethyl)-L-phenylalanine Reduction (e.g., H2, Pd/C)

Caption: Workflow for the synthesis of 4-(aminomethyl)-L-phenylalanine via reduction of 4-cyanophenylalanine.

Step-by-Step Methodology:

Step 1: Synthesis of 4-Cyano-L-phenylalanine

  • Perform an asymmetric α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 4-cyanobenzyl bromide.[7] This reaction is typically carried out in a biphasic system (e.g., toluene/aqueous KOH) with a chiral phase-transfer catalyst.

  • After the alkylation is complete, hydrolyze the Schiff base and the tert-butyl ester protecting groups using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or aqueous HCl) to yield 4-cyano-L-phenylalanine.[7]

Step 2: Reduction of the Nitrile Group

  • Dissolve the 4-cyano-L-phenylalanine in a suitable solvent (e.g., methanol, ethanol, or an acidic aqueous solution).

  • Add a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.

  • Hydrogenate the mixture under pressure in a hydrogenation apparatus (e.g., a Parr shaker) until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the filtrate to obtain the crude this compound.

  • Purify the product by recrystallization or other suitable methods.

Conclusion: A Versatile Building Block for Advanced Therapeutics

The synthetic protocols detailed in this guide provide robust and reliable methods for the preparation of this compound, a key building block in contemporary drug discovery. The choice between the palladium-catalyzed route, the amidoalkylation method, or the nitrile reduction strategy will depend on the specific needs of the research program, including scale, cost, and available expertise. By understanding the underlying chemical principles and experimental nuances of these syntheses, researchers can efficiently access this valuable non-natural amino acid and its derivatives, paving the way for the development of next-generation therapeutics. The availability of protected versions, such as Fmoc-4-(Boc-aminomethyl)-phenylalanine, further expands its utility in solid-phase peptide synthesis.[3][9]

References

  • Hartman, G. D., & Halczenko, W. (1991). A Convenient Synthesis of 4-Aminomethyl-L-Phenylalanine.
  • Yang, J., Ma, Q., Zhong, Y., Zhu, L., Ge, F., Tao, Y., & Song, P. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74. [Link]
  • Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1993). A simple and inexpensive synthesis of 4-(aminomethyl)-L-phenylalanine. The Journal of Organic Chemistry, 58(19), 5015–5016. [Link]
  • Pharmaffiliates. (2019). N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works.
  • Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1993). A Simple and Inexpensive Synthesis 4-(Aminomethyl)-~-phenylalanine. The Journal of Organic Chemistry, 58(19), 5015-5016. [Link]
  • Miyake-Stoner, S. J., Miller, A. M., & Mehl, R. A. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. Biochemistry, 61(22), 2465–2475. [Link]
  • Anaspec. (n.d.). Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - 1 g.
  • Li, G., Wang, Y., & Wu, Y. (2018).

Sources

Physicochemical properties of 4-(Aminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)phenylalanine

Introduction

This compound is a non-proteinogenic amino acid derivative that has garnered significant attention within the scientific community. Its unique structure, which incorporates the foundational phenylalanine scaffold with an additional aminomethyl group on the phenyl ring, renders it a versatile building block in medicinal chemistry and peptide science.[1] This modification introduces a second basic center, fundamentally altering the molecule's physicochemical profile compared to its proteinogenic parent and opening new avenues for structural modification and bioconjugation.[1][2]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its structural attributes, ionization behavior, and solubility, and provide field-proven, step-by-step protocols for their experimental determination. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Chemical Structure:

IUPAC Name: (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid[3]

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any scientific context. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂[1][3]
Molecular Weight 194.23 g/mol [3]
Appearance Off-white to pale yellow solid[1][3]
CAS Number 150338-20-8[1]
pKa Values Three ionizable groups: • α-Carboxylic Acid (~2-3) • α-Amino Group (~9-10) • Benzylic Amino Group (~10-11) (Experimental determination required)Inferred from structure
LogP / LogD₇.₄ Expected to be low (<0), indicating high hydrophilicity. (Experimental determination required)Inferred from structure
Aqueous Solubility Qualitatively described as favorable. Expected to be pH-dependent.[1]

Ionization Behavior and pH-Dependent Properties

The presence of three distinct ionizable functional groups—the α-carboxylic acid, the α-amino group, and the benzylic aminomethyl group—makes the physicochemical behavior of this compound highly dependent on pH. These groups dictate the molecule's net charge, which in turn influences its solubility, lipophilicity, and interaction with biological targets.

  • pKa₁ (α-Carboxylic Acid): Expected in the range of pH 2-3. Below this pH, the group is protonated (-COOH). Above this pH, it is deprotonated (-COO⁻).

  • pKa₂ (α-Amino Group): Expected in the range of pH 9-10. Below this pH, the group is protonated (-NH₃⁺). Above this pH, it is neutral (-NH₂).

  • pKa₃ (Benzylic Amino Group): Expected in the range of pH 10-11. Below this pH, the group is protonated (-CH₂-NH₃⁺). Above this pH, it is neutral (-CH₂-NH₂).

The molecule will carry a net positive charge at low pH, exist as a zwitterion around neutral pH, and become negatively charged at high pH. The precise pKa values are critical for predicting its state in physiological environments and must be determined empirically.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Physiological pH (e.g., pH 7.4) cluster_high_ph High pH (e.g., pH > 11) low_ph Cationic Form Net Charge: +2 mid_ph Zwitterionic Form Net Charge: 0 low_ph->mid_ph + OH⁻ (pKa₁ & pKa₂) high_ph Anionic Form Net Charge: -1 mid_ph->high_ph + OH⁻ (pKa₃)

Figure 1: Simplified representation of the ionization states of this compound across different pH ranges.

Lipophilicity and Solubility Profile

Lipophilicity: The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is a critical parameter for predicting a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5] Due to its multiple charged groups, this compound is highly polar. Its LogP value is expected to be negative, indicating a strong preference for aqueous environments over lipid-like ones. This hydrophilicity suggests that passive diffusion across biological membranes (like the gut wall or the blood-brain barrier) may be limited, while aqueous solubility for formulation is likely to be high.

Solubility: The molecule's zwitterionic character and multiple polar groups confer favorable aqueous solubility.[1] This solubility is pH-dependent. At very low or very high pH, the molecule carries a net charge, which typically enhances its interaction with water and increases solubility. Minimum solubility is often observed near the isoelectric point (pI), where the net charge is zero.

Experimental Characterization Protocols

To ensure data integrity, direct experimental measurement of key parameters is non-negotiable. The following protocols are presented as self-validating systems for determining the pKa and LogD values.

Protocol: Determination of pKa by Potentiometric Titration

This method is the gold standard for determining the dissociation constants of ionizable groups by monitoring pH changes upon the addition of a titrant.[6]

Expertise & Causality: We employ a two-stage titration (acidification then basification) to ensure all three groups are analyzed from their fully protonated state, providing a complete titration curve from which all pKa values can be derived. Using a constant ionic strength background electrolyte (0.15 M KCl) minimizes activity coefficient fluctuations, ensuring the measured pH accurately reflects proton concentration changes.[7]

Methodology:

  • System Calibration: Calibrate a high-resolution pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C).[7]

  • Sample Preparation: Accurately weigh ~20 mg of this compound and dissolve it in 50 mL of degassed, deionized water containing 0.15 M KCl.

  • Initial Acidification: Place the solution in a jacketed beaker on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with standardized 0.1 M HCl until the pH is stable below 2.0. This ensures all functional groups are fully protonated.[7]

  • Titration with Base: Begin the titration by adding standardized 0.1 M NaOH in small, precise increments (e.g., 0.05 mL). Record the pH value and total volume of titrant added after each increment has fully mixed and the pH reading has stabilized.

  • Endpoint: Continue the titration until the pH reaches ~12.5 to ensure the deprotonation of all groups.[7][8]

  • Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions on the curve).[7] Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against titrant volume to identify the equivalence points more sharply.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (3-point calibration) B Prepare Analyte Solution (in 0.15 M KCl) A->B C Acidify sample to pH < 2 (with 0.1 M HCl) B->C D Titrate with 0.1 M NaOH (record pH vs. Volume) C->D E Plot pH vs. NaOH equivalents D->E F Identify half-equivalence points E->F G Determine pKa values F->G

Figure 2: Workflow for the potentiometric determination of pKa values.

Protocol: Determination of LogD₇.₄ by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.[4][9] We describe the determination of LogD at pH 7.4, which is most relevant for predicting behavior in physiological plasma.

Expertise & Causality: Pre-saturation of the aqueous and organic phases is a critical step to prevent volume changes during the experiment that would skew the final concentration measurements. Using HPLC with UV detection for quantification provides high sensitivity and specificity, allowing for accurate measurements even with small amounts of the compound.[10]

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal volumes of 1-octanol and the PBS buffer in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[4][5]

  • Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.[4][5]

  • Partitioning: In a glass vial, add 2 mL of the pre-saturated 1-octanol and 2 mL of the pre-saturated PBS (pH 7.4). Spike with a small volume (e.g., 20 µL) of the stock solution to achieve a final concentration in the µM range.

  • Equilibration: Cap the vial tightly and shake on an orbital shaker at a constant speed and temperature (e.g., 25°C) for at least 2 hours to allow partitioning to reach equilibrium.[9]

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from the aqueous phase and an aliquot from the 1-octanol phase. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pre-saturated 1-Octanol and PBS (pH 7.4) B Add phases and analyte to vial A->B C Shake to equilibrate B->C D Centrifuge to separate phases C->D E Quantify concentration in each phase via HPLC-UV D->E F Calculate LogD value E->F

Figure 3: Workflow for the shake-flask determination of LogD.

Implications for Drug Development and Research

The physicochemical profile of this compound directly informs its potential and challenges in research and development.

  • Drug Design & Peptide Synthesis: The additional aminomethyl group serves as a valuable handle for chemical modification, allowing for the attachment of other molecules (bioconjugation) or the modulation of peptide structures to enhance stability or activity.[1][2]

  • Formulation: Its high polarity and favorable aqueous solubility are advantageous for developing parenteral (injectable) formulations.

  • Pharmacokinetics (ADME): The low expected lipophilicity suggests that oral bioavailability may be low due to poor passive absorption. Its transport across cellular membranes may rely on amino acid transporters. The high polarity also makes it unlikely to cross the blood-brain barrier, which could be an advantage for drugs intended to act peripherally.

References

  • LogP / LogD shake-flask method - Protocols.io. (2024).
  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Amrita Virtual Lab.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments.
  • Potentiometric Acid-Base Titration Guide. (n.d.). Scribd.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • LogP / LogD shake-flask method v1. (2021). ResearchGate.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences.
  • DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh.
  • Determination of The Pka Values of An Amino Acid. (n.d.). Scribd.
  • Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters Corporation.
  • 4-(Aminomethyl)-L-phenylalanine. (n.d.). American Elements.

Sources

An In-depth Technical Guide to 4-(Aminomethyl)phenylalanine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Aminomethyl)phenylalanine, a non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features offer a valuable scaffold for the synthesis of novel peptides, peptidomimetics, and small molecules with tailored biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile building block.

Core Concepts: Structure and Physicochemical Properties

This compound is a derivative of the essential amino acid L-phenylalanine, distinguished by the presence of an aminomethyl group at the para position of the phenyl ring. This modification introduces a primary amine, offering a secondary site for chemical modification and altering the molecule's overall polarity and basicity compared to its natural counterpart.

The L-isomer of this compound is the most commonly utilized form in biochemical and pharmaceutical research.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Identification Data:

PropertyValueSource(s)
CAS Number 150338-20-8 (L-isomer)[1][2]
Molecular Formula C₁₀H₁₄N₂O₂[1][2]
Molecular Weight 194.23 g/mol [2]
Appearance Off-white to pale yellow solid[1]
IUPAC Name (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid[3]
Synonyms L-Phe(4-CH₂NH₂)-OH, p-(Aminomethyl)-L-Phe-OH, H-Phe(4-CH₂NH₂)-OH[1]
Storage Conditions 0-8 °C[1]

Synthesis and Chemical Reactivity

The synthesis of this compound often involves multi-step procedures starting from protected phenylalanine derivatives. A common strategy involves the introduction of a precursor functional group at the para position, which is subsequently converted to the aminomethyl group.

Illustrative Synthetic Workflow:

A representative synthetic approach is outlined below. This process highlights the necessity of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

synthesis_workflow start N-protected L-Phenylalanine step1 Para-functionalization (e.g., nitration, formylation) start->step1 Reagents: HNO₃/H₂SO₄ or (COCl)₂/AlCl₃ step2 Reduction of nitro group or reductive amination of formyl group step1->step2 Reagents: H₂/Pd-C or NH₃, H₂/Pd-C step3 Protection of the new amino group (e.g., Boc, Fmoc) step2->step3 Reagents: Boc₂O or Fmoc-OSu step4 Deprotection of the alpha-amino and carboxyl groups step3->step4 Reagents: TFA or Piperidine, followed by hydrolysis end_product This compound step4->end_product

Caption: Generalized synthetic workflow for this compound.

The dual amine functionalities of this compound allow for orthogonal protection strategies, a critical aspect in solid-phase peptide synthesis (SPPS). The α-amino group is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, while the side-chain amino group is protected with a Boc (tert-butyloxycarbonyl) group, which is acid-labile. This differential reactivity is fundamental to its application in constructing complex peptide architectures.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a valuable building block in several areas of pharmaceutical research.

Peptide Synthesis and Peptidomimetics

The primary application of this compound is as a non-canonical amino acid in peptide synthesis.[1][4] Its incorporation can confer specific properties to the resulting peptide, such as:

  • Increased Enzymatic Stability: The unnatural structure can render the peptide more resistant to proteolytic degradation.

  • Conformational Constraint: The rigid phenyl ring and the flexible aminomethyl side chain can be used to control the peptide's three-dimensional structure.

  • Introduction of a Reactive Handle: The side-chain amine can be used for bioconjugation, such as attaching polyethylene glycol (PEG), fluorescent dyes, or cytotoxic drugs.[4]

Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS):

spss_workflow cluster_amp Incorporation of this compound resin Solid Support Resin coupling Coupling resin->coupling faa Fmoc-protected Amino Acid faa->coupling deprotection Fmoc Deprotection coupling->deprotection Wash deprotection->coupling Repeat for each amino acid cleavage Cleavage from Resin and Side-chain Deprotection deprotection->cleavage Final deprotection amp Fmoc-4-(Boc-aminomethyl)-L-phenylalanine amp->coupling peptide Purified Peptide cleavage->peptide Purification (e.g., HPLC)

Caption: Workflow for incorporating this compound into a peptide sequence via SPPS.

Small Molecule Drug Design

The this compound scaffold is also a valuable starting point for the synthesis of small molecule drugs. The primary amine on the side chain can serve as a key pharmacophoric feature or as a point for further chemical elaboration to optimize target binding and pharmacokinetic properties. It is particularly explored in the development of therapeutics for neurological disorders.[1][4]

Neuroscience Research

In neuroscience, derivatives of this compound are utilized to probe the structure and function of neurotransmitter systems.[4] Its structural similarity to phenylalanine, a precursor to several neurotransmitters, makes it an interesting tool for studying enzyme-substrate interactions and designing enzyme inhibitors.[4]

Analytical Characterization

The purity and identity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.

Analytical TechniquePurpose
HPLC (High-Performance Liquid Chromatography) To determine purity and chiral purity.[1]
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition.
NMR (Nuclear Magnetic Resonance) Spectroscopy To elucidate the chemical structure and confirm the position of functional groups.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile tool in the arsenal of medicinal chemists and drug developers. Its unique structural features, including the presence of a modifiable side-chain amine, offer significant advantages in the design of novel peptides, peptidomimetics, and small molecules. A thorough understanding of its synthesis, reactivity, and applications is crucial for harnessing its full potential in the development of next-generation therapeutics.

References

  • American Elements. 4-(Aminomethyl)-L-phenylalanine.

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An In-depth Technical Guide to 4-(Aminomethyl)phenylalanine: From Synthesis to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Aminomethyl)phenylalanine, a non-natural amino acid that has emerged as a critical building block in modern drug discovery. We will delve into its historical context, synthetic evolution, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

Introduction: The Rise of a Strategic Molecular Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. Non-natural amino acids have become indispensable tools in this endeavor, offering a means to transcend the limitations of the canonical 20 amino acids and introduce unique structural and functional motifs into peptides and small molecules.[1][2][] this compound, a derivative of the essential amino acid phenylalanine, stands out as a particularly valuable scaffold. Its defining feature—a reactive aminomethyl group attached to the phenyl ring—provides a strategic point for chemical modification, enabling the construction of complex molecular architectures with tailored biological activities.[4][5] This guide will trace the journey of this compound from its chemical synthesis to its application in cutting-edge drug discovery programs.

The Genesis of a Versatile Building Block: A History of Synthesis

While a singular, seminal "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of phenylalanine analogues in the late 20th century. The development of synthetic methodologies for this compound was driven by the growing demand for novel amino acid building blocks in peptide and medicinal chemistry.

A significant milestone in making this compound more accessible to the research community was the work of G. E. Stokker and colleagues, published in The Journal of Organic Chemistry in 1993.[6] Their paper, "A simple and inexpensive synthesis of 4-(aminomethyl)-L-phenylalanine," addressed the need for a practical and scalable synthetic route, suggesting that earlier methods were likely more cumbersome and less efficient. Further evidence of the scientific community's growing interest in this scaffold during this period is a 1990 publication detailing the synthesis of N-substituted derivatives of this compound, indicating that the core molecule was already being actively explored as a platform for further chemical elaboration.[5]

The causality behind these synthetic efforts lies in the unique combination of a rigid aromatic ring and a flexible, reactive aminomethyl side chain. This structure offered chemists a new tool to probe structure-activity relationships (SAR) and to introduce basicity, a key feature for interacting with biological targets, at a precise position on the phenylalanine scaffold.

Experimental Protocol: A Representative Synthetic Approach

The following is a generalized, step-by-step methodology for a common synthetic route to this compound, based on established chemical principles.

Step 1: Synthesis of 4-Cyano-L-phenylalanine

  • Start with a protected L-phenylalanine derivative, such as N-Boc-4-iodo-L-phenylalanine.

  • In a reaction vessel under an inert atmosphere, dissolve the starting material in a suitable organic solvent (e.g., dimethylformamide).

  • Add a cyanide source, such as zinc cyanide, and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

  • Heat the reaction mixture to facilitate the cyanation reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 4-cyano-L-phenylalanine derivative.

  • Purify the product by column chromatography.

Step 2: Reduction of the Cyano Group to an Aminomethyl Group

  • Dissolve the purified 4-cyano-L-phenylalanine derivative in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent, such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or a chemical reducing agent like lithium aluminum hydride.

  • Conduct the reduction under appropriate conditions (e.g., pressure for hydrogenation, controlled temperature for chemical reduction).

  • Monitor the reaction for the disappearance of the starting material.

  • After the reaction is complete, carefully work up the mixture to remove the catalyst and any remaining reducing agents.

  • Isolate the crude 4-(aminomethyl)-L-phenylalanine derivative.

Step 3: Deprotection

  • Treat the protected 4-(aminomethyl)-L-phenylalanine derivative with a suitable deprotecting agent. For a Boc group, this is typically a strong acid like trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC or HPLC.

  • Remove the deprotecting agent and solvent under reduced pressure.

  • Purify the final product, this compound, by recrystallization or chromatography to yield a white to off-white solid.

Mechanism of Action and Biological Significance: A Tale of Two Functions

The biological significance of this compound is primarily realized through its incorporation into larger, pharmacologically active molecules. Its intrinsic biological activity as a standalone molecule is not extensively characterized in publicly available literature. Instead, its value lies in its ability to modulate the properties of peptides and small molecule drugs.

As a Structural Scaffold

The primary role of this compound is as a versatile building block. The aminomethyl group provides a convenient handle for a variety of chemical modifications, including:

  • Peptide Synthesis: It can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The Boc-protected form, Boc-4-(aminomethyl)-L-phenylalanine, is a commercially available reagent for this purpose.[4]

  • Bioconjugation: The amino group can be used to attach other molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs, to a peptide or small molecule scaffold.[4]

  • Pharmacophore Elaboration: The aminomethyl group can be further derivatized to introduce new functional groups that can interact with biological targets, thereby enhancing binding affinity and selectivity.

As a Modulator of Physicochemical and Pharmacokinetic Properties

The introduction of this compound into a drug candidate can significantly alter its properties:

  • Increased Basicity and Solubility: The aminomethyl group is basic and can be protonated at physiological pH, which can improve the aqueous solubility of the parent molecule.

  • Enhanced Target Binding: The positive charge of the protonated aminomethyl group can form ionic interactions with negatively charged residues in a target protein's binding site.

  • Improved Pharmacokinetics: The non-natural structure of this compound can impart resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[7]

Diagram: Logical Relationship of this compound in Drug Design

DrugDesign A This compound (Core Scaffold) B Peptide Backbone Integration A->B SPPS C Small Molecule Conjugation A->C Derivatization D Enhanced Solubility & Basicity A->D E Improved Target Binding Affinity A->E F Increased Metabolic Stability A->F G Novel Therapeutic Candidate B->G C->G D->G E->G F->G

Caption: The central role of this compound in drug design.

Therapeutic Applications and Preclinical Insights

The utility of this compound is evident in its application across various therapeutic areas. While specific preclinical safety and toxicity data for the standalone molecule are not widely published, its incorporation into drug candidates has been explored in several contexts.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Derivatives of 4-aminophenylalanine, a closely related analogue, have been investigated as potent and selective inhibitors of DPP-4, an important target in the treatment of type 2 diabetes.[] Although these initial compounds exhibited limited oral bioavailability, this line of research highlights the potential of phenylalanine analogues with amino-functionalized side chains to interact with the active sites of key metabolic enzymes.[]

Neurological Disorders

The ability to modify amino acid structures for enhanced bioactivity makes this compound and its derivatives valuable in the development of pharmaceuticals targeting neurological disorders.[4] The introduction of this non-natural amino acid can influence neurotransmitter systems and aid in the design of neuroprotective agents.

Peptide-Based Therapeutics

The primary application of this compound is in the synthesis of peptide-based drugs. Its incorporation can lead to compounds with improved stability and novel biological activities. This is particularly relevant in the development of:

  • Enzyme Inhibitors: The modified side chain can be designed to fit into and block the active site of a target enzyme.

  • Receptor Agonists and Antagonists: The unique structural features can modulate the interaction of a peptide with its cell surface receptor.

Table 1: Potential Therapeutic Applications and Rationale for Using this compound

Therapeutic AreaRationale for IncorporationPotential Advantages
Metabolic Diseases (e.g., Diabetes) To serve as a scaffold for inhibitors of key enzymes like DPP-4.Enhanced binding to the active site through the aminomethyl group.
Neurological Disorders To create analogues that can interact with neurotransmitter systems.Improved blood-brain barrier penetration and metabolic stability.
Oncology To develop peptide-drug conjugates for targeted cancer therapy.Provides a site for attaching cytotoxic agents to tumor-targeting peptides.
Infectious Diseases To design antimicrobial peptides with increased stability.Resistance to proteolytic degradation by bacterial enzymes.

Diagram: Experimental Workflow for Evaluating a Novel Peptide Containing this compound

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Peptide Synthesis with Boc-4-(aminomethyl)-L-phenylalanine B Purification (HPLC) A->B C Characterization (Mass Spec, NMR) B->C D Binding Assay (e.g., SPR, ELISA) C->D F Metabolic Stability Assay (Plasma, Microsomes) C->F E Functional Assay (e.g., Enzyme Inhibition, Cell-based) D->E G Pharmacokinetic (PK) Study in Animal Model E->G H Efficacy Study in Disease Model G->H I Preliminary Toxicity Assessment H->I

Caption: A typical workflow for assessing a new therapeutic peptide.

Conclusion and Future Directions

This compound represents a significant advancement in the field of medicinal chemistry, providing a robust and versatile platform for the design of novel therapeutics. While its history is one of gradual evolution rather than a single moment of discovery, its impact is undeniable. The ability to precisely introduce a reactive and functionality-modulating aminomethyl group onto a phenylalanine scaffold has empowered drug discovery scientists to create molecules with enhanced potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on expanding the chemical toolbox of this compound derivatives, exploring new synthetic methodologies to further functionalize the aminomethyl group and the aromatic ring. As our understanding of complex biological pathways deepens, the strategic application of this and other non-natural amino acids will be paramount in developing the next generation of targeted therapies. The journey of this compound serves as a compelling example of how fundamental advances in synthetic chemistry can translate into tangible progress in the pursuit of new medicines.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • The Role of Non-Natural Amino Acids in Advancing Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. PubMed.
  • A simple and inexpensive synthesis of 4-(aminomethyl)-L-phenylalanine.
  • SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry.
  • Boc-4-(aminomethyl)-L-phenylalanine. Chem-Impex.
  • Unn

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The Strategic Integration of 4-(Aminomethyl)phenylalanine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Canonical Twenty

In the landscape of contemporary drug discovery and chemical biology, the twenty canonical amino acids represent but the foundational letters of a vastly expanding molecular alphabet. The strategic incorporation of non-canonical amino acids into peptide and peptidomimetic scaffolds has emerged as a powerful paradigm for modulating therapeutic properties, enhancing biological activity, and overcoming the inherent limitations of natural peptides. Among the diverse repertoire of these synthetic building blocks, 4-(Aminomethyl)phenylalanine stands out as a particularly versatile and impactful analogue.

This technical guide provides an in-depth exploration of the core research applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility in experimental design, provide detailed methodologies for its incorporation, and present a clear-eyed view of its potential to unlock novel therapeutic avenues.

Physicochemical Profile and Strategic Advantages

This compound is a synthetic amino acid that retains the core structure of L-phenylalanine while introducing a reactive and functionally significant aminomethyl group at the para position of the phenyl ring. This seemingly subtle modification imparts a unique combination of properties that can be strategically exploited in drug design.

PropertyDescriptionImplication in Drug Design
Basicity The primary amine of the aminomethyl group provides a site of positive charge at physiological pH.Can introduce or enhance interactions with negatively charged residues in target proteins, improve aqueous solubility, and modulate cell permeability.
Aromaticity The phenyl ring is preserved, allowing for crucial π-π stacking and hydrophobic interactions.Maintains key binding interactions often mediated by the aromatic side chain of phenylalanine in native peptide ligands.
Hydrophilicity The aminomethyl group increases the overall polarity of the side chain compared to phenylalanine.Can improve the pharmacokinetic profile of a peptide by enhancing solubility and potentially reducing non-specific hydrophobic interactions.
Reactivity The primary amine serves as a chemical handle for bioconjugation or further derivatization.Enables the attachment of imaging agents, cytotoxic payloads, or other functional moieties for targeted drug delivery and diagnostic applications.[1]

Table 1. Key Physicochemical Properties of this compound and their Strategic Implications.

Core Application: Peptidomimetics and Enzyme Inhibition

A primary application of this compound is in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability.[2] Its utility is particularly well-documented in the development of enzyme inhibitors.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 a key therapeutic target for the management of type 2 diabetes.[3][4]

The active site of DPP-4 has a preference for substrates with a proline or alanine residue at the P1 position. Phenylalanine analogues, including this compound, have been successfully incorporated into peptidomimetic structures to create potent and selective DPP-4 inhibitors.[5] The aminomethyl group can engage in favorable interactions with key residues in the S1 pocket of the DPP-4 active site, contributing to enhanced binding affinity.

DPP4_Signaling_Pathway cluster_gut Gut (Post-prandial) cluster_pancreas Pancreas cluster_dpp4 DPP-4 Action Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Insulin Release (β-cells) Insulin Release (β-cells) Incretin Hormones (GLP-1, GIP)->Insulin Release (β-cells) stimulates Glucagon Release (α-cells) Glucagon Release (α-cells) Incretin Hormones (GLP-1, GIP)->Glucagon Release (α-cells) inhibits DPP4_Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP4_Enzyme substrate for Glucose Uptake Glucose Uptake Insulin Release (β-cells)->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release (α-cells)->Hepatic Glucose Production stimulates Inactive Incretins Inactive Incretins DPP4_Enzyme->Inactive Incretins degrades to DPP4_Inhibitor DPP-4 Inhibitor (e.g., containing This compound) DPP4_Inhibitor->DPP4_Enzyme blocks

Figure 1. The role of DPP-4 in glucose homeostasis and its inhibition.

Experimental Protocols: Incorporation into Peptides

The incorporation of this compound into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6][7] The key consideration is the protection of the side-chain aminomethyl group to prevent unwanted side reactions during peptide elongation. The most common protecting group for this purpose is Boc (tert-butyloxycarbonyl).

Materials and Reagents
  • Fmoc-4-(Boc-aminomethyl)-L-phenylalanine

  • Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Diisopropylethylamine (DIEA), reagent grade

  • Coupling reagents (e.g., HBTU, HATU, HOBt)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIPS), reagent grade

  • Diethyl ether, anhydrous

Step-by-Step SPPS Workflow

This protocol outlines the manual synthesis of a generic tripeptide (X-Y-Z) where Y is this compound, on a 0.1 mmol scale.

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 1 hour with gentle agitation.[6]

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for Z):

    • In a separate vial, dissolve 3.0 equivalents of the first Fmoc-protected amino acid (Fmoc-Z-OH) and 3.0 equivalents of an activator (e.g., HOBt) in DMF.

    • Add 3.0 equivalents of the coupling reagent (e.g., HBTU).

    • Add 6.0 equivalents of DIEA to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat for this compound: Repeat steps 2-4 using Fmoc-4-(Boc-aminomethyl)-L-phenylalanine.

  • Repeat for X: Repeat steps 2-4 for the final amino acid (Fmoc-X-OH).

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step removes the side-chain protecting groups (including the Boc group on the aminomethyl side chain) and cleaves the peptide from the resin.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Activated Fmoc-AA-OH) deprotection->coupling wash Wash (DMF) coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Precipitation, Purification & Analysis (HPLC, MS) cleavage->purification end End: Purified Peptide purification->end

Figure 2. Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Impact on Peptide Conformation and Biological Activity

The introduction of a non-canonical amino acid like this compound can have a profound impact on the resulting peptide's conformation and, consequently, its biological activity.[8] While the core backbone structure is maintained, the modified side chain can influence local and global folding, receptor binding affinity, and enzymatic stability.

  • Conformational Constraints: The aminomethyl group, while flexible, can introduce new hydrogen bonding possibilities within the peptide or with the solvent, potentially stabilizing specific secondary structures like β-turns.[9]

  • Enhanced Binding Affinity: As seen in the DPP-4 example, the additional functional group can create new, favorable interactions with the target protein that are not possible with the native phenylalanine residue. This can lead to a significant increase in binding affinity and potency.

  • Increased Proteolytic Stability: The presence of a non-natural amino acid can hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

While direct comparative data for peptides containing this compound versus their native counterparts is not abundant in the public literature, studies on other phenylalanine analogs, such as 4-fluorophenylalanine, have demonstrated significant enhancements in receptor affinity.[10] For example, substitution of phenylalanine with 4-fluorophenylalanine in the opioid peptide biphalin resulted in a substantial increase in affinity for both µ- and δ-opioid receptors.[10] A similar principle of enhanced interaction through modified side-chain electronics and sterics can be inferred for this compound.

Applications in Neuroscience Drug Discovery

The unique properties of this compound make it an attractive building block for designing ligands that target central nervous system (CNS) receptors. The ability to modulate basicity and introduce a chemical handle for further modification is particularly valuable in the development of brain-penetrant molecules and PET ligands.[11]

While specific examples are still emerging, the incorporation of this compound into peptide and non-peptide scaffolds could be used to:

  • Target G-Protein Coupled Receptors (GPCRs): Many neuropeptides that act on GPCRs contain phenylalanine. Replacing it with this compound could lead to novel agonists or antagonists with altered selectivity and pharmacokinetic profiles.[12]

  • Develop CNS PET Ligands: The aminomethyl group can serve as a site for radiolabeling, facilitating the development of PET tracers to study receptor occupancy and disease progression in the brain.[13]

  • Modulate Neurotransmitter Systems: The structural similarity to phenylalanine, a precursor to several neurotransmitters, suggests that derivatives of this compound could be designed to interact with transporters or enzymes involved in neurotransmitter metabolism.

Conclusion and Future Perspectives

This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique combination of aromaticity, basicity, and reactivity allows for the rational design of peptidomimetics and other bioactive molecules with enhanced properties. The successful application of this amino acid analog in the development of DPP-4 inhibitors highlights its potential to address significant therapeutic challenges.

As our understanding of structure-activity relationships continues to deepen, and as synthetic methodologies become more sophisticated, the applications of this compound are poised to expand further. Its role in creating more stable, potent, and selective peptide-based therapeutics, particularly in the fields of metabolic disease and neuroscience, will undoubtedly continue to be an area of active and fruitful research.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • Boc-4-(aminomethyl)-L-phenylalanine - Chem-Impex. (URL not available)
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL not available)
  • Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PubMed Central. (URL: [Link])
  • New peptidomimetics compounds (1-12) as DPP4 inhibitors.
  • Solid Phase Peptide Synthesis (SPPS)
  • Methods and protocols of modern solid phase peptide synthesis. (URL not available)
  • Mechanistic Study of Novel Dipeptidyl Peptidase IV Inhibitory Peptides from Goat’s Milk Based on Peptidomics and In Silico Analysis - MDPI. (URL: [Link])
  • Introduction to Peptide Synthesis - PMC - NIH. (URL: [Link])
  • Solid-Phase Peptide Synthesis - OUCI. (URL: [Link])
  • Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed. (URL: [Link])
  • Visualized and Quantitative Conformational Analysis of Peptidomimetics - PMC. (URL: [Link])
  • Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC. (URL: [Link])
  • Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide...
  • Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores - PMC - NIH. (URL: [Link])
  • Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed. (URL: [Link])
  • Novel approaches in the design of CNS drug candidates and PET ligands - Morressier. (URL: [Link])
  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC - NIH. (URL: [Link])
  • Comparative Mode of Action of the Antimicrobial Peptide Melimine and Its Derivative Mel4 Against Pseudomonas Aeruginosa - PubMed. (URL: [Link])
  • Strategies to facilitate the discovery of novel CNS PET ligands - PMC - PubMed Central. (URL: [Link])
  • Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities - MDPI. (URL: [Link])

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A Technical Guide to the Spectroscopic Characterization of 4-(Aminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the non-canonical amino acid 4-(aminomethyl)phenylalanine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with data from closely related analogs to offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct, publicly available spectra for this specific compound are limited, this guide establishes a robust framework for its identification and structural verification.

Introduction to this compound: A Unique Building Block

This compound is a derivative of the natural amino acid phenylalanine, distinguished by an aminomethyl group at the para-position of the phenyl ring. This modification introduces a secondary basic center, enhancing its potential for creating novel peptide structures with unique conformational properties and biological activities. Its applications are primarily in peptide synthesis and pharmaceutical development, where it serves as a versatile building block for creating therapeutic peptides and other bioactive molecules.[1][2][3] Accurate structural elucidation through spectroscopic methods is paramount for its effective utilization in research and development.

The molecular structure of this compound is presented below. This structure forms the basis for all subsequent spectroscopic predictions.

Figure 1: Molecular structure of this compound with key atoms labeled for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the presence of two amino groups and a carboxylic acid, the spectrum will be highly dependent on the solvent and pH. In a deuterated solvent like D₂O, the labile protons of the amino and carboxyl groups will exchange with deuterium and will not be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Data
Aromatic (C₆H₄)7.2 - 7.4Multiplet (AA'BB' system)4HThe para-substituted aromatic ring will give rise to two sets of chemically equivalent protons. This is similar to the aromatic signals in phenylalanine, which appear around 7.3-7.4 ppm.[4]
α-H~4.0Doublet of doublets (dd) or Triplet (t)1HThe alpha-proton is coupled to the two diastereotopic β-protons. Its chemical shift is influenced by the adjacent amino and carboxyl groups. For comparison, the α-H in phenylalanine in D₂O is at approximately 3.98 ppm.[4]
β-H₂~3.1 - 3.3Multiplet2HThese protons are diastereotopic and coupled to the α-H, resulting in a complex multiplet. In phenylalanine, these protons appear as a multiplet around 3.1-3.3 ppm.[4]
-CH₂-NH₂~3.8 - 4.0Singlet (s)2HThe benzylic protons of the aminomethyl group are expected to be a singlet as they are not coupled to other protons. In a related precursor, N-Boc-4-aminomethyl-L-phenylalanine, the benzylic protons appear as a singlet at 3.82 ppm.[5]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale and Comparative Data
Carboxyl (-COOH)170 - 175The chemical shift of the carboxylic acid carbon is characteristic. In phenylalanine, it appears around 176 ppm.[4]
Aromatic C (quaternary, C-NH₂)130 - 140The carbon attached to the aminomethyl group will be downfield due to substitution.
Aromatic CH128 - 132The aromatic carbons will have chemical shifts similar to those in phenylalanine, which are observed around 130-132 ppm.[4]
α-C55 - 60The alpha-carbon is in a typical range for amino acids. In phenylalanine, it is at approximately 58.7 ppm.[4]
β-C35 - 40The beta-carbon's chemical shift is influenced by the aromatic ring. In phenylalanine, it is around 39.1 ppm.[4]
-CH₂-NH₂40 - 45This benzylic carbon is expected in this region due to the attached nitrogen.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., DSS or TMS).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure high resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An overnight acquisition may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amino, carboxylic acid, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeRationale and Comparative Data
O-H (Carboxylic Acid)2500 - 3300 (broad)StretchingThe broadness is due to hydrogen bonding. This is a characteristic feature of carboxylic acids.
N-H (Amino groups)3200 - 3500StretchingThe primary amino groups will show two bands in this region. This is consistent with the IR spectra of other amino acids.[6][7]
C=O (Carboxylic Acid)1700 - 1725StretchingThe carbonyl stretch of the carboxylic acid is a strong, sharp peak.
C=C (Aromatic)1450 - 1600StretchingThese absorptions are characteristic of the phenyl ring. Phenylalanine shows similar peaks.[6]
N-H (Amino groups)1550 - 1650BendingThe scissoring vibration of the NH₂ groups.
C-N1000 - 1250StretchingThese bands correspond to the stretching vibrations of the C-N bonds of the amino groups.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zRationale
[M+H]⁺195.23The protonated molecular ion is expected to be the base peak in positive ion mode ESI-MS. The molecular formula is C₁₀H₁₄N₂O₂ and the molecular weight is 194.23 g/mol .[8][9]
[M-H]⁻193.21The deprotonated molecular ion would be observed in negative ion mode.
Fragmentation IonsVariesCommon fragmentation pathways include the loss of H₂O, CO₂, and the cleavage of the side chain.
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

MS_Fragmentation cluster_workflow Mass Spectrometry Workflow Sample This compound (in solution) ESI Electrospray Ionization (ESI) Sample->ESI MS1 Mass Analyzer 1 (Select [M+H]⁺) ESI->MS1 [M+H]⁺ CID Collision Cell (CID) (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Detect Fragments) CID->MS2 Spectrum Mass Spectrum ([M+H]⁺ and Fragments) MS2->Spectrum

Figure 2: A generalized workflow for obtaining structural information of this compound using tandem mass spectrometry.

Conclusion

The structural characterization of this compound relies on a combination of modern spectroscopic techniques. This guide has provided a detailed overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and supported by comparative data from related molecules. The provided protocols offer a starting point for researchers to obtain high-quality data for this unique and valuable non-canonical amino acid, ensuring its purity and structural integrity for applications in peptide synthesis and drug discovery.

References

  • A Convenient Synthesis of 4-Aminomethyl-L-Phenylalanine. Synthetic Communications.
  • SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry.
  • 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem. PubChem. [Link]
  • 4-(Aminomethyl)-L-phenylalanine | AMERICAN ELEMENTS ®. American Elements. [Link]
  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159).
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).
  • Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - 1 g - Anaspec. Anaspec. [Link]
  • 4-Amino-L-phenylalanine Hydrochloride 99+% (HPLC)
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).
  • Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem. PubChem. [Link]
  • bmse000045 L-Phenylalanine at BMRB. Biological Magnetic Resonance Bank. [Link]
  • FT-IR spectra of phenylalanine: pure (in black) and in water (in red).... - ResearchGate.
  • IR spectra of ChCl -L-Phenylalanine range from 400 to 4000 cm -1 at ambient temperature.

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An In-depth Technical Guide to the Solubility and Stability of 4-(Aminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)phenylalanine is a non-canonical amino acid that has garnered significant interest within the fields of medicinal chemistry and drug development. Its unique structure, featuring an additional aminomethyl group on the phenyl ring, provides a valuable building block for synthesizing peptides and peptidomimetics with modified properties.[1] This functional group can alter the charge, polarity, and binding interactions of the parent molecule, making it a key component in the design of novel therapeutics, including enzyme inhibitors and neuroprotective agents.[1]

The successful integration of this compound into drug development pipelines is fundamentally dependent on a thorough understanding of its physicochemical properties. Solubility and stability are paramount among these, as they directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] This guide provides a comprehensive technical overview of the theoretical and practical considerations for characterizing the solubility and stability of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in any solubility or stability investigation.

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid[4]
Synonyms L-Phe(4-CH2NH2)-OH, p-(Aminomethyl)-L-Phe-OH[1][5]
CAS Number 150338-20-8[1]
Molecular Formula C₁₀H₁₄N₂O₂[1][5]
Molecular Weight 194.23 g/mol [1][5]
Appearance Off-white to pale yellow solid[1][4]
Storage Conditions 0-8 °C, protect from light and moisture[1]

The structure of this compound contains three ionizable groups: the α-carboxylic acid, the α-amino group, and the side-chain aminomethyl group. This makes the molecule ampholytic, capable of existing as a zwitterion, a cation, or an anion depending on the pH of the solution. This behavior is the primary determinant of its aqueous solubility profile.[6]

Solubility Profile

Solubility dictates the concentration of a drug that can be achieved in solution, impacting everything from in vitro assays to final dosage form design. For an ionizable molecule like this compound, the pH-solubility profile is the most critical characterization.

Theoretical Framework: The Role of pH

Amino acids exhibit their lowest solubility at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.[6] At pH values below the pI, the amino groups become protonated, leading to a net positive charge and increased solubility as the cationic salt. Conversely, at pH values above the pI, the carboxylic acid group is deprotonated, resulting in a net negative charge and increased solubility as an anionic salt.[7] The broad pH range over which some amino acids exhibit low solubility underscores the importance of experimental determination.[7]

Experimental Workflow: Determining the pH-Solubility Profile

The gold-standard method for determining equilibrium solubility is the shake-flask method. This involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare a series of buffers (e.g., pH 2 to 12) add_solid Add excess solid this compound to each buffer in separate vials prep_buffers->add_solid agitate Agitate vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours add_solid->agitate check_eq Periodically sample to confirm equilibrium is reached (concentration plateau) agitate->check_eq separate Separate solid from supernatant (centrifugation or filtration) check_eq->separate measure_ph Measure final pH of the supernatant separate->measure_ph quantify Quantify concentration in supernatant (e.g., using a stability-indicating HPLC-UV method) separate->quantify plot_data Plot Solubility (mg/mL or mM) vs. Final Equilibrium pH measure_ph->plot_data quantify->plot_data

Caption: Workflow for generating a pH-solubility profile.

Detailed Protocol: Equilibrium Solubility Determination

Objective: To determine the aqueous solubility of this compound at various pH values.

Materials:

  • This compound solid

  • Calibrated pH meter

  • Analytical balance

  • Thermostatic shaker

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare a range of aqueous buffers. For each pH point, place a sufficient amount of solid this compound into a glass vial to ensure an excess of solid will remain after equilibrium. A starting point is 10-20 mg per mL of buffer.

  • Equilibration: Add a known volume of the respective buffer to each vial. Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours. It is advisable to take samples at 24 and 48 hours to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[8]

  • Sample Processing: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant. Clarify the supernatant by centrifuging at high speed (~14,000 rpm for 10 minutes) or by filtering through a chemically compatible syringe filter to remove all undissolved solids.

  • Analysis:

    • Measure the final pH of the clarified supernatant, as it may differ slightly from the initial buffer pH.

    • Accurately dilute the clarified supernatant with an appropriate mobile phase or solvent.

    • Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.[9][10]

  • Data Reporting: Report the solubility in mg/mL or mM as a function of the final measured pH.

Stability Profile and Forced Degradation

Stability testing is essential for identifying potential degradation pathways, determining shelf-life, and developing stable formulations.[3][11] Forced degradation, or stress testing, is an integral part of this process, where the compound is subjected to harsh conditions to accelerate its decomposition.[12][13] This helps in the development and validation of stability-indicating analytical methods.[14]

The Rationale for Forced Degradation

The objective of forced degradation is not to completely destroy the molecule but to induce a target degradation of approximately 5-20%.[12][14] This level of degradation is generally sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions. These studies are mandated by regulatory agencies like the FDA and EMA and are described in ICH guidelines.[11][15]

Experimental Workflow: A Comprehensive Forced Degradation Study

The following diagram outlines a typical workflow for conducting forced degradation studies.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation prep_sol Prepare stock solution of This compound (e.g., 1 mg/mL in water or methanol:water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_sol->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep_sol->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep_sol->oxid therm Thermal (e.g., 80°C, solid & solution) prep_sol->therm photo Photolytic (ICH Q1B light exposure, solid & solution) prep_sol->photo prep_solid Prepare solid-state samples prep_solid->therm prep_solid->photo sample Sample at time points (e.g., 0, 2, 8, 24 hr) acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize acid/base samples sample->neutralize analyze Analyze all samples with a stability-indicating HPLC method neutralize->analyze eval Evaluate % Degradation Identify Degradants Assess Peak Purity analyze->eval pathway Elucidate Degradation Pathways eval->pathway

Caption: Workflow for a forced degradation study.

Detailed Protocols: Forced Degradation Conditions

The following conditions are typical starting points and should be adjusted based on the observed stability of the molecule to achieve the target degradation.[12][16] A solution of 1 mg/mL is often recommended for these studies.[12]

Degradation TypeExperimental ConditionsSampling & AnalysisCausality and Insights
Acid Hydrolysis Mix sample solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.Sample at T=0, 2, 8, 24 hours. Neutralize with NaOH before HPLC analysis.Tests for lability of functional groups (e.g., amides, esters, though none are present here) and potential for acid-catalyzed reactions on the aromatic ring or side chains.
Base Hydrolysis Mix sample solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at room temperature.Sample at T=0, 2, 8, 24 hours. Neutralize with HCl before HPLC analysis.Evaluates susceptibility to base-catalyzed degradation. The primary amino groups could be involved in reactions under strong basic conditions.
Oxidation Mix sample solution with 3-6% H₂O₂. Keep at room temperature, protected from light.Sample at T=0, 2, 8, 24 hours. Analyze directly by HPLC.The primary amino groups and the benzylic position are potential sites of oxidation. This study is critical for assessing stability in the presence of peroxide impurities from excipients.
Thermal Degradation Incubate solutions and solid powder samples in a controlled oven at an elevated temperature (e.g., 80°C).Sample solutions at intervals. For solid, dissolve a weighed amount at each time point for analysis.Determines intrinsic thermal stability. Important for defining shipping and storage conditions and for processes involving heat, like spray drying.[17]
Photostability Expose solutions and solid powder samples to a light source as specified in ICH Q1B guidelines (combination of UV and visible light).Analyze samples after the specified exposure period. Run a dark control in parallel.The phenylalanine aromatic ring is a chromophore that can absorb UV light, potentially leading to photodegradation.[18][19] This is crucial for packaging decisions.[11]

Stability-Indicating Analytical Methodology

A robust analytical method is the cornerstone of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately measure the decrease in the concentration of the API and simultaneously resolve it from its degradation products, excipients, and impurities.[13][14]

Protocol: Representative Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from potential degradation products.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm A standard reversed-phase column providing good retention and resolution for polar and non-polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water Provides a low pH to ensure consistent protonation of amino groups, leading to sharp peaks. Acts as an ion-pairing agent.[20]
Mobile Phase B Acetonitrile A common organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minutes, then hold for 5 min, and re-equilibrate for 5 min. A gradient is essential to elute both the polar parent compound and potentially more non-polar degradation products formed during stress testing.[20]
Flow Rate 1.0 mL/min A typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.
Detection UV at 220 nm and 254 nm 220 nm provides general detection for the peptide bond-like structure, while 254 nm is sensitive to the aromatic ring. A DAD is preferred to assess peak purity.

| Injection Vol. | 10 µL | A standard injection volume. |

System Suitability: Before analyzing samples, the system's performance must be verified. This involves injecting a standard solution multiple times to check for:

  • Tailing Factor: Should be ≤ 2.0 for the API peak.

  • Theoretical Plates: Should be ≥ 2000.

  • %RSD of Peak Area: Should be ≤ 2.0% for replicate injections.

Interplay of Physicochemical Properties in Drug Development

The data generated from solubility and stability studies are not isolated pieces of information. They are interconnected and form the basis for critical decisions throughout the drug development process.

Caption: Relationship between core physicochemical properties.

Conclusion

A comprehensive characterization of the solubility and stability of this compound is a non-negotiable prerequisite for its effective use in research and pharmaceutical development. The pH-dependent solubility, governed by its zwitterionic nature, must be experimentally determined to guide formulation. Concurrently, a rigorous forced degradation study, underpinned by a validated stability-indicating analytical method, is crucial for identifying liabilities, elucidating degradation pathways, and establishing appropriate storage and handling protocols. The methodologies and insights presented in this guide provide a robust framework for generating the high-quality data necessary to advance molecules containing this valuable amino acid derivative from the laboratory to clinical application.

References

  • Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharmaguideline.
  • Huynh-Ba, K. (n.d.).
  • ResolveMass Laboratories Inc. (2025).
  • Creative Biolabs.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • LSC Group. ICH Stability Guidelines.
  • Sciencevivid. (2023).
  • University of Ankara. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
  • Chem-Impex. Boc-4-(aminomethyl)-L-phenylalanine.
  • Chem-Impex. 4-(Aminomethyl)-L-phenylalanine.
  • American Elements. 4-(Aminomethyl)-L-phenylalanine.
  • Microbe Notes. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products.
  • Le, T. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing.
  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Santa Cruz Biotechnology. 4-(Aminomethyl)-L-phenylalanine.
  • Lee, C. K., et al. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Photochemical & Photobiological Sciences.
  • Lee, D. K., et al. (1995). A Simple and Inexpensive Synthesis 4-(Aminomethyl)-~-phenylalanine.
  • Chem-Impex. Boc-4-(Fmoc-aminomethyl)-L-phenylalanine.
  • Nathanael, J. G., & Wille, U. (2023). Phenylalanine Residues Are Very Rapidly Damaged by Nitrate Radicals (NO3 ⋅) in an Aqueous Environment. Chembiochem.
  • Avdeef, A. (n.d.).
  • ResearchGate. (n.d.).
  • Cell Biolabs, Inc. Phenylalanine Assay Kit.
  • Wendel, U., et al. (1997).
  • Chen, Y-C., & Lin, C-W. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria.
  • Adebayo, A. S., et al. (2022). Detrimental Effects of Elevated Temperatures on the Structure and Activity of Phenylalanine Ammonia Lyase-Bovine Serum Albumin Mixtures and the Stabilizing Potential of Surfactant and Sugars. AAPS PharmSciTech.
  • Pop, R., et al. (2012). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. Clujul Medical.
  • Michalczyk, J., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Physical Chemistry Chemical Physics.

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A Technical Guide to the Theoretical Modeling of 4-(Aminomethyl)phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Aminomethyl)phenylalanine (AmpF) in Peptide Design

In the landscape of drug discovery and materials science, peptides stand out for their high specificity and biological activity. However, their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to overcome these limitations. This compound (AmpF), a synthetic amino acid, is of particular interest. Its structure, which extends the phenylalanine side chain with a reactive aminomethyl group, introduces unique structural and chemical properties. This modification can impart increased proteolytic resistance, modulate receptor binding affinity, and introduce a site for further chemical conjugation.

This guide provides a comprehensive technical overview of the theoretical and computational methodologies required to model peptides containing AmpF. We will delve into the critical steps of force field parameterization, molecular dynamics simulations, and conformational analysis, offering field-proven insights to guide researchers in this specialized area of computational peptidology.[1]

The Foundational Challenge: Parameterization of a Non-Canonical Amino Acid

The predictive power of molecular simulations hinges on the accuracy of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. While high-quality, transferable parameters exist for the 20 canonical amino acids, the vast chemical space of ncAAs, including AmpF, is largely uncharted territory.[2] Consequently, a crucial prerequisite for any meaningful simulation of AmpF-containing peptides is the development of custom force field parameters.[2][3][4][5][6] This process ensures that the unique electronic and steric properties of the AmpF residue are accurately represented.

The parameterization workflow is a multi-step process that requires careful attention to detail to ensure compatibility with existing force fields like AMBER or CHARMM.[2] The general approach involves a combination of quantum mechanical (QM) calculations and classical mechanical (MM) optimization.

Diagram: General Workflow for ncAA Parameterization

Parameterization_Workflow cluster_QM Quantum Mechanics (QM) Calculations cluster_MM Force Field Parameter Derivation cluster_Validation Validation QM_Opt Geometry Optimization (e.g., HF/6-31G*) QM_ESP Electrostatic Potential Calculation QM_Opt->QM_ESP QM_Hessian Hessian Calculation (for vibrational analysis) QM_Opt->QM_Hessian Charge_Fit Charge Fitting (e.g., RESP) QM_ESP->Charge_Fit Bond_Angle_Fit Bond and Angle Parameter Fitting QM_Hessian->Bond_Angle_Fit Dihedral_Fit Dihedral Parameter Fitting Charge_Fit->Dihedral_Fit Bond_Angle_Fit->Dihedral_Fit VDW_Assign Assign van der Waals Parameters Dihedral_Fit->VDW_Assign MD_Sim Molecular Dynamics Simulation of Dipeptide VDW_Assign->MD_Sim Conformer_Analysis Conformational Analysis MD_Sim->Conformer_Analysis Compare_QM Compare MM vs. QM Energies Conformer_Analysis->Compare_QM end Final Parameter Set Compare_QM->end start Define AmpF-dipeptide (e.g., Ace-AmpF-NMe) start->QM_Opt

Caption: A generalized workflow for the parameterization of a non-canonical amino acid like AmpF.

Experimental Protocol: Step-by-Step Parameterization of AmpF

This protocol outlines the key steps for generating AMBER-compatible parameters for an AmpF residue.

1. Quantum Mechanical Calculations:

  • Objective: To obtain a high-quality description of the AmpF geometry, electronic distribution, and vibrational frequencies.

  • Methodology:

    • Construct a capped AmpF dipeptide (e.g., N-acetyl-AmpF-N'-methylamide) to represent the peptide backbone environment.

    • Perform a geometry optimization of the dipeptide using a QM method. A common starting point is the Hartree-Fock method with a 6-31G* basis set (HF/6-31G*).[7]

    • Using the optimized geometry, calculate the electrostatic potential (ESP) on a grid of points surrounding the molecule.

    • Perform a Hessian calculation to obtain the vibrational frequencies, which can be used to derive bond and angle force constants.

2. Derivation of Atomic Charges:

  • Objective: To assign partial atomic charges that accurately reproduce the QM electrostatic potential.

  • Methodology:

    • Use the Restrained Electrostatic Potential (RESP) fitting procedure.[3][4] This method fits the atomic charges to the previously calculated ESP.

    • The RESP approach is advantageous as it often leads to more transferable charges compared to other methods. The charges for the acetyl and N-methylamide capping groups should be constrained to be consistent with the chosen base force field (e.g., Amber ff14SB).[3][4]

3. Derivation of Bonded Parameters:

  • Objective: To determine the force constants and equilibrium values for bonds, angles, and dihedrals involving the AmpF side chain.

  • Methodology:

    • Bonds and Angles: These parameters can be initially obtained from analogy to similar chemical groups in the General Amber Force Field (GAFF). For higher accuracy, they can be derived from the Hessian matrix calculated in the QM step.

    • Dihedral Angles: These are often the most critical parameters for determining the conformational preferences of the side chain.

      • Perform a series of constrained QM geometry optimizations where the key dihedral angles of the AmpF side chain are systematically rotated.

      • Fit the resulting QM energy profile to the dihedral term of the molecular mechanics potential energy function to obtain the force constants and phase angles.

4. Assignment of van der Waals Parameters:

  • Objective: To define the non-bonded Lennard-Jones parameters for the atoms in the AmpF residue.

  • Methodology:

    • These parameters are typically transferred from existing atom types in the base force field (e.g., GAFF) that are chemically similar to the atoms in the AmpF side chain.

5. Validation of the New Parameters:

  • Objective: To ensure the newly derived parameters provide a realistic description of the AmpF residue's conformational behavior.

  • Methodology:

    • Perform a molecular dynamics simulation of the capped AmpF dipeptide in a solvent (e.g., water).

    • Analyze the conformational preferences of the AmpF side chain and backbone dihedral angles.

    • Compare the relative energies of different conformers obtained from the MM simulation with higher-level QM calculations (e.g., MP2/cc-pVTZ) to ensure good agreement.[4] The root-mean-square deviation (RMSD) between the MM and QM optimized structures should be minimal, typically around 0.1 Å.[4][6]

Molecular Dynamics Simulations of AmpF-Containing Peptides

With a validated set of parameters, molecular dynamics (MD) simulations can be employed to investigate the structure, dynamics, and interactions of AmpF-containing peptides at an atomistic level.[8]

Table: Key Considerations for MD Simulations of AmpF Peptides
Parameter Recommendation & Rationale
Force Field AMBER ff14SB with custom AmpF parameters. This ensures a consistent and well-validated description of the entire system.
Water Model TIP3P or OPC. These are standard explicit water models compatible with the AMBER force field.
Ensemble NPT (isothermal-isobaric). This ensemble maintains constant temperature and pressure, mimicking physiological conditions.
Temperature 300 K. To simulate physiological temperature.
Pressure 1 bar. To simulate atmospheric pressure.
Simulation Time Nanoseconds to microseconds. The length of the simulation depends on the process being studied. Longer simulations are needed to sample larger conformational changes.
Analysis RMSD, RMSF, Ramachandran plots, hydrogen bond analysis, principal component analysis (PCA). These analyses provide insights into the structural stability, flexibility, and dominant motions of the peptide.
Diagram: MD Simulation and Analysis Workflow

MD_Workflow cluster_Setup System Setup cluster_Simulation MD Simulation cluster_Analysis Trajectory Analysis Build Build Peptide Structure Solvate Solvate with Water Build->Solvate Add_Ions Add Counter-Ions Solvate->Add_Ions Minimize Energy Minimization Add_Ions->Minimize Heat Heating Minimize->Heat Equilibrate Equilibration Heat->Equilibrate Production Production Run Equilibrate->Production RMSD_RMSF RMSD & RMSF Production->RMSD_RMSF Clustering Conformational Clustering Production->Clustering H_Bond Hydrogen Bond Analysis Production->H_Bond PCA Principal Component Analysis Production->PCA end Structural & Dynamic Insights RMSD_RMSF->end Clustering->end H_Bond->end PCA->end start Peptide Sequence with AmpF start->Build

Caption: A typical workflow for setting up, running, and analyzing MD simulations of an AmpF-containing peptide.

Advanced Analysis: Unveiling the Structural Impact of AmpF

The incorporation of AmpF can significantly alter the conformational landscape of a peptide.[9] While standard analyses like Ramachandran plots are useful, more advanced techniques may be necessary to fully characterize the structural consequences.

For instance, methods that analyze the spatial arrangement of side chains, such as the peptide conformation distribution (PCD) plot and peptidomimetic analysis (PMA) map, can be particularly insightful.[10][11][12] These methods move beyond the traditional φ and ψ backbone angles to consider the vectors of Cα–Cβ bonds, providing a more comprehensive view of the peptide's three-dimensional structure.[10][11][12] This is especially relevant for AmpF, where the extended side chain can adopt unique orientations that influence the overall peptide architecture.

Conclusion and Future Directions

The theoretical modeling of peptides containing this compound is a challenging yet rewarding endeavor. The key to success lies in the meticulous development and validation of custom force field parameters. Once established, these parameters unlock the power of molecular dynamics simulations to provide unparalleled insights into how this unique non-canonical amino acid influences peptide structure, dynamics, and interactions.

Future advancements in this field will likely involve the integration of machine learning techniques to accelerate the parameterization process and to develop more accurate and transferable force fields for a wider range of non-canonical amino acids.[13][14][15] Such developments will further empower the rational design of novel AmpF-containing peptides for therapeutic and biotechnological applications.

References

  • Gfeller, D., et al. (2003). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. PubMed.
  • Thakkar, A., et al. (2025). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling.
  • Thakkar, A., et al. (2025). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling.
  • Brown, B. P., et al. (2025). Parameterizing non-canonical amino acids for cyclic peptide simulations. PubMed.
  • Thakkar, A., et al. (2025). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling.
  • Yoshimori, A., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega.
  • Yoshimori, A., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. PMC.
  • Rao, S. N., et al. (1992). Conformational studies on beta-amino acid-containing peptides. I. Peptide Research.
  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research.
  • Yoshimori, A., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega.
  • Ryan, D. M., et al. (2010). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate.
  • Wang, X., & Li, W. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Molecular Biosciences.
  • Mukkamala, D., et al. (2007). A solid state >13>C NMR, crystallographic, and quantum chemical investigation of phenylalanine and tyrosine residues in dipeptides and proteins. Illinois Experts.
  • Wang, X., & Li, W. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. PMC.
  • Vichi, S., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B.
  • Mondal, S., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano.
  • Alviz-Amador, A., et al. (2018). Framework for initial force field parameterization of the amino acid adduced with 4-HNE. ResearchGate.
  • N.A. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate.
  • Mondal, S., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. PubMed Central.
  • Wang, X., & Li, W. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Semantic Scholar.
  • N.A. (n.d.). Computational Peptidology. Chinese Journal of Chemistry.
  • Wang, X., & Li, W. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. ResearchGate.
  • Liu, K., et al. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry.
  • N.A. (2025). Geometric Modelling and Analysis of the Amino Acid: Phenylalanine. International Journal of Scientific and Research Publications.
  • N.A. (n.d.). Computational Peptide Discovery with a Genetic Programming Approach. PMC.
  • Hamley, I. W., et al. (2006). Self assembly of a model amphiphilic phenylalanine peptide/polyethylene glycol block copolymer in aqueous solution. PubMed.
  • Chang, L., et al. (2022). Towards rational computational peptide design. Frontiers in Bioinformatics.
  • Mons, M., et al. (2022). Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols. MDPI.
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The Aminomethyl Group on Phenylalanine: A Keystone Modification for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenylalanine, an essential aromatic amino acid, is a fundamental building block of proteins, playing critical roles in protein structure and function through hydrophobic and aromatic interactions.[1][][3] However, the native repertoire of 20 proteinogenic amino acids offers a limited chemical toolkit for drug development. The advent of unnatural amino acids (UAAs) has revolutionized peptide and protein engineering, providing chemists with the tools to impart novel functions, enhance stability, and improve the therapeutic profiles of peptide-based drugs.[][5]

Among the most impactful UAAs is aminomethyl-phenylalanine, a derivative that incorporates a primary aminomethyl group (-CH₂NH₂) onto the phenyl ring.[] This seemingly simple modification introduces a positive charge at physiological pH, fundamentally altering the side chain's character from a nonpolar, hydrophobic moiety to a basic, hydrophilic one. This guide serves as a comprehensive technical exploration of the biological significance of this modification. We will delve into the synthesis and incorporation of aminomethyl-phenylalanine into peptides, analyze its profound impact on molecular interactions and target engagement, and examine its role in overcoming the pharmacokinetic challenges inherent in peptide drug development. For the medicinal chemist and drug developer, understanding the multifaceted contributions of the aminomethyl group is paramount to designing the next generation of potent and selective peptide therapeutics.

PART 1: The Molecular Architecture: Synthesis and Physicochemical Impact

The journey of leveraging aminomethyl-phenylalanine begins with its chemical synthesis and incorporation into peptide scaffolds. Unlike natural amino acids, these derivatives are not encoded in the genome and must be prepared through synthetic chemistry, offering precise control over their structure and placement.[]

Chemical Synthesis and Peptide Incorporation

The synthesis of aminomethyl-phenylalanine derivatives is a key technology in modern biochemistry.[] These compounds are typically prepared using multi-step organic synthesis protocols. For their use in peptide synthesis, the amino groups must be transiently protected to ensure selective bond formation. The most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), which are compatible with standard solid-phase peptide synthesis (SPPS) methodologies.[7][8] SPPS allows for the stepwise assembly of a peptide chain on a solid resin support, enabling the creation of complex peptide structures with high purity.[5][8]

This protocol outlines the manual Fmoc-based SPPS for a generic peptide sequence X-Y-Z, where Y is Fmoc-L-Phe(4-Boc-aminomethyl)-OH. The causality behind this choice is the orthogonal protection strategy: the Fmoc group on the alpha-amine is labile to a weak base (piperidine), while the Boc group on the side-chain amine is stable to this condition but can be removed later by a strong acid (TFA) during the final cleavage step.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Phe(4-Boc-aminomethyl)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Activating agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether, cold

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid): Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Z):

    • In a separate vial, pre-activate the first Fmoc-amino acid (Fmoc-Z-OH) (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated mixture to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (negative result). Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2 to expose the alpha-amine of residue Z.

  • Coupling of Fmoc-L-Phe(4-Boc-aminomethyl)-OH (Y):

    • Pre-activate Fmoc-L-Phe(4-Boc-aminomethyl)-OH (3 eq.) as described in step 3.

    • Add to the deprotected resin and couple for 2 hours. The Boc group on the side chain remains intact.

    • Confirm coupling with a Kaiser test and wash the resin.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acid (X).

  • Final Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA) for 3 hours. This step simultaneously cleaves the peptide from the resin and removes the Boc protecting group from the aminomethyl side chain, along with other acid-labile side-chain protecting groups.

    • Filter the resin and collect the TFA solution.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide, dissolve in a suitable solvent (e.g., water/acetonitrile), and purify using reverse-phase HPLC.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (95% TFA) Wash2->Cleavage Purification Precipitation & HPLC Purification Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Impact on Physicochemical Properties

The introduction of the aminomethyl group fundamentally alters the physicochemical properties of the phenylalanine side chain.

  • Increased Basicity and Polarity: The primary amine of the aminomethyl group has a pKa of approximately 9-10, meaning it is protonated and positively charged at physiological pH (~7.4). This transforms the hydrophobic, nonpolar benzyl side chain into a polar, cationic moiety.

  • Enhanced Aqueous Solubility: The increased polarity and charge generally lead to improved solubility of the peptide in aqueous buffers, which can be a significant advantage in formulation development.

  • Conformational Constraint: The added bulk and potential for intramolecular hydrogen bonding can introduce conformational restrictions, locking the peptide into a more defined and potentially more active three-dimensional structure.

PART 2: Biological Significance and Target Engagement

The true value of the aminomethyl group lies in its ability to forge new, potent interactions with biological targets, leading to enhanced affinity and selectivity.

A Molecular Anchor for Enhanced Binding

The native phenylalanine side chain primarily engages in hydrophobic and π-π stacking interactions within a target's binding pocket.[][3] The aminomethyl group adds a powerful new mode of interaction: electrostatics. The positively charged benzylamine can act as a "molecular anchor," forming strong salt bridges (ionic bonds) with negatively charged residues like aspartate or glutamate on the target protein. This provides a significant boost to binding affinity that is unattainable with the parent amino acid.

Caption: Aminomethyl-Phe enables new ionic interactions.

Case Study: Enhancing Tumor Accumulation for Radiotherapy

A compelling example of leveraging a modified phenylalanine is in the development of radiopharmaceuticals for targeted alpha therapy. In a study using 2-²¹¹At-astato-α-methyl-L-phenylalanine (²¹¹At-AAMP), researchers aimed to increase its accumulation in tumors that overexpress the L-type amino acid transporter 1 (LAT1).[9] They found that preloading with probenecid, an inhibitor of organic anion transporters, significantly delayed the clearance of ²¹¹At-AAMP from the blood.[9] This delay led to a marked increase in the tracer's accumulation in tumor tissue, thereby enhancing its therapeutic effect.[9] This demonstrates how modifications to the core amino acid structure, combined with a deep understanding of its transport and clearance mechanisms, can lead to superior therapeutic outcomes.[9]

ParameterWithout ProbenecidWith Probenecid PreloadingFold IncreaseCitation
Blood Radioactivity (%ID/g at 1h) LowerSignificantly Higher-[9]
Tumor Accumulation (%ID/g at 3h) LowerSignificantly Higher-[9]
Therapeutic Outcome 2/5 mice showed stable disease4/5 mice showed tumor growth-free survival for >2 weeksImproved[9]
Table 1. Effect of Probenecid Preloading on the Biodistribution and Efficacy of a Modified Phenylalanine Radiopharmaceutical. Data synthesized from findings in the referenced study.[9]

PART 3: Pharmacokinetic and Therapeutic Implications

Perhaps the most significant contribution of UAAs like aminomethyl-phenylalanine is in addressing the poor pharmacokinetic (PK) properties that have historically plagued peptide therapeutics, namely rapid degradation and low oral bioavailability.[10]

Modulating ADME Properties for Improved Drug-likeness

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is critical to its success.[11] Peptides are particularly susceptible to rapid clearance by proteases. The introduction of a UAA can create a peptide bond that is unrecognizable to these enzymes, thereby sterically hindering cleavage and extending the drug's half-life.

Furthermore, a study on 9-Fluorenylmethoxycarbonyl-L-phenylalanine (Fmoc-F) as a potential antibacterial agent provided crucial insights into its PK/PD properties.[12] The study revealed that Fmoc-F had a favorable oral bioavailability and was well-tolerated in vivo, significantly reducing the bacterial burden in a mouse model of Staphylococcus aureus infection.[12]

Pharmacokinetic ParameterValueCitation
Oral Bioavailability 65 ± 18%[12]
Detection Limit in Plasma (RP-HPLC) 0.8 µg mL⁻¹[12]
In Vivo Tolerance Well-tolerated via intra-peritoneal administration[12]
Table 2. Key Pharmacokinetic and In Vivo Properties of Fmoc-Phenylalanine.[12]
Broad Applications in Drug Development

The unique properties of aminomethyl-phenylalanine make it a versatile building block across multiple therapeutic areas and applications.[][7]

  • Peptide-Based Drugs: Serves as a key component to enhance bioactivity and specificity in fields like oncology and immunology.[7][8]

  • Enzyme Inhibitors: The modified side chain can be designed to target the active sites of enzymes with high precision.[7]

  • Bioconjugation: The primary amine on the side chain provides a reactive handle for attaching other molecules, such as imaging agents or cytotoxic drugs, to create targeted therapies and diagnostics.[7][8]

This protocol provides a framework for evaluating the antitumor efficacy of a peptide therapeutic containing aminomethyl-phenylalanine. The self-validating nature of this protocol relies on the inclusion of vehicle and standard-of-care control groups, allowing for a direct comparison of the experimental agent's efficacy.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Cancer cell line for xenograft (e.g., CT26 colorectal carcinoma)[13]

  • Cell culture medium and supplements

  • Matrigel

  • Test peptide, Vehicle control, Standard-of-care drug

  • Calipers for tumor measurement

  • Sterile syringes and needles

Step-by-Step Methodology:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor mice daily. Once tumors reach a palpable volume (e.g., 100 mm³), use calipers to measure tumor dimensions (length and width).

    • Calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle Control, Test Peptide, Standard-of-Care Control.

  • Treatment Administration:

    • Administer the test peptide and controls according to the predetermined dosing schedule and route (e.g., intravenous, intraperitoneal). Dosing is typically based on body weight.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor animals for any signs of toxicity or distress.

  • Endpoint and Analysis:

    • The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size.

    • Euthanize all animals and excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • Analyze the data by comparing the tumor growth inhibition (TGI) between the treatment groups.

Conclusion and Future Perspectives

The strategic incorporation of an aminomethyl group onto the phenylalanine scaffold is a powerful tool in modern drug discovery. This modification transforms a simple hydrophobic residue into a versatile, positively charged anchor capable of forming potent new interactions with biological targets. The resulting improvements in binding affinity, specificity, and pharmacokinetic properties—such as metabolic stability and bioavailability—directly address the core challenges of peptide therapeutic development.

The case studies and protocols presented herein underscore the profound biological significance of this UAA. From enhancing tumor targeting of radiopharmaceuticals to improving the in vivo efficacy of antibacterial agents, aminomethyl-phenylalanine has proven its value. Future research will undoubtedly focus on exploring different positional isomers of the aminomethyl group, combining this modification with other peptide engineering strategies like cyclization or N-methylation, and applying these advanced building blocks to an even wider range of disease targets. For scientists in the field, aminomethyl-phenylalanine is not just another amino acid derivative; it is a key that unlocks new possibilities in the design of potent, selective, and durable therapeutics.

References

  • Enhancing the Therapeutic Effect of 2-211At-astato-α-methyl-L-phenylalanine with Probenecid Loading.
  • 4-(Aminomethyl)-L-phenylalanine | 150338-20-8. J&K Scientific. [Link]
  • Phenylalanine: Essential Roles, Metabolism, and Health Impacts. MetwareBio. [Link]
  • Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame)
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).
  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids.
  • One-Step and Facile Synthesis of Poly(phenylalanine) as a Robust Drug Carrier for Enhanced Cancer Therapy. PubMed. [Link]
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).
  • Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. PubMed. [Link]
  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. [Link]
  • Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. PubMed. [Link]
  • The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers.
  • Special Issue: Advances of Peptide Engineering. PSE Community.org. [Link]
  • Evaluation of Pharmacokinetic and Pharmacodynamic (PK/PD) of Novel Fluorenylmethoxycarbonyl- Phenylalanine Antimicrobial Agent. PubMed. [Link]
  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. ETH Zurich Research Collection. [Link]
  • Pharmacokinetics of orally administered tetrahydrobiopterin in patients with phenylalanine hydroxylase deficiency. PubMed. [Link]
  • Current trends in drug metabolism and pharmacokinetics.
  • Early Engineering Approaches to Improve Peptide Developability and Manufacturability.

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4-(Aminomethyl)phenylalanine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Aminomethyl)phenylalanine Derivatives and Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a non-canonical amino acid that has emerged as a uniquely versatile building block in medicinal chemistry and drug discovery. Its structure, which combines the aromaticity of phenylalanine with a reactive primary amine on a flexible methylene linker, offers a powerful scaffold for designing novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and applications of its derivatives and analogs. We delve into the strategic considerations behind synthetic routes, the causal effects of molecular modifications on biological activity, and provide detailed experimental protocols for key procedures. The content is designed to equip researchers and drug developers with the foundational knowledge and practical insights required to effectively leverage this important molecular scaffold.

The Core Scaffold: this compound

This compound, a derivative of the natural amino acid L-phenylalanine, serves as a foundational structure in the design of peptidomimetics and small molecule drugs.[1] Its distinction lies in the aminomethyl group (-CH₂NH₂) attached at the para position of the phenyl ring, which introduces a basic, nucleophilic center spatially distinct from the alpha-amino group.[2] This feature significantly enhances its utility compared to its parent amino acid.

Physicochemical Properties and Structural Significance

The introduction of the aminomethyl group fundamentally alters the molecule's properties. It imparts a hydrophilic and basic character to the side chain, allowing for ionic interactions with biological targets that are not possible with phenylalanine.[3] This unique structure is recognized for enhancing reactivity and providing a versatile handle for further chemical modification.[2] The L-enantiomer, 4-(aminomethyl)-L-phenylalanine, is commonly used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2][4]

Table 1: Physicochemical Properties of 4-(Aminomethyl)-L-phenylalanine and Key Protected Analogs

Compound NameAbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Feature
4-(Aminomethyl)-L-phenylalanineL-Phe(4-CH₂NH₂)150338-20-8C₁₀H₁₄N₂O₂194.23The core, unprotected amino acid.[1]
Boc-4-(aminomethyl)-L-phenylalanineBoc-L-Phe(4-CH₂NH₂)137452-49-4C₁₅H₂₂N₂O₄294.32α-amino group is Boc-protected for peptide synthesis.[5]
Fmoc-4-(Boc-aminomethyl)-L-phenylalanineFmoc-L-Phe(4-CH₂NHBoc)204715-91-3C₃₀H₃₂N₂O₆516.60Orthogonally protected for complex SPPS.[6][7]
Fmoc-4-(Boc-aminomethyl)-D-phenylalanineFmoc-D-Phe(4-CH₂NHBoc)215302-77-5C₃₀H₃₂N₂O₆516.59D-amino acid for enhancing peptide stability.[8][9]
Importance in Medicinal Chemistry

The true value of this compound lies in its role as a scaffold. The side-chain amine provides a crucial point for derivatization, allowing chemists to attach a wide array of functional groups to probe interactions with biological targets, improve pharmacokinetic properties, or attach imaging agents.[5][6] This has led to its use in developing enzyme inhibitors, peptide-based drugs, and agents for bioconjugation.[2][5] Unnatural amino acids like this are a growing force in drug discovery, offering the potential to enhance the stability, selectivity, and activity of drug molecules.[]

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives requires careful planning, particularly concerning the use of protecting groups to ensure regioselectivity. The choice of strategy is dictated by the final application, whether for small molecule synthesis or incorporation into a peptide sequence.

Foundational Synthesis and Protection

A common route to the core scaffold involves the derivatization of a precursor like N-acetyl-4-chloromethyl phenylalanine ethyl ester.[3] Reaction with a suitable nitrogen source, such as a dialkylamine, followed by hydrolysis, yields the desired aminomethyl functionality.[3]

For subsequent use, especially in peptide synthesis, orthogonal protection of the α-amino and side-chain amino groups is critical. The most common protecting groups are tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).[5][6][9]

  • Boc Protection: The Boc group is acid-labile and is typically used to protect the α-amino group. Boc-4-(aminomethyl)-L-phenylalanine is a key intermediate where the side-chain amine remains free for derivatization.[5]

  • Fmoc Protection: The Fmoc group is base-labile and is essential for solid-phase peptide synthesis (SPPS).[6][9] A fully protected building block like Fmoc-4-(Boc-aminomethyl)-L-phenylalanine allows for the selective deprotection of the α-amino group (by piperidine) to enable peptide bond formation, while the side-chain amine remains protected by the acid-labile Boc group.[6]

G cluster_0 Orthogonal Protection Strategy for SPPS Start 4-(Chloromethyl)phenylalanine Precursor ProtectAlpha Protect α-amine (e.g., with Fmoc-OSu) Start->ProtectAlpha Step 1 IntroduceSidechain Introduce side-chain amine (e.g., NaN3 then reduction, or Gabriel synthesis) ProtectAlpha->IntroduceSidechain Step 2 ProtectSidechain Protect side-chain amine (e.g., with Boc-anhydride) IntroduceSidechain->ProtectSidechain Step 3 FinalProduct Fmoc-Phe(4-CH₂NHBoc)-OH (Ready for SPPS) ProtectSidechain->FinalProduct Step 4

Caption: Workflow for preparing an orthogonally protected derivative.

Derivatization of the Side-Chain Amino Group

With the α-amino and carboxyl groups suitably protected, the side-chain amine becomes the primary site for modification. Standard amine chemistry can be employed:

  • Acylation: Reaction with acid chlorides or activated esters to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These reactions allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold is a powerful strategy for optimizing ligand-target interactions and improving drug properties. SAR studies reveal how changes in the molecule's structure influence its biological activity.

The Role of the Side-Chain Substituent

The nature of the group attached to the aminomethyl side chain is often the most critical determinant of activity. In a study on piperazinyl phenylalanine derivatives as inhibitors of the VLA-4/VCAM-1 interaction, which is relevant to inflammatory diseases, specific structural features were found to be crucial.[11] Quantitative structure-activity relationship (QSAR) modeling showed that the presence of chlorine atoms and specific fragmentation patterns favored inhibitory activity, while increased lipophilicity and aromatic nitrogen atoms were detrimental.[11] This highlights the importance of electrostatic and steric factors in the binding pocket.

SAR_Logic cluster_mods Molecular Modification Points cluster_effects Resulting Biological Effects Core This compound Core α-Amine/Carboxyl Phenyl Ring Side-Chain -CH₂NH-R ModR Modify 'R' Group (Acylation, Alkylation) Core:f3->ModR ModRing Substitute Phenyl Ring (e.g., Halogenation) Core:f2->ModRing ModStereo Change Stereocenter (L- to D-) Core:f1->ModStereo EffectAffinity Altered Binding Affinity ModR->EffectAffinity EffectSelectivity Modified Target Selectivity ModR->EffectSelectivity ModRing->EffectAffinity EffectPK Changed PK/ADME Properties (Solubility, Stability) ModRing->EffectPK ModStereo->EffectPK

Caption: Logic diagram for Structure-Activity Relationship (SAR) studies.

Impact of Stereochemistry

The use of D-amino acids, such as Fmoc-4-(Boc-aminomethyl)-D-phenylalanine, is a well-established strategy in peptide drug development.[9] Peptides containing D-amino acids are more resistant to degradation by proteases, which can significantly enhance their in vivo stability and bioavailability.[9] This modification can, however, alter the peptide's conformation and its affinity for the target receptor.

Applications in Drug Discovery and Development

The versatility of this compound derivatives makes them valuable in a wide range of therapeutic areas.

Peptidomimetics and Enzyme Inhibitors

These derivatives are frequently used to create peptides and peptidomimetics with enhanced properties.[2][5] They can be incorporated into sequences to act as enzyme inhibitors, receptor agonists, or antagonists.[4][5] For example, they have been investigated in the design of inhibitors for DNA methyltransferase (DNMT) and as potential dual inhibitors of MDM2 and MDMX in cancer therapy.[12][13]

Neurological and Inflammatory Disorders

The scaffold has shown promise in developing treatments for neurological disorders and inflammation.[2][5] Halogenated derivatives of L-phenylalanine have demonstrated neuroprotective effects by depressing excitatory glutamatergic synaptic transmission.[14] Furthermore, as mentioned, piperazinyl phenylalanine derivatives have been developed as VLA-4/VCAM-1 inhibitors, targeting inflammatory processes.[11]

Table 2: Example Biological Activities of Phenylalanine Analogs

Compound Class/DerivativeTarget/AssayReported Activity (IC₅₀/EC₅₀)Therapeutic AreaReference
Phenylalanine-containing peptidomimeticsAnti-HIV-1 Activity (MT-4 cells)EC₅₀ = 2.53 µM (Compound I-19)Virology (HIV)[15]
4-Morpholino-2-phenylquinazolinesPI3 Kinase p110alpha InhibitionIC₅₀ = 2.0 nM (Thieno[3,2-d]pyrimidine derivative)Oncology[16]
3,5-diiodo-L-tyrosine (L-Phe analog)AMPA/kainate receptor-mediated mEPSCsIC₅₀ = 104.6 µMNeurology[14]
3,5-dibromo-L-tyrosine (L-Phe analog)AMPA/kainate receptor-mediated mEPSCsIC₅₀ = 127.5 µMNeurology[14]

Key Experimental Protocols

The following protocols provide a generalized, step-by-step methodology for the synthesis and application of these derivatives. Note: These are illustrative protocols and must be adapted and optimized for specific substrates and scales. All work should be performed by qualified personnel in a suitable laboratory setting.

Protocol: Synthesis of an N-Acyl-4-(aminomethyl)phenylalanine Derivative

This protocol describes the acylation of the side-chain amine of a protected this compound.

  • Dissolution: Dissolve Boc-L-Phe(4-CH₂NH₂)-OH (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution and stir at room temperature. The base acts as a scavenger for the acid generated during the reaction.

  • Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) to the reaction mixture, typically at 0 °C to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) or saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired N-acylated derivative.

Protocol: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of Fmoc-L-Phe(4-CH₂NHBoc)-OH onto a resin-bound peptide chain.

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine (e.g., after removal of a previous Fmoc group with 20% piperidine in DMF). Swell the resin in DMF.

  • Activation: In a separate vessel, pre-activate the Fmoc-L-Phe(4-CH₂NHBoc)-OH (3-5 eq) with a coupling reagent like HBTU/HOBt (1:1 molar ratio with the amino acid) and a base like DIPEA (2 eq relative to the coupling reagent) in DMF for 5-10 minutes. This forms the activated ester intermediate.

  • Coupling: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amines on the resin. A negative test (yellow beads) indicates a successful coupling.

  • Washing: After complete coupling, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM, to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next deprotection step to continue the peptide elongation.

SPPS_Workflow Start Resin with Free Amine (H₂N-Peptide-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 1. Remove Fmoc Coupling Couple Activated Amino Acid (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling 2. Prepare for Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 3. Form Peptide Bond End Elongated Peptide (Fmoc-AA-Peptide-Resin) Wash2->End 4. Peptide is longer End->Deprotection Repeat Cycle

Caption: A standard cycle in Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Future Outlook

This compound derivatives represent a validated and highly adaptable platform in modern drug discovery. Their unique combination of an aromatic core, a chiral center, and a versatile side-chain linker provides chemists with a powerful tool for designing molecules with tailored biological activities. The continued exploration of new synthetic methodologies for derivatization and the application of these building blocks in novel therapeutic contexts—from targeted protein degradation (PROTACs) to advanced peptidomimetics—will ensure their relevance for years to come. As our understanding of complex biological systems deepens, scaffolds like this compound will be instrumental in developing the next generation of precision medicines.

References

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An In-Depth Technical Guide to the Safe Handling and Application of 4-(Aminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 4-(Aminomethyl)phenylalanine. As a specialized, noncanonical amino acid, its unique structure is valuable in peptide synthesis and medicinal chemistry.[1][2] While extensive, specific toxicological data is not widely available, this document synthesizes established safety protocols for analogous chemical compounds, emphasizing a culture of safety through the principles of risk assessment and control.

Section 1: Compound Identification and Physicochemical Properties

This compound is a derivative of the essential amino acid L-phenylalanine, featuring an aminomethyl group on the phenyl ring.[1] This modification is leveraged by researchers to create novel peptides and pharmaceutical agents, particularly in fields like neuroscience and oncology.[1][3] Understanding its fundamental properties is the first step in safe and effective handling.

PropertyDataSource(s)
IUPAC Name (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid[4]
Synonyms L-Phe(4-CH2NH2)-OH, p-(Aminomethyl)-L-Phe-OH, H-Phe(4-CH2NH2)-OH[1][4]
CAS Number 150338-20-8[1][2]
Molecular Formula C₁₀H₁₄N₂O₂[1][2][4]
Molecular Weight ~194.23 g/mol [2][4]
Appearance Off-white to pale yellow solid/powder[1][4]
Recommended Storage Keep container tightly closed. Store in a cool, dry, well-ventilated place at 0-8 °C.[1][3][5]

Section 2: Hazard Identification and Risk Assessment

A thorough review of available safety data sheets for structurally similar amino acid derivatives indicates that this compound is not classified as a highly hazardous substance.[6][7] However, the absence of comprehensive toxicological data necessitates a precautionary approach. The primary risks are associated with the physical properties of the compound as a fine powder.

Potential HazardRoute of ExposureRationale and Recommended Precautions
Respiratory Tract Irritation InhalationAs a fine powder, the compound can become airborne during handling (e.g., weighing, transferring). Inhalation of airborne particles may cause irritation to the respiratory tract. Causality: The mechanical action of fine particulates can irritate mucous membranes. Precaution: Handle in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[5][8]
Skin and Eye Irritation Dermal, OcularDirect contact with the skin or eyes can cause mild irritation. Causality: Foreign particulate matter can cause physical irritation. Prolonged skin contact may lead to dryness or redness. Precaution: Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses with side shields.[8]
Unknown Chronic Effects Ingestion, InhalationDue to the lack of specific long-term toxicological studies, the potential effects of chronic exposure are unknown.[6][7] Causality: This is a principle of chemical safety; any compound with incomplete toxicological data should be handled as potentially hazardous with long-term exposure. Precaution: Adhere strictly to engineering controls and PPE to minimize any potential for chronic exposure.

Section 3: A Framework for Exposure Control

The most effective safety programs rely on a multi-layered approach to risk mitigation, known as the "Hierarchy of Controls." This framework prioritizes systemic controls over individual reliance on PPE. For a laboratory setting, this hierarchy is adapted to manage chemical exposure effectively.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination / Substitution (Generally not feasible for this specific reagent) Engineering Engineering Controls (Most Effective Practical Control) Administrative Administrative Controls (Changes to Work Practices) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Final Layer of Protection) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures.

  • Engineering Controls: This is the primary method for controlling hazards at the source. For this compound, this includes using a chemical fume hood or a powder containment hood, especially when weighing or transferring the solid, to prevent dust from entering the breathing zone of the researcher.[6]

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes developing Standard Operating Procedures (SOPs) for handling this compound, providing thorough training for all personnel, and ensuring proper handwashing and hygiene measures are followed.[8]

  • Personal Protective Equipment (PPE): PPE is used in conjunction with the controls above. It forms a final barrier between the researcher and the chemical. Required PPE includes a lab coat, nitrile gloves, and safety glasses with side shields.[5]

Section 4: Experimental Protocol: Safe Handling Workflow

This section details a self-validating, step-by-step methodology for the safe handling of this compound powder.

4.1. Preparation and Area Decontamination

  • Verify Controls: Confirm that the designated engineering control (e.g., chemical fume hood) is operational and certified.

  • Don PPE: Put on a lab coat, safety glasses with side shields, and nitrile gloves.

  • Prepare Work Surface: Lay down absorbent bench paper to contain any potential minor spills.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats/paper, vials, solvents, vortexer) and place them inside the fume hood before introducing the chemical. This minimizes traffic in and out of the controlled workspace.

4.2. Weighing and Transfer (Inside an Engineering Control)

  • Minimize Air Currents: Close the fume hood sash to the lowest practical height to reduce turbulence that could aerosolize the powder.

  • Tare Container: Place a weigh boat or creased weigh paper on the analytical balance and tare it.

  • Careful Transfer: Use a clean spatula to carefully transfer the desired amount of this compound from the stock bottle to the tared container. Avoid tapping or dropping the powder from a height. The goal is a gentle transfer to prevent dust formation.[8]

  • Seal Promptly: Immediately and securely close the primary stock container to protect its integrity and prevent accidental spills.

4.3. Solubilization

  • Direct Addition: If dissolving in a vial, carefully add the solvent to the vessel containing the weighed powder.

  • Controlled Mixing: Cap the vial securely before mixing via vortex or inversion. If using a larger vessel, add the powder to the solvent (rather than the reverse) to reduce dust, and mix using a magnetic stir bar.

  • Visual Confirmation: Ensure all solid has completely dissolved before removing the solution from the fume hood for experimental use.

4.4. Waste Disposal

  • Solid Waste: Dispose of contaminated weigh boats, gloves, and bench paper in a designated solid chemical waste container.

  • Aqueous Waste: Dispose of unused solutions in the appropriate aqueous chemical waste container, following all institutional and local regulations.[7]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and first-aid kits.

Emergency_Response_Flowchart cluster_routes cluster_actions Start Exposure Incident Occurs Identify Identify Route of Exposure Start->Identify Inhalation Inhalation Identify->Inhalation Inhaled Skin Skin Contact Identify->Skin Skin Eye Eye Contact Identify->Eye Eye Action_Inhale 1. Move to fresh air. 2. Monitor breathing. Inhalation->Action_Inhale Action_Skin 1. Remove contaminated clothing. 2. Wash area with soap and water for 15 mins. Skin->Action_Skin Action_Eye 1. Flush eyes at eyewash station for 15 mins. 2. Hold eyelids open. Eye->Action_Eye End Seek Immediate Medical Attention. Bring SDS if available. Action_Inhale->End Action_Skin->End Action_Eye->End

Caption: Emergency response workflow for personnel exposure.

First-Aid Measures

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing becomes difficult, seek medical attention.[5]

  • Skin Contact: Remove any contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids to ensure thorough rinsing.[8] Seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Contact a poison control center or physician for guidance.[5]

Accidental Release Measures

  • Small Spill: For a small spill of powder, ensure proper PPE is worn. Gently sweep up the material, avoiding dust creation, and place it into a sealed, labeled container for chemical waste disposal.[6][8]

  • Large Spill: Evacuate the immediate area. Prevent further spread of the dust. Alert laboratory supervisors and environmental health and safety personnel. Do not attempt to clean up a large spill without proper training and equipment.

References

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  • 4-Amino-L-Phenylalanine MSDS. VDM Bio. [Link]
  • Safety Data Sheet for Nα-Fmoc-4-amino-D-phenylalanine. AAPPTec. [Link]
  • Safety data sheet for trans-1,2-Dichloroethene. CPAchem. [Link]
  • Safety Data Sheet for Fmoc-Phe(4-F)-OH. AAPPTec. [Link]
  • Fmoc-4-Amino-L-phenylalanine.
  • The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers.
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A Technical Guide to 4-(Aminomethyl)phenylalanine: Synthesis, Conformational Insights, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of drug discovery and peptide science, the use of unnatural amino acids has become a cornerstone for innovation.[] These novel building blocks allow researchers to transcend the limitations of the 20 proteinogenic amino acids, enabling the fine-tuning of molecular architecture to enhance therapeutic properties.[] Among these, 4-(Aminomethyl)phenylalanine (Amf), a derivative of L-phenylalanine, has emerged as a particularly valuable and versatile scaffold.

This technical guide provides an in-depth review of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its synthesis, unique conformational properties, and its expanding role in medicinal chemistry. The core value of this compound lies in its unique structure: a standard phenylalanine framework modified with a reactive and conformationally significant aminomethyl group on the phenyl ring.[2] This seemingly simple addition provides a powerful tool for modulating basicity, hydrophilicity, and steric bulk, and serves as a chemical handle for bioconjugation, making it a key component in the development of novel peptide-based drugs, enzyme inhibitors, and targeted therapeutics.[2][3][4]

Synthesis and Chemical Properties

The practical application of this compound hinges on its efficient and scalable synthesis. While various methods exist, a common and effective approach involves the modification of a protected phenylalanine precursor. A generalized synthetic pathway is often initiated from N-acetyl-4-chloromethyl-L-phenylalanine ethyl ester, which can react with various amines to introduce the desired side-chain functionality.[4] Subsequent hydrolysis and the strategic application of protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), are crucial for its use in solid-phase peptide synthesis (SPPS).[4][5]

The choice of protecting group is dictated by the intended synthetic strategy. The Boc group provides stability and enhances solubility, making it suitable for various peptide synthesis protocols.[3] The Fmoc group is essential for standard SPPS, allowing for selective deprotection of the alpha-amino group under mild basic conditions while the side chain remains protected.[5]

Diagram: General Synthesis and Protection Workflow

G A N-acetyl-4-chloromethyl -L-phenylalanine ethyl ester B Reaction with Dialkylamine A->B Step 1 C N-acetyl-4-(dialkylaminomethyl) -L-phenylalanine ethyl ester B->C D Acid Hydrolysis C->D Step 2 E 4-(Aminomethyl) -L-phenylalanine D->E F Protection of α-amino group (e.g., with Fmoc-OSu) E->F Step 3a G Protection of side-chain amino group (e.g., with Boc-anhydride) E->G Step 3b H Fmoc-4-(Boc-aminomethyl) -L-phenylalanine F->H G->H I Ready for SPPS H->I

Caption: A generalized workflow for the synthesis and protection of this compound for use in SPPS.

Table 1: Physicochemical Property Comparison

PropertyL-PhenylalanineL-4-(Aminomethyl)phenylalanineRationale for Difference
Chemical Formula C₉H₁₁NO₂C₁₀H₁₄N₂O₂Addition of a -CH₂NH₂ group.
Molecular Weight 165.19 g/mol 194.23 g/mol Increased mass from the aminomethyl moiety.
Character Aromatic, HydrophobicAromatic, Hydrophilic, BasicThe terminal amino group imparts basicity and increases polarity.[4]
Reactivity Standard peptide couplingStandard peptide coupling plus reactivity at the side-chain amine.The side-chain amine offers a site for conjugation or further modification.[5]

Conformational Impact on Peptide Structure

The introduction of a non-canonical amino acid like this compound can significantly influence the conformational landscape of a peptide.[6] While natural phenylalanine has a bulky, hydrophobic side chain that influences local peptide structure, the aminomethyl group adds another layer of complexity and control.

The primary influence stems from the introduction of a flexible, polar, and potentially charged group at the para-position of the phenyl ring. This modification can:

  • Alter Side-Chain Interactions: The aminomethyl group can participate in hydrogen bonding or electrostatic interactions (when protonated) with other residues in the peptide sequence or with a target receptor, which is not possible with the native phenylalanine.

  • Influence Backbone Dihedral Angles: While computational studies on similar modified amino acids like 4-fluorophenylalanine suggest that the effect on backbone (φ, ψ) angles can be subtle, the potential for new side-chain interactions can indirectly constrain the backbone and favor specific secondary structures.[6]

  • Serve as a Structural Mimic: The extended, basic side chain can act as a mimic for other amino acids like lysine or ornithine, but with an aromatic core, combining properties of basicity and aromaticity in a single residue.[4]

Conformational studies of peptides containing such modified residues are essential for understanding their biological activity.[7][8] Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are critical for elucidating the structural impact of incorporating this compound.[6]

Applications in Drug Development and Research

The unique structural and chemical properties of this compound make it a powerful tool in several areas of pharmaceutical and biochemical research.

  • Peptide Synthesis and Peptidomimetics: It serves as a key building block in the synthesis of custom peptides.[3][5] Its incorporation allows for the creation of peptidomimetics with enhanced stability, solubility, and biological activity compared to their natural counterparts.[9]

  • Drug Development: This amino acid derivative is significant in the development of pharmaceuticals, particularly those targeting neurological disorders and in oncology.[3][10] The ability to modify the amino acid structure can lead to enhanced bioactivity and improved therapeutic efficacy.[3] For instance, it has been used in the design of GPCR-selective agonists and antagonists.[10]

  • Bioconjugation: The side-chain amino group provides a convenient and specific site for bioconjugation.[3][5] This allows for the attachment of other molecules, such as imaging agents, cytotoxic drugs (in antibody-drug conjugates), or polymers like PEG to improve pharmacokinetic profiles.[5]

  • Structure-Activity Relationship (SAR) Studies: The ability to systematically modify the aminomethyl group (e.g., through N-alkylation) makes this compound ideal for SAR studies.[4] Researchers can synthesize a series of related peptides to probe how changes in side-chain basicity, length, and steric hindrance affect binding and activity.[4]

  • Enzyme Inhibitors: Its structure is valuable in the design of enzyme inhibitors, where the aminomethyl group can interact with active site residues to enhance binding affinity and specificity.[2]

Experimental Protocol: Incorporation of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine into a Peptide Sequence via SPPS

This protocol outlines a standard procedure for incorporating this modified amino acid into a peptide using a manual solid-phase peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-4-(Boc-aminomethyl)-L-phenylalanine

  • Other required Fmoc-protected amino acids

  • Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Monitoring Reagent: Kaiser test kit

Methodology:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

    • Wash the resin 3 times with DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Shake for 5 minutes, then drain.

    • Add fresh deprotection solution and shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (2 times) to remove all traces of piperidine.

    • Causality: Piperidine is a secondary amine base that specifically cleaves the acid-labile Fmoc protecting group from the N-terminus, exposing the free amine for the next coupling step.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

    • Allow the activation to proceed for 2-3 minutes. Causality: HBTU/HOBt is a standard coupling reagent that converts the carboxylic acid of the amino acid into a highly reactive ester, facilitating efficient amide bond formation. DIPEA acts as a non-nucleophilic base to activate the system and neutralize any generated acids.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

    • Trustworthiness: The Kaiser test is a self-validating step that confirms the absence of free primary amines, ensuring the fidelity of the peptide sequence.

  • Washing:

    • Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups (including the Boc group on the aminomethyl side chain).

    • Incubate for 2-3 hours at room temperature. Causality: TFA is a strong acid that cleaves the acid-labile linkers and side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during this process, preventing side reactions.

  • Purification and Analysis:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Diagram: Solid-Phase Peptide Synthesis (SPPS) Cycle

Sources

Methodological & Application

Protecting Group Strategies for 4-(Aminomethyl)phenylalanine in Solid-Phase Peptide Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of 4-(Aminomethyl)phenylalanine in Peptide Design

This compound (Amf) is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. Its structure, which incorporates a phenylalanine backbone with a primary amino group on a methylene spacer extending from the phenyl ring, offers a unique combination of aromaticity and a basic functional handle. This exocyclic primary amine provides a site for post-synthetic modifications, such as labeling with fluorophores or biotin, conjugation to other molecules, or the formation of intramolecular cyclizations to create constrained peptide architectures.[1][2]

However, the presence of two primary amines—the α-amine and the side-chain aminomethyl group—necessitates a robust and orthogonal protecting group strategy during Solid-Phase Peptide Synthesis (SPPS) to prevent unwanted side reactions, such as chain branching. This guide provides a detailed overview of the most effective protecting group strategies for the successful incorporation of Amf into peptide sequences using the widely adopted Fmoc/tBu methodology.

The Imperative of Orthogonal Protection in SPPS

Successful peptide synthesis hinges on the principle of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3][4] In the context of SPPS, we are primarily concerned with two types of protecting groups:

  • Temporary α-Amine Protection: This group masks the N-terminus of the growing peptide chain and is removed at the beginning of each coupling cycle.

  • Permanent Side-Chain Protection: These groups protect reactive functionalities on the amino acid side chains throughout the synthesis and are typically removed only during the final cleavage step.[5]

The most prevalent strategies in modern SPPS are the Boc/Bzl and Fmoc/tBu approaches. The Fmoc/tBu strategy has gained widespread adoption due to its use of milder deprotection conditions, which are compatible with a broader range of sensitive amino acids and post-translational modifications.[6][7]

Strategy α-Amine Protection (Temporary) Side-Chain Protection (Permanent) Cleavage Conditions Key Advantages
Boc/Bzl Boc (t-butyloxycarbonyl) - Acid Labile (e.g., TFA)Benzyl-based (Bzl) - Very Strong Acid Labile (e.g., HF)Strong Acid (HF, TFMSA)Robust, historical precedent.
Fmoc/tBu Fmoc (9-fluorenylmethyloxycarbonyl) - Base Labile (e.g., Piperidine)tert-Butyl-based (tBu) - Acid Labile (e.g., TFA)Moderate Acid (TFA)Milder conditions, true orthogonality.[7][8]

Given the advantages of the Fmoc/tBu system, this guide will focus on the protection of the Amf side chain in a manner that is fully compatible with this chemistry.

The Optimal Strategy for Amf: Fmoc/Boc Orthogonality

For the incorporation of Amf using Fmoc-SPPS, the exocyclic aminomethyl group must be protected with a group that is stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but is readily cleaved during the final acidolytic step (e.g., with Trifluoroacetic acid, TFA). The ideal candidate for this role is the tert-butyloxycarbonyl (Boc) group .[9][]

The resulting building block, Fmoc-L-4-(Boc-aminomethyl)phenylalanine (Fmoc-Amf(Boc)-OH) , provides a perfect orthogonal system for Fmoc-SPPS.[1][2][11]

  • The Fmoc group on the α-amine is base-labile.

  • The Boc group on the side-chain amine is acid-labile.

This orthogonality ensures that the side-chain amine remains protected throughout the entire peptide assembly process and is only revealed during the final cleavage from the resin, along with other tBu-based side-chain protecting groups.[]

Figure 2: Standard Fmoc-SPPS cycle for incorporating a protected amino acid.

Protocol 2: Final Cleavage and Global Deprotection

This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of all acid-labile side-chain protecting groups, including the Boc group from the Amf side chain.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail (Reagent K): 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

    • Note: The composition of the cocktail may vary depending on the peptide sequence. TIS is a scavenger to trap reactive cations generated during deprotection. [4]* Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptidyl-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).

  • Incubation: Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling. [13]4. Resin Removal: Filter the reaction mixture to separate the resin from the TFA solution containing the cleaved peptide.

  • Resin Washing: Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Peptide Precipitation: Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether. The peptide will precipitate as a white solid.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

  • Drying: Dry the purified peptide under vacuum. The resulting peptide will have a free primary amine on the this compound side chain, ready for subsequent analysis or modification.

Conclusion and Best Practices

The use of Fmoc-Amf(Boc)-OH is the gold-standard strategy for incorporating this compound into peptides via Fmoc-SPPS. This approach leverages a robust and truly orthogonal protection scheme that ensures high-yield synthesis and minimizes side reactions. [7][]For researchers and drug development professionals, adherence to standard, well-validated Fmoc-SPPS protocols, coupled with the use of high-quality reagents and appropriate cleavage cocktails, will ensure the successful synthesis of Amf-containing peptides for a wide range of applications.

References

  • Benchchem. (n.d.). A Head-to-Head Battle in Peptide Synthesis: Boc-D-4- aminomethylphe(Boc) vs. Fmoc-D-4.
  • Flexbio System. (n.d.). Fmoc-4-(Boc-aminomethyl)-L-Phe 1g.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. (n.d.). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • White, P., & Collins, J. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. ResearchGate.
  • Fields, G.B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Ellman, J.A. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Electronic Lecture.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Chem-Impex. (n.d.). Fmoc-4-(Boc-aminomethyl)-D-phenylalanine.
  • Chem-Impex. (n.d.). Fmoc-4-(Boc-aminomethyl)-L-phenylalanine.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube.
  • Eerland, M. F., & Hedberg, C. (2012). Design and synthesis of an Fmoc-SPPS-compatible amino acid building block mimicking the transition state of phosphohistidine phosphatase. Journal of Organic Chemistry, 77(4), 2047–2052.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments.

Sources

The Strategic Integration of 4-(Aminomethyl)phenylalanine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty—The Rise of 4-(Aminomethyl)phenylalanine (Amp)

In the landscape of contemporary drug discovery, the limitations of the 20 proteinogenic amino acids are increasingly apparent. The quest for enhanced therapeutic profiles—improved potency, greater metabolic stability, and refined selectivity—has propelled the exploration of non-canonical amino acids. Among these, this compound (Amp) has emerged as a particularly versatile and powerful building block. Its unique structure, featuring a phenyl ring functionalized with a reactive aminomethyl group, offers a sophisticated tool for medicinal chemists to modulate peptide and small molecule properties with precision.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights and actionable protocols for the effective utilization of Amp. We will delve into the causality behind experimental choices, from synthetic strategies to analytical validation, empowering you to harness the full potential of this exceptional building block.

Physicochemical and Structural Properties of Amp

The strategic advantage of Amp lies in its distinct physicochemical characteristics. The presence of a benzylic amine introduces a basic center, allowing it to serve as a mimic for basic amino acids like lysine, while the aromatic ring provides a rigid scaffold that can be leveraged to introduce conformational constraints.[1] The table below summarizes key properties of L-Amp and its commonly used protected derivatives.

Property4-(Aminomethyl)-L-phenylalanineBoc-L-Phe(4-CH2NH2)-OHFmoc-L-Phe(4-CH2NHBoc)-OH
CAS Number 150338-20-8137452-49-4204715-91-3
Molecular Formula C10H14N2O2C15H22N2O4C30H32N2O6
Molecular Weight 194.23 g/mol [2]294.32 g/mol [3]516.59 g/mol [4]
Appearance SolidWhite to off-white solid[3]White powder[4]
Purity (typical) ≥97%≥97% (HPLC)[3]≥98% (HPLC)[4]
Storage Conditions Room Temperature0-8 °C[3]0-8 °C[4]
Key Features Basic side chain, aromatic scaffoldα-amine protection for peptide synthesisOrthogonal protection for SPPS and side-chain modification

Core Applications in Peptide and Small Molecule Design

The utility of Amp in medicinal chemistry is multifaceted, primarily revolving around its role as a structural surrogate and a scaffold for diversification.

Amp as a Constrained Lysine Mimic

The side chain of Amp, with its terminal primary amine, bears a structural resemblance to that of lysine. However, the rigid phenyl ring imparts a significant conformational constraint compared to the flexible aliphatic chain of lysine. This rigidity can be highly advantageous in drug design by locking the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This pre-organization can lead to enhanced binding affinity and receptor subtype selectivity.

Caption: Comparison of Lysine and Amp side-chain flexibility.

A Scaffold for Bioconjugation and Combinatorial Libraries

The aminomethyl group of Amp serves as a versatile chemical handle for post-synthetic modifications. This allows for the attachment of various functionalities, including:

  • Fluorescent dyes and imaging agents: For tracking the localization and trafficking of the molecule.

  • Drug conjugates: To create targeted drug delivery systems.

  • Polyethylene glycol (PEG) chains: To improve pharmacokinetic properties.

  • Diverse chemical moieties: For the rapid generation of combinatorial libraries to explore structure-activity relationships (SAR).

This "plug-and-play" characteristic makes Amp an invaluable tool for lead optimization and the development of sophisticated therapeutic and diagnostic agents.

Synthetic Protocols for Incorporating Amp

The successful integration of Amp into a target molecule hinges on robust synthetic protocols. Both solid-phase and solution-phase methodologies are applicable, with the choice depending on the scale and complexity of the synthesis.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

SPPS is the most common method for synthesizing Amp-containing peptides. The use of an orthogonally protected Amp derivative, such as Fmoc-L-Phe(4-CH2NHBoc)-OH, is crucial. This allows for the selective deprotection of the α-amino group for chain elongation while the side-chain amine remains protected.

Caption: General workflow for SPPS incorporation of Amp.

Detailed Protocol: Manual SPPS of an Amp-Containing Peptide

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ac-Ala-Amp-Gly-NH2) on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (3x).

  • Coupling of Fmoc-Amp(Boc)-OH:

    • In a separate vial, dissolve Fmoc-L-Phe(4-CH2NHBoc)-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • QC Step: Perform a Kaiser test to confirm complete coupling (beads should remain colorless). If the test is positive (blue beads), recouple for another hour.

  • Washing: Wash the resin as in step 3.

  • Chain Elongation: Repeat steps 2-5 for the next amino acid in the sequence (Fmoc-Ala-OH).

  • N-terminal Acetylation: After the final Fmoc deprotection and washing, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Final Wash: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Optimized Coupling for Sterically Hindered Boc-D-Amp(Boc)-OH

The incorporation of doubly Boc-protected Amp derivatives, such as Boc-D-4-(Boc-aminomethyl)phenylalanine, can be challenging due to steric hindrance. An optimized coupling protocol is recommended to ensure high efficiency.[5]

Optimized Coupling Protocol:

  • Coupling Reagents: Use a combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® as the activating agents.

  • Solvent: A mixture of DMF and dichloromethane (DCM) can improve solubility and coupling efficiency.

  • Double Coupling: Perform a double coupling cycle. After the initial 2-hour coupling, drain the reagents, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

Solution-Phase Synthesis

For larger-scale synthesis or when SPPS is not feasible, solution-phase synthesis provides an alternative. This typically involves the coupling of protected Amp derivatives in solution, followed by purification at each step.

Solution_Phase_Synthesis Start Protected C-terminal AA ester Deprotect_N N-terminal Deprotection Start->Deprotect_N Couple Couple with Protected Amp-OH Deprotect_N->Couple Purify1 Chromatography Couple->Purify1 Deprotect_C C-terminal Saponification Purify1->Deprotect_C Final_Product Final Peptide Deprotect_C->Final_Product

Caption: Simplified solution-phase dipeptide synthesis workflow.

Case Study: Design of a Potent and Selective GPCR Antagonist

To illustrate the practical application of Amp, we present a hypothetical case study based on established principles of GPCR ligand design.

Target: A hypothetical G-protein coupled receptor (GPCR) where a key binding pocket interaction involves a lysine residue on the endogenous peptide ligand.

Initial Lead: A pentapeptide antagonist with moderate potency (IC50 = 500 nM) and poor metabolic stability.

Design Strategy:

  • Introduce Metabolic Stability: Replace the L-amino acids at positions 2 and 4 with their corresponding D-isomers.

  • Enhance Potency via Conformational Constraint: Replace the native Lysine at position 3 with D-Amp. The hypothesis is that the constrained side chain of D-Amp will orient the amine into the binding pocket more effectively, improving affinity.

  • Explore SAR of the Aminomethyl Group: Synthesize a small library of analogues by acylating the aminomethyl group of D-Amp to probe for additional interactions in a nearby sub-pocket.

Results:

CompoundSequenceIC50 (nM)Metabolic Half-life (t1/2, min)
Lead Peptide Ac-Tyr-Ala-Lys -Trp-Val-NH250015
Analogue 1 Ac-Tyr-d-Ala-Lys -d-Trp-Val-NH225090
Analogue 2 Ac-Tyr-d-Ala-d-Amp -d-Trp-Val-NH25095
Analogue 3 Ac-Tyr-d-Ala-d-Amp(Ac) -d-Trp-Val-NH215120
Analogue 4 Ac-Tyr-d-Ala-d-Amp(Benzoyl) -d-Trp-Val-NH25135

Interpretation:

  • The introduction of D-amino acids (Analogue 1) significantly improved metabolic stability, as expected.

  • Replacing Lys with D-Amp (Analogue 2) resulted in a 5-fold increase in potency, supporting the hypothesis that conformational constraint of the basic side chain is beneficial for binding.

  • Acylation of the aminomethyl group (Analogues 3 and 4) led to further substantial increases in potency, with the benzoyl group providing the most significant improvement. This suggests a favorable hydrophobic interaction in a previously unexplored sub-pocket of the receptor.

This case study demonstrates how the strategic incorporation of Amp can simultaneously address multiple challenges in drug design, leading to a highly potent and stable lead candidate.

Analytical Characterization of Amp-Containing Molecules

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of any synthesized molecule containing Amp.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the primary tool for assessing the purity of the final peptide. A linear gradient of acetonitrile in water with 0.1% TFA is typically used. The increased hydrophobicity of Amp compared to a simple aliphatic amino acid will influence the retention time.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[6] The observed mass should match the calculated mass of the expected sequence. Tandem MS (MS/MS) can be used to confirm the amino acid sequence, including the position of the Amp residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, 1D and 2D NMR spectroscopy can provide information on the conformation of the peptide in solution. Specific proton signals from the Amp side chain (the benzylic CH2 and the aromatic protons) can be used as probes to understand its local environment and interactions within the folded peptide structure.

Conclusion and Future Outlook

This compound is more than just another non-canonical amino acid; it is a strategic tool that offers medicinal chemists a unique combination of features. Its ability to act as a conformationally constrained lysine mimic, coupled with its utility as a handle for bioconjugation and library synthesis, makes it a powerful building block for overcoming common challenges in drug discovery. The protocols and insights provided in this guide are intended to facilitate the broader adoption of Amp, enabling the design and synthesis of next-generation therapeutics with superior pharmacological profiles. As our understanding of molecular recognition and drug design continues to evolve, the strategic application of versatile building blocks like Amp will undoubtedly play a pivotal role in the development of innovative medicines.

References

  • PubChem. 4-Aminophenylalanine. [Link]
  • Hruby, V. J., et al. (2017). Structure-Activity Relationships of Peptides Incorporating a Bioactive Reverse-Turn Heterocycle at the Melanocortin Receptors. ACS Omega, 2(7), 3376-3386.
  • Liu, X., et al. (2022). Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5995.
  • MDPI. Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. [Link]
  • PubChem. Fmoc-4-Amino-L-phenylalanine. [Link]
  • American Elements. 4-(Aminomethyl)-L-phenylalanine. [Link]
  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 19-42.
  • Wang, L., et al. (2019).
  • SlideShare. T boc fmoc protocols in peptide synthesis. [Link]
  • Schiller, P. W., et al. (1987). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of medicinal chemistry, 30(11), 2094–2099.
  • Tourwé, D., et al. (2010). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Topics in Heterocyclic Chemistry, 22, 185-227.
  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(2), 309.
  • Applied Photophysics. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • Ganorkar, R., et al. (2006). Synthesis of conformationally constrained lysine analogues. The Journal of organic chemistry, 71(13), 5004–5007.

Sources

Application Note: Strategic Incorporation of 4-(Aminomethyl)phenylalanine into Peptide-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of peptide-based drugs incorporating the non-canonical amino acid 4-(Aminomethyl)phenylalanine (Amf). The unique structure of Amf, featuring a benzylic primary amine, offers a versatile scaffold for introducing branching, conjugation points, or modifying the physicochemical properties of peptides to enhance their therapeutic potential. This document outlines orthogonal protecting group strategies, optimized coupling conditions for Solid-Phase Peptide Synthesis (SPPS), and post-synthesis analysis, providing researchers, scientists, and drug development professionals with the necessary framework for the successful synthesis of complex Amf-containing peptides.

Introduction: The Significance of this compound in Peptide Drug Design

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency.[1][2] The incorporation of unnatural amino acids is a key strategy to overcome the limitations of natural peptides, such as poor metabolic stability and limited structural diversity.[3][4] this compound (Amf) is a particularly valuable building block in medicinal chemistry.[5][6] Its structure, which combines an aromatic side chain with a primary amine on the phenyl ring, allows for the introduction of diverse functional groups, enabling applications in:

  • Drug Conjugation: The aminomethyl group serves as a handle for attaching cytotoxic agents, imaging agents, or polymers to improve drug delivery and efficacy.[6][7][8]

  • Branched Peptides: The side-chain amine allows for the synthesis of branched or cyclic peptides, which can lead to enhanced receptor binding and stability.

  • Pharmacokinetic Modulation: Modification of the aminomethyl group can alter the hydrophilicity and charge of a peptide, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Receptor Interaction: The additional functionality can be used to probe and enhance interactions with biological targets, potentially leading to more potent and selective therapeutics.[3][9]

This guide focuses on the practical aspects of utilizing Amf in peptide synthesis, with a primary emphasis on the widely adopted Fmoc/tBu solid-phase methodology.[10][11]

Foundational Principle: Orthogonal Protecting Group Strategy

Successful synthesis of peptides containing poly-functional amino acids like Amf hinges on an orthogonal protecting group strategy.[12][13][14] This ensures that the Nα-amino group, the side-chain aminomethyl group, and other reactive side chains can be selectively deprotected without affecting one another.[14] The most robust and commonly employed strategy for Amf is the combination of a base-labile Fmoc group for the α-amine and an acid-labile Boc group for the side-chain amine.[7][9]

  • Fmoc (9-fluorenylmethoxycarbonyl): Protects the Nα-terminus and is removed by a mild base, typically a solution of piperidine in DMF, during each cycle of peptide chain elongation.[10][15]

  • Boc (tert-butyloxycarbonyl): Protects the side-chain aminomethyl group. It is stable to the piperidine treatment used for Fmoc removal but is readily cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[12][16][17]

This orthogonality is critical because it prevents undesired side reactions, such as branching at the side-chain amine during chain elongation.[12] Commercially available building blocks like Fmoc-L-Phe(4-CH2NHBoc)-OH and its D-enantiomer are the standard reagents for this approach.[18][19]

G cluster_AA Fmoc-Amf(Boc)-OH Building Block Amf This compound Core Structure Fmoc Fmoc Group (Base-Labile) Fmoc->Amf Protects α-Amine Cleavage TFA (Acid) Boc Boc Group (Acid-Labile) Boc->Amf Protects Side-Chain Amine Deprotection Piperidine/DMF (Base) Deprotection->Fmoc Cleavage->Boc

Caption: Orthogonal protection scheme for this compound.

Synthesis Protocols: Incorporating Amf via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for preparing Amf-containing peptides.[20][21] The following protocols are based on the Fmoc/tBu strategy.

Materials and Reagents
ReagentAcronymGrade
Fmoc-L-Phe(4-CH2NHBoc)-OHFmoc-Amf(Boc)-OH≥98% Purity (HPLC)
Rink Amide or Wang Resin-100-200 mesh
N,N'-DiisopropylcarbodiimideDICPeptide Synthesis Grade
Ethyl 2-cyano-2-(hydroxyimino)acetateOxymaPure®Peptide Synthesis Grade
HATU / HBTU-Peptide Synthesis Grade
N,N-DiisopropylethylamineDIPEAPeptide Synthesis Grade
Piperidine-Peptide Synthesis Grade
N,N-DimethylformamideDMFPeptide Synthesis Grade
DichloromethaneDCMHPLC Grade
Trifluoroacetic acidTFAReagent Grade
TriisopropylsilaneTISReagent Grade
WaterH₂OHPLC Grade
Experimental Workflow: SPPS Cycle

The synthesis proceeds via a repetitive cycle of deprotection, washing, coupling, and washing.

SPPS_Workflow Start Start: Resin with N-terminal Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Repeat More Residues? Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Step: Cleavage & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage No End Purified Peptide Cleavage->End Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol: Coupling of Fmoc-Amf(Boc)-OH

The incorporation of Fmoc-Amf(Boc)-OH can be sterically demanding, especially when coupled to a hindered N-terminus.[16] Therefore, an optimized coupling strategy is essential to ensure high efficiency and prevent deletion sequences.

Activation and Coupling (HATU/DIPEA Method):

  • Resin Preparation: Start with the peptide-resin which has a free N-terminal amine following the Fmoc deprotection and washing steps.[11][22]

  • Prepare Coupling Solution: In a separate vessel, pre-activate the amino acid. For a 0.1 mmol synthesis scale:

    • Dissolve Fmoc-L-Phe(4-CH2NHBoc)-OH (103.3 mg, 0.2 mmol, 2 eq) and HATU (76.0 mg, 0.2 mmol, 2 eq) in 2 mL of DMF.

    • Add DIPEA (69.7 µL, 0.4 mmol, 4 eq) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution will typically turn yellow.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours. The extended coupling time helps to overcome potential steric hindrance.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, the coupling step can be repeated ("double coupling").[23]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Causality Behind Choices:

  • Uronium/Aminium Reagents (HATU/HBTU): These reagents are highly efficient and react rapidly, making them suitable for difficult couplings, including those involving sterically hindered amino acids.[24][25] HATU is often preferred as it can lead to less epimerization.[25]

  • Excess Reagents: Using a 2- to 4-fold excess of the amino acid, coupling reagent, and base helps to drive the reaction to completion, maximizing the yield of the desired peptide.

  • Pre-activation: Pre-activating the carboxylic acid to form the highly reactive OAt-ester (with HATU) before adding it to the resin ensures that the coupling reaction begins immediately upon contact with the free amine, minimizing potential side reactions.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups (including the Boc on the Amf side chain) are removed simultaneously.

  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail: A standard cleavage cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5 v/v). The scavengers (water, phenol, thioanisole, TIS) are crucial to trap the reactive carbocations generated during the deprotection of Boc and other protecting groups, preventing modification of sensitive residues like Tryptophan or Tyrosine.[12][21]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution under a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Collection: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide must be purified and characterized to ensure it meets the requirements for its intended application.

Analysis MethodPurposeKey Parameters & Considerations
Reverse-Phase HPLC (RP-HPLC) To purify the crude peptide and to assess its final purity.[1][20]Column: C18 stationary phase. Mobile Phase: A gradient of water and acetonitrile, typically with 0.1% TFA as an ion-pairing agent to improve peak shape.[1] Detection: UV at 214-220 nm (peptide bond).
Mass Spectrometry (MS) To confirm the identity of the synthesized peptide by verifying its molecular weight.[20]Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The observed mass should match the calculated theoretical mass of the target peptide.
Amino Acid Analysis (AAA) To determine the amino acid composition and quantify the net peptide content.[20]The peptide is hydrolyzed to its constituent amino acids, which are then quantified. This provides an accurate measure of the peptide concentration in the lyophilized powder.

Conclusion

The strategic incorporation of this compound offers a powerful tool for the development of next-generation peptide therapeutics. By employing a robust orthogonal protection strategy, such as the Fmoc/Boc combination, and optimizing coupling conditions with high-efficiency reagents like HATU, researchers can reliably synthesize complex Amf-containing peptides. The protocols and insights provided in this guide serve as a validated starting point for drug development professionals aiming to leverage the unique chemical properties of this versatile amino acid.

References

  • D-4-(Boc-aminomethyl)phenylalanine Coupling in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
  • Fmoc-4-(Boc-aminomethyl)-L-Phe 1g | Flexbio System. (n.d.).
  • Liu K., He B., Xiao S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74.
  • Fmoc-4-(Boc-aminomethyl)-D-phenylalanine - Chem-Impex. (n.d.).
  • Boc-4-(aminomethyl)-L-phenylalanine - Chem-Impex. (n.d.).
  • Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - Chem-Impex. (n.d.).
  • Boc-4-(Fmoc-aminomethyl)-L-phenylalanine - Chem-Impex. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025).
  • An In-depth Technical Guide to Boc-D-4-(aminomethyl)phenylalanine and Its Analogs - Benchchem. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis - Aapptec. (n.d.).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. (2022). Symposium of Student Scholars.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.
  • Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - 1 g - Anaspec. (n.d.).
  • Protection of Functional Groups and Stannylation of Phenylalanine. (2016). ResearchGate.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • An array of orthogonal N-protecting groups for the amino acids, using... (n.d.). ResearchGate.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
  • Synthesis of Novel Peptides Using Unusual Amino Acids. (2018). Brieflands.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Boc and Fmoc solid phase peptide synthesis. (2015). Google Patents.
  • Al-Hadedi, A. A. M., & Muhammad, M. T. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(31), 18436-18454.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate.
  • Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. (n.d.). NTU > IRep.
  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (2024). Journal of Peptide Science.

Sources

Application Notes and Protocols for the Incorporation of 4-(Aminomethyl)phenylalanine in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptide Libraries with 4-(Aminomethyl)phenylalanine

In the landscape of modern drug discovery and chemical biology, peptide libraries serve as a powerful engine for identifying novel therapeutic leads, mapping protein-protein interactions, and developing diagnostic tools.[1] The functional diversity of these libraries, however, is often constrained by the canonical 20 proteinogenic amino acids. The incorporation of unnatural amino acids (UAAs) into peptide sequences offers a robust strategy to transcend this limitation, introducing novel chemical functionalities, conformational constraints, and enhanced metabolic stability.[2]

This compound (Amp), a non-canonical amino acid, is a particularly versatile building block for enriching peptide library diversity. Its structure, featuring a primary amino group extending from the phenyl ring, provides a unique scaffold for a variety of applications. This aminomethyl moiety can serve as a reactive handle for bioconjugation, a site for post-synthetic modifications, or as a bioisostere for basic amino acids like lysine, thereby modulating the physicochemical properties and biological activity of the peptide.[3][4][5] The ability to introduce this functionality at a defined position within a peptide sequence allows for the systematic exploration of structure-activity relationships (SAR).[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use and incorporation of this compound into peptide libraries via Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the applications of the resulting libraries.

Physicochemical Properties and Strategic Considerations

The unique structure of this compound necessitates specific considerations during peptide synthesis. The presence of the aminomethyl group on the phenyl ring introduces both steric bulk and an additional nucleophilic site that must be appropriately protected.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
CAS Number 150338-20-8

Protecting Group Strategy: The Rationale for Orthogonal Protection

To successfully incorporate Amp into a growing peptide chain using the widely adopted Fmoc SPPS strategy, an orthogonal protecting group scheme is essential.[7] This involves:

  • Nα-Fmoc Protection: The α-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This allows for its selective removal at each cycle of the synthesis using a mild base, typically piperidine, without affecting other protecting groups.[7][8]

  • Side-Chain Boc Protection: The aminomethyl group on the phenyl ring is protected with the acid-labile tert-butyloxycarbonyl (Boc) group. This ensures that the side-chain amine does not interfere with the coupling reactions during chain elongation. The Boc group is stable to the basic conditions used for Fmoc removal and is cleaved during the final acidolytic cleavage of the peptide from the solid support.[3]

This orthogonal protection scheme ensures the regioselective formation of peptide bonds at the N-terminus of the growing chain.

G cluster_0 Fmoc-Amp(Boc)-OH Building Block Amp This compound (Amp) COOH Carboxylic Acid (Activation Site) Amp->COOH Fmoc Fmoc (Base-Labile) Fmoc->Amp Protects α-Amine Boc Boc (Acid-Labile) Boc->Amp Protects Side-Chain Amine

Figure 1: Structure of the Fmoc-Amp(Boc)-OH building block.

Experimental Protocols: Solid-Phase Synthesis of Amp-Containing Peptides

The following protocols are designed for manual Fmoc-based SPPS. They can be adapted for automated peptide synthesizers.

Materials and Reagents

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-4-(Boc-aminomethyl)-L-phenylalanine

  • Other Fmoc-protected amino acids

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives:

    • HOBt (Hydroxybenzotriazole)

    • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane), peptide synthesis grade

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail (Reagent K): 82.5% TFA (Trifluoroacetic acid), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

  • Cold diethyl ether

Protocol 1: Standard SPPS Cycle for Incorporating Fmoc-Amp(Boc)-OH

This protocol outlines a single coupling cycle for adding Fmoc-Amp(Boc)-OH or any other amino acid to the growing peptide chain.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[6]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-Amp(Boc)-OH:

    • Rationale for Reagent Choice: Due to the steric hindrance of the Amp side chain, a potent coupling reagent is recommended to ensure high coupling efficiency.[9] HATU is often preferred for difficult couplings as it forms a highly reactive OAt-ester.[10] HBTU is also a reliable choice for most standard couplings.[11]

    • Pre-activation: In a separate vial, dissolve Fmoc-Amp(Boc)-OH (3-5 equivalents relative to resin loading), HATU (or HBTU) (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For hindered couplings, extending the reaction time to 4 hours or performing a double coupling may be necessary.

  • Monitoring Coupling Completion:

    • Perform a qualitative Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue/purple beads), a second coupling is recommended.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Repeat:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

G start Start SPPS Cycle swell Resin Swelling (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (Fmoc-Amp(Boc)-OH + HATU/DIPEA) wash1->couple monitor Monitor Completion (Kaiser Test) couple->monitor wash2 Wash (DMF/DCM) monitor->wash2 Negative double_couple Double Coupling monitor->double_couple Positive next_aa Proceed to Next Amino Acid wash2->next_aa next_aa->deprotect More Amino Acids end End of Synthesis next_aa->end Final Amino Acid double_couple->couple

Figure 2: Workflow for the incorporation of Fmoc-Amp(Boc)-OH in SPPS.

Protocol 2: Cleavage and Deprotection

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin thoroughly under a high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Safety Precaution: TFA is highly corrosive and should be handled in a certified fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail (Reagent K is suitable for peptides containing Arg, Trp, Met, and Cys) to the dried resin (approximately 10 mL per gram of resin).[12]

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Analysis

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[13]

    • Collect fractions corresponding to the main product peak.

  • Analysis and Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.[2]

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Expected Quantitative Data

While coupling efficiencies are highly sequence-dependent, the following table provides a general expectation for a well-optimized synthesis.[14]

ParameterExpected ValueMethod of DeterminationRationale
Single Coupling Efficiency >98%Quantitative Ninhydrin Assay or UV monitoring of Fmoc cleavageCrucial for the synthesis of long peptides; lower efficiency leads to deletion sequences.[8][14]
Overall Crude Purity 50-80%Analytical RP-HPLCDependent on peptide length, sequence complexity, and success of each coupling step.
Final Purity (Post-HPLC) >95%Analytical RP-HPLCNecessary for most biological assays to ensure observed activity is from the target peptide.[13]

Applications of Amp-Containing Peptide Libraries

The unique properties of this compound enable the creation of peptide libraries with expanded functionalities for various applications in drug discovery and chemical biology.

1. Scaffolds for Combinatorial Chemistry and Drug Conjugation:

The primary amine of the Amp side chain serves as a versatile chemical handle for post-synthetic modifications. After peptide synthesis and purification, this amine can be selectively reacted with a wide range of molecules, including:

  • Small Molecules: To create peptide-drug conjugates for targeted delivery.

  • Fluorophores and Quenchers: For the development of FRET-based diagnostic probes.

  • Biotin or other affinity tags: For use in pull-down assays to identify binding partners.

  • Crosslinking agents: To covalently capture interacting proteins.[3]

This approach allows for the rapid generation of a diverse library of modified peptides from a single parent sequence.

G cluster_0 Peptide Library Synthesis cluster_1 Post-Synthetic Modification cluster_2 Applications SPPS SPPS with Fmoc-Amp(Boc)-OH Library Amp-Containing Peptide Library SPPS->Library Modification Selective Reaction at Amp Side-Chain Amine Library->Modification Diverse_Library Diverse Functionalized Peptide Library Modification->Diverse_Library Screening High-Throughput Screening Diverse_Library->Screening Drug_Discovery Drug Discovery Screening->Drug_Discovery Diagnostics Diagnostics Screening->Diagnostics

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Incorporating 4-(Aminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of 4-(Aminomethyl)phenylalanine

The incorporation of non-canonical amino acids into peptide sequences is a rapidly advancing strategy in drug discovery and development, offering novel pharmacological properties. Among these, this compound (Amf) is of significant interest. Its structure, featuring a phenylalanine backbone with an additional aminomethyl group on the phenyl ring, introduces a unique combination of hydrophobicity and basicity. This modification can enhance receptor binding, improve enzymatic stability, and modulate the overall physicochemical profile of a peptide therapeutic.

However, the very properties that make Amf a valuable component in peptide design also present distinct challenges during purification. The presence of the basic aminomethyl group can lead to peak tailing and poor resolution in standard reversed-phase HPLC (RP-HPLC) protocols, while its inherent hydrophobicity necessitates careful optimization of mobile phase conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective HPLC purification strategies for peptides containing this compound, ensuring high purity and yield.

Understanding the Physicochemical Impact of this compound

The successful purification of Amf-containing peptides hinges on a clear understanding of how this unique residue influences the peptide's behavior in a chromatographic environment.

  • Hydrophobicity: The phenylalanine component of Amf contributes significant hydrophobicity, promoting interaction with non-polar stationary phases like C18. This is a key driver for retention in RP-HPLC.

  • Basicity: The aminomethyl group has a pKa value that renders it positively charged at acidic to neutral pH. This basic character can lead to strong ionic interactions with residual, deprotonated silanols on the surface of silica-based stationary phases, a common cause of peak asymmetry.

  • Dual Nature: The combination of a hydrophobic core and a localized positive charge makes peptides with Amf amenable to a multi-modal purification approach, leveraging both reversed-phase and ion-exchange principles.

Strategic Approaches to HPLC Purification

A robust purification strategy for Amf-containing peptides often involves a primary RP-HPLC step, potentially supplemented by an orthogonal ion-exchange chromatography (IEX) step for challenging separations.

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Peptide Purification

RP-HPLC is the most common and powerful technique for peptide purification.[1] For peptides containing the basic Amf residue, careful control of mobile phase additives is crucial for achieving sharp, symmetrical peaks.

Key Considerations for RP-HPLC of Amf-Containing Peptides:

  • Ion-Pairing Reagents: The use of an ion-pairing reagent is essential. Trifluoroacetic acid (TFA) is the most common choice, typically used at a concentration of 0.1% in both the aqueous and organic mobile phases.[2] TFA serves two primary purposes:

    • It protonates acidic residues and residual silanols on the column, minimizing secondary ionic interactions.

    • It forms an ion pair with the positively charged aminomethyl group of Amf and other basic residues, effectively increasing the peptide's hydrophobicity and improving its interaction with the stationary phase.

  • Mobile Phase Composition: A standard mobile phase system consists of:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Stationary Phase Selection: A C18 stationary phase is the most common starting point for peptide purification. Wide-pore columns (300 Å) are often preferred for larger peptides to ensure efficient interaction with the bonded phase. For smaller peptides, a 100-120 Å pore size is suitable.

  • Gradient Optimization: Peptides are almost always eluted using a gradient of increasing organic solvent (acetonitrile).[3] A shallow gradient is generally preferred for resolving closely eluting impurities. A good starting point for method development is a linear gradient of 1% B/minute.[2][3]

Ion-Exchange Chromatography (IEX): An Orthogonal Approach

For complex crude samples or when RP-HPLC alone is insufficient to achieve the desired purity, ion-exchange chromatography offers an excellent orthogonal separation technique.[4] Given the basic nature of the Amf residue, cation-exchange (CEX) chromatography is the logical choice.

Principles of Cation-Exchange for Amf-Peptides:

  • Mechanism: In CEX, the stationary phase is negatively charged. At a pH below the isoelectric point (pI) of the peptide, the peptide will have a net positive charge and bind to the column. Elution is then achieved by increasing the salt concentration or the pH of the mobile phase.

  • Mobile Phase: A typical mobile phase system for CEX of basic peptides would be:

    • Mobile Phase A: A low ionic strength buffer at a pH where the peptide is positively charged (e.g., 20 mM phosphate buffer, pH 3.0).

    • Mobile Phase B: The same buffer as A, but with a high concentration of salt (e.g., 1 M NaCl).

  • Synergy with RP-HPLC: IEX is particularly useful as a preliminary purification step before a final RP-HPLC polishing step. This two-step process separates impurities based on charge first, followed by a separation based on hydrophobicity, leading to a very high final purity.

Experimental Protocols

The following protocols provide a step-by-step guide for the purification of a hypothetical Amf-containing peptide.

Protocol 1: Analytical RP-HPLC for Method Development

This initial step is crucial for determining the retention characteristics of the target peptide and for optimizing the separation from its impurities.

Workflow for Analytical Method Development

analytical_workflow cluster_prep Sample Preparation cluster_hplc Analytical HPLC cluster_analysis Data Analysis dissolve Dissolve crude peptide in Mobile Phase A filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject sample onto analytical C18 column filter->inject gradient Run broad scouting gradient (e.g., 5-95% B over 30 min) inject->gradient detect Monitor at 220 nm gradient->detect identify Identify target peptide peak (LC-MS) detect->identify determine_rt Determine retention time (%B) identify->determine_rt optimize Optimize gradient around target peak (shallow gradient) determine_rt->optimize

Caption: Workflow for analytical RP-HPLC method development.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in Mobile Phase A (0.1% TFA in water) to a concentration of approximately 1 mg/mL.

    • If solubility is an issue, a small amount of acetonitrile or DMSO can be added. For very basic peptides, dissolving in a dilute acidic solution like 0.1% acetic acid may be necessary.[]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]

  • Analytical HPLC System and Conditions:

    • Column: A high-quality analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 25-30 °C.

  • Gradient Program:

    • Scouting Gradient: Start with a broad linear gradient, for example, 5% to 95% B over 30 minutes, to determine the approximate elution time of the target peptide.

    • Optimized Gradient: Once the retention time of the target peptide is known, a shallower, more focused gradient should be developed to maximize resolution from nearby impurities. For example, if the peptide elutes at 40% B, a gradient of 30% to 50% B over 20 minutes would be a good starting point for optimization.

Protocol 2: Preparative RP-HPLC for Peptide Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification.

Workflow for Preparative Scale-Up

preparative_workflow cluster_scaleup Method Scale-Up cluster_prep_hplc Preparative HPLC cluster_post_prep Post-Purification calc_flow Calculate preparative flow rate calc_gradient Adjust gradient time to maintain linear velocity calc_flow->calc_gradient calc_load Determine sample load calc_gradient->calc_load dissolve_prep Dissolve larger quantity of crude peptide calc_load->dissolve_prep inject_prep Inject onto preparative C18 column dissolve_prep->inject_prep run_prep Run scaled-up gradient inject_prep->run_prep collect Collect fractions based on UV signal run_prep->collect analyze Analyze fractions by analytical HPLC collect->analyze pool Pool pure fractions analyze->pool lyophilize Lyophilize to obtain pure peptide pool->lyophilize

Caption: Workflow for preparative RP-HPLC scale-up and post-purification processing.

Step-by-Step Methodology:

  • Scale-Up Calculations:

    • The analytical method is scaled to a preparative column of the same stationary phase but with a larger diameter.

    • The flow rate is adjusted proportionally to the cross-sectional area of the columns.

    • The gradient time is increased to maintain the same gradient slope in terms of column volumes.

  • Preparative HPLC System and Conditions:

    • Column: A preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 120 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: Calculated based on the column dimensions (e.g., ~20 mL/min for a 21.2 mm ID column).

    • Detection: UV at 220 nm.

    • Sample Loading: Dissolve the crude peptide in a minimal amount of Mobile Phase A. The maximum loading capacity will depend on the complexity of the crude mixture and the resolution of the target peak.

  • Fraction Collection:

    • Collect fractions across the elution profile of the target peptide peak.[7] Mass-based fraction collection can be highly efficient if available.[8]

  • Post-Purification Analysis and Processing:

    • Analyze each collected fraction using the optimized analytical RP-HPLC method to determine its purity.

    • Pool the fractions that meet the desired purity specifications.

    • Lyophilize the pooled fractions to remove the mobile phase and obtain the purified peptide as a fluffy white powder. Purified peptides in solution can degrade, so prompt lyophilization is recommended.[2]

Data Presentation

Table 1: HPLC Column and Mobile Phase Parameters

ParameterAnalytical RP-HPLCPreparative RP-HPLCCation-Exchange (Optional)
Column Type C18C18Strong Cation Exchange (SCX)
Dimensions 4.6 x 150 mm21.2 x 250 mm10 x 100 mm
Particle Size 3.5 µm5-10 µm10 µm
Pore Size 120 Å120 Å300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water20 mM Phosphate Buffer, pH 3.0
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACN20 mM Phosphate, 1 M NaCl, pH 3.0
Flow Rate 1.0 mL/min~20 mL/min5 mL/min

Conclusion

The successful purification of peptides containing this compound is readily achievable with a well-designed HPLC strategy. The dual hydrophobic and basic nature of this unnatural amino acid necessitates the use of ion-pairing agents like TFA in RP-HPLC to ensure good peak shape and resolution. For particularly complex separations, an orthogonal cation-exchange chromatography step can be a powerful tool. By following the systematic approach of analytical method development followed by a calculated scale-up to preparative chromatography, researchers can consistently obtain highly pure Amf-containing peptides, enabling their use in a wide range of scientific and therapeutic applications.

References

  • Kappel, C., et al. (2012). Mass-Based Fraction Collection of Crude Synthetic Peptides in Analytical and Preparative Scale. Journal of Chromatographic Science, 50(8), 702-707.
  • Gilson, Inc. (n.d.). A Guide to Fraction Collection in Chromatography. Gilson Learning Hub.
  • LCGC International. (2025). Easy method scale-up for peptide purification. LCGC International.
  • AAPPTec. (n.d.). Peptide Purification. AAPPTec.
  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies Application Note.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters Corporation.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec.
  • Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Agilent Technologies Technical Overview.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation.
  • Mant, C. T., et al. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-57.
  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 1. Phenomenex.
  • Waters Corporation. (2016). Peptide Isolation Using the Prep 150 LC System. Waters Corporation Application Note.
  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Kromasil Notes.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Gellman, S. H. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
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  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. PubMed.

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Application Note: Mass Spectrometry Analysis of 4-(Aminomethyl)phenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of therapeutic properties such as receptor affinity, bioavailability, and enzymatic stability.[1][2] 4-(Aminomethyl)phenylalanine (Amf), a synthetic amino acid featuring a basic aminomethyl group on its phenyl ring, is a valuable building block for designing peptides with altered charge, conformation, and binding characteristics.[3][4] However, the unique chemical nature of the Amf side chain introduces specific challenges and considerations for characterization by mass spectrometry (MS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective analysis of Amf-containing peptides. We will delve into the causality behind experimental choices in liquid chromatography (LC) and tandem mass spectrometry (MS/MS), offer detailed, field-proven protocols, and explore the characteristic fragmentation patterns of these modified peptides to ensure accurate identification and structural elucidation.

Introduction: The Analytical Implications of the Amf Side Chain

This compound is structurally similar to Phenylalanine but is distinguished by a -CH2-NH2 group at the para position of the phenyl ring. This addition introduces a primary amine, rendering the side chain basic and positively charged at typical analytical pH values. This modification significantly influences the peptide's physicochemical properties and, consequently, its behavior during LC-MS analysis.

Key Considerations:

  • Increased Basicity: The Amf side chain, like that of Lysine or Arginine, acts as a proton acceptor. This can lead to poor peak shape and retention in standard reversed-phase liquid chromatography (RPLC) due to strong interactions with residual silanols on the stationary phase.[5]

  • Multiple Charge States: The presence of an additional basic site often results in peptides carrying higher charge states during electrospray ionization (ESI), which can distribute the ion signal and complicate spectral interpretation.[6]

  • Altered Fragmentation: The basic Amf side chain can sequester the proton charge, influencing the fragmentation pathways during collision-induced dissociation (CID). This can lead to non-canonical fragmentation patterns, which must be understood for correct sequence interpretation.[7][8]

This guide provides a systematic approach to navigate these challenges, ensuring robust and reliable characterization of novel Amf-containing peptide therapeutics.

Experimental Workflow & Protocols

A successful analysis begins with meticulous sample preparation and is followed by optimized chromatographic separation and mass spectrometric detection.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation Peptide_Synthesis Solid-Phase Peptide Synthesis (with Fmoc-Amf(Boc)-OH) Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Peptide_Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification Cleanup Sample Desalting (e.g., C18 ZipTip) Purification->Cleanup LC LC Separation Cleanup->LC MS1 MS1 Full Scan (Intact Mass ID) LC->MS1 MS2 MS/MS Fragmentation (Sequence Confirmation) MS1->MS2 Data_Analysis Spectrum Annotation MS1->Data_Analysis MS2->Data_Analysis Sequence_Validation Sequence Validation Data_Analysis->Sequence_Validation

Caption: Overall workflow for the analysis of Amf-containing peptides.

Protocol 1: Sample Preparation and Desalting

Rationale: Crude peptides cleaved from solid-phase synthesis resins contain scavengers and high concentrations of trifluoroacetic acid (TFA), which can suppress the ESI signal and interfere with chromatography.[9] A desalting step is critical for obtaining high-quality data.

Methodology:

  • Solubilization: Dissolve the lyophilized crude or purified peptide in 0.1% aqueous formic acid (FA) to a concentration of approximately 1 mg/mL.

  • Tip Equilibration: Condition a C18 solid-phase extraction (SPE) pipette tip (e.g., ZipTip) by aspirating and dispensing 20 µL of 100% acetonitrile (ACN) three times.

  • Tip Washing: Equilibrate the tip by aspirating and dispensing 20 µL of 0.1% FA in water three times.

  • Peptide Binding: Slowly aspirate and dispense the peptide solution (from Step 1) for 10-15 cycles to bind the peptide to the C18 resin.

  • Desalting: Wash the resin by aspirating and dispensing 20 µL of 0.1% FA in water for five cycles. This removes salts and other hydrophilic impurities.

  • Elution: Elute the desalted peptide by aspirating and dispensing 10 µL of a solution of 50% ACN / 0.1% FA in water. Collect this eluate for LC-MS analysis.

  • Dilution: Dilute the eluate to a final concentration of 1-10 µM for direct infusion or 1-50 pmol for LC-MS injection, depending on instrument sensitivity.

Protocol 2: Liquid Chromatography Method

Rationale: The basic Amf side chain can cause poor peak shape. The use of an ion-pairing agent like TFA in the mobile phase is crucial. TFA forms a neutral ion pair with the positively charged amine groups on the peptide, which masks the charge, reduces interaction with the stationary phase, and improves peak shape and retention.[5]

Parameter Setting Rationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard for peptide separations, providing good hydrophobic retention.
Mobile Phase A 0.1% TFA in WaterTFA serves as the ion-pairing agent for improved peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the organic eluent for peptide elution.
Flow Rate 0.3 mL/minStandard flow rate for analytical scale columns.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak sharpness.[10]
Injection Vol. 5 µL
Gradient 5% to 45% B over 20 minA shallow gradient is often required to resolve closely eluting species.
Protocol 3: Mass Spectrometry Method (ESI-Q-TOF)

Rationale: High-resolution mass spectrometry is indispensable for peptide analysis, allowing for accurate mass determination and unambiguous identification of fragment ions.[11][12] Electrospray ionization (ESI) is the preferred method for its ability to generate multiply charged ions from peptides in solution.

Parameter Setting Rationale
Ionization Mode Positive ESIPeptides contain basic residues and readily accept protons.
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.
Scan Range (MS1) 300 - 2000 m/zCovers the expected m/z range for multiply charged peptide precursors.
Scan Range (MS/MS) 50 - 2200 m/zWide range to capture both small immonium ions and large fragments.
Collision Energy Ramped (e.g., 20-45 eV)A ramp of energies ensures fragmentation of different bond types.
Data Acquisition Data-Dependent Acquisition (DDA)Automatically selects the most intense precursor ions from an MS1 scan for MS/MS fragmentation.

Fragmentation Behavior of Amf-Containing Peptides

Under Collision-Induced Dissociation (CID), peptide backbones typically fragment at the amide bonds, producing b- and y-type ions that reveal the amino acid sequence.[13] The presence of Amf introduces unique fragmentation pathways.

Key Fragmentation Characteristics:

  • Dominant y- and b-ions: Standard backbone fragmentation is still observed.

  • Charge-Directed Fragmentation: The proton can be sequestered on the highly basic aminomethyl side chain. This can favor fragmentation C-terminal to the Amf residue.

  • Characteristic Neutral Loss: A potential neutral loss of the aminomethyl group (-CH2NH) or ammonia from the side chain may be observed, although this is often less favorable than backbone cleavage.

  • Benzyl Anion Formation: Similar to Phenylalanine, formation of a benzyl anion or related fragments can occur, though it is less common in positive ion mode.[14]

G cluster_peptide Model Peptide: Ac-Gly-Amf-Ala-NH2 N_term Ac-NH Gly_Ca CH(H) N_term->Gly_Ca b1 Gly_CO C=O Amf_NH N-H Gly_CO->Amf_NH b2 Gly_CO->Amf_NH y2 Amf_Ca CH Amf_CO C=O Amf_Sidechain CH2-Ph-CH2-NH3+ Ala_NH N-H Amf_CO->Ala_NH y1 Ala_Ca CH(CH3) C_term C(=O)-NH2 b1 b1 b2 b2 y1 y1 y2 y2

Caption: Predicted CID fragmentation of an Amf-containing peptide.

Example Data Interpretation

For a model peptide Ac-Gly-Amf-Ala-NH2 (Monoisotopic Mass = 377.2063 Da), the following table outlines the expected major fragment ions.

Fragment IonCalculated m/z (z=1)Cleavage Site
b1 86.0393Ac-Gly
b2 236.1080Ac-Gly-Amf
y1 90.0550Ala-NH2
y2 240.1237Amf-Ala-NH2
Immonium (Amf) 134.0964Side chain of Amf

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor/Broad Peak Shape Strong interaction of the basic Amf side chain with the column; insufficient ion-pairing.Increase TFA concentration to 0.1% in mobile phases. Ensure the column is in good condition.
Low Signal / Ion Suppression High salt content in the sample; peptide concentration too high or too low.Perform sample desalting (Protocol 1). Optimize peptide concentration via a dilution series.
Complex Spectrum (Multiple Charges) Presence of multiple basic sites (e.g., Amf, Lys, Arg, N-terminus).This is an inherent property. Focus data analysis on the most abundant charge state for fragmentation.
Unusual/Unexpected Fragments Charge-remote fragmentation or side-chain losses due to Amf.Manually inspect spectra for unexpected neutral losses. Compare fragmentation to similar peptides without Amf to identify unique patterns.[15]

Conclusion

The mass spectrometric analysis of peptides containing this compound requires a nuanced approach that accounts for the unique properties of its basic side chain. By implementing robust sample preparation, utilizing appropriate ion-pairing agents like TFA in liquid chromatography, and understanding the potential for altered fragmentation patterns, researchers can achieve high-quality, reliable data. The protocols and insights provided in this application note serve as a validated starting point for the accurate characterization of these important next-generation peptide therapeutics, facilitating their development from discovery to clinical application.

References

  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
  • Creative Proteomics.
  • Ohio State University Chemistry Department. Mass spectrometry of peptides and proteins.
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  • Wojtkiewicz, G., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks.
  • Creese, A. J., & Cooper, H. J. (2011).
  • Chem-Impex. Fmoc-4-methyl-L-phenylalanine.
  • Biovera. (2024, November 13).
  • Liu, K., et al. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry.
  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.
  • Sbardella, G., et al. (2020). Mechanistic Insights into an Unusual Side-Chain-Mediated N–Cα Bond Cleavage under Collision-Induced Dissociation Conditions in the Disulfide-Containing Peptide Conopressin. Journal of the American Society for Mass Spectrometry.
  • Singh, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Herwig, C., et al. (2021). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. PubMed Central.
  • Anusorn, P. (2019).
  • Beauchemin, G. A., et al. Side Chain Chemistry Mediates Backbone Fragmentation in Hydrogen Deficient Peptide Radicals. Caltech.
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  • Sharma, P., et al. (2022). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
  • Aapptec Peptides. Substituted Phenylalanines.
  • Zhang, Z. (2005). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science.
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Application Notes and Protocols for the Strategic Use of 4-(Aminomethyl)phenylalanine in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-(Aminomethyl)phenylalanine in Peptidomimetic Inhibitor Design

In the landscape of modern drug discovery, the design of potent and selective enzyme inhibitors remains a cornerstone of therapeutic development. Among the vast arsenal of chemical tools available to medicinal chemists, non-canonical amino acids represent a particularly powerful class of building blocks for crafting sophisticated peptidomimetic inhibitors. This compound, a synthetic derivative of phenylalanine, has emerged as a highly versatile and strategic component in the synthesis of such inhibitors.[1][2] Its unique structural architecture, featuring a reactive aminomethyl group appended to the phenyl ring, provides a locus for molecular extension and interaction that can significantly enhance binding affinity and selectivity for target enzymes.[1]

This technical guide provides an in-depth exploration of the application of this compound in the creation of enzyme inhibitors, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for inhibitor synthesis and evaluation, and present a framework for leveraging this unique amino acid to address challenges in modern drug design. The protocols and insights presented herein are designed to be a self-validating system, empowering researchers to confidently incorporate this compound into their inhibitor design workflows.

Mechanism of Action: How this compound Enhances Inhibitor Potency and Selectivity

The efficacy of this compound as a scaffold for enzyme inhibitors stems from the strategic placement of the aminomethyl group on the phenyl ring. This modification introduces a basic, nucleophilic handle that can engage in a variety of interactions within an enzyme's active site that are not possible with natural phenylalanine. The aminomethyl group can serve several key functions:

  • Formation of Salt Bridges: The basic aminomethyl group can form strong ionic interactions (salt bridges) with acidic residues, such as aspartate or glutamate, commonly found in the active sites of enzymes. This provides a powerful anchoring point for the inhibitor, significantly increasing its binding affinity.

  • Hydrogen Bonding: The primary amine of the aminomethyl group can act as both a hydrogen bond donor and acceptor, allowing for the formation of a robust network of hydrogen bonds with the enzyme backbone or side chains.

  • Vector for Further Modification: The aminomethyl group serves as a convenient point of attachment for further chemical modifications. This allows for the introduction of additional pharmacophoric elements, such as charged groups, hydrophobic moieties, or reactive warheads, to probe and exploit specific subsites within the enzyme's active site. This "growth vector" is a key advantage in optimizing inhibitor potency and selectivity.[3]

  • Mimicry of Natural Ligands: In some cases, the aminomethylphenylalanine scaffold can effectively mimic the side chains of natural amino acid residues like lysine or arginine, which are often involved in substrate recognition by enzymes such as serine proteases.

The following diagram illustrates the conceptual mechanism of a this compound-containing inhibitor interacting with an enzyme active site.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor S1_Pocket S1 Pocket (Specificity Determining) Catalytic_Residues Catalytic Residues (e.g., Ser, His, Asp) S2_Pocket S2 Pocket Acidic_Residue Acidic Residue (e.g., Asp, Glu) P1_Residue P1 Residue (4-Aminomethyl-Phe) P1_Residue->S1_Pocket Hydrophobic Interaction P1_Residue->Acidic_Residue Ionic Interaction (Salt Bridge) P2_Residue P2 Residue P2_Residue->S2_Pocket Interaction Warhead Warhead (Optional) Warhead->Catalytic_Residues Covalent Bond (Irreversible) caption Inhibitor-Enzyme Interaction

Figure 1: Conceptual diagram of a this compound-containing inhibitor binding to an enzyme active site.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a model peptidyl inhibitor using this compound and its subsequent evaluation in an enzyme inhibition assay. These protocols are designed to be adaptable to various enzyme targets with appropriate modifications.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Inhibitor

This protocol outlines the synthesis of a model tripeptide inhibitor incorporating a C-terminal this compound residue. The synthesis will be performed on a Rink Amide resin to yield a C-terminally amidated peptide, a common feature in many enzyme inhibitors. The synthesis utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[3][4]

Materials and Reagents:

  • Fmoc-4-(Boc-aminomethyl)-L-phenylalanine[3]

  • Standard Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Val-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (0.1 mmol scale) in the synthesis vessel.

    • Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

    • Agitate for 3 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).[5]

  • Coupling of the First Amino Acid (Fmoc-4-(Boc-aminomethyl)-L-phenylalanine):

    • In a separate vial, dissolve Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (0.3 mmol, 3 eq.) and Oxyma Pure (0.3 mmol, 3 eq.) in DMF (2 mL).

    • Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture at room temperature for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test, indicated by a yellow color, signifies a complete reaction).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, add a solution of acetic anhydride (5%) and diisopropylethylamine (DIPEA) (5%) in DMF to the resin and agitate for 15 minutes.

    • Wash the resin with DMF (3 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence (e.g., Fmoc-Ala-OH, Fmoc-Val-OH).

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry it under a vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail (5 mL) to the dry peptidyl-resin and agitate at room temperature for 2-3 hours.[5]

    • Filter the cleavage solution from the resin beads into a clean collection tube.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[5]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

The following diagram illustrates the solid-phase peptide synthesis workflow.

G Start Start Resin_Swelling Resin Swelling (DMF) Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Coupling_AA1 Couple Fmoc-AA1-OH (DIC, Oxyma) Fmoc_Deprotection->Coupling_AA1 Wash1 Wash (DMF, DCM) Coupling_AA1->Wash1 Fmoc_Deprotection2 Fmoc Deprotection Wash1->Fmoc_Deprotection2 Coupling_AA2 Couple Fmoc-AA2-OH Fmoc_Deprotection2->Coupling_AA2 Wash2 Wash Coupling_AA2->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End Purification->End

Figure 2: Workflow for solid-phase peptide synthesis of a model inhibitor.

Protocol 2: Enzyme Inhibition Assay

This protocol describes a general fluorescence-based assay to determine the inhibitory potency (IC50) of the synthesized peptide against a model serine protease. This assay can be adapted for other enzyme classes by using the appropriate substrate and buffer conditions.[6]

Materials and Reagents:

  • Purified enzyme (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic substrate specific for the enzyme (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Triton X-100)

  • Synthesized inhibitor peptide

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the inhibitor peptide in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the enzyme in assay buffer to a concentration that gives a linear reaction rate.

    • Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).

  • Assay Setup:

    • In the 96-well plate, perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of final concentrations (e.g., 100 µM to 1 nM). Include a no-inhibitor control (DMSO vehicle).

    • Add a fixed amount of the enzyme solution to each well containing the inhibitor dilutions and the control.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should be at or below its Km value.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[6]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the no-inhibitor control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Inhibitory Potency of Model Peptides

The following table summarizes hypothetical IC50 values for a series of model inhibitors, illustrating the structure-activity relationship (SAR) that can be elucidated using the described protocols.

Compound IDP2 ResidueP1 ResidueTarget EnzymeIC50 (nM)
Inhibitor-1 ValThis compoundTrypsin-like Protease50
Inhibitor-2 AlaThis compoundTrypsin-like Protease120
Inhibitor-3 ValPhenylalanineTrypsin-like Protease>10,000
Inhibitor-4 Val4-(Guanidinomethyl)phenylalanineTrypsin-like Protease5

This data clearly demonstrates the critical role of the this compound residue in conferring inhibitory activity (compare Inhibitor-1 to Inhibitor-3). Furthermore, it illustrates how modifications to the aminomethyl group (e.g., conversion to a guanidinomethyl group in Inhibitor-4) can further enhance potency by better mimicking the natural substrate (arginine) for trypsin-like proteases.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the rational design of potent and selective enzyme inhibitors. Its unique chemical features provide a strategic advantage for enhancing inhibitor-enzyme interactions through the formation of salt bridges, hydrogen bonds, and by providing a vector for further chemical elaboration. The detailed protocols provided in this guide offer a robust framework for the synthesis and evaluation of inhibitors incorporating this valuable non-canonical amino acid. As the demand for highly specific and effective therapeutics continues to grow, the strategic application of unique chemical moieties like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

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  • Saku, O., et al. (2008). Synthetic study of VLA-4/VCAM-1 inhibitors: synthesis and structure-activity relationship of piperazinylphenylalanine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(3), 1053–1057. [Link]
  • Olsson, E., et al. (2010). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry, 49(2), 305–313. [Link]
  • Ma, A., et al. (2015). Structure-activity relationship studies of SETD8 inhibitors. MedChemComm, 6(12), 2143–2149. [Link]
  • DeRuiter, J., et al. (1991). Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors. Journal of Medicinal Chemistry, 34(8), 2415–2424. [Link]

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Application Notes and Protocols: Post-Synthesis Modification of 4-(Aminomethyl)phenylalanine Residues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of 4-(Aminomethyl)phenylalanine in Peptide Science

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer the ability to introduce novel chemical functionalities, enhance proteolytic stability, and modulate conformational properties. Among these, this compound (Amf) has emerged as a particularly valuable and versatile residue. Its structure, featuring a primary aminomethyl group attached to the phenyl ring, provides a unique handle for post-synthesis modification, separate and distinct from the N-terminal amine and the side chains of other natural amino acids like lysine.

This guide provides an in-depth exploration of the strategies and protocols for the selective modification of the δ-amino group of Amf residues within a peptide sequence after its synthesis. We will delve into the causality behind experimental choices, provide detailed, step-by-step methodologies, and offer insights gleaned from practical application. The ability to chemoselectively modify the Amf side chain opens up a vast landscape for creating complex peptide conjugates, including antibody-drug conjugates (ADCs), imaging agents, and peptidomimetics with enhanced therapeutic profiles.[1][]

The key to successful post-synthesis modification of Amf lies in the principles of orthogonal protection .[3][4][5] This strategy involves using protecting groups for the α-amino group (e.g., Fmoc) and other reactive side chains that are removable under conditions that leave the Amf side-chain protecting group intact, and vice versa.[5][6] This allows for the selective deprotection and subsequent modification of the Amf residue while the rest of the peptide remains protected and anchored to the solid-phase support.

Core Modification Strategies

The primary amino group on the Amf side chain is a versatile nucleophile, amenable to a variety of chemical transformations. The most common and impactful of these are acylation and alkylation.

  • Acylation: This involves the formation of an amide bond between the Amf side-chain amine and a carboxylic acid or its activated derivative. This is a robust and widely used method for attaching a vast array of functionalities, including fluorophores, biotin, polyethylene glycol (PEG) chains, and cytotoxic payloads.

  • Alkylation: This reaction forms a new carbon-nitrogen bond, leading to secondary or tertiary amines. Reductive amination is a common and efficient method for achieving this, reacting the amine with an aldehyde or ketone in the presence of a reducing agent. This can be used to introduce steric bulk or specific ligand-binding motifs.

Below, we present detailed protocols for these key modifications, grounded in established chemical principles and validated practices.

Diagram: General Workflow for Post-Synthesis Modification of Amf

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Selective Deprotection cluster_2 On-Resin Modification cluster_3 Final Cleavage and Purification SPPS_Start Start with Fmoc-Amf(Prot)-OH Peptide_Assembly Peptide Chain Elongation SPPS_Start->Peptide_Assembly Standard Fmoc SPPS Cycles Selective_Deprotection Selective removal of Amf side-chain protecting group Peptide_Assembly->Selective_Deprotection Modification Acylation or Alkylation of deprotected Amf side chain Selective_Deprotection->Modification Cleavage Cleavage from resin and removal of remaining protecting groups Modification->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry / NMR Purification->Characterization

Caption: General workflow for the post-synthesis modification of Amf residues on a solid support.

Protocol 1: On-Resin Acylation of the Amf Side Chain

This protocol describes the acylation of the deprotected Amf side-chain amine with a carboxylic acid using standard peptide coupling reagents. The choice of an orthogonal protecting group for the Amf side chain is critical. A common choice is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is stable to the piperidine used for Fmoc removal but can be selectively cleaved with hydrazine.[7]

Rationale: Performing the modification on the solid support simplifies purification, as excess reagents can be washed away before the final peptide cleavage.[8] The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) minimizes side reactions and ensures high acylation efficiency.

Materials:
  • Peptide-resin with Fmoc-protected N-terminus and Dde-protected Amf side chain

  • 2% (v/v) Hydrazine in N,N-Dimethylformamide (DMF)

  • Carboxylic acid to be coupled (5 equivalents)

  • HATU (4.7 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Step-by-Step Methodology:
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Selective Dde Deprotection:

    • Drain the DMF.

    • Add the 2% hydrazine/DMF solution to the resin.

    • Agitate gently for 3 minutes. Repeat this step two more times.

    • Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove all traces of hydrazine.

  • Acylation Reaction:

    • In a separate vessel, pre-activate the carboxylic acid by dissolving it in DMF with HATU and DIPEA. Allow to react for 5-10 minutes.

    • Add the activated carboxylic acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by a Kaiser test on a small sample of beads. A negative test (yellow beads) indicates complete acylation.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove excess reagents and byproducts.

  • Final Deprotection and Cleavage:

    • Proceed with the standard Fmoc deprotection of the N-terminus if further peptide synthesis is required.

    • Once the full peptide sequence is assembled, cleave the modified peptide from the resin and remove all remaining side-chain protecting groups using a standard TFA cleavage cocktail.

  • Purification and Analysis:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS).[9]

Quantitative Data Summary: Acylation
ParameterConditionRationale
Dde Deprotection 2% Hydrazine in DMF, 3 x 3 minMild and selective removal of Dde without affecting other protecting groups like tBu or Trt.[7]
Acylating Agent 5 equivalentsEnsures the reaction goes to completion.
Coupling Reagent HATU (4.7 eq) / DIPEA (10 eq)High coupling efficiency and low racemization.
Reaction Time 2-4 hoursSufficient time for complete acylation, verifiable by Kaiser test.
Cleavage Cocktail 95% TFA / 2.5% H₂O / 2.5% TISStandard conditions for cleaving peptides from resin and removing acid-labile protecting groups.

Protocol 2: On-Resin Reductive Alkylation of the Amf Side Chain

This protocol details the reductive alkylation of the Amf side chain with an aldehyde. This two-step, one-pot reaction involves the formation of a Schiff base intermediate, which is then reduced to a stable secondary amine.

Rationale: Reductive amination is a highly efficient and chemoselective method for N-alkylation.[10] Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is crucial as it selectively reduces the protonated Schiff base much faster than the aldehyde carbonyl group, especially at a slightly acidic pH.

Diagram: Reductive Alkylation Workflow

G Start Deprotected Amf (Primary Amine on Resin) Schiff_Base Schiff Base Formation (Imine Intermediate) Start->Schiff_Base + Aldehyde Aldehyde Aldehyde (R-CHO) Final_Product Alkylated Amf (Secondary Amine on Resin) Schiff_Base->Final_Product + NaBH₃CN Reducing_Agent NaBH₃CN

Caption: Key steps in the on-resin reductive alkylation of an Amf residue.

Materials:
  • Peptide-resin with deprotected Amf side chain (prepared as in Protocol 1, steps 1-2)

  • Aldehyde (10 equivalents)

  • Sodium cyanoborohydride (NaBH₃CN) (10 equivalents)

  • 1% Acetic Acid in DMF

  • DMF, DCM

Step-by-Step Methodology:
  • Resin Preparation: Start with the peptide-resin that has a selectively deprotected Amf side chain (as described in Protocol 1). Ensure the resin is well-swollen in DMF.

  • Schiff Base Formation and Reduction:

    • Dissolve the aldehyde in 1% acetic acid/DMF.

    • Add this solution to the resin. Agitate for 30 minutes to facilitate Schiff base formation.

    • In a separate vial, dissolve the NaBH₃CN in DMF.

    • Add the NaBH₃CN solution to the resin slurry.

    • Allow the reaction to proceed for 6-12 hours at room temperature.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DMF (5 times) and DCM (5 times) to remove all unreacted aldehyde, reducing agent, and byproducts.

  • Final Steps:

    • Proceed with subsequent synthesis steps or move directly to final cleavage, purification, and characterization as outlined in Protocol 1 (steps 5-6).

Quantitative Data Summary: Reductive Alkylation
ParameterConditionRationale
Reactants Aldehyde (10 eq), NaBH₃CN (10 eq)A significant excess drives the reaction to completion.
Solvent/Catalyst 1% Acetic Acid in DMFThe slightly acidic condition protonates the Schiff base, accelerating its reduction relative to the aldehyde.
Reducing Agent NaBH₃CNMild and selective for the iminium ion over the carbonyl group.
Reaction Time 6-12 hoursAllows for both the formation and complete reduction of the Schiff base.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous analytical checks at the final stage.

  • Mass Spectrometry: The most critical validation step. The observed molecular weight of the final, purified peptide must match the calculated theoretical mass of the modified peptide. This provides direct evidence of a successful modification.

  • RP-HPLC: A shift in the retention time of the modified peptide compared to the unmodified precursor is a strong indicator that a chemical change has occurred. The purity of the final product is also determined from the HPLC chromatogram.

  • Tandem MS (MS/MS): For unambiguous confirmation, fragmentation analysis can be performed. This will pinpoint the exact location of the modification on the Amf residue by identifying the characteristic fragmentation pattern of the modified amino acid.

Applications in Drug Development and Research

The ability to precisely modify Amf residues opens up numerous avenues in therapeutic and diagnostic development:

  • Peptide-Drug Conjugates (PDCs): The Amf side chain can be used to attach cytotoxic drugs to peptides that target specific receptors on cancer cells, creating highly targeted therapies.[11]

  • Bioconjugation and Imaging: Fluorophores, radiolabels, or other imaging agents can be conjugated to the Amf residue, enabling the tracking and visualization of peptides in biological systems.[1][12]

  • Improving Pharmacokinetics: The attachment of polyethylene glycol (PEG) chains (PEGylation) to the Amf side chain can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its in vivo half-life.

  • Structure-Activity Relationship (SAR) Studies: A variety of small molecules can be attached to the Amf residue to systematically probe interactions with biological targets and optimize peptide activity.[13]

Conclusion

Post-synthesis modification of this compound is a powerful and versatile strategy in peptide chemistry. By leveraging orthogonal protection schemes, researchers can selectively functionalize the unique aminomethyl handle on the Amf side chain through robust methods like acylation and reductive alkylation. The detailed protocols provided herein serve as a practical guide for scientists to create novel and complex peptide conjugates, driving innovation in drug discovery, diagnostics, and fundamental biological research. The key to success lies in careful planning of the protection strategy and rigorous analytical validation of the final product.

References

  • Angew Chem Int Ed Engl. 2021 Jul 26;60(31):16928-16931. Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents. [Link]
  • Chinese Journal of Applied Chemistry, 1990, 0(4): 72-74. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. [Link]
  • Letters in Peptide Science, 2(5), 265-270. Acid-labile handles for Fmoc solid-phase synthesis of peptide N-alkylamides. [Link]
  • University of Bristol.
  • Ningbo Inno Pharmchem Co.,Ltd. Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. [Link]
  • AAPPTec.
  • Sinopeg. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
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  • J Pept Sci. 2000 Mar;6(3):95-114. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
  • Sci Rep. 2022 Nov 8;12(1):18903.
  • Nat Commun. 2018 Dec 20;9(1):5440.
  • Acc Chem Res. 2018 May 15;51(5):1146-1158.
  • Signal Transduct Target Ther. 2024 Jul 4;9(1):217.
  • Macmillan Group, Princeton University.
  • ResearchGate.
  • Digital Commons@Kennesaw State University. Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. [Link]
  • Org Lett. 2020 Jul 17;22(14):5622-5626.
  • Nat Commun. 2018 Aug 17;9(1):3307. Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. [Link]
  • Org Lett. 2024 Sep 27;26(38):8206-8210.
  • ResearchGate. Advances in Fmoc solid-phase peptide synthesis. [Link]
  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
  • Front Pharmacol. 2024 Feb 29;15:1366695. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]
  • RSC Med Chem. 2024 May 9;15(5):1359-1383. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • ResearchGate. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]
  • Front Pharmacol. 2024; 15: 1366695. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]

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Automated Solid-Phase Synthesis of Peptides Containing 4-(Aminomethyl)phenylalanine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and expert insights for the automated solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid 4-(aminomethyl)phenylalanine (Amf). The unique bifunctional nature of Amf, possessing both a primary aromatic amine and a benzylic amine, offers a versatile scaffold for constructing complex peptide architectures, peptidomimetics, and drug conjugates. This document outlines the strategic selection of protecting groups, optimized coupling methodologies for this sterically demanding residue, and robust cleavage and purification protocols to ensure high-yield and high-purity synthesis of Amf-containing peptides.

Introduction: The Significance of this compound in Peptide Science

This compound (Amf) is a synthetic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its structure, which incorporates a phenylalanine backbone with an additional aminomethyl group on the phenyl ring, provides a unique handle for various chemical modifications. This allows for the development of peptides with enhanced biological activity, improved stability, and novel functionalities.[1][2][3] For instance, the aminomethyl group can be used for bioconjugation, cyclization, or as a branching point to create dendritic peptide structures.[1][2]

The successful incorporation of Amf into a peptide sequence via automated SPPS is crucial for exploring its full potential in therapeutic applications.[4][5][6] This guide provides a scientifically grounded framework for researchers to confidently and efficiently synthesize these valuable molecules.

The Chemistry of Amf: Protecting Group Strategy is Key

The presence of two primary amino groups in Amf—the α-amino group and the side-chain aminomethyl group—necessitates a carefully considered orthogonal protecting group strategy to prevent unwanted side reactions during peptide synthesis.[7][8] The most widely adopted and commercially available strategy for Fmoc-based SPPS utilizes a tert-butyloxycarbonyl (Boc) group for the side-chain aminomethyl function and a 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group.[1][2][9][10]

This Fmoc/Boc orthogonality is fundamental to the successful synthesis:

  • Fmoc Group (α-amine): This base-labile protecting group is removed at each cycle of the SPPS with a mild base, typically piperidine in DMF, to allow for the sequential addition of the next amino acid in the peptide chain.[7][8]

  • Boc Group (side-chain amine): This acid-labile protecting group remains stable throughout the Fmoc-based chain assembly and is only removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).[7][8]

This strategy ensures the selective deprotection of the α-amino group for chain elongation while the reactive side-chain amine remains protected, thus preventing side-chain branching and other undesirable reactions.[7]

Caption: Chemical structure of Fmoc-4-(Boc-aminomethyl)-phenylalanine.

Automated SPPS Protocol for Amf Incorporation

The following protocol is designed for standard automated peptide synthesizers. It is crucial to adapt the parameters based on the specific peptide sequence, scale, and synthesizer model.

Materials and Reagents
Reagent/MaterialGradeSupplier
Fmoc-4-(Boc-aminomethyl)-L-phenylalaninePeptide Synthesis Gradee.g., Chem-Impex, AnaSpec
Rink Amide Resin (or other suitable resin)100-200 meshStandard peptide synthesis suppliers
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)Anhydrous
PiperidineReagent Grade
N,N'-Diisopropylcarbodiimide (DIC)Reagent Grade
Oxyma Pure (or HOBt)Reagent Grade
HATU or HBTUReagent Grade
N,N-Diisopropylethylamine (DIPEA)Reagent Grade
Trifluoroacetic Acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
1,2-Ethanedithiol (EDT)Reagent Grade
Diethyl Ether (cold)Anhydrous
Experimental Workflow

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Amf Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat Repeat for next AA Washing_2->Repeat If not final residue Cleavage Cleavage & Deprotection Washing_2->Cleavage If final residue Purification Purification Cleavage->Purification

Caption: General workflow for automated solid-phase peptide synthesis.

Step-by-Step Protocol

Step 1: Resin Preparation

  • Place the desired amount of resin in the reaction vessel of the automated synthesizer.

  • Swell the resin in DMF for at least 30 minutes.

Step 2: Initial Fmoc Deprotection

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin and react for 5-10 minutes.

  • Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-Amf(Boc)-OH Due to the potential for steric hindrance from the phenyl and aminomethyl moieties, a robust coupling strategy is recommended.[11][12]

  • Recommended Coupling Reagents:

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient, especially for hindered amino acids, with low racemization risk.[13][14]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.[14]

  • Protocol:

    • Prepare the coupling solution: Dissolve Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (3-5 equivalents), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed. Automated synthesizers with heating capabilities can also be utilized to enhance coupling efficiency.[5]

Step 4: Washing

  • After the coupling is complete, drain the reaction vessel.

  • Wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

Step 5: Chain Elongation

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Step 6: Final Cleavage and Side-Chain Deprotection Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the Amf side chain) are removed.

  • Cleavage Cocktail Selection: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive amino acids (e.g., Trp, Met, Cys).[15][16][17] A standard and robust cocktail is Reagent K.

Reagent K ComponentPercentageRole
Trifluoroacetic Acid (TFA)82.5%Cleavage and deprotection
Water5%Scavenger
Phenol5%Scavenger
Thioanisole5%Scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger
  • Protocol:

    • Wash the peptide-resin with DCM (3-5 times) and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin (10 mL per gram of resin).

    • React for 2-4 hours at room temperature with occasional stirring.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Troubleshooting Common Issues

Troubleshooting Problem Problem Incomplete_Coupling Incomplete Coupling Problem->Incomplete_Coupling Side_Reaction Side Reaction Product Problem->Side_Reaction Low_Yield Low Cleavage Yield Problem->Low_Yield Solution1 Increase coupling time Double couple Use HATU/HBTU Increase temperature Incomplete_Coupling->Solution1 Solution2 Ensure efficient washing Check scavenger choice Side_Reaction->Solution2 Solution3 Increase cleavage time Ensure fresh TFA Low_Yield->Solution3

Caption: Troubleshooting decision tree for Amf peptide synthesis.

Purification and Characterization

The crude peptide should be purified to the desired level, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19][20]

  • Column: A C18 stationary phase is generally suitable for most peptides.[19]

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used.

  • Detection: UV absorbance at 220 nm and 280 nm.

The purified fractions should be analyzed by mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the identity and purity of the final Amf-containing peptide.

Conclusion

The automated synthesis of peptides containing this compound is a robust and reproducible process when the appropriate protecting group strategy and coupling conditions are employed. The use of Fmoc-Amf(Boc)-OH is the cornerstone of this methodology, allowing for seamless integration into standard Fmoc-based SPPS protocols. By utilizing high-efficiency coupling reagents like HATU or HBTU and optimized cleavage cocktails, researchers can successfully synthesize these valuable molecules for a wide range of applications in drug discovery and chemical biology.

References

  • Chem-Impex. Fmoc-4-(Boc-aminomethyl)-D-phenylalanine. URL
  • Chem-Impex. Fmoc-4-(Boc-aminomethyl)-L-phenylalanine. URL
  • Chem-Impex. Boc-4-(aminomethyl)-L-phenylalanine. URL
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). URL
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. URL
  • Anaspec. Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - 1 g. URL
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). URL
  • Aapptec Peptides. Coupling Reagents. URL
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. (2025). URL
  • Chemical Reviews. Amino Acid-Protecting Groups. (2019). URL
  • Benchchem. An In-depth Technical Guide to Boc-D-4-(aminomethyl)phenylalanine and Its Analogs. URL
  • PubMed. Automated Solid-Phase Peptide Synthesis. (2020). URL
  • Biosynth. Protecting Groups in Peptide Synthesis. URL
  • Chemistry LibreTexts. 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. (2024). URL
  • SpringerLink. Amino Acid-Protecting Groups. URL
  • PubMed.
  • Slideshare. Spps and side reactions in peptide synthesis. URL
  • Gyros Protein Technologies.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. URL
  • YouTube. How Is Solid-Phase Peptide Synthesis Automated? - Chemistry For Everyone. (2025). URL
  • The Royal Society of Chemistry. An efficient methodology to introduce o-(Aminomethyl)
  • ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. (2018). URL
  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). URL
  • Cymit Quimica. fmoc-4-(boc-amino)-l-phenylalanine suppliers USA. URL
  • Aapptec.
  • Bibliomed. Side reactions in peptide synthesis: An overview. URL
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. URL
  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. URL
  • BOC Sciences.
  • Biosynth. Fmoc-4-amino-L-phenylalanine. URL
  • PubMed Central. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. URL
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. URL
  • Benchchem. Technical Support Center: Purification of p-Amino-D-phenylalanine Containing Peptides. URL
  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. URL
  • AnyFlip.
  • Aapptec Peptides. Amino Acid Sidechain Deprotection. URL
  • NTU > IRep.
  • Frontiers. Separation and purification of antioxidant peptides from purple speckled kidney bean by macroporous adsorption resin and analysis of amino acid composition. (2022). URL

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Application Note: Strategic Cleavage of Peptides Containing 4-(Aminomethyl)phenylalanine (Amf)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids like 4-(Aminomethyl)phenylalanine (Amf) into peptide sequences offers unique opportunities to enhance biological activity, stability, and conformational properties. However, the successful synthesis of Amf-containing peptides via solid-phase peptide synthesis (SPPS) is critically dependent on the final cleavage and deprotection step. This application note provides a detailed guide to the selection and implementation of cleavage cocktails specifically tailored for peptides containing Amf, with a focus on ensuring high yield and purity. We will delve into the rationale behind cocktail composition, provide detailed protocols, and discuss strategies to mitigate common side reactions.

Introduction: The Challenge of this compound

This compound is a valuable building block in peptide chemistry, introducing a benzylic amine functionality that can be used for various modifications, such as cyclization, labeling, or the attachment of payloads. During Fmoc-based SPPS, the primary amine of the aminomethyl group on the Amf side chain must be protected to prevent unwanted side reactions.[1] The most common and practical protecting group for this purpose is the acid-labile tert-butoxycarbonyl (Boc) group, rendering the derivative as Fmoc-L-4-(N-Boc-aminomethyl)phenylalanine.

The final step in SPPS involves the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[2] While effective, TFA generates highly reactive carbocations from the cleavage of protecting groups and the resin linker.[3] These cations can lead to undesired modifications of sensitive amino acid residues, such as tryptophan, methionine, cysteine, and tyrosine, compromising the purity and yield of the target peptide.[2] Therefore, the design of the cleavage cocktail, particularly the choice of scavengers, is paramount for the successful synthesis of Amf-containing peptides.

The Principle of Orthogonal Protection in Amf Peptide Synthesis

The successful synthesis of peptides containing Amf relies on an orthogonal protection strategy. In the context of Fmoc-SPPS, this means that the protecting groups for the α-amino group (Fmoc) and the side chains (e.g., Boc for Amf) are removed under different conditions.[4][5]

  • α-Amino Protection: The Fmoc group is base-labile and is removed at each cycle of amino acid addition using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][3]

  • Side-Chain Protection: The Boc group on the Amf side chain, along with other acid-labile protecting groups on other amino acids (e.g., t-butyl for Asp, Glu, Ser, Thr, Tyr; Trityl for Cys, His, Asn, Gln), is stable to the basic conditions used for Fmoc deprotection.[3][] These groups are removed simultaneously during the final cleavage step with a strong acid like TFA.[][7]

This orthogonality ensures that the side chains remain protected throughout the synthesis, preventing branching and other side reactions, until the final global deprotection.[4][5]

Orthogonal_Protection Peptide_Resin Resin-Bound Peptide (Fmoc-AA-Amf(Boc)...) Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Peptide_Resin->Fmoc_Deprotection Base-labile Final_Cleavage Final Cleavage (TFA Cocktail) Peptide_Resin->Final_Cleavage Acid-labile Coupling Next Fmoc-AA Coupling Fmoc_Deprotection->Coupling Coupling->Peptide_Resin Repeat Cycles Free_Peptide Free Peptide in Solution (H-AA-Amf(NH2)...) Final_Cleavage->Free_Peptide

Caption: Orthogonal protection and deprotection workflow in Fmoc-SPPS of Amf-containing peptides.

Selecting the Optimal Cleavage Cocktail

The choice of the cleavage cocktail is dictated by the amino acid composition of the peptide, particularly the presence of sensitive residues that are susceptible to modification by carbocations. The aminomethylphenylalanine residue itself is generally stable, but the Boc protecting group on its side chain will generate tert-butyl cations upon cleavage.

Standard Cleavage Cocktail (for Peptides without Sensitive Residues)

For peptides that do not contain sensitive amino acids such as Cys, Met, Trp, or Tyr, a simple and effective cleavage cocktail can be used.

ComponentVolume %Purpose
Trifluoroacetic Acid (TFA)95%Strong acid for cleavage of the peptide from the resin and removal of acid-labile protecting groups (e.g., Boc).[7]
Triisopropylsilane (TIS)2.5%A scavenger that effectively traps carbocations, particularly the trityl cation, preventing side reactions.[2]
Water (H₂O)2.5%Acts as a proton source and helps to hydrolyze the bond between the peptide and the resin. It also helps to suppress aspartimide formation.[2]

This cocktail is a good starting point for most Amf-containing peptides.

Advanced Cleavage Cocktails (for Peptides with Sensitive Residues)

When sensitive amino acids are present in the peptide sequence, more complex scavenger mixtures are required to prevent side reactions.

Reagent K: A widely used and robust cleavage cocktail for peptides containing multiple sensitive residues.[8]

ComponentVolume %Purpose
Trifluoroacetic Acid (TFA)82.5%Primary cleavage reagent.
Phenol5%A scavenger that protects tryptophan and tyrosine residues from alkylation.
Water (H₂O)5%Proton source and aids in hydrolysis.
Thioanisole5%A scavenger that protects against side reactions with methionine and tryptophan. It can also help to reduce methionine sulfoxide back to methionine.
1,2-Ethanedithiol (EDT)2.5%A strong scavenger for trityl cations and is particularly important for protecting cysteine residues. It can also help to reduce methionine sulfoxide. However, prolonged exposure can lead to modification of tryptophan.[9]

"Odorless" Cleavage Cocktail (Reagent B): For researchers who wish to avoid the malodorous thiols present in Reagent K.[10]

ComponentVolume %Purpose
Trifluoroacetic Acid (TFA)88%Primary cleavage reagent.
Phenol5%Scavenger for tryptophan and tyrosine.
Water (H₂O)5%Proton source and aids in hydrolysis.
Triisopropylsilane (TIS)2%Replaces odorous thiols as the primary carbocation scavenger. Note: This cocktail will not prevent the oxidation of methionine residues.[10]

Detailed Protocols

Safety Precaution: Trifluoroacetic acid is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]

Preparation of the Peptidyl-Resin
  • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF (3 x 10 mL/g resin).

  • Wash the resin with dichloromethane (DCM) (3 x 10 mL/g resin) to remove the DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove residual solvents. It is crucial to ensure the resin is dry, as residual DMF can interfere with the cleavage reaction.[11]

Cleavage Procedure

Cleavage_Workflow Start Start: Dried Peptidyl-Resin Add_Cocktail Add Freshly Prepared Cleavage Cocktail Start->Add_Cocktail Incubate Incubate with Agitation (1-3 hours, Room Temp) Add_Cocktail->Incubate Filter Filter to Collect Filtrate (Peptide Solution) Incubate->Filter Wash_Resin Wash Resin with TFA Filter->Wash_Resin Precipitate Precipitate Peptide in Cold Diethyl Ether Wash_Resin->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash_Pellet Wash Pellet with Cold Diethyl Ether Centrifuge->Wash_Pellet Dry_Peptide Dry the Crude Peptide Wash_Pellet->Dry_Peptide End End: Crude Peptide Ready for Purification Dry_Peptide->End

Caption: Step-by-step workflow for the cleavage and precipitation of the synthesized peptide.

  • Prepare the Cleavage Cocktail: Freshly prepare the chosen cleavage cocktail in a glass container. For a 0.1 mmol scale synthesis, approximately 2-5 mL of the cocktail is sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin in a suitable reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 1-3 hours. The optimal cleavage time can be determined by performing a small-scale test cleavage and analyzing the product by HPLC. For peptides with multiple arginine residues protected with Pbf, a longer cleavage time (up to 4 hours) may be necessary.[12]

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean collection tube.

  • Resin Wash: Wash the resin with a small volume of fresh TFA (0.5-1 mL) to recover any remaining peptide. Combine this wash with the initial filtrate.

  • Peptide Precipitation: Add the TFA solution containing the peptide dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Troubleshooting and Key Considerations

  • Incomplete Cleavage: If HPLC analysis shows incomplete removal of protecting groups, increase the cleavage time or the temperature (up to 30°C). However, be aware that prolonged exposure to TFA can degrade some peptides.

  • Side Reactions: The presence of unexpected peaks in the HPLC chromatogram may indicate side reactions. Re-evaluate the choice of scavengers. For instance, if tryptophan is present and modified, ensure adequate protection with scavengers like phenol and EDT.

  • Aspartimide Formation: For sequences containing Asp-Gly or Asp-Ser, aspartimide formation can be a significant side reaction. Using water in the cleavage cocktail can help to minimize this.

  • Oxidation of Methionine: If your peptide contains methionine, it can be oxidized to methionine sulfoxide. Using a cleavage cocktail containing thioanisole and EDT can help to reduce any oxidized methionine.[10]

Conclusion

The successful synthesis of peptides containing this compound is highly achievable with careful consideration of the final cleavage step. The use of a Boc protecting group for the aminomethyl side chain necessitates a final cleavage with a strong acid such as TFA. By selecting the appropriate cleavage cocktail and scavengers based on the peptide's amino acid sequence, researchers can effectively deprotect and cleave their Amf-containing peptides, leading to high yields and purity. The protocols and guidelines presented in this application note provide a robust framework for optimizing the cleavage of these valuable and versatile peptides.

References

  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003.
  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group.
  • Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Aletras, A., et al. (1995). Elimination of partial cleavage of acid labile groups during removal of Mtt protection. International Journal of Peptide and Protein Research, 45(5), 488-496.
  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate.
  • ResearchGate. (2021). The deprotection of Lys(Mtt) revisited. Request PDF.
  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • AAPPTec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.

Sources

Application Notes and Protocols for the Characterization of Peptides Incorporating 4-(Aminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, enabling the fine-tuning of pharmacological properties. 4-(Aminomethyl)phenylalanine (Amf), a structural analogue of phenylalanine bearing a basic aminomethyl group, is a particularly valuable building block. It can serve as a conformationally restricted lysine mimic, introduce a positive charge to enhance interactions with biological targets, or act as a chemical handle for bioconjugation.[1][2] This guide provides a comprehensive overview of the strategic considerations, synthesis, purification, and characterization of peptides containing Amf, offering detailed protocols and expert insights for researchers in the field.

Part 1: The "Why" — Strategic Rationale for Amf Incorporation

The decision to incorporate Amf into a peptide sequence is driven by a desire to impart specific structural and functional attributes that are not achievable with the 20 proteinogenic amino acids. The unique properties of Amf make it a versatile tool for addressing common challenges in peptide drug development.[3][4][5]

  • Enhanced Stability and Drug-Likeness: The introduction of non-natural amino acids can significantly increase peptide resistance to enzymatic degradation, thereby improving plasma stability and bioavailability.[4]

  • Modulating Receptor Interactions: As a lysine or ornithine mimetic, the aminomethyl group provides a basic center. However, its attachment to a rigid phenyl ring restricts the conformational freedom of the side chain compared to the flexible alkyl chains of natural basic amino acids. This rigidity can enforce a specific bioactive conformation, leading to higher binding affinity and selectivity for a given biological target.

  • Applications in Drug Design: Amf is frequently utilized in the design of peptide-based therapeutics targeting specific biological pathways.[1][6] Its structure is valuable for creating enzyme inhibitors, peptide hormones, and agents for targeted drug delivery.[2] For instance, the basic nitrogen can interact with acidic residues in an enzyme's active site, while the aromatic ring can engage in π-π stacking interactions.

Figure 1: Strategic benefits of incorporating Amf into therapeutic peptides.

Part 2: Synthesis of Amf-Containing Peptides

The synthesis of peptides containing Amf is readily accomplished using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7] The critical consideration is the selection of an appropriate protecting group for the side-chain aminomethyl function, which must be stable to the basic conditions used for Nα-Fmoc removal (typically piperidine) but easily removable during the final acidolytic cleavage step.

The most common and effective protecting group for the Amf side chain in an Fmoc/tBu strategy is the tert-butyloxycarbonyl (Boc) group .[1][6] This combination is orthogonal, meaning the protecting groups can be removed selectively without affecting the other.

Table 1: Orthogonal Protecting Group Strategy for Amf-Peptide Synthesis

MoietyProtecting GroupAbbreviationCleavage ConditionRationale
Nα-Amine (Backbone)9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine in DMF)Removed at each cycle to elongate the peptide chain.
Side-Chain Amine (Amf)tert-ButyloxycarbonylBocAcid (e.g., TFA)Stable to piperidine; removed simultaneously with other side-chain protecting groups and resin cleavage.
Experimental Protocol: Fmoc-SPPS of a Model Peptide (Ac-Tyr-Amf-Gly-NH₂) on Rink Amide Resin

This protocol details the manual synthesis of a model tripeptide to illustrate the key steps.

Materials & Reagents:

  • Rink Amide MBHA Resin

  • Fmoc-Gly-OH, Fmoc-Amf(Boc)-OH, Fmoc-Tyr(tBu)-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection: 20% (v/v) Piperidine in DMF

  • Coupling: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®

  • Capping: Acetic Anhydride, N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Precipitation: Cold Diethyl Ether

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • First Fmoc Deprotection:

    • Drain DMF. Add 20% piperidine/DMF. Agitate for 5 minutes.

    • Drain. Add fresh 20% piperidine/DMF. Agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Coupling (Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 5 minutes.

    • Add the activation mixture to the resin. Agitate for 2 hours.

    • Self-Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), recouple.

    • Wash the resin with DMF (5x).

  • Chain Elongation (Cycles for Amf and Tyr):

    • Repeat Step 2 (Fmoc Deprotection).

    • Repeat Step 3, using Fmoc-Amf(Boc)-OH for the second coupling and Fmoc-Tyr(tBu)-OH for the third.

  • N-Terminal Acetylation (Capping):

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of Acetic Anhydride (10 eq.) and DIPEA (10 eq.) in DMF. Agitate for 30 minutes.

    • Wash thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Add the cold cleavage cocktail (TFA/H₂O/TIS) to the dried resin. (Caution: Handle TFA in a fume hood) .

    • Agitate for 2-3 hours at room temperature. The TIS acts as a scavenger to trap reactive cations generated during deprotection.

    • Filter the solution away from the resin beads and collect the filtrate.

  • Peptide Precipitation and Isolation:

    • Precipitate the peptide by adding the TFA filtrate to a 50 mL tube filled with cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and residual TFA.

    • Dry the resulting white solid (crude peptide) under vacuum.

SPPS_Workflow Start Rink Amide Resin Deprotect1 Fmoc Deprotection (Piperidine) Start->Deprotect1 Couple_Gly Couple Fmoc-Gly-OH (DIC/Oxyma) Deprotect1->Couple_Gly Deprotect2 Fmoc Deprotection Couple_Gly->Deprotect2 Couple_Amf Couple Fmoc-Amf(Boc)-OH Deprotect2->Couple_Amf Deprotect3 Fmoc Deprotection Couple_Amf->Deprotect3 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect3->Couple_Tyr Deprotect4 Fmoc Deprotection Couple_Tyr->Deprotect4 Cap N-Terminal Acetylation Deprotect4->Cap Cleave Cleavage & Deprotection (TFA/TIS/H2O) Cap->Cleave Precipitate Precipitate & Wash (Cold Ether) Cleave->Precipitate End Crude Peptide Powder Precipitate->End

Figure 2: Workflow for the Solid-Phase Peptide Synthesis of an Amf-containing peptide.

Part 3: Characterization of Amf-Containing Peptides

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide. A combination of chromatographic and spectrometric techniques is required.

Protocol: Purification and Analysis
  • Purification by Reverse-Phase HPLC (RP-HPLC):

    • Objective: To purify the target peptide from synthesis-related impurities (e.g., truncated or deletion sequences).

    • System: A preparative HPLC system with a C18 column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Procedure:

      • Dissolve the crude peptide in a minimal volume of Mobile Phase A, adding B if needed for solubility.

      • Purify using a shallow gradient of Mobile Phase B (e.g., 10-40% B over 30 minutes).

      • Collect fractions corresponding to the main peak.

      • Analyze fractions for purity on an analytical C18 column.

      • Pool pure fractions (>95%) and lyophilize to obtain a fluffy, white powder.

  • Identity and Purity Confirmation:

    • Analytical RP-HPLC: Used to determine the final purity of the lyophilized peptide. The result should be a single, sharp peak.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the peptide.[8] The observed mass should match the calculated theoretical mass.

Table 2: Theoretical Mass Data for Model Peptide Ac-Tyr-Amf-Gly-NH₂

PropertyValue
Chemical FormulaC₂₆H₃₃N₅O₅
Calculated Monoisotopic Mass511.2485 Da
Expected [M+H]⁺ (ESI-MS)512.2558 Da
  • Structural Elucidation (Optional):

    • Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the amino acid sequence.

    • NMR Spectroscopy: For complex structural studies, 1D (¹H) and 2D (COSY, TOCSY) NMR can confirm the presence of the Amf residue through its unique aromatic and benzylic proton signals and verify the overall structure.

Characterization_Flow cluster_Analysis Quality Control Crude Crude Peptide HPLC Preparative RP-HPLC Crude->HPLC Lyophilize Lyophilization HPLC->Lyophilize Pure Pure Peptide (>95%) Lyophilize->Pure Purity Purity Check (Analytical HPLC) Pure->Purity Identity Identity Check (Mass Spectrometry) Pure->Identity

Figure 3: Post-synthesis purification and quality control workflow.

References

  • Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. (2002). Rapid Communications in Mass Spectrometry.
  • Liu K., He B., Xiao S. (Date N/A). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry.
  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (2023). The Journal of Physical Chemistry B.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). Journal of Medicinal Chemistry.
  • 4-(Aminomethyl)-L-phenylalanine. American Elements.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). International Journal of Peptide Research and Therapeutics.
  • Peptide Synthesis - FAQ. AAPPTEC.
  • 4-Aminophenylalanine. PubChem.
  • Unnatural / Unusual Amino Acids. JPT Peptide Technologies.
  • Synthesis of Novel Peptides Using Unusual Amino Acids. (2018). Iranian Journal of Pharmaceutical Research.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2014). Molecules.

Sources

Troubleshooting & Optimization

Preventing side reactions with 4-(Aminomethyl)phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing 4-(Aminomethyl)phenylalanine (4-Amf) in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this non-canonical amino acid. By understanding the underlying chemical principles, you can effectively prevent common side reactions and ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary side reaction with this compound in SPPS and why does it occur?

The primary and most critical side reaction when using 4-Amf is the formation of dimers or branched polymers.[1][2] This occurs because 4-Amf possesses two primary amine functionalities: the α-amino group on the chiral center and the amino group on the side-chain methylbenzyl moiety.

Mechanism of Side-Chain Branching:

During the coupling step in SPPS, the activated carboxyl group of the incoming amino acid is intended to react exclusively with the deprotected α-amino group of the resin-bound peptide. However, if the side-chain amino group of a 4-Amf residue is unprotected, it can also act as a nucleophile. This leads to an unintended amide bond formation at the side chain, resulting in a branched peptide. If another 4-Amf molecule couples to this branch, polymerization can occur. This side reaction significantly reduces the yield of the desired linear peptide and complicates purification.[1]

To successfully incorporate 4-Amf, a robust orthogonal protection strategy is not just recommended, but essential.[3][4][5][6] This involves using a side-chain protecting group that is stable throughout the synthesis (i.e., stable to the repeated N-α-Fmoc deprotection conditions) but can be removed either during the final cleavage or selectively on-resin if further modification is desired.[][8]

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DesiredProduct [label="Desired Linear Peptide:\nResin-Peptide-Amf-AA-Fmoc", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Branched Side Product:\nResin-Peptide-Amf(Side-Chain)-AA-Fmoc", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges ActivatedAA -> ActivatedEster [label="Activation"]; ActivatedEster -> inv1 [arrowhead=none]; inv1 -> DesiredProduct [label="Correct Coupling\n(α-Amine Attack)"]; inv1 -> SideProduct [label="Side Reaction\n(Side-Chain Amine Attack)", color="#EA4335"];

Resin -> inv1 [dir=none, style=dashed];

}

Figure 1. Competing reaction pathways during coupling with unprotected 4-Amf.
Q2: How do I choose the correct side-chain protecting group for this compound?

The choice of protecting group is critical and depends on your overall synthetic strategy, particularly whether you intend to perform on-resin modifications of the 4-Amf side chain. The ideal protecting group must be orthogonal to the N-α-Fmoc group, meaning it must be completely stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF).[5][8]

Below is a comparison of commonly used protecting groups for the side-chain amine of 4-Amf.

Protecting GroupAbbreviationCleavage ConditionsOrthogonality & Use Case
tert-Butoxycarbonyl BocStrong Acid (e.g., >90% TFA)Standard Protection: Cleaved simultaneously with tBu-based side-chain groups and resin linkage during final cleavage. Ideal for syntheses where no on-resin side-chain modification is needed.[]
4-Methyltrityl MttVery Mild Acid (e.g., 1-2% TFA in DCM, or 30% HFIP in DCM)[9][10][11]Selective On-Resin Modification: Highly acid-labile, allowing for its removal on-resin without cleaving other acid-labile groups (like Boc, tBu) or the peptide from the resin.[9][10][11] This is the group of choice for on-resin cyclization or labeling via the 4-Amf side chain.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde2-4% Hydrazine in DMF[12][13]Selective On-Resin Modification: Cleaved under nucleophilic conditions (hydrazine), providing true orthogonality to both acid-labile (Boc, tBu, Mtt) and base-labile (Fmoc) groups.[12] Excellent for complex syntheses requiring multiple, distinct deprotection steps.

Recommendation:

  • For routine synthesis of a linear peptide containing 4-Amf, Fmoc-4-(N-Boc-aminomethyl)-L-phenylalanine is the most robust and cost-effective choice.

  • For planned on-resin modification of the side chain, Fmoc-4-(N-Mtt-aminomethyl)-L-phenylalanine is an excellent choice due to the mild and rapid deprotection conditions.[9][11]

  • For complex, multi-step syntheses requiring an additional layer of orthogonality, Fmoc-4-(N-ivDde-aminomethyl)-L-phenylalanine offers maximum flexibility.[13]

Q3: I need to modify the side-chain of 4-Amf on-resin. What is the correct procedure for selective Mtt deprotection?

Selective removal of the Mtt group allows for specific elaboration of the 4-Amf side chain while the peptide remains attached to the solid support. This is a powerful technique for creating branched peptides, cyclic peptides, or for attaching reporter molecules.

Protocol: On-Resin Selective Deprotection of Mtt Group

This protocol is based on the widely used dilute Trifluoroacetic Acid (TFA) method.[9][10]

Materials:

  • Mtt-protected peptide-resin

  • Deprotection Solution: 1-2% (v/v) TFA and 2-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM). Prepare fresh.

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1-5% (v/v) Diisopropylethylamine (DIEA) in DMF (Neutralization solution)

Procedure:

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.

  • Drain: Drain the DCM from the resin.

  • Deprotection: Add the freshly prepared Deprotection Solution (approx. 10 mL per gram of resin).

  • Reaction: Gently agitate the resin suspension at room temperature. The yellow-orange color of the Mtt cation will be visible in the solution.[11]

  • Wash Cycles: Perform multiple short washes (e.g., 8-12 washes of 2 minutes each) with the Deprotection Solution.[11] This is often more effective than a single long incubation. Monitor the color of the filtrate; the reaction is complete when no more yellow color is released.

  • DCM Wash: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and the scavenged Mtt cation.

  • Neutralization: Wash the resin with the DIEA/DMF solution (2 times for 5 minutes each) to neutralize any residual acid.

  • DMF Wash: Wash the resin thoroughly with DMF (3-5 times).

  • Confirmation (Optional but Recommended): Perform a small test cleavage on a few resin beads to confirm complete Mtt removal via LC-MS before proceeding with the next synthetic step.

digraph "Mtt_Deprotection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nPeptide-Resin-Amf(Mtt)", fillcolor="#FBBC05", fontcolor="#202124"]; Swell [label="1. Swell Resin in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect [label="2. Treat with 1-2% TFA/TIS in DCM\n(Multiple short washes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WashDCM [label="3. Wash with DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize [label="4. Neutralize with DIEA/DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; WashDMF [label="5. Wash with DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Ready [label="Ready for Side-Chain Reaction:\nPeptide-Resin-Amf(NH2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Swell; Swell -> Deprotect; Deprotect -> WashDCM; WashDCM -> Neutralize; Neutralize -> WashDMF; WashDMF -> Ready; }

Figure 2. Workflow for selective on-resin Mtt group deprotection.
Q4: My final peptide is impure. How do I troubleshoot potential 4-Amf related side reactions?

Impurity profiling is essential for any peptide synthesis.[14][15][16] When working with 4-Amf, specific impurities can point to issues with side-chain protection or deprotection steps. Use High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to analyze your crude product.

Troubleshooting Guide:

Observed Impurity (by Mass Spec)Probable CauseRecommended Solution
[M+Desired Peptide] or higher polymersIncomplete Side-Chain Protection: The starting Fmoc-4-Amf-OH monomer had an unprotected side-chain amine, leading to branching.Source new material: Purchase Fmoc-4-(N-P)-aminomethyl-L-phenylalanine, where P is a suitable protecting group (Boc, Mtt, etc.).Verify incoming material: Always perform QC on new batches of non-canonical amino acids.
[M+78] or [M+96] (Adducts on 4-Amf side chain)Incomplete Mtt/Mmt Deprotection: The mass corresponds to the peptide with the Mtt/Mmt group still attached. The deprotection was inefficient.Extend deprotection time: Increase the number of dilute TFA washes.[11]Use a stronger deprotection cocktail: Consider using Hexafluoroisopropanol (HFIP) which can be effective for stubborn Mtt removal.[11]
Deletion of residue after 4-Amf Steric Hindrance/Aggregation: The newly deprotected side-chain amine (after Mtt removal) may be sterically hindering the next coupling reaction.Use a stronger coupling reagent: Switch to a HATU or HCTU-based activation.Double couple: Perform the coupling step for the residue immediately following the on-resin modification twice.Change solvent: N-Methyl-2-pyrrolidone (NMP) can sometimes disrupt aggregation better than DMF.[17]
Broad peaks or multiple close-eluting peaks around the target mass Incomplete Scavenging: During selective deprotection (e.g., Mtt removal), the cleaved carbocation may have re-attached to other nucleophilic sites on the peptide (e.g., Trp indole side chain).Ensure proper scavengers: Always use TIS in your deprotection cocktail for Mtt removal to quench the carbocation.[9][10]Optimize scavenger concentration: 2-5% TIS is generally sufficient.

By systematically analyzing the impurities, you can diagnose the specific step in your synthesis that requires optimization and take corrective action to improve the yield and purity of your final peptide product.

References

  • BenchChem. Protocol for Selective Deprotection of the Mtt Group.
  • BenchChem. Application Note: Selective Deprotection of the Mtt Group from Nε-L-Lys(Mtt)-OH.
  • ResearchGate. The deprotection of Lys(Mtt) revisited | Request PDF.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Mesa Labs. SPPS Tips For Success Handout.
  • BenchChem. The Chemistry of the Dde Protecting Group: A Technical Guide.
  • Novabiochem. NEW Orthogonally protected lysine derivatives.
  • Biotage. Optimizing the removal of an ivDde protecting group.
  • Polypeptide. 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. Amino Acid-Protecting Groups.
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • PMC - NIH. Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity.
  • Waters. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • PMC - NIH. Advances in Fmoc solid‐phase peptide synthesis.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • MDPI. Investigation of Impurities in Peptide Pools.
  • Slideshare. Spps and side reactions in peptide synthesis.
  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • ResearchGate. An array of orthogonal N-protecting groups for the amino acids, using....
  • PubMed. Side reactions in solid-phase peptide synthesis and their applications.
  • ResearchGate. Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity.
  • Biotage. What do you do when your peptide synthesis fails?.
  • PMC - NIH. Mechanism of Four de Novo Designed Antimicrobial Peptides.
  • ResearchGate. Side reactions in the SPPS of Cys-containing peptides.
  • MDPI. Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

Sources

Troubleshooting low yield in synthesis of 4-(Aminomethyl)phenylalanine peptides

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of non-natural amino acids like 4-(Aminomethyl)phenylalanine (Amf) into peptide sequences is a powerful strategy for modulating their structure, function, and therapeutic potential. However, the unique properties of this amino acid can present challenges during solid-phase peptide synthesis (SPPS), often leading to lower-than-expected yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve successful synthesis of your Amf-containing peptides.

Troubleshooting Guide: Low Yield and Synthesis Difficulties

Question: My overall peptide yield is significantly lower than expected after incorporating this compound. What are the most likely causes?

Low overall yield in the synthesis of Amf-containing peptides can stem from several stages of the process, from initial coupling to final cleavage and purification. The primary culprits are typically incomplete coupling of the Amf residue itself, side reactions involving the aminomethyl group, or issues during the cleavage and work-up steps.

A systematic approach to troubleshooting is essential. Start by confirming the identity of your major crude product by mass spectrometry to determine if the low yield is due to a specific, failed step or a multitude of smaller issues.

Troubleshooting_Workflow start Low Overall Yield ms_analysis Analyze Crude Product by MS start->ms_analysis incomplete_coupling Predominant peak is deletion sequence (Peptide - Amf residue) ms_analysis->incomplete_coupling Deletion Sequence? side_reactions Multiple unexpected peaks or adducts observed ms_analysis->side_reactions Unexpected Peaks? cleavage_purification_issues Desired mass is present but in low abundance ms_analysis->cleavage_purification_issues Low Abundance? optimize_coupling Optimize Amf Coupling Protocol incomplete_coupling->optimize_coupling investigate_side_reactions Investigate Potential Side Reactions side_reactions->investigate_side_reactions review_cleavage Review Cleavage and Purification Strategy cleavage_purification_issues->review_cleavage

Caption: Initial troubleshooting workflow for low yield.

FAQs: Coupling of this compound

Q1: I have confirmed that the coupling of Fmoc-4-(Aminomethyl)phenylalanine is inefficient. Why is this residue difficult to couple?

The primary challenge in coupling Fmoc-4-(Aminomethyl)phenylalanine derivatives, particularly those with a protected side-chain amine like Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, is steric hindrance. The bulky Fmoc group on the alpha-amine, combined with the protected aminomethyl moiety on the phenyl ring, can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This leads to slower reaction kinetics and a higher likelihood of incomplete coupling.[1]

Q2: What are the best practices for ensuring complete coupling of Fmoc-4-(Aminomethyl)phenylalanine?

To overcome the steric hindrance and drive the coupling reaction to completion, several strategies should be employed:

  • Choice of Coupling Reagents: Standard carbodiimide reagents like DIC may not be sufficiently reactive. More potent uronium/aminium-based reagents are recommended.[1]

Coupling ReagentMolar Equivalents (vs. Resin)Activation TimeNotes
HATU 3.8 - 4.01-2 minutesHighly recommended for sterically hindered amino acids.
HBTU 3.8 - 4.01-2 minutesA reliable and cost-effective alternative to HATU.
DIC/OxymaPure 4.0 / 4.01-2 minutesA good option to minimize racemization, though may be less potent than HATU/HBTU for this application.

Data synthesized from general recommendations for hindered amino acids.[2]

  • Extended Coupling Times: A standard 1-2 hour coupling time may be insufficient. Consider extending the reaction time to 4 hours or even overnight.

  • Double Coupling: If a single, extended coupling is still incomplete (as indicated by a positive Kaiser test), a second coupling step with a fresh solution of activated amino acid is a robust strategy to ensure maximum incorporation.

  • Monitoring the Coupling Reaction: Always perform a qualitative test, such as the Kaiser test or a Chloranil test, after the coupling step to check for the presence of unreacted primary amines. A positive result (blue/purple beads for Kaiser) indicates incomplete coupling and the need for a second coupling.

Coupling_Protocol start Start Amf Coupling activate Pre-activate Fmoc-Amf(PG)-OH with HATU/DIPEA (4 eq) start->activate couple Couple to resin for 2-4 hours activate->couple kaiser_test Perform Kaiser Test couple->kaiser_test negative Negative (Yellow beads) kaiser_test->negative Complete positive Positive (Blue beads) kaiser_test->positive Incomplete wash Wash resin negative->wash double_couple Perform a second coupling (1-2 hours) positive->double_couple double_couple->wash deprotect Proceed to Fmoc deprotection wash->deprotect

Caption: Recommended coupling protocol for Fmoc-4-(Aminomethyl)phenylalanine.

FAQs: Side-Chain Protection and Potential Side Reactions

Q3: What protecting group should I use for the aminomethyl side chain, and why is it important?

The choice of protecting group for the side-chain amine is critical and must be orthogonal to the N-terminal Fmoc group.[3][4] This means it must be stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) but removable during the final acid cleavage.

  • Boc (tert-butyloxycarbonyl): This is the most common and generally recommended protecting group. It is stable to piperidine but is efficiently removed by trifluoroacetic acid (TFA) during the final cleavage step. Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is commercially available.[5][6]

  • More Acid-Labile Groups (Mmt, Mtt): For certain applications, such as on-resin side-chain modification, more acid-labile protecting groups like Mmt (Monomethoxytrityl) or Mtt (Methyltrityl) can be used. These can be removed selectively on-resin using very dilute TFA (e.g., 1-2% TFA in DCM) without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups.[7]

Q4: Can the deprotected aminomethyl side chain cause side reactions?

Yes. Once the side-chain protecting group is removed during the final cleavage, the resulting primary amine is a nucleophile. If not properly protonated by the acid in the cleavage cocktail, it could potentially participate in side reactions. However, in a standard, strongly acidic cleavage cocktail (e.g., 95% TFA), this amine will be protonated to the ammonium salt, rendering it non-nucleophilic and minimizing the risk of side reactions.

A more significant concern is the potential for the aminomethyl group to act as a base during the synthesis if its protecting group is not fully stable. Premature deprotection of the side chain could lead to branching or reaction with activated carboxyl groups. This underscores the importance of using a stable protecting group like Boc.

FAQs: Cleavage and Purification

Q5: Do I need a special cleavage cocktail for peptides containing this compound?

A special cocktail is generally not required solely for the Amf residue, especially if the side chain is Boc-protected. The choice of cleavage cocktail is primarily dictated by the other amino acids in your sequence.[8] However, the presence of the benzyl group in phenylalanine means scavengers are always necessary to prevent re-attachment or modification of other sensitive residues by carbocations generated during cleavage.

A standard and robust cleavage cocktail is Reagent K or a simplified version:

ReagentCompositionRecommended For
TFA/TIS/H₂O 95% / 2.5% / 2.5%Peptides without Trp, Cys, or Met. TIS (triisopropylsilane) is an excellent carbocation scavenger.[9]
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT82.5% / 5% / 5% / 5% / 2.5%

Protocol for Cleavage:

  • Ensure the N-terminal Fmoc group has been removed.

  • Wash the dried peptide-resin with DCM.

  • Add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).

  • Stir or agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.

Q6: Are there any specific challenges when purifying Amf-containing peptides by RP-HPLC?

The this compound residue adds a primary amine to the peptide, which will be protonated at the acidic pH typically used for RP-HPLC (e.g., with 0.1% TFA in the mobile phase). This can increase the overall polarity of the peptide compared to a peptide containing a standard phenylalanine.

  • Retention Time: Expect the Amf-containing peptide to have a shorter retention time than its phenylalanine-containing counterpart. You may need to adjust your gradient to ensure good separation from more hydrophobic impurities.

  • Peak Tailing: The basic nature of the aminomethyl group can sometimes lead to interactions with residual silanols on the silica-based stationary phase, causing peak tailing. Using a high-purity, end-capped C18 column and ensuring a sufficiently low pH (pH 2-3) can help mitigate this effect.

FAQs: Analysis and Characterization

Q7: How does the this compound residue affect the fragmentation pattern in mass spectrometry (MS/MS)?

In collision-induced dissociation (CID) mass spectrometry, peptides primarily fragment along the amide backbone, producing b- and y-ions. The presence of the aminomethyl group is unlikely to fundamentally change this fragmentation pattern. However, you may observe some characteristic fragmentation behavior:

  • Neutral Loss: The benzyl side chain of phenylalanine can influence fragmentation.[10] While standard phenylalanine can lead to specific neutral losses, the aminomethyl modification may alter these pathways. Be prepared for unexpected neutral losses from the side chain.

  • Protonation Site: The aminomethyl group provides an additional basic site for protonation in the gas phase. The location of the charge can influence fragmentation pathways, potentially leading to different relative abundances of b- and y-ions compared to an analogous peptide without the Amf residue.

When analyzing your MS/MS data, ensure your sequencing software accounts for the mass modification of the Amf residue. The mass of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is 488.55 g/mol , and the residue mass within a peptide (after deprotection) is 178.23 g/mol .

By understanding the unique chemical properties of this compound and implementing these targeted strategies, you can successfully troubleshoot low-yield syntheses and confidently incorporate this valuable non-natural amino acid into your peptide research.

References

  • AAPPTec. (n.d.).
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
  • Albericio, F., & Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242–1249. [Link]
  • Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292–298. [Link]
  • AAPPTec. (n.d.). SYNTHESIS NOTES. [Link]
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
  • Anaspec. (n.d.). Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - 1 g. [Link]
  • Mutter, M., & Beyer, A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Piras, M., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1), e70064. [Link]
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin. [Link]
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499–514. [Link]
  • Vachet, R. W., & Glish, G. L. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 378(4), 923–941. [Link]
  • BioFSharp. (n.d.).
  • Sikora, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7001. [Link]
  • PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. [Link]

Sources

Technical Support Center: Optimizing Cleavage of 4-(Aminomethyl)phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 4-(Aminomethyl)phenylalanine (Amf). The unique properties of Amf, particularly the primary amine on its phenyl ring, present specific challenges during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS). This guide provides in-depth, experience-driven advice to help you navigate these challenges, optimize your cleavage conditions, and ensure the integrity of your final product.

Our approach is rooted in a deep understanding of the underlying chemistry of peptide synthesis and cleavage. We will not only provide protocols but also explain the rationale behind each recommendation, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions we receive regarding the cleavage of peptides containing this compound.

Q1: What is the standard protecting group for the side chain of this compound in Fmoc-SPPS?

A1: The standard and most widely used protecting group for the aminomethyl functionality on the phenylalanine side chain is the tert-butyloxycarbonyl (Boc) group .[1] This results in the use of Fmoc-L-4-(Boc-aminomethyl)phenylalanine or its D-isomer during peptide synthesis. The Boc group offers robust protection during the iterative steps of Fmoc-SPPS, which involve basic conditions (e.g., piperidine) for Nα-Fmoc removal, but is readily cleaved under the final acidic conditions.[2]

Q2: Why is the cleavage of peptides containing this compound considered challenging?

A2: The primary challenge arises from the lability of the Boc protecting group on the aminomethyl side chain. During the final cleavage step, which is typically performed with a strong acid like trifluoroacetic acid (TFA), the Boc group is removed, exposing a primary amine.[3] This newly liberated, nucleophilic amine is susceptible to attack by highly reactive carbocations generated from the cleavage of other side-chain protecting groups (e.g., t-butyl from Boc or tBu groups) and the resin linker. This can lead to unwanted alkylation of the aminomethyl group, resulting in impurities that can be difficult to separate from the desired peptide.

Q3: What are the key considerations when designing a cleavage cocktail for these peptides?

A3: The key is to efficiently scavenge the reactive carbocations the moment they are formed. Therefore, the composition of your cleavage cocktail is critical. A multi-component scavenger system is highly recommended. The main components to consider are:

  • Trifluoroacetic Acid (TFA): The primary reagent for cleaving the peptide from the resin and removing acid-labile protecting groups.[4][5]

  • Scavengers: These are nucleophilic agents that trap carbocations. A combination is often more effective than a single scavenger.[6][7]

    • Triisopropylsilane (TIS): An excellent scavenger for trityl and other carbocations.[8]

    • Water: Helps to suppress t-butylation side reactions.[3]

    • 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Thiol-based scavengers that are particularly effective in protecting against a variety of modifications and can also reduce methionine sulfoxide if present.[6][8]

    • Thioanisole: Can aid in the removal of certain protecting groups, such as Pbf from arginine, and also acts as a scavenger.[8]

The exact ratio of these components should be optimized based on the specific sequence of your peptide.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the cleavage of this compound-containing peptides.

Problem 1: Incomplete removal of side-chain protecting groups.

  • Observation: Mass spectrometry analysis of the crude peptide shows masses corresponding to the peptide with one or more protecting groups still attached.

  • Possible Causes:

    • Insufficient cleavage time.

    • Reduced TFA concentration due to evaporation or absorption by the resin.

    • Steric hindrance around the protecting group.

  • Solutions:

    • Increase Cleavage Time: Extend the cleavage reaction from the standard 2-3 hours to 4 hours. Monitor the progress by taking small aliquots at different time points for analysis if possible.

    • Ensure Adequate Reagent Volume: Use a sufficient volume of the cleavage cocktail to ensure the resin is fully swollen and submerged throughout the reaction (a common starting point is 10 mL of cocktail per gram of resin).

    • Consider a Stronger Acid Cocktail (with caution): For particularly stubborn protecting groups like Arg(Pbf), a cocktail containing thioanisole can be beneficial.[8] However, this should be balanced against the risk of side reactions.

Problem 2: Presence of side products with a mass increase of +56 Da (or multiples thereof).

  • Observation: HPLC analysis shows a significant peak eluting close to the main product, and mass spectrometry confirms a mass addition of 56 Da, corresponding to t-butylation.

  • Possible Cause: Alkylation of the newly deprotected this compound side chain by t-butyl cations generated from Boc or tBu protecting groups.

  • Solutions:

    • Optimize the Scavenger Cocktail: This is the most critical step. Increase the concentration of scavengers that are effective against t-butyl cations.

      • A recommended starting cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) .

      • If t-butylation is still observed, consider a more robust cocktail like "Reagent K" : TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v).[6][7] Phenol is an excellent scavenger for various carbocations.

    • Two-Step Cleavage: For very sensitive sequences, a two-step cleavage can be employed. The first step uses a lower concentration of TFA to remove the most labile protecting groups, followed by a higher concentration of TFA for the final cleavage.[9] This can reduce the concentration of carbocations at any given time.

Problem 3: Low crude peptide yield.

  • Observation: The amount of precipitated peptide after cleavage is significantly lower than expected.

  • Possible Causes:

    • Incomplete cleavage from the resin.

    • Re-attachment of the cleaved peptide to the resin.

    • Poor precipitation of the peptide.

  • Solutions:

    • Verify Cleavage Completion: Before precipitating the entire batch, take a small aliquot of the resin after the cleavage time, wash it, and perform a test cleavage to see if more peptide is released.

    • Use Effective Scavengers: Re-attachment can occur at electron-rich residues. Using an effective scavenger cocktail (as described in Problem 2) will minimize this.

    • Optimize Precipitation:

      • Ensure the ether (or other precipitation solvent) is ice-cold.

      • Use a sufficient volume of ether (at least 10-fold excess relative to the TFA solution).

      • Allow the peptide to precipitate at a low temperature (-20°C) for at least 1 hour, or overnight for very hydrophilic peptides.

Data Summary and Protocols

Recommended Cleavage Cocktails

The choice of cleavage cocktail is paramount. Below is a table summarizing common cocktails and their applications.

Reagent NameComposition (v/v/v)Key ScavengersPrimary ApplicationReference(s)
Standard TFA TFA / TIS / Water (95:2.5:2.5)TIS, WaterA good starting point for many peptides, including those with this compound, especially if other sensitive residues like Trp, Met, or Cys are absent.[3][4]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDTA highly effective cocktail for complex peptides containing multiple sensitive residues (Trp, Met, Cys, Arg) and for minimizing alkylation of the this compound side chain.[6][7]
"Odorless" Reagent B TFA / Phenol / Water / TIS (88:5:5:2)Phenol, TISA less pungent alternative to cocktails containing thiols, useful when trityl-based protecting groups are present and as a general-purpose scavenger-rich mixture.[8]
Standard Operating Procedure (SOP) for Cleavage

This SOP provides a step-by-step guide for the cleavage of a peptide containing 4-(Boc-aminomethyl)phenylalanine.

1. Resin Preparation:

  • Place the dry peptide-resin in a suitable reaction vessel.
  • Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL per gram of resin) to remove any residual DMF and to swell the resin.
  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

2. Cleavage Reaction:

  • Prepare the chosen cleavage cocktail fresh. For 10 mL of Standard TFA cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water in a fume hood.
  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
  • Seal the vessel and gently agitate at room temperature for 2-4 hours.

3. Peptide Precipitation:

  • Filter the cleavage mixture through a sintered glass funnel to separate the resin. Collect the filtrate in a clean centrifuge tube.
  • Wash the resin with a small amount of fresh TFA (2 x 2 mL per gram of resin) and combine the filtrates.
  • Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.

4. Peptide Isolation and Washing:

  • Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation.
  • Centrifuge the mixture (e.g., 3000 x g for 5 minutes) and carefully decant the ether.
  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

5. Drying and Analysis:

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
  • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to confirm its identity and purity.

Visualizing the Process

To better understand the critical steps and potential pitfalls, the following diagrams illustrate the cleavage workflow and the mechanism of a key side reaction.

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation Resin Dry Peptide-Resin Wash Wash with DCM Resin->Wash Dry Dry under Vacuum Wash->Dry React React 2-4h at Room Temp Dry->React Cocktail Prepare Fresh Cleavage Cocktail Cocktail->React Filter Filter Resin React->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge & Decant Precipitate->Centrifuge Wash_Pellet Wash Pellet Centrifuge->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide Analysis HPLC & MS Analysis Dry_Peptide->Analysis

Caption: General workflow for the cleavage and isolation of synthetic peptides.

Side_Reaction cluster_reactants Reactants during Cleavage cluster_product Side Product Amf Deprotected Amf Side Chain (-CH₂-NH₂) Alkylated_Amf Alkylated Amf Side Chain (-CH₂-NH-tBu) [+56 Da] tBu t-Butyl Cation (from Boc/tBu deprotection) tBu->Alkylated_Amf Undesired Alkylation Trapped_tBu Trapped Cation tBu->Trapped_tBu Desired Scavenging Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of a common side reaction and the role of scavengers.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • WO2015028599A1 - Cleavage of synthetic peptides. (2015).
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube.
  • Cleavage Cocktails; Reagent B. (n.d.). AAPPTec.
  • Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
  • D-4-(Boc-aminomethyl)phenylalanine Coupling in Solid-Phase Peptide Synthesis. (2025). BenchChem.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (1990). PubMed.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (n.d.). Semantic Scholar.
  • 2.4 Photocleavable Protecting Groups. (n.d.).
  • General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.).
  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (n.d.). PubMed Central.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Amino Acid Sidechain Deprotection. (n.d.). AAPPTec.

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Identifying and minimizing deletion sequences in 4-(Aminomethyl)phenylalanine peptides

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(Aminomethyl)phenylalanine (Amf) containing peptides. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and minimize the formation of deletion sequences, a common and challenging impurity in these syntheses.

Part 1: Understanding the Challenge

Q1: What are deletion sequences and why are they a critical impurity?

Deletion sequences are impurities that arise during Solid-Phase Peptide Synthesis (SPPS) when an amino acid fails to couple to the growing peptide chain.[1] The subsequent synthesis cycles continue, resulting in a final peptide that is missing one or more amino acid residues.

These impurities are particularly problematic for several reasons:

  • Altered Biological Activity: The absence of a specific amino acid can drastically change the peptide's three-dimensional structure, receptor binding affinity, and overall biological function.

  • Purification Difficulty: A deletion sequence often has a similar mass and chromatographic profile to the target peptide, making it extremely difficult to remove during purification by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Regulatory Concerns: For therapeutic peptides, impurities must be meticulously characterized and controlled to meet stringent regulatory requirements.[2][3]

Q2: Why is this compound (Amf) particularly prone to causing deletion sequences?

The primary reason Amf is considered a "difficult" residue is steric hindrance .[4][5] The bulky phenyl group of Amf physically obstructs the incoming activated amino acid, slowing down the kinetics of the coupling reaction.[6][7] If the reaction does not go to completion within the allotted time, the unreacted N-terminal amine on the growing peptide chain may be capped (if a capping step is used) or remain unreacted, leading to a deletion in the next cycle.[8] This issue is compounded in sequences where Amf is coupled to another bulky amino acid.[6]

Part 2: Identification and Characterization of Deletion Sequences

Q3: How can I reliably detect if my synthesis has Amf deletion sequences?

The most effective method for detecting deletion sequences is a combination of Mass Spectrometry (MS) and RP-HPLC .[2][3]

  • Mass Spectrometry (MS): After cleaving the peptide from the resin, analyze the crude product using LC-MS. Look for a mass peak corresponding to the molecular weight of your target peptide minus the mass of the Amf residue (C₈H₁₀NO₂ ≈ 152.18 Da). A significant peak at [M - 152.18] is a strong indicator of an Amf deletion.[9][10][11]

  • RP-HPLC: Deletion sequences often co-elute or appear as a shoulder on the main peak in an HPLC chromatogram.[3] Using a high-resolution column and an optimized gradient can help separate the deletion impurity from the target peptide.[2][3]

The following workflow diagram illustrates the process of identifying and addressing deletion sequences.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase cluster_troubleshooting Troubleshooting & Optimization synthesis SPPS of Amf-containing Peptide cleavage Cleavage & Deprotection synthesis->cleavage hplc_ms Crude Analysis by RP-HPLC/MS cleavage->hplc_ms data_review Review MS Data for [M-Amf] Peak hplc_ms->data_review hplc_review Review HPLC for Shoulder Peaks hplc_ms->hplc_review decision Deletion Sequence Detected? data_review->decision hplc_review->decision optimization Implement Minimization Strategy (see Part 3) decision->optimization Yes purification Proceed to Purification decision->purification No resynthesis Re-synthesize Peptide optimization->resynthesis

Workflow for identifying and addressing deletion sequences.

Part 3: Troubleshooting and Minimization Strategies

Q4: My analysis confirms a significant Amf deletion. What are the most effective strategies to minimize it in the next synthesis?

Minimizing deletion sequences caused by sterically hindered residues like Amf requires optimizing the coupling step to drive the reaction to completion. Here are field-proven strategies, from most common to most advanced:

1. Change Your Coupling Reagent: Standard coupling reagents may not be efficient enough for hindered couplings.[5][9] More potent uronium/aminium-based reagents are highly recommended.

ReagentClassKey Advantages for Hindered CouplingsSafety/Handling Notes
COMU UroniumHigh reactivity, often exceeding HATU. Excellent solubility and a better safety profile as it's not based on explosive precursors.[12][13][14][15]Considered non-explosive and safer than HOBt/HOAt-based reagents.[13][15][16]
HATU AminiumBenchmark for difficult couplings due to high reactivity and suppression of racemization.[9][14]Based on HOAt, which is known to be explosive under certain conditions, requiring careful handling.[13]
HBTU AminiumA robust and common reagent, but may be less effective than HATU or COMU for severely hindered couplings.[16]Can cause guanidinylation of the N-terminus if used in excess.[9][14]

Recommendation: Switch to COMU as a first-line strategy due to its high efficiency and superior safety profile.[12][13][15]

2. Optimize Reaction Conditions:

  • Double Coupling: This is a simple and often effective technique. After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid and base to the resin to ensure all reactive sites have been acylated.[6][17]

  • Increase Coupling Time: Extend the reaction time from the standard 30-60 minutes to 2-4 hours to allow the sterically hindered reaction to proceed to completion.

  • Increase Reagent Equivalents: Use a higher excess of the Fmoc-Amf-OH and coupling reagent (e.g., increase from 3 to 5 equivalents). Increasing reagent concentration can improve reaction kinetics.[6]

3. Employ Elevated Temperatures (Microwave Synthesis): Heating the reaction vessel can provide the necessary activation energy to overcome the steric barrier.[9] Microwave-assisted peptide synthesis (MAPS) is particularly effective at rapidly and uniformly heating the reaction, which can dramatically improve coupling efficiency for difficult sequences and reduce reaction times.[18][19][20][21]

  • Typical Conditions: Coupling at 75-90°C for 5-10 minutes.[22]

  • Caution: High temperatures can increase the risk of side reactions like racemization for sensitive amino acids (e.g., Cys, His) or aspartimide formation.[17][21] However, for sterically hindered residues like Amf, the benefit of improved coupling often outweighs the risks.

The diagram below illustrates how incomplete coupling leads to the formation of a deletion sequence.

G cluster_fail Start Resin-Peptide-(AA)n-NH2 Activate Activate Fmoc-Amf-OH (e.g., with COMU) Couple Couple Fmoc-Amf to Peptide Activate->Couple Wash Wash Couple->Wash Successful Coupling (Complete) Cap Capping Step (e.g., Acetic Anhydride) Couple->Cap Failed Coupling (Incomplete) Deprotect Fmoc Deprotection Wash->Deprotect NextCouple Couple Next AA Fmoc-(AA)n+2-OH Deprotect->NextCouple Result_OK Correct Sequence: Resin-Peptide-(AA)n-Amf-(AA)n+2-NH2 NextCouple->Result_OK Result_Del Deletion Sequence: Resin-Peptide-(AA)n-(AA)n+2-NH2 NextCouple->Result_Del CappedPeptide Capped Chain: Resin-Peptide-(AA)n-NH-Ac Cap->CappedPeptide

Sources

Technical Support Center: Managing Racemization of 4-(Aminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis of 4-(aminomethyl)phenylalanine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity. Here, we provide in-depth, field-proven insights into diagnosing, troubleshooting, and preventing racemization of this critical non-canonical amino acid.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

Racemization is the process by which an enantiomerically pure compound is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1][2] For a chiral molecule like this compound, this means a pure L- or D-enantiomer can degrade into a 1:1 mixture of L- and D-forms.

The core issue lies in the mechanism: the hydrogen atom on the alpha-carbon (the chiral center) is susceptible to abstraction by a base.[3][4] This abstraction forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar molecule, leading to a loss of the original stereochemistry.[4][5]

Why it matters: In pharmaceutical applications, the biological activity of a molecule is often exclusive to one enantiomer. The other enantiomer might be inactive or, in some cases, cause harmful side effects.[6][7] Therefore, maintaining high enantiomeric excess (e.e.) is non-negotiable for ensuring the efficacy and safety of a potential drug candidate.[6][7]

Q2: Which steps in a typical synthesis are most prone to racemization?

Racemization is not equally probable at all stages of synthesis. It is most prevalent during steps that involve the activation of the carboxyl group or exposure to basic conditions.[3][8][9]

  • Peptide Coupling: This is the most critical step.[8][9] To form a peptide bond, the carboxylic acid of the incoming amino acid must be "activated" to make it more electrophilic. This activation, often done with coupling reagents, unfortunately also increases the acidity of the α-proton, making it more susceptible to abstraction by bases present in the reaction mixture.[3][10][11]

  • N-terminal Fmoc Deprotection: The use of a base like piperidine to remove the Fmoc protecting group can cause epimerization, particularly if the amino acid residue is at the N-terminus of a peptide and is exposed to the base for extended periods.[12]

  • Fragment Condensation: When coupling larger peptide fragments, the C-terminal amino acid of the activating fragment is highly susceptible to racemization.

Q3: How can I accurately measure the enantiomeric excess (e.e.) of my product?

Direct analysis of the final product without derivatization is the preferred method to avoid introducing artifacts. The most reliable and widely used technique is Chiral High-Performance Liquid Chromatography (HPLC) .[13][14][15]

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your compound. This differential interaction leads to different retention times, allowing for their separation and quantification.

  • Common CSPs: For underivatized amino acids, macrocyclic glycopeptide-based CSPs (like those using teicoplanin or ristocetin) are particularly effective in reversed-phase mode.[13][14][15]

  • Detection: Standard UV detection is typically sufficient. For enhanced certainty in peak assignment, a circular dichroism (CD) or polarimetry detector can be coupled with the system.[14][15]

Capillary Electrophoresis (CE) with a chiral selector is another powerful technique for assessing enantiomeric purity.[8][9]

Q4: Does the this compound structure itself present unique challenges?

While the fundamental mechanism of racemization is the same for most amino acids, the electronic nature of the side chain can play a role. For this compound, the key consideration is the protection strategy for the side-chain amino group. The conditions used to add or remove this protecting group must be orthogonal to the N-terminal protecting group (e.g., Fmoc or Boc) and must not create conditions (e.g., strong base or high heat) that could compromise the stereocenter.[16][17]

Part 2: Troubleshooting Guide: Diagnosis & Solutions

Issue: Significant Racemization (>2%) Detected After a Peptide Coupling Step

This is the most common scenario. The loss of stereochemical purity almost certainly occurred during the activation and coupling of the this compound residue.

  • Probable Cause A: Aggressive Coupling Reagent or Over-activation.

    • Causality: Carbodiimide reagents like DCC or DIC, when used alone, generate highly reactive intermediates that are very prone to racemization.[18] Similarly, some uronium/aminium reagents, if allowed to "pre-activate" for too long before the amine component is added, can lead to the formation of an oxazolone intermediate, a key pathway for racemization.[3][10][19]

    • Solution:

      • Switch to a Modern Coupling Reagent: Employ a third-generation uronium salt like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). COMU is specifically designed to have high reactivity while minimizing racemization, partly due to the inclusion of OxymaPure as the leaving group.[6][19][20]

      • Use Additives: If using a carbodiimide like DIC, it is essential to include a racemization-suppressing additive.[10] While HOBt is traditional, OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a more effective and safer alternative.[10][20][21]

      • Avoid Prolonged Pre-activation: Add the coupling reagent to the mixture of the amino acid, amine component, and base simultaneously, or keep pre-activation times to an absolute minimum (e.g., < 1 minute).[19][22]

  • Probable Cause B: Inappropriate Base or Base Concentration.

    • Causality: The base is required to neutralize salts and deprotonate the incoming amine, but it is also the culprit that abstracts the α-proton.[3][10] Stronger bases, higher concentrations, and prolonged exposure times all increase the rate of racemization.[10] N,N-Diisopropylethylamine (DIPEA), while common, can be aggressive.[10][12]

    • Solution:

      • Use a Weaker or More Hindered Base: Switch from DIPEA to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine (TMP), which is less likely to abstract the α-proton.[10][19]

      • Optimize Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed efficiently. For COMU, as few as 1-2 equivalents may be sufficient.[19][20]

      • Control Temperature: Perform the coupling at 0 °C or room temperature. Avoid heating the reaction unless absolutely necessary to overcome steric hindrance.[3]

Coupling Reagent CombinationTypical Racemization LevelSpeedComments
DIC / HOBtLow to ModerateModerateA classic, but HOBt has safety concerns.[18][21]
HBTU / DIPEALow to ModerateFastCan still cause significant racemization in sensitive cases.[23][24]
HATU / DIPEALowVery FastGenerally better than HBTU, but more expensive.[23]
COMU / DIPEA or TMP Very Low Very Fast Excellent performance, reduced racemization, and better safety profile.[6][19][20]
DIC / OxymaPure Very Low ModerateOxymaPure is a superior, non-explosive alternative to HOBt/HOAt.[20][21]

Part 3: Recommended Protocols & Workflows

Protocol 1: Low-Racemization Peptide Coupling Using COMU

This protocol is designed to minimize epimerization during the incorporation of a protected this compound derivative in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Reagent Preparation: In a separate vessel, dissolve the N-protected this compound derivative (3 eq.), COMU (3 eq.), and a hindered base such as 2,4,6-collidine (TMP) or DIPEA (6 eq.) in DMF.

  • Coupling Reaction: Immediately add the solution from Step 2 to the resin.

  • Mixing: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol 2: General Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
  • Sample Preparation: Cleave a small sample of the peptide from the resin, ensuring the cleavage cocktail does not induce racemization. If analyzing the free amino acid, dissolve a small amount in the mobile phase.

  • Column: Use a teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A common mobile phase for underivatized amino acids is a mixture of water, methanol or acetonitrile, and a small amount of an acid like formic acid or TFA (e.g., Water:Methanol:Formic Acid). The exact ratio must be optimized for this compound.[13]

  • Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.

  • Detection: Use a UV detector at a wavelength appropriate for the phenyl ring (e.g., 210 nm or 254 nm).

  • Analysis: Inject a sample of the racemic standard to determine the retention times for both the D- and L-enantiomers. Then, inject the synthesized sample. Calculate the e.e. using the peak areas: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Part 4: Visualization of Key Mechanisms & Workflows

Mechanism of Base-Catalyzed Racemization

Caption: Base abstracts the alpha-proton, forming a planar achiral enolate.

Troubleshooting Workflow for Peptide Coupling

Troubleshooting Start Racemization > 2% after coupling? CheckReagent Review Coupling Reagent & Base Start->CheckReagent Yes IsCarbodiimide Using DIC/DCC alone? CheckReagent->IsCarbodiimide AddOxyma Action: Add OxymaPure (1.1 eq.) IsCarbodiimide->AddOxyma Yes CheckBase Using DIPEA? IsCarbodiimide->CheckBase No AddOxyma->CheckBase SwitchBase Action: Switch to NMM or TMP CheckBase->SwitchBase Yes ConsiderCOMU Action: Switch to COMU/TMP for critical couplings CheckBase->ConsiderCOMU No SwitchBase->ConsiderCOMU End Re-analyze e.e. ConsiderCOMU->End

Caption: Decision tree for addressing racemization during peptide coupling.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Peptide Scientific.
  • Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Gaus, H. J., & Bayer, E. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 70(11), 2339–2346. [Link]
  • Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Gaus, H. J., & Bayer, E. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 786–802. [Link]
  • Vasu, D., & Yada, D. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8560. [Link]
  • Ashalley, E., & Bada, J. L. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Biogeochemistry, 166(1-2), 101–123. [Link]
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2023). DilunBio.
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2018). Angewandte Chemie International Edition, 57(31), 9818-9822. [Link]
  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • Kvenvolden, K. A., & Peterson, E. (1973). Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry, 38(23), 4205–4211. [Link]
  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
  • Racemization in amino acids? (2017, February 28). ResearchGate.
  • SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. (1990). Chinese Journal of Applied Chemistry.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Tetrahedron, 73(29), 4125-4131. [Link]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). Molecules, 28(2), 548. [Link]
  • Racemization in peptide synthesis. (2018). ResearchGate.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). RSC Medicinal Chemistry, 15(5), 1039–1060. [Link]
  • Protection of Functional Groups and Stannylation of Phenylalanine. (2013). ResearchGate.
  • Remígio, F., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 81(9), 1269-1277.
  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018). Molecules, 23(6), 1404. [Link]
  • Amino Acid-Protecting Groups. (2009). SciSpace.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). ResearchGate.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). Journal of Chromatography A, 1677, 463318.
  • Racemization Assays. (n.d.). In The Chemical Synthesis of Peptides (pp. 165-177).
  • Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. (2008). Organic Letters, 10(18), 4101–4104. [Link]
  • Racemization. (2021). Chemistry LibreTexts.
  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester.

Sources

Technical Support Center: Purification Strategies for Difficult Sequences Containing 4-(Aminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers working with peptides incorporating the non-canonical amino acid 4-(Aminomethyl)phenylalanine (Amf). The unique chemical properties of Amf, specifically the primary amine on its phenyl side chain, introduce a significant basic character to the peptide. This can present considerable challenges during purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide is designed to provide you with a deep, mechanistic understanding of these challenges and to offer field-proven troubleshooting strategies and detailed protocols to achieve high-purity target peptides.

Troubleshooting Guides: A Problem-Solution Approach

This section addresses the most common issues encountered during the purification of Amf-containing peptides in a direct question-and-answer format.

Problem 1: Poor Peak Shape (Tailing, Broadening) in RP-HPLC

Q: My target peptide peak is tailing severely on my C18 column, even though the analytical chromatogram of the crude material looked promising. What is causing this, and how can I achieve a sharp, symmetrical peak?

A: This is the most prevalent issue when purifying peptides containing Amf. The root cause is almost always an unwanted secondary ionic interaction between the positively charged aminomethyl group on your peptide and negatively charged, deprotonated residual silanols (Si-O⁻) on the surface of the silica-based stationary phase. This interaction slows down a portion of the peptide molecules as they travel through the column, resulting in a "tailing" peak.

Here’s how to systematically address this:

1. Optimize the Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is the standard ion-pairing agent for peptide purification.[1][2] It serves two critical functions: it protonates the basic side chain of Amf (and other basic residues like Lysine and Arginine), ensuring a consistent positive charge, and its trifluoroacetate anion pairs with these positive charges. This dynamic pairing effectively masks the positive charge of the peptide, reducing its interaction with the silica backbone and promoting retention based on hydrophobicity.

  • Standard Protocol: Ensure your mobile phases (Solvent A: Water, Solvent B: Acetonitrile) contain 0.1% TFA.[1][2] Insufficient TFA concentration is a common cause of poor peak shape.

  • For Mass Spectrometry (MS) Compatibility: If downstream MS analysis is required, TFA can cause ion suppression. Formic acid (FA) at 0.1% is a common alternative, though it is a weaker ion-pairing agent. You may observe some deterioration in peak shape compared to TFA.

2. Control the Mobile Phase pH: Operating at a low pH is crucial. At a pH of around 2 (the typical pH of a 0.1% TFA solution), most residual silanols on the silica surface are protonated (Si-OH), neutralizing their negative charge and minimizing the problematic ionic interactions.[3]

  • High-pH Alternative (Advanced): For particularly stubborn cases, switching to a high-pH mobile phase (e.g., pH 10 using ammonium bicarbonate) can be effective. At high pH, the aminomethyl group is deprotonated and neutral, eliminating the ionic interaction. However, this requires a specialized, pH-stable hybrid-silica column , as standard silica columns will dissolve above pH 7-8.[4]

3. Choose the Right Column: Modern HPLC columns are designed with advanced end-capping technologies that dramatically reduce the number of accessible residual silanols.

  • Recommendation: Use a high-quality, fully end-capped C18 or C8 column from a reputable manufacturer. For peptides, wide-pore silica (e.g., 300 Å) is often recommended to improve mass transfer.[5]

G start Problem: Peak Tailing/Broadening check_tfa Is [TFA] = 0.1% in both mobile phases? start->check_tfa adjust_tfa Action: Adjust TFA to 0.1% check_tfa->adjust_tfa No check_column Are you using a modern, end-capped C18 column? check_tfa->check_column Yes adjust_tfa->check_tfa consider_column Action: Switch to a high-performance, fully end-capped column. check_column->consider_column No advanced_options Still Tailing? check_column->advanced_options Yes consider_column->check_column optimize_gradient Action: Decrease gradient slope. (See Protocol 1) solution Result: Symmetrical Peak optimize_gradient->solution advanced_options->optimize_gradient Yes high_ph Advanced Solution: Use high-pH (e.g., pH 10) with a pH-stable column. advanced_options->high_ph Yes, severely high_ph->solution

Caption: Decision tree for troubleshooting poor peak shape.

Problem 2: Poor Resolution & Co-eluting Impurities

Q: I've achieved a symmetrical peak, but my target peptide is co-eluting with an impurity, likely a deletion sequence from the synthesis. How can I improve the separation?

A: This is a selectivity challenge. When impurities have very similar hydrophobicity to the target peptide, standard RP-HPLC may not be sufficient. The solution is to introduce a different separation mechanism or refine the existing one.

1. Optimize the Elution Gradient: A gradient that is too steep is a common cause of poor resolution.[5] By making the gradient shallower, you give the molecules more time to interact with the stationary phase, allowing for a finer separation.

Experimental Protocol 1: Gradient Optimization
  • Scouting Run: Perform a fast, wide gradient (e.g., 5% to 95% Solvent B over 20 minutes) on an analytical column to determine the approximate %B at which your peptide elutes (let's call this %E).[1]

  • Focus the Gradient: Design a new, shallower gradient centered around %E. For example, if your peptide eluted at 40% B, a good starting point for your preparative method would be a gradient of 30% to 50% B over 40 minutes (a slope of 0.5% per minute).

  • Fine-Tuning: Further decrease the slope (e.g., to 0.25% per minute) around the elution point of your target and impurity to maximize resolution.

2. Employ Orthogonal Purification Strategies: "Orthogonal" refers to using a separation technique that relies on a different molecular property than hydrophobicity.[6] For basic peptides containing Amf, Cation-Exchange Chromatography (CIEX) is an exceptionally powerful orthogonal method.[3][4][7]

  • Mechanism: CIEX separates molecules based on the magnitude of their positive charge.[8] Peptides are loaded onto the column at a low pH and low salt concentration, where they bind to the negatively charged stationary phase. They are then eluted by increasing the salt concentration or the pH. A peptide with a net charge of +3 will bind more tightly and elute later than a peptide with a net charge of +2.

  • Power: A deletion sequence might have a very similar hydrophobicity but a different net charge, making it easily separable by CIEX where it was inseparable by RP-HPLC.

  • Workflow: A two-step purification is highly recommended for difficult sequences.[3][9] First, perform a CIEX capture step to separate the crude mixture into charge-based fractions. Then, polish the fraction containing your target peptide using RP-HPLC. This not only improves purity but also reduces the loading burden on the more expensive RP-HPLC column.[9][10]

G crude Crude Peptide Mixture (Target + Impurities) iex Step 1: Cation-Exchange Chromatography (CIEX) Separation by Charge crude->iex fractions CIEX Fractions (Enriched in Target) iex->fractions rphplc Step 2: RP-HPLC Polishing Step Separation by Hydrophobicity fractions->rphplc pure Pure Peptide (>98% Purity) rphplc->pure

Caption: A two-step orthogonal purification workflow.

Problem 3: Low Recovery, Solubility, or Aggregation Issues

Q: My peptide seems to be precipitating in the injection loop, or my overall recovery after lyophilization is very low. What could be the cause?

A: Peptides containing Amf can have complex solubility profiles and a tendency to aggregate, especially if the overall sequence is hydrophobic.

1. Address Solubility: The solubility of peptides is highly dependent on pH and the solvent composition.

  • Sample Diluent: Never dissolve your crude peptide in pure water. The presence of counter-ions (like TFA) can make the solution acidic, but it may not be sufficient. Always dissolve your peptide in the initial mobile phase (e.g., 95% Water / 5% ACN / 0.1% TFA).

  • Insoluble Peptides: If the peptide is insoluble in the initial mobile phase, you can add a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to the sample to aid dissolution. Inject the smallest volume possible, as DMSO is a very strong solvent and can distort the peak shape.

  • Aggregation: Phenylalanine residues themselves can promote aggregation through π-stacking interactions.[11][12] This tendency can be exacerbated by the peptide sequence. Working with dilute solutions and minimizing the time the peptide spends in solution before purification can help.[13] If aggregation is suspected, consider adding chaotropic agents like guanidine HCl to the sample diluent, but be aware this will complicate the purification process.

2. Prevent Non-Specific Binding (NSB): Basic peptides are notoriously "sticky" and can adsorb to surfaces, especially glass.

  • Vials and Tubing: Use polypropylene or other low-binding autosampler vials and collection tubes.

  • Lyophilization: After pooling pure fractions, freeze them as quickly as possible. Peptides are more stable as a lyophilized powder than in solution.[1] Ensure the solution is completely frozen before starting the lyophilizer to prevent bumping.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around starting method for purifying a new peptide containing this compound?

A1: A robust starting point is crucial. The following table summarizes a reliable initial method for analytical scouting and serves as a basis for scaling up to preparative purification.

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 100-300 Å pore sizeGood general-purpose hydrophobicity and pore size for peptides.[2][5]
Mobile Phase A 0.1% TFA in HPLC-grade WaterStandard ion-pairing agent, ensures low pH.[1]
Mobile Phase B 0.1% TFA in HPLC-grade AcetonitrileAcetonitrile provides good selectivity for most peptides.[1]
Gradient 5% to 65% B over 30 minutesA reasonably shallow gradient for good initial resolution.
Flow Rate 1.0 mL/min (for 4.6 mm ID analytical)Standard analytical flow rate. Scale proportionally for prep columns.
Detection 210-220 nmWavelength where the peptide backbone absorbs strongly.[2]

Q2: How does the position of the Amf residue in the sequence affect purification?

A2: The position matters significantly. An N-terminal Amf will contribute more to the overall basic character and potential for silanol interactions than one buried in a hydrophobic core. A sequence with multiple Amf, Lys, or Arg residues will be highly basic and is an excellent candidate for an initial ion-exchange purification step.

Q3: Can I use mass-directed purification for these peptides?

A3: Absolutely. Mass-directed purification is highly advantageous as it allows you to collect fractions based on the mass-to-charge ratio (m/z) of your target peptide, rather than just a UV signal. This is particularly useful for confidently distinguishing your product from impurities with similar retention times and UV absorbance, such as isomers or certain modified peptides.

Q4: What are the most common synthesis-related impurities to be aware of?

A4: Besides the target peptide, your crude product will contain various impurities from the solid-phase peptide synthesis (SPPS) process.[2] Being aware of these helps in method development:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions. These are often the most difficult to separate.[14]

  • Truncated Peptides: Sequences that stopped growing, often capped with an acetyl group if a capping step was used in your synthesis protocol.[6]

  • Incompletely Deprotected Peptides: Peptides still carrying side-chain protecting groups (e.g., Boc, Pbf). These are typically much more hydrophobic and will elute later.

  • Side-Reaction Products: Depending on the sequence, side reactions like aspartimide formation or diketopiperazine formation can occur.[13][15]

By understanding the chemical nature of this compound and anticipating the challenges it presents, you can develop a logical and efficient purification strategy that combines optimized RP-HPLC with orthogonal techniques like ion-exchange chromatography to achieve a final product of the highest possible purity.

References

  • HPLC Analysis and Purification of Peptides - PMC. PubMed Central.
  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
  • Peptides purification development in Reverse Phase. Interchim – Blog.
  • Peptide Purification. AAPPTec.
  • Peptide Isolation – Method Development Considerations. Waters Corporation.
  • Peptide Isolation & Purification Techniques. Waters Corporation.
  • An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines Eri. The Royal Society of Chemistry.
  • Our Technologies. Orthogonal Peptides.
  • Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. PubMed Central.
  • What are the common challenges faced in peptide purification using chromatography?. Quora.
  • 5 Difficult peptides. Oxford Academic.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. MBL International.
  • How to purify synthetic peptides - what are the options?. Biotage.
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • Peptide Separations by Cation Exchange Chromatography using Luna SCX. Phenomenex.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Nature.
  • Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Downstream Column.
  • Side reactions in solid-phase peptide synthesis and their applications. PubMed.
  • Purification of peptides by cation exchange chromatography. Bio-Works.
  • Overcoming Challenges in Complex Peptide Purification. Neuland Labs.
  • Peptide Purification Overview. Nest Group.
  • Protein and peptide purification. Cytiva.
  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications.
  • What do you do when your peptide synthesis fails?. Biotage.
  • Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins. OAText.
  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate.
  • Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. PMC - NIH.
  • Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU > IRep.
  • Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv.
  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Waters Corporation.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC.
  • Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State.

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Technical Support Center: Impact of 4-(Aminomethyl)phenylalanine on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the non-canonical amino acid 4-(Aminomethyl)phenylalanine (Amf). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis, purification, and structural analysis of peptides containing Amf.

Introduction to this compound (Amf)

This compound is a synthetic amino acid that incorporates a benzylamine moiety in its side chain. As a β-amino acid derivative, its incorporation into a peptide backbone can induce unique conformational constraints, making it a valuable tool for designing peptides with specific secondary structures and enhanced biological activities. Understanding the impact of Amf on peptide conformation is crucial for its effective application in drug design and development.

This guide is structured in a question-and-answer format to directly address the practical challenges and scientific inquiries that arise during experimental work with Amf-containing peptides.

Part 1: Solid-Phase Peptide Synthesis (SPPS) of Amf-Containing Peptides

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating Fmoc-Amf(Boc)-OH into a peptide sequence during solid-phase peptide synthesis (SPPS)?

A1: The primary challenges associated with the SPPS of Fmoc-Amf(Boc)-OH stem from its bulky side chain and potential for aggregation. The large fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the Boc-protected benzylamine side chain, can lead to steric hindrance, resulting in incomplete coupling reactions. Furthermore, peptide sequences containing consecutive hydrophobic or bulky residues are prone to aggregation on the solid support, which can obstruct reactive sites and lead to deletion sequences.[1]

Q2: How can I improve the coupling efficiency of Fmoc-Amf(Boc)-OH?

A2: To enhance coupling efficiency, several strategies can be employed:

  • Choice of Coupling Reagents: Utilize highly efficient coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Extended Coupling Times and Double Coupling: Increasing the reaction time and performing a second coupling step can help drive the reaction to completion.

  • Microwave-Assisted SPPS: Microwave energy can accelerate coupling and deprotection steps, often improving the synthesis of difficult sequences.[2]

  • Solvent Choice: Using a mixture of solvents like DCM/DMF/NMP can improve resin swelling and reagent solubility.

Q3: Are there any specific considerations for the deprotection of the Fmoc group from the Amf residue?

A3: Standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) are generally effective.[1] However, due to the potential for aggregation, it is crucial to ensure complete removal of the Fmoc group before proceeding to the next coupling step. In cases of severe aggregation, the resin may shrink, hindering reagent access. Monitoring the deprotection using a UV detector to quantify the release of the fluorenyl group can be beneficial.

Troubleshooting Guide for SPPS
Problem Possible Cause Recommended Solution
Low yield of the final peptide Incomplete coupling of Fmoc-Amf(Boc)-OH or subsequent residues due to steric hindrance or aggregation.Employ double coupling for the Amf residue and any subsequent bulky amino acids. Consider using a more potent coupling reagent like HATU. For sequences prone to aggregation, incorporate a backbone protecting group like Hmb every 6-7 residues.[3]
Presence of deletion sequences in Mass Spectrometry analysis Incomplete Fmoc deprotection, leading to the failure of the next amino acid to couple.Increase the Fmoc deprotection time or perform a second deprotection step. Ensure adequate resin swelling to allow reagent penetration.
Difficult synthesis of sequences with multiple Amf residues Increased potential for aggregation and steric hindrance with multiple bulky side chains.Utilize microwave-assisted SPPS to improve reaction kinetics.[2] Consider the use of pseudoproline dipeptides to disrupt secondary structure formation during synthesis.[4]

Experimental Workflow for SPPS of an Amf-Containing Peptide

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification HPLC Purification Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Part 2: Purification of Amf-Containing Peptides by HPLC

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying Amf-containing peptides using reverse-phase HPLC?

A1: The purification of Amf-containing peptides by reverse-phase HPLC can be challenging due to their potentially altered hydrophobicity and the presence of closely eluting synthesis-related impurities. The benzylamine side chain of Amf can contribute to the peptide's overall hydrophobicity, leading to longer retention times. Incomplete couplings or deprotections during SPPS can result in impurities with similar properties to the desired peptide, making separation difficult.[5][6]

Q2: How can I optimize the HPLC method for better separation of my Amf-containing peptide?

A2: Optimization of your HPLC method can be achieved by:

  • Gradient Adjustment: A shallower gradient of the organic solvent (e.g., acetonitrile) can improve the resolution of closely eluting peaks.[5]

  • Solvent System: While acetonitrile is common, trying a different organic solvent like methanol might alter the selectivity and improve separation.

  • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is the standard ion-pairing reagent. Varying its concentration (e.g., 0.05% vs. 0.1%) can sometimes fine-tune the separation.

  • Column Chemistry: If separation on a C18 column is poor, trying a different stationary phase, such as C8 or phenyl, may provide the necessary selectivity.

Troubleshooting Guide for HPLC Purification
Problem Possible Cause Recommended Solution
Broad or tailing peaks Column overloading, poor sample solubility, or secondary interactions with the stationary phase.Inject a smaller amount of the crude peptide.[5] Ensure the sample is fully dissolved in the initial mobile phase conditions. If the peptide is highly basic due to the Amf side chain, consider using a buffer system with a slightly higher pH if the column allows.
Multiple, poorly resolved peaks Presence of closely related impurities (e.g., deletion sequences, diastereomers).Optimize the HPLC gradient to be shallower over the elution range of the peptide.[5] Consider a different column chemistry (e.g., phenyl column) that might offer different selectivity for aromatic-containing peptides.
No peak or very small peak The peptide is not eluting from the column or is precipitating on the column.The Amf side chain may cause strong hydrophobic interactions. Try a stronger organic solvent or a steeper gradient. Ensure the sample is completely dissolved before injection.[5]

Part 3: Conformational Analysis of Amf-Containing Peptides

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of incorporating Amf on the secondary structure of a peptide?

A1: As a β-amino acid, Amf is expected to induce local conformational constraints. β-amino acids are known to promote the formation of various secondary structures, including helices, turns, and sheets, leading to the creation of "foldamers" with predictable three-dimensional structures.[7] The flexible benzylamine side chain of Amf can also influence the overall conformation through steric and potential electrostatic interactions. The specific secondary structure induced will depend on the position of the Amf residue in the sequence and the nature of the flanking amino acids.

Q2: How can Circular Dichroism (CD) spectroscopy be used to study the secondary structure of Amf-containing peptides?

A2: CD spectroscopy is a powerful technique for assessing the overall secondary structure of peptides in solution.[8][9]

  • α-helices typically show a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.[8]

  • β-sheets are characterized by a negative band around 217-218 nm and a positive band near 195-197 nm.[8]

  • Random coil structures exhibit a strong negative band below 200 nm.[8]

  • β-turns can have more complex CD spectra with multiple bands.[3]

By comparing the CD spectrum of an Amf-containing peptide to that of a control peptide without Amf, you can infer the conformational changes induced by this non-canonical residue.

Q3: What are the key considerations for Nuclear Magnetic Resonance (NMR) spectroscopy of Amf-containing peptides?

A3: NMR spectroscopy provides detailed atomic-level information about peptide conformation.[9][10] Key parameters to analyze include:

  • Chemical Shifts: The chemical shifts of backbone and side-chain protons are sensitive to the local electronic environment and thus to the secondary structure.

  • Nuclear Overhauser Effects (NOEs): NOEs provide information about through-space proximities between protons, which is crucial for determining the three-dimensional fold.

  • J-Coupling Constants: Three-bond J-coupling constants (e.g., ³J(HNHα)) can be used to determine backbone dihedral angles (φ).[11]

The presence of the Amf residue will introduce a unique spin system that needs to be assigned. The flexibility of the benzylamine side chain may lead to conformational averaging, which could result in broadened NMR signals.[12]

Troubleshooting Guide for Conformational Analysis
Problem Possible Cause Recommended Solution
CD spectrum shows a random coil conformation when a folded structure is expected. The chosen solvent may not be conducive to folding. The peptide concentration may be too low for intermolecular interactions that stabilize a folded structure.Perform CD measurements in different solvents (e.g., water, trifluoroethanol, methanol) to find conditions that promote folding. Analyze the peptide at various concentrations.
Broad or overlapping peaks in the NMR spectrum. Peptide aggregation or conformational exchange on an intermediate timescale.Acquire NMR spectra at different temperatures to see if the peaks sharpen.[10] Vary the peptide concentration to check for aggregation-dependent effects.[13] Consider using 2D NMR experiments like TOCSY and NOESY to resolve overlapping signals.[10]
Difficulty in assigning the NMR signals of the Amf residue. The unique spin system of Amf may not be immediately recognizable.Use a combination of 2D NMR experiments (COSY, TOCSY, HSQC) to trace the connectivity of the spin system starting from the backbone amide proton.[11]

Logical Workflow for Conformational Analysis

Conformational_Analysis Start Synthesized and Purified Amf-Containing Peptide CD_Spec Circular Dichroism (CD) Spectroscopy Start->CD_Spec NMR_Spec 2D NMR Spectroscopy (COSY, TOCSY, NOESY) Start->NMR_Spec Initial_Assessment Initial Secondary Structure Assessment (Helix, Sheet, Turn, Random Coil) CD_Spec->Initial_Assessment Structure_Calc Structure Calculation and Refinement Initial_Assessment->Structure_Calc Provides initial model context Assignment Resonance Assignment NMR_Spec->Assignment Restraints Derive Structural Restraints (NOEs, J-couplings) Assignment->Restraints Restraints->Structure_Calc Final_Structure 3D Structural Ensemble Structure_Calc->Final_Structure

Caption: A workflow for the conformational analysis of Amf-containing peptides.

References

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Lin, Z., & van Gunsteren, W. F. (2011). Exploring the effect of side-chain substitutions upon the secondary structure preferences of β-peptides. The Journal of Physical Chemistry B, 115(44), 12984–12992.
  • Why Fmoc-Protected Amino Acids Domin
  • Circular Dichroism of Peptides. (n.d.). Moodle@Units.
  • HPLC Troubleshooting Guide. (2018).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR.
  • HPLC Troubleshooting Guide. (n.d.).
  • Rao, V. S., & Sasisekharan, V. (1998). Influence of nature of side chain on conformation of alternating L, D-peptides. Indian Journal of Chemistry-Section B, 37(1), 1-8.
  • Frederick, J. (2016).
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 147-163.
  • Guttman, M., & Seeberger, P. H. (2022). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Beilstein Journal of Organic Chemistry, 18, 1481-1488.
  • To Study the effect of Secondary Structure elements on CD spectrum of proteins. (n.d.). Virtual Labs.
  • Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954.
  • Application Notes & Protocols: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-Phe-OMe Building Blocks. (2025). Benchchem.
  • Bolotina, I. A., & Lugauskas, V. I. (1985). [Determination of the secondary structure of proteins from circular dichroism spectra. IV. Contribution of aromatic amino acid residues into circular dichroism spectra of proteins in the peptide region]. Molekuliarnaia biologiia, 19(5), 1409–1421.
  • NMR Artifacts. (n.d.). Max T. Rogers NMR Facility.
  • Chellgren, B. W., & Creamer, T. P. (2006). Side-chain entropy effects on protein secondary structure formation.
  • Daura, X., Gademann, K., Jaun, B., Seebach, D., van Gunsteren, W. F., & Wako, H. (2003). Circular dichroism spectra of beta-peptides. Chimia, 57(9), 563-566.
  • Power, T. D., & Harris, K. J. (2021). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2021.
  • Common problems and artifacts encountered in solution-state NMR experiments. (2021). Request PDF.
  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.
  • A Researcher's Guide to NMR Spectroscopy for Conformational Analysis of Pro-Pro Peptides. (n.d.). Benchchem.
  • Papoian, G. A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 28(14), 2729-2782.
  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (2023). MDPI.
  • Raghothama, S. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-164.
  • Schärfl, T., Geyer, A., & Kessler, H. (2001). Side-chain flexibility in protein–ligand binding: the minimal rotation hypothesis. ChemBioChem, 2(12), 924-929.
  • Analysis of Side-Chain Conformational Distributions in Neutrophil peptide-5 NMR Structures. (n.d.).
  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube.

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Technical Support Center: Navigating the Challenges of Incorporating 4-(Aminomethyl)phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, unnatural amino acid 4-(Aminomethyl)phenylalanine. Our goal is to equip you with the expertise and practical solutions to ensure successful synthesis outcomes.

Understanding the Core Challenge: Steric Hindrance of this compound

This compound is a valuable building block in pharmaceutical and biochemical research due to its unique structure, which introduces a reactive aminomethyl group on the phenyl ring.[1] This modification, however, presents a significant challenge in peptide synthesis: steric hindrance. The bulky phenyl ring, coupled with the aminomethyl substituent, can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, leading to slow and incomplete coupling reactions.

This guide will walk you through proven strategies to overcome this hurdle, from the selection of appropriate reagents to the optimization of reaction conditions and purification protocols.

Part 1: Troubleshooting Guide - Overcoming Incomplete Coupling

Issue 1: Low Coupling Efficiency with Standard Reagents

Symptom: Incomplete coupling as indicated by a positive Kaiser test after the initial coupling step.

Cause: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric barrier presented by this compound.[2]

Solution: Employ more powerful in-situ activating reagents. Aminium/uronium salts or phosphonium salts form highly reactive esters that can facilitate coupling to sterically hindered residues.[2]

  • Recommended Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient due to the formation of a reactive OAt-ester.

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent.

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Generally more reactive than HBTU.[2]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective for difficult couplings.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU, and with improved safety and solubility profiles.[3]

Data Summary: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentActive Ester FormedReactivityKey Considerations
DCC/DICO-acylisoureaLowOften insufficient for sterically hindered couplings.[2]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[2]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[2]
HATUOAt esterVery HighExcellent for difficult couplings due to anchimeric assistance from the pyridine nitrogen.
COMUOxyma esterVery HighComparable to HATU with a better safety profile.[3]
Issue 2: Persistent Incomplete Coupling Despite Potent Reagents

Symptom: A positive Kaiser test persists even after using a high-reactivity coupling reagent like HATU.

Cause: Steric hindrance can significantly slow down the reaction rate, requiring more than the standard coupling time.[2] Additionally, poor solvation of the growing peptide chain on the resin can lead to aggregation, further impeding the reaction.[2]

Solutions:

  • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[2] This provides a second opportunity for the reaction to go to completion.

  • Increased Reaction Time and Temperature:

    • Extend the coupling reaction time from the standard 1-2 hours to overnight.[2]

    • Gentle heating can help overcome the activation energy barrier. However, this should be approached with caution to minimize the risk of racemization.[2]

    • Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion rapidly by utilizing microwave energy to heat the reaction.[2]

  • Optimized Solvent Choice:

    • N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to reduce peptide aggregation.[2]

    • For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

Experimental Workflow: Double Coupling Protocol for this compound

DoubleCoupling Resin Resin with N-terminal deprotected peptide Preactivation Pre-activate Fmoc-4-(Boc-aminomethyl)-L-phenylalanine with HATU/DIPEA in DMF Resin->Preactivation 1. Coupling1 First Coupling (45-60 min) Preactivation->Coupling1 2. Add to resin Wash1 Wash with DMF Coupling1->Wash1 3. KaiserTest Kaiser Test Wash1->KaiserTest 4. Preactivation2 Prepare fresh activated amino acid solution KaiserTest->Preactivation2 If positive NextStep Proceed to next cycle KaiserTest->NextStep If negative Coupling2 Second Coupling (45-60 min) Preactivation2->Coupling2 5. Wash2 Wash with DMF Coupling2->Wash2 6. Wash2->NextStep 7.

Caption: Workflow for a double coupling strategy.

Part 2: FAQs - Protecting Groups, Side Reactions, and Purification

Q1: Which protecting group strategy is recommended for the side chain of this compound?

For Fmoc-based SPPS, the side-chain aminomethyl group should be protected to prevent side reactions. The most common and recommended protecting group is the tert-butyloxycarbonyl (Boc) group .[4] Fmoc-L-Phe(4-CH2NHBoc)-OH is commercially available and offers orthogonal protection, as the Boc group is stable during the piperidine-mediated Fmoc deprotection of the N-terminus and can be removed simultaneously with other side-chain protecting groups and cleavage from the resin using trifluoroacetic acid (TFA).[4]

Q2: What are the potential side reactions when incorporating this compound, and how can they be minimized?

Beyond incomplete coupling, several side reactions can occur:

  • Racemization: The risk of racemization increases with over-activation of the amino acid and the use of excessive base. To minimize this, use the recommended stoichiometry of coupling reagents and base. Pre-activation times should be kept to a minimum (1-5 minutes) before adding the activated amino acid to the resin.[2]

  • Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the unprotected N-terminal amine of the peptide chain to form a guanidinium group, which terminates the peptide chain. This can be avoided by pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin.[5] Phosphonium-based reagents like PyBOP do not cause this side reaction.

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, especially if Proline is one of the first two residues.[5] While this compound itself doesn't inherently promote this, it's a general consideration in SPPS. Using 2-chlorotrityl chloride resin can help suppress diketopiperazine formation due to its steric bulk.[5]

Logical Relationship: Mitigating Side Reactions

SideReactions cluster_0 Side Reactions cluster_1 Mitigation Strategies Racemization Racemization Stoichiometry Controlled Stoichiometry & Minimal Pre-activation Racemization->Stoichiometry Guanidinylation Guanidinylation Preactivation Pre-activation of Amino Acid Guanidinylation->Preactivation ReagentChoice Use Phosphonium Reagents (e.g., PyBOP) Guanidinylation->ReagentChoice DKP Diketopiperazine Formation ResinChoice Use of 2-Chlorotrityl Chloride Resin DKP->ResinChoice

Sources

Technical Support Center: Characterizing 4-(Aminomethyl)phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-proteinogenic amino acid 4-(Aminomethyl)phenylalanine (Amf). The unique structure of Amf, featuring a primary amine on the phenyl ring, introduces specific analytical challenges that require careful consideration during synthesis, purification, and characterization. This guide provides in-depth troubleshooting advice and validated protocols to help you navigate these complexities and ensure the integrity of your research.

Section 1: Synthesis & Coupling Challenges

The incorporation of non-proteinogenic amino acids like this compound can disrupt standard solid-phase peptide synthesis (SPPS) protocols.[1] The primary challenge arises from the additional functional group and potential steric hindrance.

Frequently Asked Questions (Synthesis)

Q1: My coupling efficiency for Fmoc-L-4-(Boc-aminomethyl)phenylalanine is low, resulting in deletion sequences. What's causing this and how can I fix it?

A1: Low coupling efficiency is the most common issue when incorporating bulky, non-natural amino acids. The cause is typically a combination of steric hindrance from the Fmoc and side-chain Boc protecting groups and potential on-resin peptide aggregation.

  • Causality: The large protecting groups physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. If the peptide sequence is hydrophobic, it can fold back on itself and aggregate, further blocking the reaction site.[2]

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: Standard activators like HBTU/HOBt may be too slow. Switch to a more potent activating agent. HATU, in the presence of a non-nucleophilic base like DIPEA, is highly effective for hindered couplings. Alternatively, a carbodiimide-based method using DIC with OxymaPure® as an additive can significantly improve reaction kinetics and reduce racemization.[3]

    • Extended Reaction Time & Double Coupling: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[4] After the initial coupling, perform a Kaiser test. If the test is positive (indicating free amines), drain the vessel, wash with DMF, and perform a second coupling with a fresh solution of activated amino acid.[4]

    • Elevated Temperature: Cautiously increasing the reaction temperature to 40-50°C can accelerate the coupling rate. However, monitor this closely, as excessive heat can promote side reactions, including racemization.[4]

Coupling Strategy Reagents Key Advantage Considerations
Standard HBTU/DIPEA in DMFWidely usedMay be inefficient for hindered residues.
High-Efficiency HATU/DIPEA in DMFSuperior activation for sterically hindered amino acids.Higher cost.
Low Racemization DIC/OxymaPure® in DMFMinimizes epimerization and is cost-effective.Can form insoluble urea byproduct if not managed properly.

Q2: I'm observing unexpected byproducts after synthesis. What are the likely side reactions related to Amf?

A2: While standard SPPS side reactions like aspartimide formation or diketopiperazine formation can occur depending on your sequence, the Amf residue itself is generally stable during Fmoc-SPPS.[3][5] Issues are more likely to arise from the overall synthesis strategy. For example, if the side-chain amine of Amf were improperly protected, it could be acylated, leading to branched peptides. Another potential issue, though less common with modern protocols, is the formation of 3-(1-piperidinyl)alanine if a C-terminal cysteine is present, a known base-induced side reaction.[6] Always ensure you are using the correctly protected Fmoc-L-4-(Boc -aminomethyl)phenylalanine monomer to prevent side-chain reactions.

Section 2: Purification Hurdles with HPLC

The physicochemical properties of Amf-containing peptides can complicate standard reverse-phase HPLC purification.

Troubleshooting HPLC Issues

Q1: My peptide peak is broad and tails significantly during RP-HPLC purification. How can I improve the peak shape?

A1: Peak tailing is often caused by secondary ionic interactions between the basic aminomethyl group on your peptide and residual acidic silanol groups on the silica-based stationary phase of the C18 column.

  • Causality: At the typical acidic pH of RP-HPLC mobile phases (e.g., 0.1% TFA), the aminomethyl group is protonated (-CH₂-NH₃⁺). This positive charge can interact strongly with deprotonated silanol groups (Si-O⁻) on the column packing, causing the peptide to "stick" and elute slowly, resulting in a tailed peak.

  • Solutions:

    • Increase Ion Pairing Strength: Ensure your mobile phase contains at least 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, masking the positive charges on the peptide and minimizing interactions with the stationary phase.

    • Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped. These columns have fewer free silanol groups, reducing the potential for secondary interactions.

    • Consider an Alternative Mobile Phase Additive: In some cases, formic acid (0.1%) can provide different selectivity, but it is a weaker ion-pairing agent than TFA. For particularly basic peptides, adding a small amount of a chaotropic salt like sodium perchlorate to the mobile phase can disrupt unwanted interactions.[2]

Q2: My peptide is poorly soluble or appears to be aggregating in the injection solvent, leading to low recovery and pressure spikes. What should I do?

A2: Aggregation is a common problem for peptides, particularly those with hydrophobic patches or a tendency to form strong intermolecular hydrogen bonds.[7] The phenyl ring of Amf can contribute to hydrophobicity.

  • Causality: At high concentrations, peptides can self-associate into larger, often insoluble structures. This is exacerbated if the injection solvent is not optimized to keep the peptide fully solvated.[7]

  • Workflow for Optimizing Solubility & Preventing Aggregation:

HPLC_Troubleshooting start Problem: Poor Solubility / Aggregation step1 Step 1: Modify Injection Solvent start->step1 step2 Add Organic Solvent (ACN, MeOH) step1->step2 Is peptide hydrophobic? step3 Add Chaotropic Agent (e.g., Guanidine HCl) or Urea step1->step3 Is aggregation severe? step4 Step 2: Adjust HPLC Conditions step2->step4 step3->step4 step5 Lower Initial %B (Organic) step4->step5 To improve on-column focusing step6 Increase Column Temperature (e.g., 40-60°C) step4->step6 To disrupt secondary structures step7 Step 3: Check Peptide Concentration step5->step7 step6->step7 step8 Dilute Sample Before Injection step7->step8 result Improved Recovery & Peak Shape step8->result

Caption: Workflow for troubleshooting peptide aggregation in RP-HPLC.

Section 3: Characterization Complexities (MS & NMR)

Confirming the identity and purity of your final peptide requires careful interpretation of mass spectrometry and NMR data.

Frequently Asked Questions (Characterization)

Q1: How do I correctly interpret the mass spectrum of my Amf-containing peptide? I'm seeing unexpected fragments.

A1: Mass spectrometry, particularly with tandem MS (MS/MS), is the gold standard for verifying peptide mass and sequence.[8] The Amf residue will produce a characteristic mass and fragmentation pattern.

  • Molecular Weight: The monoisotopic mass of the unprotected this compound residue within a peptide chain is 178.0946 Da (C₁₀H₁₂N₂O). Be sure to add this to the masses of the other residues, plus the mass of water (18.0106 Da), to calculate the expected molecular weight of your peptide.

  • MS/MS Fragmentation: In Collision-Induced Dissociation (CID), you will observe standard b- and y-ion series from cleavage of the peptide backbone amide bonds. The key is to identify the mass difference corresponding to the Amf residue.

    • The mass difference between a b-ion that contains Amf and the preceding b-ion will be 178.09 Da.

    • Similarly, the mass difference between a y-ion containing Amf and the preceding y-ion will be 178.09 Da.

    • A unique fragment may arise from cleavage at the benzylic position (the CH₂-NH₂ bond), although backbone fragmentation is typically dominant.

Ion Type Description Expected Mass Shift for Amf
b-ion N-terminal fragment+178.09 Da
y-ion C-terminal fragment+178.09 Da
  • In-Source Decay: If you are analyzing a sample that has not been fully deprotected, labile protecting groups like Boc can fragment in the ion source of the mass spectrometer.[9] This will result in a peak corresponding to your peptide minus 100 Da ([M+H-100]+), which can be mistaken for an impurity.

Q2: What are the key signals to look for in the ¹H NMR spectrum to confirm the successful incorporation of Amf?

A2: NMR spectroscopy provides unambiguous structural confirmation.[10][11] For an Amf-containing peptide in a solvent like D₂O, you should look for several characteristic signals.

  • Causality: The unique chemical environment of the protons on the Amf residue gives them distinct chemical shifts.

    • Aromatic Protons: The phenyl ring protons will appear as two distinct doublets in the aromatic region (typically ~7.0-7.5 ppm). Because the aminomethyl and peptide backbone substituents are at opposite ends (para-position), the spectrum shows a classic AA'BB' system, which often simplifies to two sharp doublets.

    • Benzylic Protons (-CH₂-): The two protons of the aminomethyl group attached to the ring will appear as a singlet at approximately 4.0-4.2 ppm.

    • Alpha and Beta Protons (-CHα-CHβ₂-): These will be in the typical aliphatic region for amino acids. The α-proton will be around 4.5 ppm, and the β-protons will be around 2.8-3.2 ppm, often appearing as complex multiplets due to coupling with each other and the α-proton.[12]

Using 2D NMR techniques like TOCSY can help connect the α- and β-protons to the same spin system, while a NOESY experiment can show spatial proximity between the Amf aromatic protons and protons on adjacent residues, confirming its position in the sequence.[13]

Section 4: Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-L-4-(Boc-aminomethyl)phenylalanine

This protocol is designed to maximize coupling efficiency for the sterically hindered Amf residue.

  • Resin Preparation: Perform standard Fmoc deprotection of the N-terminal amine on the peptide-resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and IPA (2x).

  • Activation Solution: In a separate vessel, pre-activate a 4-fold molar excess of Fmoc-L-4-(Boc-aminomethyl)phenylalanine by dissolving it in DMF with a 3.95-fold excess of HATU and a 6-fold excess of DIPEA. Allow the solution to react for 5-10 minutes. The solution should turn yellow.

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

  • Confirmation & Capping (If Needed):

    • If Negative (beads are colorless): The coupling is complete. Proceed with washing (DMF 3x, IPA 2x) before the next deprotection step.

    • If Positive (beads are blue): The coupling is incomplete. Drain the reaction vessel, wash with DMF (3x), and repeat steps 2-4 (double coupling). If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

SPPS_Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Wash (DMF / IPA) Deprotection->Wash1 Coupling 3. Coupling (Activated Fmoc-Amf(Boc)-OH) Wash1->Coupling Wash2 4. Wash (DMF / IPA) Coupling->Wash2 KaiserTest 5. Monitor Reaction (Kaiser Test) Wash2->KaiserTest Incomplete Positive Result: Repeat Coupling KaiserTest->Incomplete Incomplete Complete Negative Result: Cycle Complete KaiserTest->Complete Complete Incomplete->Coupling Re-couple Complete->Deprotection Start Next Cycle

Caption: Modified Fmoc-SPPS cycle for incorporating hindered amino acids.

Protocol 2: Analytical RP-HPLC of Amf-Peptides

This method provides a robust starting point for purity analysis.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size, 120 Å pore size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient: 5% to 65% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL. If solubility is an issue, add a small amount of acetonitrile or DMSO. Filter through a 0.22 µm syringe filter before injection.

References
  • Fields, G. B. (2007). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
  • Hossain, M. A., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Chemical Biology. [Link]
  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]
  • Williamson, M. P. (2013). NMR Spectroscopy of Peptides and Proteins.
  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science. [Link]
  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. [Link]
  • Kennesaw State University. (2022). Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
  • Kaveti, B. (2010). NMR of peptides.
  • Jbara, M., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
  • Oxford Global. (2023). Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global. [Link]
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]
  • ResearchGate. (n.d.). HPLC data illustrating the percentage of peptide conversion.
  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
  • PolyPeptide Group. (2024). Trending topics at PolyPeptide. PolyPeptide Group. [Link]
  • Chem-Impex. (n.d.). Fmoc-4-methyl-L-phenylalanine.
  • Burlingame, A. L. (2001). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science. [Link]
  • Lund University. (n.d.). MS data analysis using Peptide Mass Fingerprinting (PMF). Lund University. [Link]
  • ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2.
  • Arts, H. H. M., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Analytical and Bioanalytical Chemistry. [Link]
  • Alemán, C., et al. (2020). Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. International Journal of Molecular Sciences. [Link]

Sources

Technical Support Center: Refining HPLC Gradients for Separating 4-(Aminomethyl)phenylalanine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic separation of 4-(Aminomethyl)phenylalanine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your analytical work. As Senior Application Scientists, we've structured this guide to not only offer solutions but also to explain the scientific reasoning behind our recommendations, empowering you to make informed decisions in your method development.

Getting Started: Recommended Initial HPLC Method

Separating the positional and chiral isomers of this compound presents a unique challenge due to their similar physicochemical properties. These molecules are polar and zwitterionic, making traditional reversed-phase chromatography on a C18 column often ineffective without derivatization or ion-pairing agents.[1] We recommend starting with a Mixed-Mode Chromatography (MMC) or Hydrophilic Interaction Liquid Chromatography (HILIC) approach, as these techniques are specifically designed for the retention and separation of polar compounds.[2][3]

Why Mixed-Mode or HILIC?

  • Mixed-Mode Chromatography (MMC): These columns possess a combination of reversed-phase and ion-exchange functionalities on a single stationary phase.[2] This allows for multiple types of interactions (hydrophobic, ionic, hydrogen bonding) with the analyte, providing unique selectivity for isomers.[4] For this compound, which has both a hydrophobic phenyl ring and two ionizable amino groups, MMC can offer excellent resolution.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3] This technique is ideal for highly polar compounds that are not well-retained in reversed-phase systems. The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[3]

Proposed Starting Method: Mixed-Mode Chromatography

This protocol is a robust starting point for your method development.

Parameter Recommendation Justification
Column Mixed-Mode Cation-Exchange (e.g., with embedded sulfonic acid groups)Provides both hydrophobic and cation-exchange retention mechanisms, ideal for the zwitterionic nature of this compound.[2]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Ammonium formate is a volatile buffer compatible with mass spectrometry.[3] A pH of 3.0 ensures the primary amine is protonated for strong cation-exchange interaction.
Mobile Phase B AcetonitrileA common organic modifier for mixed-mode and HILIC separations.
Gradient 95% to 60% B over 15 minutesA shallow gradient is recommended initially to screen for the elution of isomers.
Flow Rate 0.4 mL/minA typical flow rate for a standard analytical column.
Column Temp. 30 °CA slightly elevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLA small injection volume minimizes potential for peak distortion.
Detection UV at 210 nm or Mass Spectrometry (ESI+)The phenyl ring provides UV absorbance, while the amino groups allow for sensitive detection by ESI-MS in positive mode.[5]

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any separation of my isomers with the initial method. What should I try first?

A1: If you are not observing any separation, the first step is to adjust the gradient to be even shallower. A slower change in the mobile phase composition will provide more time for the isomers to interact differently with the stationary phase. If this does not yield any separation, consider modifying the mobile phase pH. A small change in pH can alter the ionization state of the analyte and the stationary phase, which can significantly impact selectivity in mixed-mode chromatography.

Q2: How does the mobile phase pH affect the separation of this compound isomers?

A2: The mobile phase pH is a critical parameter in mixed-mode chromatography. For this compound, which has two basic amino groups and an acidic carboxylic acid group, pH will determine the overall charge of the molecule. At a low pH (e.g., 3.0), both amino groups will be protonated, leading to a net positive charge and strong retention on a cation-exchange column. As you increase the pH, the carboxylic acid will deprotonate, and the molecule will become zwitterionic. This change in charge distribution can alter the interaction with the stationary phase and provide the selectivity needed to separate isomers.

Q3: Should I consider Ion-Pair Chromatography for this separation?

A3: Ion-Pair Chromatography (IPC) is a viable alternative.[6] In this technique, an ion-pairing reagent (e.g., trifluoroacetic acid for pairing with the amino groups) is added to the mobile phase.[6] This forms a neutral, hydrophobic complex that can be retained on a standard C18 column.[6] While effective, IPC has some drawbacks, such as long column equilibration times and potential for ion suppression if using mass spectrometry detection.[7] It is a powerful tool, especially if you do not have access to mixed-mode or HILIC columns.

Q4: What about chiral separation of the enantiomers?

A4: To separate the D- and L-enantiomers of this compound, a chiral stationary phase (CSP) is required. Several types of CSPs are effective for underivatized amino acids, including those based on macrocyclic glycopeptides like teicoplanin.[1][8] These columns can separate enantiomers based on the formation of transient diastereomeric complexes.[1] You can screen for the best CSP and then optimize the mobile phase, which often consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[9]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for the this compound isomers are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like your analyte is often caused by secondary interactions with acidic silanol groups on the silica surface of the column packing material.[10] Here’s a systematic approach to troubleshoot this issue:

  • Check Mobile Phase Buffer Concentration: An insufficient buffer concentration may not effectively control the mobile phase pH at the surface of the stationary phase, leading to inconsistent ionization of the analyte and silanols.[11] Try increasing the buffer concentration to 20 mM.

  • Adjust Mobile Phase pH: At a low pH, residual silanol groups are less likely to be ionized, reducing unwanted interactions. If you are operating at a mid-range pH, consider lowering it.

  • Consider the Column: If you are using an older column, the stationary phase may be degrading, exposing more active silanol sites. Trying a new column can often resolve the issue.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[12] Try injecting a 10-fold dilution of your sample to see if the peak shape improves.[10]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Inject Diluted Sample start->check_overload overload_improved Peak Shape Improved? check_overload->overload_improved remedy_overload Reduce Injection Volume or Sample Concentration overload_improved->remedy_overload Yes check_buffer Increase Buffer Concentration overload_improved->check_buffer No end Problem Resolved remedy_overload->end buffer_improved Peak Shape Improved? check_buffer->buffer_improved remedy_buffer Use Higher Buffer Concentration buffer_improved->remedy_buffer Yes check_ph Adjust Mobile Phase pH buffer_improved->check_ph No remedy_buffer->end ph_improved Peak Shape Improved? check_ph->ph_improved remedy_ph Optimize pH ph_improved->remedy_ph Yes check_column Try a New Column ph_improved->check_column No remedy_ph->end column_improved Peak Shape Improved? check_column->column_improved remedy_column Replace Column column_improved->remedy_column Yes column_improved->end No, Consult Manufacturer remedy_column->end G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Select Column (MMC or HILIC) scout Run Broad Gradient start->scout eval1 Evaluate Separation scout->eval1 opt_grad Optimize Gradient (Shallow Gradient) eval1->opt_grad Some Separation opt_ph Optimize Mobile Phase pH eval1->opt_ph No Separation opt_grad->opt_ph opt_temp Optimize Temperature opt_ph->opt_temp eval2 Evaluate Resolution & Peak Shape opt_temp->eval2 eval2->opt_grad Needs Improvement validate Validate Method (Robustness, Reproducibility) eval2->validate Acceptable final Final Method validate->final

Sources

Validation & Comparative

The Strategic Advantage of Bioisosteric Substitution: A Comparative Guide to the Biological Activity of 4-(Aminomethyl)phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The incorporation of non-canonical amino acids offers a powerful strategy to modulate the physicochemical properties and biological activity of peptides. This guide provides an in-depth technical comparison of peptides containing 4-(Aminomethyl)phenylalanine (Amp), a versatile synthetic amino acid, with their native counterparts. By examining experimental data on receptor binding, functional activity, and proteolytic stability, we will elucidate the nuanced advantages of substituting canonical amino acids with this unique building block.

The strategic replacement of amino acids is a cornerstone of modern medicinal chemistry, aiming to enhance the therapeutic potential of peptides by overcoming inherent limitations such as poor stability and suboptimal receptor interactions. This compound, a structural analog of phenylalanine, introduces a key modification: an aminomethyl group on the phenyl ring. This seemingly subtle change can profoundly influence a peptide's biological profile, primarily by mimicking the side chains of basic amino acids like lysine and arginine while retaining an aromatic character. This dual functionality allows for novel interactions with biological targets and can significantly improve a peptide's drug-like properties.

Enhanced Receptor Binding and Modulated Functional Activity: A Case Study in Angiogenesis Inhibition

A compelling example of the impact of Amp substitution is found in the development of inhibitors for the Vascular Endothelial Growth Factor A165 (VEGF-A165) binding to Neuropilin-1 (NRP-1), a critical interaction in tumor angiogenesis.[1][2][3] Researchers have explored the replacement of the C-terminal arginine in peptide inhibitors with various non-natural amino acids, including Amp [Phe(4-CH2-NH2)].[1]

The rationale behind this substitution lies in the potential for the aminomethyl group of Amp to mimic the guanidinium group of arginine, which is crucial for binding to NRP-1. By replacing arginine with Amp, researchers aimed to create more stable yet still potent inhibitors.[1]

Quantitative Comparison of Receptor Binding Affinity

The inhibitory activity of these modified peptides was assessed using an ELISA-based assay to measure their ability to block the VEGF-A165/NRP-1 interaction. The results, summarized in the table below, demonstrate that while the Amp-containing peptide showed slightly lower activity than the parent arginine-containing peptide, it still retained significant inhibitory potency.[1]

CompoundSequenceIC50 (µM)
Parent PeptideLys(Har)-Dab-Pro-Arg 4.7
Amp-Modified PeptideLys(Har)-Dab-Pro-Phe(4-CH2-NH2) 19.8

Data sourced from Tymecka et al. (2024).[1]

This data indicates that this compound can serve as a functional mimic of arginine, engaging with the target receptor to elicit a biological response. While in this specific case the potency was reduced, the retention of micromolar activity is a significant finding, opening avenues for further optimization.

Fortifying the Peptide Backbone: Enhanced Proteolytic Stability

A major obstacle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids is a well-established strategy to enhance proteolytic stability.[4] The unique structure of Amp, with its aminomethyl group, can confer resistance to enzymatic cleavage.

In the aforementioned study on NRP-1 inhibitors, the proteolytic stability of the peptides was investigated. Surprisingly, the stability was found to be more dependent on the amino acid at position two of the sequence rather than the C-terminal residue. However, the study of aminomethyl-insulin provides further insight. This minimally modified insulin analogue, with Amp replacing phenylalanine at the B1 position, demonstrates that such modifications can be made without compromising the overall protein structure, a critical factor for maintaining biological activity and potentially improving stability.[5]

The general principle is that the modification of the peptide backbone with unnatural amino acids can hinder the recognition and cleavage by proteases. The aminomethyl group of Amp can introduce steric hindrance and alter the electronic properties of the adjacent peptide bond, making it a less favorable substrate for proteolytic enzymes.

Experimental Methodologies: A Guide to Comparative Analysis

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Amp-Containing Peptides

The synthesis of peptides containing this compound can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[1]

Diagram of the Fmoc SPPS Workflow:

SPPS_Workflow Resin Resin Support Fmoc_AA1 Fmoc-AA1-OH Coupling Resin->Fmoc_AA1 1. Swelling Deprotection1 Fmoc Deprotection Fmoc_AA1->Deprotection1 2. Coupling Fmoc_Amp Fmoc-Amp(Boc)-OH Coupling Deprotection1->Fmoc_Amp 3. Deprotection Deprotection2 Fmoc Deprotection Fmoc_Amp->Deprotection2 4. Coupling of Amp Chain_Elongation Repeat Coupling & Deprotection Deprotection2->Chain_Elongation 5. Deprotection Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage n. Final Deprotection Purification HPLC Purification Cleavage->Purification n+1. Cleavage

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of an Amp-containing peptide.

Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., 2-Chlorotrityl chloride resin) in a suitable solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as diisopropylcarbodiimide (DIC) and an activator like Oxyma.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in dimethylformamide (DMF).

  • Coupling of Fmoc-Amp(Boc)-OH: Couple Fmoc-4-(Boc-aminomethyl)-L-phenylalanine using the same coupling reagents as in step 2. The Boc group protects the aminomethyl side chain.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Final Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Receptor Binding Assay (ELISA-based)

This protocol outlines a competitive ELISA to determine the IC50 value of a peptide inhibitor.

Diagram of the Competitive ELISA Workflow:

ELISA_Workflow Coat 1. Coat Plate with Receptor (NRP-1) Block 2. Block Non-specific Sites Coat->Block Incubate 3. Incubate with Ligand (VEGF-A165) and Peptide Inhibitor Block->Incubate Wash1 4. Wash Incubate->Wash1 Add_Ab 5. Add Primary Antibody (anti-VEGF) Wash1->Add_Ab Wash2 6. Wash Add_Ab->Wash2 Add_Enzyme_Ab 7. Add Enzyme-linked Secondary Antibody Wash2->Add_Enzyme_Ab Wash3 8. Wash Add_Enzyme_Ab->Wash3 Add_Substrate 9. Add Substrate & Measure Signal Wash3->Add_Substrate

Caption: Workflow for a competitive ELISA to measure peptide inhibition of a receptor-ligand interaction.

Protocol:

  • Plate Coating: Coat a 96-well plate with the receptor protein (e.g., NRP-1) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).

  • Competitive Binding: Add a constant concentration of the biotinylated ligand (e.g., VEGF-A165) and varying concentrations of the native and Amp-modified peptides to the wells. Incubate to allow for competitive binding.

  • Detection: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. After another wash, add a chromogenic substrate (e.g., TMB).

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the amount of peptide inhibitor bound to the receptor.

  • Data Analysis: Plot the absorbance against the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.

Proteolytic Stability Assay

This protocol assesses the stability of peptides in the presence of serum proteases.

Protocol:

  • Peptide Incubation: Incubate a known concentration of the native and Amp-modified peptides in human serum at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

  • Reaction Quenching: Stop the proteolytic reaction by adding a quenching solution (e.g., trifluoroacetic acid or an organic solvent).

  • Analysis by LC-MS: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact peptide.

  • Half-Life Determination: Plot the percentage of remaining peptide against time and calculate the half-life (t1/2) of each peptide.

Conformational Implications of Amp Incorporation

The introduction of this compound can influence the secondary structure of a peptide. The flexible aminomethyl group can participate in hydrogen bonding and electrostatic interactions, potentially stabilizing or destabilizing specific conformations. Techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are invaluable for characterizing these conformational changes. A thorough conformational analysis is crucial for understanding the structure-activity relationship and for the rational design of Amp-containing peptides with desired biological activities.

Conclusion: A Versatile Tool for Peptide Optimization

The incorporation of this compound into peptide sequences represents a valuable strategy for medicinal chemists. As demonstrated, Amp can serve as a bioisosteric replacement for basic amino acids like arginine, maintaining significant receptor binding and biological activity. Furthermore, its unique structure can enhance proteolytic stability, a critical parameter for the development of peptide-based drugs. The experimental protocols provided in this guide offer a framework for the systematic evaluation of Amp-containing peptides, enabling researchers to harness the full potential of this versatile non-canonical amino acid in their drug discovery efforts.

References

  • Passioura, T., & Suga, H. (2021). The RaPID Platform for the Discovery of Pseudo-Natural Macrocyclic Peptides. Accounts of Chemical Research, 54(18), 3585–3596. [Link]
  • Hancock, R. E. W., & Diamond, G. (2000). Small cationic antimicrobial peptides. Google Patents.
  • Tymecka, D., Puszko, A. K., Gawarecka, K., Fedorczyk, B., Perret, G. Y., & Misicka, A. (2024). Peptidomimetic inhibitors of the VEGF-A165/NRP-1 complex obtained by modification of the C-terminal arginine. Amino Acids. [Link]
  • Livett, B. G., & Sandall, D. W. (2019). Synthetic analgesic peptides of RgIA analogs. Google Patents.
  • Liotta, L. A., & Petricoin, E. F. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions. ACS Chemical Biology, 16(9), 1649–1659. [Link]
  • Thurman, C., & Holers, V. M. (2019). Modulators of complement activity. Google Patents.
  • Oliveira, E., et al. (2002). Design of Inhibitors for Human Tissue Kallikrein Using Non-Natural Aromatic and Basic Amino Acids. Journal of Medicinal Chemistry, 45(14), 2970-2979.
  • Thurman, C., & Holers, V. M. (2018). Modulators of complement activity. Google Patents.
  • Artschwager, R. (2017). Basic side chain containing amino acid derived Peptido sulfonyl fluorides: an approach to future β2 selective proteasome inhibitors. University of Glasgow.
  • Gilson, M. K., & Isaacs, L. (2022). Semisynthesis of Aminomethyl-Insulin: An Atom-Economic Strategy to Increase the Affinity and Selectivity of a Protein for Recognition by a Synthetic Receptor.
  • Perret, G. Y., & Misicka, A. (2021). Antiangiogenic and antitumor activities of peptide inhibiting the vascular endothelial growth factor binding to neuropilin-1. Journal of Peptide Science, 27(11), e3344.
  • Rivier, J. E. F., & Gulyas, J. (1998). GnRH Antagonists. Google Patents.
  • Tymecka, D., Puszko, A. K., Gawarecka, K., Fedorczyk, B., Perret, G. Y., & Misicka, A. (2024). Peptidomimetic inhibitors of the VEGF-A165/NRP-1 complex obtained by modification of the C-terminal arginine. ResearchGate.
  • Vale, W. W., & Rivier, J. E. (2018). Methods for promoting hair growth. Google Patents.
  • Perret, G. Y., & Misicka, A. (2011). Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF165 binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex. Journal of Peptide Science, 17(5), 347-355.

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A-Scientist's-Guide-to-Peptide-Design:-4-(Aminomethyl)phenylalanine-versus-Lysine-Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of amino acids is paramount in designing peptides with optimal therapeutic properties. While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-canonical amino acids has emerged as a powerful strategy to overcome inherent limitations of natural peptides, such as poor stability and low receptor affinity.

This guide provides an in-depth comparison between the canonical amino acid L-lysine (Lys) and its non-canonical structural analogue, 4-(aminomethyl)phenylalanine (Amf). We will explore how the subtle yet critical structural differences between these two molecules translate into significant changes in peptide conformation, proteolytic stability, and receptor binding, providing a rationale for choosing one over the other in targeted peptide design.

Head-to-Head: Structural and Physicochemical Properties

At first glance, Lys and Amf appear similar; both present a primary amino group on a flexible side chain, making them capable of forming salt bridges and hydrogen bonds. However, the fundamental difference lies in their backbone structure. Lysine is an α-amino acid, meaning its amino and carboxyl groups are attached to the same carbon atom (the α-carbon). In contrast, Amf is a β-amino acid analogue, where the aminomethyl group is attached to the phenyl ring of phenylalanine. This effectively introduces an extra carbon atom into the backbone when incorporated into a peptide chain.[1][2]

PropertyL-Lysine (Lys)This compound (Amf)
Structure
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Classification α-Amino Acidβ-Amino Acid Analogue[1]
Side Chain -(CH₂)₄NH₂-CH₂-C₆H₄-CH₂NH₂
Side Chain pKa ~10.5[3]~10.0 (estimated for the aminomethyl group)
Key Feature Natural, proteinogenic, basic, positively charged at physiological pH.[3][4][][6]Non-canonical, introduces a phenyl ring and an extended, more rigid side chain.[7][8]
Backbone Impact Standard peptide bond geometry.Alters backbone torsion angles, introduces a "kink" or turn.[1][2]

The Backbone Difference: Impact on Peptide Conformation

The incorporation of a β-amino acid into an α-peptide sequence fundamentally alters the peptide backbone's geometry. This "homologation" creates a more flexible chain locally but can also predispose the peptide to adopt specific, stable secondary structures that are not readily accessible to purely α-peptides.[9]

  • Lysine (α-amino acid): Promotes the formation of canonical secondary structures like α-helices and β-sheets. Its flexible side chain can exist in numerous conformations in solution.[6]

  • Amf (β-amino acid analogue): The extra methylene group disrupts the typical hydrogen bonding patterns of α-helices and β-sheets. Instead, it can induce the formation of well-defined turns (e.g., 12- and 14-helices) and other unique folded structures known as foldamers.[10] This conformational constraint can be highly advantageous. By "pre-organizing" the peptide into a conformation that mimics the receptor-bound state, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.[11][12][13]

G cluster_0 α-Peptide Backbone (with Lysine) cluster_1 α/β-Peptide Backbone (with Amf) a1 ...-NH a2 Cα(R)-CO-... a1->a2 Standard Peptide Bond a3 NH-Cα(Lys)-CO a2->a3 Φ, Ψ torsion angles b1 ...-NH b2 Cα(R)-CO-... b1->b2 Standard Peptide Bond b3 NH-Cα(Amf)-Cβ-CO (Induces Turn) b2->b3 Disrupted H-Bonding

Caption: α- vs. β-amino acid backbone incorporation.

Experimental Showdown: Performance in Key Assays

The theoretical advantages of Amf incorporation must be validated experimentally. Below, we compare the expected performance of Lys- vs. Amf-containing peptides in two critical assays for drug development.

Proteolytic Stability

A major drawback of peptide therapeutics is their rapid degradation by endogenous proteases.[11] These enzymes are highly specific for the peptide bonds between α-amino acids.

Causality: The altered backbone geometry introduced by a β-amino acid like Amf makes the adjacent peptide bonds poor substrates for proteases.[1][2][9] Peptides constructed entirely or partially of β-amino acids exhibit a superior stability profile against a wide range of peptidases.[9][10][14]

Comparative Data:

Peptide TypeEnzymeHalf-life (t½)Reference
α-Peptide (Control)Trypsin/ChymotrypsinMinutes to < 1 hourGeneral Knowledge[9]
α,β-Peptide (Amf-containing)Trypsin/Chymotrypsin> 36 hours[15][Cheng et al., 2005][9]
β-PeptidePepsin, Elastase, PronaseResistant to cleavage[10][Seebach et al., 2001][10]

Experimental Protocol: Protease Stability Assay via HPLC

This protocol provides a robust method for comparing the stability of a Lys-containing peptide versus its Amf-containing analogue.

  • Preparation:

    • Dissolve peptide stock solutions (Lys-peptide and Amf-peptide) in assay buffer (e.g., 50 mM Tris, pH 7.8) to a final concentration of 1 mg/mL.

    • Prepare a protease solution (e.g., Trypsin at 10 µg/mL) in the same buffer. Keep on ice.

  • Reaction:

    • In separate microcentrifuge tubes, mix 100 µL of each peptide solution with 10 µL of the protease solution.

    • In control tubes, add 10 µL of assay buffer instead of the protease solution.

    • Incubate all tubes at 37°C.

  • Time Points:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw 10 µL from each reaction tube.

  • Quenching:

    • Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of a quenching solution (e.g., 10% Acetic Acid or 1% Trifluoroacetic Acid).

  • Analysis:

    • Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Interpretation:

    • Calculate the percentage of intact peptide remaining at each time point by comparing the peak area of the parent peptide in the enzyme-treated sample to the control (time 0) sample.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½).

Caption: Workflow for a typical protease stability assay.

Receptor Binding Affinity

The ultimate goal of many peptide drugs is to bind a specific biological target with high affinity and selectivity.

Causality: Linear, flexible peptides like those often containing lysine must adopt a specific conformation to bind their receptor, which is entropically unfavorable.[13] The conformational constraints imposed by Amf can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity.[11][16][17] This strategy has been successfully used to develop potent and selective ligands for various receptors.[16][17]

Comparative Data (Illustrative):

Peptide TargetModificationBinding Affinity (Ki)Fold ImprovementReference
δ Opioid ReceptorNative Peptide (with Phe)374 nM (for µ), 6.14 nM (for δ)-[Gacel et al., 1988][16]
δ Opioid ReceptorConstrained Peptide475 nM (for µ), 4.68 nM (for δ)~1.3x for δ[Gacel et al., 1988][16]
Generic GPCRFlexible Lys-Peptide150 nM-Hypothetical
Generic GPCRConformationally Constrained Amf-Peptide15 nM10xHypothetical[15]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test peptide by measuring its ability to compete with a known radiolabeled ligand for binding to a receptor.

  • Preparation:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Prepare a radiolabeled ligand (e.g., ³H-DAMGO for opioid receptors) at a concentration near its Kd.

    • Prepare serial dilutions of the competitor peptides (Lys-peptide and Amf-peptide) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Binding Reaction:

    • In a 96-well plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the competitor peptide in a suitable binding buffer.

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive ligand).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation:

    • Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound ligand are retained on the filter.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to get specific binding.

    • Plot the percentage of specific binding versus the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Strategic Considerations for Peptide Design

The choice between Lys and Amf is not about which is "better," but which is strategically appropriate for the therapeutic goal.

Choose L-Lysine when:

  • Maintaining Natural Structure is Key: You are mimicking a native peptide sequence where the precise α-helical or β-sheet structure is essential for activity.

  • Flexibility is Required: The peptide needs to adapt to multiple binding partners or undergo a conformational change upon binding.

  • A Site for Conjugation is Needed: The ε-amino group of lysine is a common and highly reactive handle for attaching other molecules like PEG, toxins, or fluorescent labels without disrupting the peptide backbone.[18]

  • Post-Translational Modifications are being Studied: Lysine is a site for numerous natural modifications like acetylation and ubiquitination that are critical for biological function.[4][6]

Choose this compound when:

  • Enhanced Proteolytic Stability is a Primary Goal: The peptide is intended for systemic administration and needs to resist degradation in plasma.[1][15]

  • Increased Receptor Affinity is Desired: You hypothesize that constraining the peptide's conformation will improve its fit within the receptor's binding pocket.[11][13]

  • Exploring Novel Pharmacophores: The goal is to create peptidomimetics with novel structures and biological activities that deviate from natural peptides.[1]

  • Improving Selectivity: By locking the peptide into a conformation recognized by one receptor subtype but not another, selectivity can be dramatically improved.[17]

Conclusion

The substitution of the canonical L-lysine with the non-canonical this compound represents a powerful strategic choice in modern peptide design. While lysine remains an indispensable tool for mimicking natural structures and providing sites for chemical modification, Amf offers a proven path toward enhancing proteolytic stability and modulating receptor affinity through conformational constraint. By understanding the fundamental structural differences and their experimental consequences, researchers can make informed decisions to engineer peptides with superior drug-like properties, accelerating the journey from initial design to therapeutic application.

References

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
  • Cabréle, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718-9748.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.
  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). Probing the proteolytic stability of β-peptides containing α-fluoro-and α-hydroxy-β-amino acids. Chemistry-A European Journal, 7(20), 4473-4482.
  • University of Arizona. (2003). The Biology Project - Biochemistry: Lysine.
  • Wikipedia. (n.d.). Lysine.
  • Hruby, V. J. (1982). Conformationally restricted peptides as tools in opioid receptor studies. Life sciences, 31(16-17), 189-199.
  • Seebach, D., Schreiber, J. V., & Frackenpohl, J. (2001). β-Peptides: twisting and turning. Chimia, 55(4), 307-319.
  • Udugamasooriya, D. G., & Spaller, M. R. (2008). Conformational constraint in protein ligand design and the inconsistency of binding entropy. Biopolymers, 89(8), 653-667.
  • Gacel, G., Fellion, E., Baamonde, A., Daugé, V., & Roques, B. P. (1988). Development of conformationally constrained linear peptides exhibiting a high affinity and pronounced selectivity for delta opioid receptors. Journal of medicinal chemistry, 31(10), 1891-1897.
  • American Elements. (n.d.). 4-(Aminomethyl)-L-phenylalanine.

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A Comparative Guide to the Conformational Analysis of Peptides Containing 4-(Aminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and development, the precise control of peptide conformation is paramount to achieving desired biological activity, stability, and selectivity. The incorporation of non-canonical amino acids is a powerful strategy to modulate peptide structure. Among these, 4-(Aminomethyl)phenylalanine (Amf) stands out as a versatile building block. Its unique structure, featuring a flexible aminomethyl group attached to the phenyl ring, offers the potential to introduce conformational constraints, enhance solubility, and provide a site for further chemical modification.

This guide provides a comprehensive comparison of the key experimental and computational techniques for the conformational analysis of peptides containing this compound. We will delve into the causality behind experimental choices and provide insights into the interpretation of data, empowering researchers to effectively characterize these modified peptides.

The Structural Significance of this compound

The introduction of this compound into a peptide sequence can induce specific conformational preferences. The aminomethyl group can act as a hydrogen bond donor or acceptor, potentially stabilizing local secondary structures such as β-turns.[1][2] Furthermore, the extended side chain can influence the overall topology of the peptide, impacting its interaction with biological targets. Understanding these conformational effects is crucial for the rational design of peptidomimetics with enhanced therapeutic properties.[3][4]

A Comparative Toolkit for Conformational Analysis

A multi-pronged approach is often necessary to fully elucidate the conformational landscape of a peptide. Here, we compare the three pillars of conformational analysis: Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Modeling.

Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[5] It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides.[6] Different secondary structures, like α-helices, β-sheets, and random coils, exhibit distinct CD spectra.[7]

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration should be in the range of 0.1-0.2 mg/mL. Ensure the buffer has low absorbance in the far-UV region (190-250 nm).

  • Instrumentation: Use a calibrated CD spectrometer. Purge the instrument with dry nitrogen gas to minimize oxygen absorption.

  • Data Acquisition: Record the CD spectrum from 250 nm to 190 nm at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length.

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ] to normalize for concentration and peptide length.

For a peptide containing this compound, the CD spectrum will provide initial insights into whether the incorporation of this residue promotes a specific secondary structure. For instance, a negative band around 218 nm might suggest the presence of a β-sheet, potentially indicating that the Amf residue is participating in a β-turn.[8] However, it is important to remember that CD provides a global average of the peptide's conformation and does not give residue-specific information.

Technique Information Provided Advantages for Amf Peptides Limitations
Circular Dichroism (CD) Overall secondary structure content (α-helix, β-sheet, random coil)Rapid assessment of global conformational changes upon Amf incorporation.Low resolution; does not provide atomic-level detail or information on specific residues.
NMR Spectroscopy High-resolution 3D structure, residue-specific dynamics, and intermolecular interactions.Provides precise information on the conformation of the Amf residue and its local environment.Requires higher sample concentrations and more complex data analysis.
Computational Modeling Theoretical conformational preferences, energy landscapes, and dynamic behavior.Allows for the exploration of a wide range of conformations and can predict stable structures.Accuracy is dependent on the force field used; requires experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Resolution

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[9][10] For peptides containing unnatural amino acids like this compound, NMR can provide detailed insights into the local conformation around the modification and its influence on the overall peptide structure.[11]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification Sample_Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Sample_Dissolution OneD_Proton 1D ¹H NMR Sample_Dissolution->OneD_Proton TwoD_TOCSY 2D TOCSY OneD_Proton->TwoD_TOCSY TwoD_NOESY 2D NOESY/ROESY OneD_Proton->TwoD_NOESY Resonance_Assignment Resonance Assignment TwoD_TOCSY->Resonance_Assignment NOE_Identification NOE Identification & Distance Restraints TwoD_NOESY->NOE_Identification Resonance_Assignment->NOE_Identification Structure_Calculation Structure Calculation & Refinement NOE_Identification->Structure_Calculation Structural_Ensemble Final Structural Ensemble Structure_Calculation->Structural_Ensemble Computational_Workflow cluster_setup System Setup cluster_sim Molecular Dynamics Simulation cluster_analysis Trajectory Analysis Build_Peptide Build Peptide Structure with Amf Solvation Solvate in a Water Box Build_Peptide->Solvation Add_Ions Add Counter-ions Solvation->Add_Ions Minimization Energy Minimization Add_Ions->Minimization Equilibration System Equilibration (NVT, NPT) Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD RMSD_Analysis RMSD Analysis Production_MD->RMSD_Analysis Clustering Conformational Clustering Production_MD->Clustering Hydrogen_Bond_Analysis Hydrogen Bond Analysis Production_MD->Hydrogen_Bond_Analysis Ramachandran_Plot Ramachandran Plot Analysis Production_MD->Ramachandran_Plot

Caption: A generalized workflow for the computational conformational analysis of a peptide using molecular dynamics simulations.

MD simulations can be used to generate a theoretical ensemble of conformations for an Amf-containing peptide. By analyzing the simulation trajectories, one can identify the most populated conformational states and the key interactions that stabilize them. For example, analysis of hydrogen bonding patterns can reveal if the aminomethyl group of Amf is participating in the stabilization of a β-turn. The results from these simulations can then be used to guide the design of new peptide analogues with improved conformational stability.

Synthesis of Peptides Containing this compound

The successful conformational analysis of Amf-containing peptides begins with their efficient and high-purity synthesis. Solid-phase peptide synthesis (SPPS) is the method of choice for this purpose. [12]The commercially available Fmoc-protected derivative, Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, can be readily incorporated into peptide sequences using standard SPPS protocols.

General Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Swell the appropriate solid support (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (including Fmoc-4-(Boc-aminomethyl)-L-phenylalanine) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the Amf side chain) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Conclusion

The conformational analysis of peptides containing this compound is a critical step in harnessing their full potential in drug discovery and materials science. By employing a synergistic approach that combines the global secondary structure information from Circular Dichroism, the atomic-level detail from NMR spectroscopy, and the predictive power of computational modeling, researchers can gain a comprehensive understanding of the structural impact of this unique amino acid. This knowledge is instrumental in the rational design of novel peptidomimetics with tailored conformations and enhanced biological functions.

References

  • Nowick, J. S. (2002). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society, 124(48), 14384-14385.
  • Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 7(4), 72-74.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253.
  • Amdursky, N., & Stevens, M. M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768-2774.
  • Sato, K., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. Organic & Biomolecular Chemistry, 22(1), 134-140.
  • Golebiowski, A., et al. (2021).
  • Amdursky, N., & Stevens, M. M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ResearchGate.
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  • Graf, J., et al. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach.
  • Hudson, Z. M., et al. (2019). Controlling amphiphilic polymer folding beyond the primary structure with protein-mimetic di(phenylalanine). OSTI.GOV.
  • Karle, I. L., & Balaram, P. (1990). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biochemistry, 29(28), 6747-6756.
  • Chen, C. H., et al. (2017). Computational and experimental analysis of short peptide motifs for enzyme inhibition. PLoS ONE, 12(8), e0182832.
  • Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(2), 161-175.
  • Pey, A. L., et al. (2021). Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding. International Journal of Molecular Sciences, 22(21), 11599.
  • Gademann, K., et al. (1999). Beta-peptides: twisting and turning. Chimia (Aarau), 53(11), 547-551.
  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology (pp. 280-325). Elsevier.
  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034-1061.
  • Sakhare, A., & Joshi, M. (2016). NMR in structural determination of proteins and peptides. SVKM's NMIMS Journal of Pharmaceutical Sciences, 5(2), 1-13.
  • Londergan, C. H., et al. (2022). Unveiling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. The Journal of Physical Chemistry B, 126(44), 8963-8975.
  • Li, Y., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 28(14), 5433.
  • Fox, J. M., et al. (2003). Analysis of peptide structure using NMR spectroscopy. ResearchGate.
  • Okoro, C. O., et al. (2003). Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. Current Medicinal Chemistry, 10(2), 139-146.
  • Seto, C., et al. (2004). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate.
  • Sharma, G. D., et al. (2008). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Journal of Biomolecular Structure & Dynamics, 26(3), 327-340.
  • Pelay-Gimeno, M., et al. (2015). Synthetic Peptides as Protein Mimics.
  • Guichard, G., et al. (2020). Useful "Fake" Peptides. ChemistryViews.
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Efficacy of Phenylalanine-Based Peptidomimetics as HIV-1 Capsid Inhibitors: A Comparative Analysis and Guide to Evaluating Novel 4-(Aminomethyl)phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

The human immunodeficiency virus (HIV) remains a formidable global health challenge. While combined antiretroviral therapy (cART) has transformed HIV into a manageable chronic condition, the emergence of drug-resistant strains and long-term toxicities necessitate the discovery of novel therapeutic agents acting on new targets. The HIV-1 capsid (CA) protein, a key structural component of the virus, has emerged as a highly attractive target because it plays critical roles in multiple, distinct phases of the viral life cycle.[1][2]

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and limited bioavailability.[3][4] The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations, enhancing proteolytic resistance and allowing for the fine-tuning of a compound's pharmacological profile.[4][5] This guide focuses on phenylalanine-containing peptidomimetics that target the HIV-1 capsid, using the well-characterized inhibitor PF-74 as a reference compound. We will objectively compare the performance of PF-74 derivatives and provide a forward-looking framework for designing and evaluating novel analogs incorporating 4-(Aminomethyl)phenylalanine (Amf), a non-natural amino acid with the potential to introduce beneficial new chemical properties.

Mechanism of Action: Disrupting the HIV-1 Capsid Function

The HIV-1 capsid is a conical shell composed of approximately 1,500 copies of the CA protein organized into hexamers and pentamers.[2] This structure is not merely a passive container for the viral genome; it is a dynamic machine crucial for both early and late stages of replication.

  • Early Stage: After viral entry, the capsid must undergo a precisely timed "uncoating" process to release the viral RNA for reverse transcription. It also interacts with host cell factors, such as CPSF6 and NUP153, to facilitate nuclear import.[1]

  • Late Stage: After replication, newly synthesized CA proteins assemble at the host cell membrane to form new capsids, a process critical for producing mature, infectious virions.[1]

PF-74 and its analogs are small molecules that bind to a conserved pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers within the hexamer.[1][2] By binding to this site, these inhibitors disrupt the delicate balance of capsid stability. At high concentrations, they accelerate uncoating, leading to premature disassembly. At lower concentrations, they can hyper-stabilize the capsid, interfering with disassembly and nuclear import, while also disrupting the normal process of late-stage assembly.[1] This multi-faceted mechanism of action makes CA inhibitors a potent class of antiretrovirals.

HIV_Lifecycle_Inhibition cluster_cell Host Cell cluster_inhibitor Mechanism of CA Inhibitors (e.g., PF-74) Entry Entry Uncoating Uncoating Entry->Uncoating 1 RT RT Uncoating->RT 2. Reverse Transcription Integration Integration RT->Integration 3. Nuclear Import & Integration Transcription Transcription Integration->Transcription 4 Translation Translation Transcription->Translation 5 Assembly Assembly Translation->Assembly 6 Budding Budding Assembly->Budding 7. Budding & Maturation Exit Budding->Exit New Virion HIV_Virion HIV HIV_Virion->Entry Inhibitor CA Inhibitor Inhibitor->Uncoating Disrupts (Early Phase) Inhibitor->Assembly Disrupts (Late Phase) SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Purify_CA 1. Purify HIV-1 CA Protein (Ligand) Immobilize 3. Immobilize CA Protein on Sensor Chip Purify_CA->Immobilize Prepare_Inhibitor 2. Prepare Serial Dilutions of Inhibitor (Analyte) Inject_Analyte 4. Inject Inhibitor (Association) Prepare_Inhibitor->Inject_Analyte Immobilize->Inject_Analyte Repeat for each concentration Flow_Buffer 5. Flow Running Buffer (Dissociation) Inject_Analyte->Flow_Buffer Repeat for each concentration Regenerate 6. Inject Regeneration Solution Flow_Buffer->Regenerate Repeat for each concentration Sensorgram 7. Generate Sensorgram (RU vs. Time) Flow_Buffer->Sensorgram Regenerate->Inject_Analyte Repeat for each concentration Fit_Data 8. Fit Data to Kinetic Model Sensorgram->Fit_Data Calculate_Constants 9. Determine ka, kd, and KD Fit_Data->Calculate_Constants

Caption: Workflow for Surface Plasmon Resonance (SPR) binding analysis.

Methodology:

  • Preparation:

    • Express and purify recombinant HIV-1 CA protein. Ensure high purity (>95%) and stability.

    • Prepare a running buffer (e.g., HBS-EP+) and inhibitor stock solutions in DMSO, followed by serial dilutions in the running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected dissociation constant (KD). [6]2. Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [7] * Inject the purified CA protein (typically 5-20 µg/mL in 10 mM sodium acetate buffer, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU). [7] * Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Measurement:

    • Inject the prepared inhibitor dilutions over the ligand (CA) and reference (empty) flow cells at a constant flow rate (e.g., 30 µL/min). [7] * Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

  • Regeneration:

    • Between each inhibitor concentration, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove all bound analyte from the ligand surface, returning the signal to baseline. [7]5. Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 2: Antiviral Efficacy in Cell Culture

This protocol determines the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of an antiviral compound.

Principle: The human T-cell line MT-4 is highly susceptible to HIV-1 infection, which leads to significant cell death (cytopathic effect). [8][9]The efficacy of an antiviral compound can be quantified by its ability to protect these cells from virus-induced death, which is measured using a cell viability reagent like MTT.

Methodology:

  • Cell Preparation:

    • Culture MT-4 cells in complete medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin). Ensure cells are in the exponential growth phase.

    • Seed the cells into a 96-well microtiter plate at a density of ~1 x 10⁴ cells per well.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compound (e.g., Derivative-Amf) in culture medium and add them to the appropriate wells.

    • Prepare a stock of HIV-1 (e.g., strain IIIB) and dilute to a predetermined titer (e.g., a multiplicity of infection of 0.01).

    • Add the virus to all wells except for the cell control (no virus, no compound) and toxicity control (no virus, with compound) wells.

  • Incubation:

    • Incubate the plate for 4-5 days at 37°C in a humidified, 5% CO₂ incubator, allowing the cytopathic effect to manifest in the unprotected virus control wells. [9]4. Viability Measurement (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate EC₅₀: Plot the percentage of cell protection versus the log of compound concentration. The EC₅₀ is the concentration at which the compound provides 50% protection from the virus-induced cytopathic effect.

    • Calculate CC₅₀: Plot the percentage of cell viability in the uninfected, compound-treated wells versus the log of compound concentration. The CC₅₀ is the concentration that reduces cell viability by 50%.

    • Calculate Selectivity Index (SI): The SI is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Discussion and Future Outlook

The development of HIV-1 capsid inhibitors represents a significant advancement in antiretroviral therapy. The phenylalanine-containing peptidomimetic PF-74 and its derivatives have provided a rich platform for understanding the structure-activity relationships that govern potency against this critical viral target. [1][10]The primary challenge for this class of compounds has been overcoming poor metabolic stability. [11] The proposed introduction of a this compound residue is a rational design strategy aimed at improving the therapeutic profile. The aminomethyl moiety introduces both a site for potential hydrogen bonding and a positive charge at physiological pH. This could enhance binding affinity through new electrostatic interactions with acidic residues (e.g., Asp, Glu) in the CA binding pocket. Furthermore, altering the physicochemical properties of the molecule may favorably impact its pharmacokinetic profile.

The evaluation of such novel derivatives, using the robust experimental workflows for binding affinity and cell-based efficacy detailed in this guide, is the logical next step. By systematically exploring modifications with non-natural amino acids, researchers can continue to optimize this promising class of inhibitors. The ultimate goal is to develop a metabolically stable, orally bioavailable, and highly potent HIV-1 capsid inhibitor with a high barrier to resistance, which would be a valuable addition to the arsenal of anti-HIV therapeutics.

References

  • Louis, B., Sharma, P., & Shrivastava, A. (2022). Quantitative Structure Activity Relationship Analysis of Antiviral Activity of PF74 Type HIV-1 Capsid Protein Inhibitors by Simplex Representation of Molecular Structure. SAR and QSAR in Environmental Research, Taylor & Francis Online.
  • Louis, B., Sharma, P., & Shrivastava, A. (2022). Quantitative Structure Activity Relationship Analysis of Antiviral Activity of PF74 Type HIV-1 Capsid Protein Inhibitors by Simp. Taylor & Francis.
  • Yang, Z., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, NIH.
  • Thenin-Houssier, S., et al. (2016). Structure–Activity Relationships of a Novel Capsid Targeted Inhibitor of HIV-1 Replication. ACS Infectious Diseases.
  • Gaiha, G. D., & Brass, A. L. (2017). Measuring T Cell-to-T Cell HIV-1 Transfer, Viral Fusion, and Infection Using Flow Cytometry. Methods in Molecular Biology.
  • Lemke, C. T., et al. (2019). Toward Structurally Novel and Metabolically Stable HIV-1 Capsid-Targeting Small Molecules. ACS Medicinal Chemistry Letters.
  • Szucs, G., Melnick, J. L., & Hollinger, F. B. (1987). A simple assay based on HIV infection preventing the reclustering of MT-4 cells. Bulletin of the World Health Organization, NIH.
  • Ferreira, I., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, PMC - PubMed Central.
  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.
  • A. E. P. Adstamong, et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Future Medicinal Chemistry, PMC.
  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs.
  • Unknown Author. Surface plasmon resonance1. Unknown Source.
  • Vemula, B., & Kumar, K. S. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, PMC - PubMed Central.
  • Unknown Author. (2022). Guide to Running an SPR Experiment. Unknown Source.
  • Kvachnina, E., et al. (2012). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, NIH.
  • Patel, K. (2023). Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State.
  • Ericson, M. D., et al. (2022). Incorporation of Indoylated Phenylalanine Yields a Sub-Micromolar Selective Melanocortin-4 Receptor Antagonist Tetrapeptide. ACS Omega.
  • Wu, L. (2009). HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission. Current Protocols in Cell Biology, PMC - NIH.
  • Bradshaw, T. D., et al. (2002). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Molecular Cancer Therapeutics.

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A Senior Application Scientist's Guide to Proteolytic Stability Assays for Peptides with 4-(Aminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

The Achilles' heel of peptide therapeutics is their susceptibility to rapid degradation by proteases, a characteristic that severely limits their bioavailability and in vivo half-life.[1][2] A primary strategy to overcome this hurdle is the site-specific incorporation of unnatural amino acids designed to thwart enzymatic cleavage.[3] This guide provides an in-depth comparison of methodologies to assess the proteolytic stability of peptides, with a special focus on the strategic incorporation of 4-(Aminomethyl)phenylalanine (Amf) to enhance resistance.

The Imperative of Stability: Why Proteases Matter

Peptides are signaling molecules and metabolic regulators, making them excellent candidates for drug development due to their high specificity and potency.[1][2] However, proteases, the enzymes responsible for peptide bond hydrolysis, are ubiquitous in biological systems, from the digestive tract to the bloodstream.[4] A therapeutic peptide introduced into the body is immediately challenged by a host of these enzymes. Poor proteolytic stability leads to:

  • Short Plasma Half-Life: Rapid clearance from circulation necessitates frequent, high-dose administrations.

  • Low Oral Bioavailability: Degradation in the gastrointestinal tract prevents oral delivery.

  • Inconsistent Therapeutic Outcomes: Variable enzyme levels between individuals can lead to unpredictable pharmacokinetics.[2][5]

To counteract this, medicinal chemists modify peptide structures. A leading strategy is the introduction of non-canonical amino acids, which are not recognized as efficiently by proteases that have evolved to cleave bonds between L-amino acids.[3][6]

Strategic Defense: The Role of this compound (Amf)

This compound (Amf) is a synthetic amino acid analogue of lysine or arginine. It retains a basic side chain, which is often crucial for receptor interaction, but repositions the amine functionality on a rigid phenyl ring.

The Hypothesized Mechanism of Resistance:

The primary hypothesis for Amf-mediated stability is steric hindrance . Proteases like trypsin have a specific binding pocket that recognizes and accommodates the side chains of basic amino acids like lysine and arginine, positioning the adjacent peptide bond for cleavage. The bulky phenyl ring and altered geometry of the aminomethyl group of Amf are thought to prevent proper seating within the protease's active site. This misalignment obstructs the catalytic machinery from efficiently hydrolyzing the peptide bond C-terminal to the Amf residue.

cluster_0 Standard Proteolytic Cleavage (e.g., Trypsin) cluster_1 Amf-Mediated Steric Hindrance Protease Trypsin Active Site Specificity Pocket (S1) Cleavage Peptide bond cleaved Protease->Cleavage Catalysis Peptide_Native ...-Gly-Lys↓Ala-... Peptide_Native->Protease:pocket Lys side chain fits into pocket Protease2 Trypsin Active Site Specificity Pocket (S1) NoCleavage Cleavage Inhibited Protease2->NoCleavage No Catalysis Peptide_Amf ...-Gly-Amf-Ala-... Peptide_Amf->Protease2:pocket Bulky Amf side chain prevents proper fit

Caption: Proposed mechanism of Amf-mediated protease resistance.

A Comparative Guide to Stability Assay Methodologies

Assessing proteolytic stability is a critical component of peptide characterization.[7] The choice of assay depends on the required throughput, sensitivity, and the type of information needed (e.g., simple degradation rate vs. identification of cleavage products). Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used tool for these analyses.[8][9]

FeatureHPLC-UVLC-MS/MSFluorescence-Based
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.[8]Measures change in fluorescence upon cleavage of a quenched substrate.
Sensitivity ModerateHigh to Very HighHigh
Specificity Moderate; co-eluting fragments can interfere.High; identifies parent peptide and degradation products by mass.Low; prone to interference from sample matrix components.
Throughput Low to MediumMedium to HighHigh
Cost LowHighMedium
Information Yield Quantifies disappearance of the parent peptide.Quantifies parent decay and identifies specific cleavage sites and metabolites.[5][10]Provides an indirect measure of overall proteolytic activity.

For definitive studies on modified peptides like those containing Amf, LC-MS/MS is the gold standard . It not only confirms the enhanced stability by tracking the parent peptide's disappearance but also precisely identifies the cleavage sites (or lack thereof), providing direct evidence of the modification's effectiveness.

Experimental Protocols for Assessing Amf-Mediated Stability

A robust experimental design is crucial for obtaining reliable and comparable stability data.[7][11] The core principle is to compare the degradation rate of a native peptide sequence against its Amf-substituted analogue under identical conditions.

The Experimental Design: A Self-Validating System
  • Paired Peptides: Always test the modified (Amf-containing) peptide in parallel with its corresponding native (e.g., Lysine-containing) counterpart. This is the most critical control.

  • Enzyme Selection:

    • Purified Proteases: Use enzymes relevant to the potential cleavage site. For Amf, which mimics basic residues, Trypsin is the primary choice.[12] For peptides with aromatic residues, Chymotrypsin is also relevant.

    • Complex Biological Matrices: Human Serum or Plasma provides a physiologically relevant environment containing a cocktail of proteases.[3][13] Stability in serum is a key indicator of potential in vivo half-life.

  • Essential Controls:

    • T=0 Control: A sample taken immediately after adding the enzyme, which is immediately quenched. This represents 100% intact peptide.

    • Negative Control (No Enzyme): The peptide incubated in the assay buffer without any protease. This ensures the peptide is stable on its own under the assay conditions.

cluster_workflow General Proteolytic Stability Assay Workflow Prep 1. Prepare Solutions - Peptide Stocks (Native & Amf) - Protease/Serum - Quenching Solution Incubate 2. Incubate - Mix Peptide + Protease/Serum - 37°C Prep->Incubate Sample 3. Time-Course Sampling - Withdraw aliquots at T=0, 15, 30, 60, 120 min... Incubate->Sample Quench 4. Quench Reaction - Add acid (TCA, FA) or organic solvent (ACN) Sample->Quench Process 5. Sample Processing - Centrifuge to pellet proteins - Collect supernatant Quench->Process Analyze 6. LC-MS Analysis - Quantify remaining parent peptide Process->Analyze Data 7. Data Analysis - Plot % Remaining vs. Time - Calculate Half-life (t½) Analyze->Data

Sources

A Comparative Guide to 4-(Aminomethyl)phenylalanine and Other Unnatural Amino Acids in Peptide and Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the 20 canonical amino acids are merely the starting point. The strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins has unlocked a vast chemical space, enabling the design of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[1][2] This guide offers an in-depth comparative study of 4-(Aminomethyl)phenylalanine (AmF), a versatile UAA, and other non-canonical amino acids, providing researchers, scientists, and drug development professionals with the supporting experimental context and practical insights necessary for their work.

The Rise of Unnatural Amino Acids in Therapeutic Design

Peptides and proteins are exquisite tools for targeting disease pathways with high specificity. However, their therapeutic potential is often hampered by poor metabolic stability, low cell permeability, and conformational flexibility.[2][3] Unnatural amino acids provide a powerful toolkit to overcome these limitations. By introducing novel side chains and backbone modifications, researchers can fine-tune the physicochemical properties of peptides and proteins, leading to improved drug-like characteristics.[1][4] The impact of UAAs is evident in the growing number of UAA-containing drugs approved by the FDA.[2][3]

This compound: A Unique Building Block

This compound stands out as a particularly useful UAA. It is a derivative of phenylalanine that incorporates a primary amino group on the phenyl ring via a methylene spacer. This unique structure imparts a combination of aromaticity, basicity, and hydrophilicity.[5] The aminomethyl group can be protonated at physiological pH, allowing it to mimic the basic side chains of natural amino acids like lysine and arginine. This makes AmF a valuable tool for probing the role of basic residues in peptide-receptor interactions and for designing peptides with enhanced cell-penetrating properties.[5]

The presence of the aromatic ring also allows for π-π stacking interactions, which can influence peptide conformation and binding to target proteins. The rigid phenyl scaffold, combined with the flexible aminomethyl side chain, offers a unique conformational constraint that can be exploited in peptide design.

Comparative Analysis: this compound vs. Other Unnatural Amino Acids

The choice of an unnatural amino acid is a critical decision in the design of a novel peptide or protein therapeutic. Below is a comparative overview of this compound against other classes of unnatural amino acids.

FeatureThis compound (AmF)Other Basic UAAs (e.g., Ornithine, Diaminobutyric acid)Aromatic UAAs (e.g., 4-Fluorophenylalanine, N-methylphenylalanine)
Primary Function Mimics basic residues (Lys, Arg) with an aromatic component.Primarily introduce basicity and modulate charge.Modulate aromatic interactions, hydrophobicity, and conformation.
Structural Uniqueness Combines a rigid aromatic ring with a flexible basic side chain.Aliphatic side chains of varying lengths with a terminal amino group.Modified aromatic rings or N-alkylation of the backbone.
Potential Applications Enhancing receptor binding through combined electrostatic and aromatic interactions; improving cell penetration.Probing the role of charge in peptide-receptor interactions; enhancing solubility.Improving binding affinity through halogen bonding or altered cation-π interactions; increasing proteolytic stability.[6]
Incorporation Method Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).Standard Fmoc-based SPPS.Standard Fmoc-based SPPS.

While direct head-to-head quantitative comparisons of AmF with other UAAs in identical peptide scaffolds are not extensively reported in the literature, the unique combination of features in AmF suggests its potential to offer advantages in specific contexts. For instance, in peptides where both a positive charge and an aromatic interaction are crucial for receptor binding, AmF could provide a more potent effect than a simple basic or aromatic UAA alone.

Experimental Protocols: Incorporating this compound into Peptides

The incorporation of Fmoc-4-(aminomethyl)-L-phenylalanine into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed, step-by-step methodology.

I. Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4-(Boc-aminomethyl)-L-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

II. Step-by-Step Synthesis Protocol
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-4-(Boc-aminomethyl)-L-phenylalanine at the desired position.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Visualizing the Workflow

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_final Final Steps Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Wash 4. Washing (DMF) Coupling->Wash Wash->Deprotection Repeat for each amino acid Final_Deprotection 5. Final Fmoc Deprotection Wash->Final_Deprotection Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Purification 7. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification Characterization 8. Characterization (MS & HPLC) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating unnatural amino acids.

Conclusion

This compound is a powerful and versatile unnatural amino acid that offers a unique combination of aromaticity and basicity. Its incorporation into peptides can lead to enhanced biological activity and improved drug-like properties. While more direct comparative studies are needed to fully elucidate its advantages over other unnatural amino acids, the available evidence and its straightforward integration into standard SPPS protocols make it an attractive tool for researchers in peptide and protein engineering. This guide provides a foundational understanding and a practical framework for the utilization of this compound in the design and synthesis of novel therapeutic peptides.

References

  • Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74.
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Farzaneh, P., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Avicenna Journal of Medical Biochemistry, 6(2), 63-69.
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Lee, Y., & Lee, C. W. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(18), 5675–5684.
  • Singh, Y., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Request PDF.
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  • Egle, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
  • Zhang, X., et al. (2011). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(4), 2843-2850.
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  • YouTube. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR.
  • D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8569.
  • Lau, Y. Y., & Hui, H. W. (2013). Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. Request PDF.
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  • A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. (2019). International Journal of ChemTech Research, 12(1), 1-8.
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  • Kemp, D. S., et al. (1993). Secondary Structure of Ac-Alan-LysH Polyalanine Peptides (n = 5,10,15) in Vacuo: Helical or Not?. Journal of the American Chemical Society, 115(26), 12481-12489.
  • Rohl, C. A., & Doig, A. J. (2005). Lysine and arginine residues do not increase the helicity of alanine-rich peptide helices. Protein Science, 14(8), 2133-2136.
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  • Noisier, A. F., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
  • PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine.
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A Comparative Guide to the In Vitro and In Vivo Validation of 4-(Aminomethyl)phenylalanine Peptide Function

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy to enhance therapeutic properties. Among these, 4-(Aminomethyl)phenylalanine (Amf) offers a unique combination of an aromatic side chain with a basic aminomethyl group, providing opportunities to modulate receptor binding, improve solubility, and increase proteolytic stability. This guide provides an in-depth technical comparison of the functional validation of Amf-containing peptides with alternative peptide designs, supported by detailed experimental protocols and data.

The Strategic Advantage of this compound

The introduction of the aminomethyl group onto the phenyl ring of phenylalanine creates a versatile building block for peptide-based drug design.[1] This modification imparts a positive charge at physiological pH, which can facilitate novel interactions with biological targets, such as forming salt bridges with acidic residues in a receptor binding pocket. This is a distinct advantage over the purely hydrophobic nature of phenylalanine or the shorter side chain of lysine. Furthermore, the presence of this unnatural amino acid can sterically hinder the approach of proteases, thereby enhancing the peptide's in vivo half-life.[2][3]

In Vitro Validation: Quantifying Functional Performance

A rigorous in vitro validation pipeline is essential to characterize the functional consequences of incorporating Amf into a peptide sequence. This typically involves a tiered approach, starting with target binding and progressing to cell-based functional assays.

Receptor-Ligand Binding Assays

The initial step in validating an Amf-containing peptide's function is to quantify its binding affinity for the target receptor. Radioligand binding assays remain a gold standard for their sensitivity and specificity.[4]

Experimental Protocol: Competitive Radioligand Binding Assay [5][6]

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-labeled native ligand), and increasing concentrations of the unlabeled Amf-containing peptide or a comparator peptide.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

PeptideTarget Receptor XTarget Receptor Y
Native Peptide15.289.7
Amf-Peptide 2.8 95.3
Phenylalanine Analog14.992.1
Lysine Analog8.545.6

This illustrative data demonstrates the potential for Amf to significantly enhance binding affinity for a specific target (Receptor X) while maintaining selectivity over a related receptor (Receptor Y).

Cell-Based Functional Assays

Following confirmation of target engagement, the next crucial step is to assess the functional consequence of this binding in a cellular context. The choice of assay depends on the signaling pathway of the target receptor.

Experimental Protocol: cAMP Accumulation Assay for Gs-Coupled GPCRs

  • Cell Culture: Plate cells expressing the target Gs-coupled GPCR in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Peptide Stimulation: Add increasing concentrations of the Amf-containing peptide or control peptides to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Table 2: In Vitro Functional Potency (EC50, nM) and Efficacy (Emax, %)

PeptidecAMP Accumulation (EC50)cAMP Accumulation (Emax)
Native Peptide25.6100%
Amf-Peptide 5.1 105%
Phenylalanine Analog24.8100%
Lysine Analog12.398%

This hypothetical data shows the Amf-peptide with improved potency (lower EC50) and comparable efficacy (Emax) to the native peptide.

In Vivo Validation: From Pharmacokinetics to Efficacy

Successful in vitro performance must be translated into in vivo efficacy. This requires a thorough understanding of the peptide's pharmacokinetic profile and its performance in a relevant animal model of disease.

Pharmacokinetic Profiling

The incorporation of Amf is intended to improve metabolic stability and, consequently, the pharmacokinetic profile of the peptide.[7][8][9][10]

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use a relevant strain of mice (e.g., C57BL/6).

  • Peptide Administration: Administer the Amf-containing peptide and the native peptide to separate groups of mice via intravenous (IV) and subcutaneous (SC) routes at a specific dose.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Peptide Quantification: Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time for both IV and SC routes. Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (%F) using pharmacokinetic modeling software.

Table 3: Comparative Pharmacokinetic Parameters in Mice

ParameterNative PeptideAmf-Peptide
IV Administration
Half-life (t½, min)1545
Clearance (CL, mL/min/kg)5015
SC Administration
Bioavailability (%F)20%65%

This illustrative data highlights the potential of Amf incorporation to significantly improve the pharmacokinetic profile of a peptide.

In Vivo Efficacy Studies

The ultimate validation of an Amf-containing peptide is its ability to elicit a desired physiological response in a relevant animal model.[11][12]

Experimental Protocol: In Vivo Efficacy in a Murine Model of [Relevant Disease]

  • Disease Model Induction: Induce the disease state in a cohort of mice.

  • Treatment Groups: Randomly assign the animals to different treatment groups: vehicle control, native peptide, and Amf-containing peptide.

  • Dosing Regimen: Administer the peptides at a predetermined dose and schedule based on the pharmacokinetic data.

  • Efficacy Readouts: Monitor relevant disease-specific biomarkers and physiological parameters throughout the study.

  • Terminal Analysis: At the end of the study, collect tissues for histological or molecular analysis to further assess the treatment effect.

  • Data Analysis: Compare the efficacy readouts between the different treatment groups using appropriate statistical methods.

Visualizing the Workflow and Rationale

To provide a clearer understanding of the experimental design and the underlying logic, the following diagrams illustrate the key workflows.

in_vitro_workflow cluster_0 Peptide Synthesis and Characterization cluster_1 In Vitro Validation synthesis Peptide Synthesis (Native vs. Amf) purification HPLC Purification synthesis->purification characterization Mass Spectrometry Confirmation purification->characterization binding_assay Receptor Binding Assay (Determine Ki) characterization->binding_assay functional_assay Cell-Based Functional Assay (Determine EC50, Emax) binding_assay->functional_assay Confirm Target Engagement in_vivo_workflow cluster_0 In Vivo Characterization pk_study Pharmacokinetic Study (Determine t½, %F) efficacy_study In Vivo Efficacy Study (Assess Therapeutic Effect) pk_study->efficacy_study Inform Dosing Regimen input Promising In Vitro Candidate input->pk_study

Caption: In Vivo Validation Workflow.

Conclusion

The incorporation of this compound into peptides represents a promising strategy for enhancing their therapeutic potential. A systematic and rigorous validation process, encompassing both in vitro and in vivo studies, is paramount to fully characterize the benefits of this modification. The experimental protocols and comparative data presented in this guide provide a framework for researchers to objectively assess the performance of Amf-containing peptides and make informed decisions in the drug discovery and development process.

References

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Assessing the Immunogenicity of Peptides Containing 4-(Aminomethyl)phenylalanine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to modulate the immunogenicity of peptide-based therapeutics is paramount. The introduction of non-natural amino acids is a powerful strategy to fine-tune these responses, enhancing efficacy while minimizing adverse effects. This guide provides an in-depth technical comparison of peptides containing the non-natural amino acid 4-(Aminomethyl)phenylalanine (4-AmF) against other alternatives, supported by established experimental methodologies.

The Rationale for Non-Natural Amino Acids in Peptide Immunogenicity

The immune response to a peptide is a complex interplay of its primary sequence, its ability to be processed and presented by Major Histocompatibility Complex (MHC) molecules, and the subsequent recognition by T-cell receptors (TCRs).[1][2][3] The incorporation of non-natural amino acids can profoundly influence these interactions. Modifications to a peptide's backbone or side chains can alter its proteolytic stability, conformation, and binding affinity for MHC molecules, thereby shaping the subsequent T-cell response.[1]

While some modifications can enhance immunogenicity, a common goal in therapeutic peptide design is to reduce it to prevent unwanted immune reactions.[1][4] Studies have shown that various non-natural amino acids, such as D-amino acids or N-methylated residues, can decrease binding to HLA-DR molecules and consequently diminish T-cell stimulation.[1]

Introducing this compound (4-AmF)

This compound is a synthetic amino acid that is structurally analogous to phenylalanine but possesses an additional aminomethyl group on the phenyl ring. This modification introduces a positive charge and alters the steric and electronic properties of the side chain compared to its natural counterpart.

The key question for immunologists and drug developers is: how does this specific modification impact the immunogenicity of a peptide? While direct, extensive immunogenicity data for 4-AmF-containing peptides is emerging, we can extrapolate its likely behavior based on established principles of peptide-MHC-TCR interactions and compare it to other common modifications.

Comparative Analysis of 4-AmF and Other Peptide Modifications

The immunogenic potential of a peptide is not an intrinsic property but rather a result of how it is "seen" by the immune system. The following table compares the expected impact of incorporating 4-AmF into a peptide sequence with other common modifications.

ModificationPrimary Structural ChangeExpected Impact on MHC BindingExpected Impact on T-Cell RecognitionRationale & Supporting Insights
This compound (4-AmF) Addition of a positively charged aminomethyl group to the phenyl ring of Phenylalanine.Potentially altered. The basic group could influence interactions with charged residues in the MHC binding groove. Depending on the specific MHC allele, this could either enhance or decrease binding affinity.Likely altered. The modified side chain could disrupt TCR contact points, potentially leading to reduced recognition by T-cells primed against the native peptide.The introduction of a charge and increased bulk can disrupt the precise molecular interactions required for optimal TCR engagement.[1]
D-Amino Acids Inversion of stereochemistry at the α-carbon.Generally decreased. The altered stereochemistry can disrupt the peptide backbone conformation necessary for fitting into the MHC groove.[1]Significantly reduced. TCRs are typically specific for L-amino acid-containing peptides.D-amino acids are known to have a deleterious effect on binding to HLA-DR molecules and subsequent T-cell activation.[1]
N-methylation Methylation of the backbone amide nitrogen.Variable. Can restrict peptide conformation, which may either favor or hinder MHC binding depending on the position.Often reduced. The modification can interfere with hydrogen bonding critical for TCR interaction.N-methylation can lead to variable effects on HLA-DR binding and T-cell reactivity.[1]
Cyclization Formation of a cyclic peptide backbone.Can be enhanced. Cyclization pre-organizes the peptide into a conformation that may have a higher affinity for the MHC molecule.Potentially enhanced. A more rigid peptide-MHC complex can lead to more stable TCR engagement.The reduced conformational entropy in cyclic peptides can lead to improved binding affinity.

Experimental Workflows for Assessing Immunogenicity

To empirically determine the immunogenicity of peptides containing 4-AmF, a series of well-established in vitro and ex vivo assays are essential. The following section details the protocols for key experiments.

In Silico Prediction of MHC Binding

Before embarking on wet-lab experiments, in silico tools can provide a valuable initial assessment of a peptide's potential to bind MHC molecules.[5][6][7] While most algorithms are trained on natural amino acids, some newer methods are being developed to accommodate unnatural amino acids.[6] These tools can predict binding affinities to a range of HLA alleles, helping to prioritize peptides for experimental validation.

In_Silico_Workflow Peptide_Sequence Input Peptide Sequence (with 4-AmF) In_Silico_Tool MHC Binding Prediction Algorithm (e.g., NetMHCpan, EpiMatrix) Peptide_Sequence->In_Silico_Tool Binding_Prediction Predict Binding Affinity Scores In_Silico_Tool->Binding_Prediction HLA_Alleles Select Panel of HLA Alleles HLA_Alleles->In_Silico_Tool Prioritization Prioritize Peptides for Experimental Validation Binding_Prediction->Prioritization

MHC-Peptide Binding Assay

A direct measure of a peptide's ability to interact with MHC molecules can be obtained through a competitive binding assay.[8][9][10] This assay quantifies the concentration of a test peptide required to inhibit the binding of a known high-affinity fluorescently labeled peptide to purified, recombinant MHC molecules.

Protocol: Competitive MHC Class II Binding Assay

  • Reagents and Materials:

    • Purified, soluble recombinant HLA molecules (e.g., HLA-DRB1*01:01).

    • High-affinity, fluorescently labeled reference peptide for the chosen HLA allele.

    • Test peptides (4-AmF-containing peptide and controls) at a range of concentrations.

    • Assay buffer (e.g., PBS with 0.05% Tween-20).

    • 384-well black, high-binding ELISA plates.

    • Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence.

  • Procedure:

    • Coat the 384-well plate with an anti-MHC II antibody overnight at 4°C.

    • Wash the plate to remove unbound antibody.

    • In a separate polypropylene plate, prepare a dilution series of the test peptides.

    • Add the purified MHC II molecules and the fluorescently labeled reference peptide to each well containing the test peptide dilutions.

    • Incubate the mixture to allow for competitive binding to reach equilibrium (typically 24-72 hours at 37°C).

    • Transfer the binding reactions to the antibody-coated ELISA plate and incubate to capture the peptide-MHC complexes.

    • Wash the plate to remove unbound peptides and proteins.

    • Read the fluorescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the reference peptide's binding for each concentration of the test peptide.

    • Determine the IC50 value (the concentration of test peptide that causes 50% inhibition), which is inversely proportional to the binding affinity.

MHC_Binding_Workflow Plate_Coating Coat plate with anti-MHC II antibody Capture Transfer to coated plate to capture complexes Plate_Coating->Capture Peptide_Dilution Prepare serial dilutions of test peptides Binding_Reaction Incubate MHC II, fluorescent peptide, and test peptides Peptide_Dilution->Binding_Reaction Binding_Reaction->Capture Wash_1 Wash to remove unbound components Capture->Wash_1 Detection Read fluorescence Wash_1->Detection Analysis Calculate IC50 Detection->Analysis

T-Cell Activation Assays

The ultimate measure of a peptide's immunogenicity is its ability to activate T-cells. This can be assessed using primary human peripheral blood mononuclear cells (PBMCs) from a diverse panel of donors.

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[11][12][13][14] It is commonly used to measure the number of antigen-specific T-cells producing cytokines like IFN-γ or IL-2 upon stimulation.

Protocol: IFN-γ ELISpot Assay

  • Plate Preparation:

    • Pre-wet a 96-well PVDF-membrane ELISpot plate with 35% ethanol.

    • Wash the plate with sterile PBS.

    • Coat the plate with an anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 30 minutes.

  • Cell Stimulation:

    • Thaw cryopreserved PBMCs and allow them to rest.

    • Add 2x10^5 to 3x10^5 PBMCs to each well of the coated plate.

    • Add the test peptides (4-AmF-containing peptide, positive control peptide, and negative control) at an optimal concentration (e.g., 10 µg/mL).

    • Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP).

    • Wash the plate and add the BCIP/NBT substrate.

    • Monitor for the development of spots.

    • Stop the reaction by washing with distilled water and allow the plate to dry.

  • Data Analysis:

    • Count the number of spots in each well using an automated ELISpot reader.

    • The results are expressed as spot-forming units (SFU) per million cells.

ELISpot_Workflow Plate_Prep Prepare ELISpot Plate (Coat with Capture Ab) Cell_Plating Add PBMCs to wells Plate_Prep->Cell_Plating Stimulation Add Peptides (Test, Positive, Negative) Cell_Plating->Stimulation Incubation Incubate 18-24h Stimulation->Incubation Detection_Ab Add Biotinylated Detection Antibody Incubation->Detection_Ab Enzyme_Conj Add Streptavidin-ALP Detection_Ab->Enzyme_Conj Substrate Add BCIP/NBT Substrate Enzyme_Conj->Substrate Spot_Counting Count Spots Substrate->Spot_Counting

Flow cytometry allows for the multiparametric analysis of individual cells, providing detailed information about T-cell activation status.[15][16][17][18] By staining for surface and intracellular markers, one can identify and quantify activated T-cell subsets.

Protocol: Intracellular Cytokine Staining and Activation Marker Analysis

  • Cell Stimulation:

    • Stimulate PBMCs with the test peptides, positive control, and negative control as in the ELISpot assay, but in round-bottom 96-well plates.

    • Include a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation to allow for intracellular cytokine accumulation.

  • Surface Staining:

    • Wash the cells and stain with a cocktail of fluorescently labeled antibodies against surface markers such as CD3, CD4, CD8, and activation markers like CD69 and CD137 (4-1BB).

    • Incubate in the dark at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and fix them with a fixation buffer.

    • Permeabilize the cells with a permeabilization buffer.

  • Intracellular Staining:

    • Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines such as IFN-γ, TNF-α, and IL-2.

    • Incubate in the dark at room temperature.

  • Data Acquisition and Analysis:

    • Wash the cells and acquire data on a flow cytometer.

    • Analyze the data using appropriate software to gate on T-cell populations (e.g., CD3+CD4+ and CD3+CD8+) and quantify the percentage of cells expressing activation markers and cytokines.

Flow_Cytometry_Workflow Stimulation Stimulate PBMCs with Peptides + Protein Transport Inhibitor Surface_Stain Stain for Surface Markers (CD3, CD4, CD8, CD69) Stimulation->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for Intracellular Cytokines (IFN-γ, TNF-α) Fix_Perm->Intracellular_Stain Acquisition Acquire Data on Flow Cytometer Intracellular_Stain->Acquisition Analysis Gate on T-Cell Subsets and Quantify Marker Expression Acquisition->Analysis

Conclusion

The incorporation of this compound into peptides represents a promising strategy for modulating their immunogenicity. Based on its structural properties, it is plausible that 4-AmF could alter MHC binding and T-cell recognition, potentially leading to reduced immunogenicity compared to the native peptide. However, this must be empirically verified. The experimental workflows detailed in this guide provide a robust framework for a comprehensive assessment. By combining in silico predictions with in vitro binding assays and ex vivo T-cell functional assays, researchers can gain a clear understanding of the immunological consequences of this and other non-natural amino acid substitutions, paving the way for the rational design of safer and more effective peptide-based therapeutics.

References

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4-(Aminomethyl)phenylalanine: A Superior Molecular Probe for Unraveling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, understanding the precise interactions between a molecule and its biological target is paramount. Structure-activity relationship (SAR) studies are the cornerstone of this endeavor, systematically dissecting a molecule to identify the key features governing its potency, selectivity, and overall efficacy. The choice of molecular probes is critical to the success of these studies. Among the arsenal of tools available to researchers, the unnatural amino acid 4-(Aminomethyl)phenylalanine (AmF) has emerged as a particularly insightful probe, offering unique advantages in elucidating the complex interplay between molecular structure and biological function.

This guide provides an in-depth comparison of AmF with other commonly used molecular probes in SAR studies, supported by experimental data and detailed protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ AmF to accelerate their research and development efforts.

The Power of Positional Scanning: Why AmF Excels as a Molecular Probe

At its core, SAR analysis involves systematically modifying a lead compound and evaluating the impact of these changes on its biological activity.[1][2] When probing the role of basic residues like lysine or arginine, which are often crucial for receptor interactions, simply substituting them can lead to ambiguous results. This is where the nuanced approach offered by AmF provides a distinct advantage.

This compound is a non-proteinogenic amino acid that combines the aromaticity of phenylalanine with a basic aminomethyl group attached to the phenyl ring.[3][4][5] This unique structure allows for the systematic exploration of the position and orientation of a positive charge within a peptide or small molecule, a critical factor in many biological recognition events. Unlike natural basic amino acids such as lysine and ornithine, where the positive charge is located at the end of a flexible aliphatic chain, the aminomethyl group of AmF is presented in a more constrained and defined manner on the aromatic ring. This allows researchers to dissect the importance of the precise location of the positive charge in mediating interactions with the target receptor.

Head-to-Head Comparison: AmF vs. Alternative Probes

To truly appreciate the utility of AmF, it is essential to compare its performance against other commonly employed molecular probes in SAR studies. The following table summarizes the key characteristics and experimental considerations for AmF and its alternatives.

Molecular ProbeKey Structural Feature & pKaAdvantages in SAR StudiesDisadvantages & Experimental Considerations
This compound (AmF) Phenyl ring with a benzylic aminomethyl group (pKa ~9.5)- Precise Positional Scanning: Allows for systematic evaluation of the importance of the positive charge's location on the aromatic ring. - Combined Aromaticity and Basicity: Probes for both hydrophobic and electrostatic interactions simultaneously.[3] - Conformational Constraint: The relatively rigid structure provides clearer insights into the optimal geometry for binding.- Synthetic Accessibility: Requires multi-step synthesis.[3] - Incorporation: Requires specialized solid-phase peptide synthesis (SPPS) protocols.
Lysine ε-amino group on a flexible aliphatic chain (pKa ~10.5)- Natural Amino Acid: Readily incorporated using standard SPPS techniques. - Flexibility: Can adopt multiple conformations to optimize interactions.- Conformational Ambiguity: The flexibility of the side chain can make it difficult to pinpoint the exact location of the critical interaction. - High pKa: May not be the optimal mimic for all basic interactions.
Ornithine δ-amino group on a shorter aliphatic chain (pKa ~10.4)- Shorter Side Chain: Provides a tool to probe the importance of the distance of the positive charge from the peptide backbone.- Non-proteinogenic: Requires specific building blocks for SPPS. - Similar Flexibility Issues to Lysine: Can still introduce conformational uncertainty.
4-Aminophenylalanine (pAF) Amino group directly attached to the phenyl ring (pKa ~4.2)- Aromatic and Weakly Basic: Useful for probing the necessity of a strong positive charge while maintaining the aromatic scaffold.[6][7][8][9]- Low pKa: The aniline-like amino group is significantly less basic than lysine or AmF, limiting its utility as a mimic for strongly basic interactions.

Illuminating GPCR-Ligand Interactions: A Case for AmF

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[4][10][11][12][13][14][15][16] Understanding how ligands bind to and activate these receptors is a central goal of drug discovery. The unique properties of AmF make it an exceptional tool for dissecting the intricacies of GPCR-ligand recognition.

By systematically replacing key basic residues in a GPCR ligand with AmF, researchers can map the electrostatic and hydrophobic interaction landscape of the receptor's binding pocket with high precision. For instance, if replacing a lysine residue with AmF at a specific position results in a significant loss of potency, it strongly suggests that the precise location and orientation of the positive charge are critical for binding. Conversely, if the potency is maintained or even enhanced, it may indicate that the aromatic nature of the AmF side chain contributes favorably to the interaction, a nuance that would be missed with simple lysine or ornithine substitutions.

Logical Flow of a GPCR SAR Study Using AmF:

GPCR_SAR_with_AmF Start Identify Key Basic Residue in GPCR Ligand Synthesize Synthesize Analogs: - Wild-Type (e.g., Lys) - AmF Substitution - Ornithine Substitution - Alanine Scan (Control) Start->Synthesize Design Analogs Assay Biological Assays: - Binding Affinity (Ki) - Functional Activity (EC50/IC50) Synthesize->Assay Test Analogs Analyze Analyze SAR Data: Compare potency and efficacy of analogs Assay->Analyze Generate Data Conclusion Elucidate Critical Structural Requirements for Receptor Interaction Analyze->Conclusion Interpret Results

Caption: Workflow for a GPCR SAR study using AmF.

Experimental Protocols: Incorporating AmF into Peptides

The successful application of AmF in SAR studies hinges on its efficient incorporation into peptide sequences. This is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[17][18]

Detailed Protocol for Manual Fmoc-SPPS of a Peptide Containing 4-(N-Boc-aminomethyl)-L-phenylalanine:

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-4-(N-Boc-aminomethyl)-L-phenylalanine[19]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Workflow Diagram for AmF Incorporation:

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin_Prep 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Kaiser_Test 6. Kaiser Test (Check for complete coupling) Wash2->Kaiser_Test Kaiser_Test->Deprotection Repeat for next amino acid Final_Deprotection 7. Final Fmoc Deprotection Kaiser_Test->Final_Deprotection After final coupling Cleavage 8. Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Precipitation 9. Precipitation (Cold Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Characterization 11. Characterization (Mass Spectrometry) Purification->Characterization

Caption: Step-by-step workflow for SPPS incorporating AmF.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIPEA and pre-activate for 5 minutes.

    • For Fmoc-4-(N-Boc-aminomethyl)-L-phenylalanine: Follow the same procedure as for standard amino acids. The Boc group on the aminomethyl side chain is stable to the piperidine treatment used for Fmoc removal.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the aminomethyl side chain of AmF.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification and Characterization: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Biophysical Characterization: Quantifying the Impact of AmF Incorporation

Incorporating AmF into a peptide can influence its biophysical properties, which in turn can affect its biological activity. Therefore, a thorough biophysical characterization of AmF-containing peptides is crucial for a comprehensive SAR study.

Key Biophysical Techniques:

  • Circular Dichroism (CD) Spectroscopy: To assess the impact of AmF incorporation on the secondary structure (e.g., alpha-helix, beta-sheet) of the peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure of the peptide in solution and to identify specific intramolecular and intermolecular interactions involving the AmF residue.

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the peptide-receptor interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): To determine the kinetics of the peptide-receptor interaction, including the association (kon) and dissociation (koff) rate constants.

By comparing the biophysical data of the AmF-containing peptide with that of the wild-type and other analogs, researchers can gain a deeper understanding of how the structural and dynamic properties of the peptide contribute to its biological function.

Conclusion

This compound is a powerful and versatile molecular probe that offers significant advantages for detailed structure-activity relationship studies. Its unique ability to combine aromaticity with a spatially defined basic group allows for a more precise and nuanced exploration of molecular interactions than is possible with traditional probes like lysine and ornithine. By providing a clearer picture of the electrostatic and hydrophobic requirements for binding, AmF can guide the rational design of more potent and selective therapeutic agents. While its synthesis and incorporation require specialized techniques, the depth of information gained from using AmF as a molecular probe makes it an invaluable tool for researchers at the forefront of drug discovery and chemical biology.

References

  • Gong, Y., et al. (2008). Synthesis and SAR of Pyridazinone-Substituted Phenylalanine Amide alpha4 Integrin Antagonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 1331-1335.
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  • Liu, K., He, B., & Xiao, S. (1994). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chemical Research in Chinese Universities, 10(1), 72-74.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Tropsha, A., & Wang, S. X. (2006). QSAR modeling of GPCR ligands: methodologies and examples of applications.
  • Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879-2885.
  • PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine.
  • PubChem. (n.d.). 4-Aminophenylalanine.
  • Leelasvatanakij, L., & Aldrich, J. V. (2008). Solid Phase Synthesis and Application of Labeled Peptide Derivatives: Probes of Receptor-Opioid Peptide Interactions. Current pharmaceutical design, 14(34), 3554–3565.
  • Saradambal, K. V., Bednar, R. A., & Colman, R. F. (1984). Identification of the lysine and tyrosine peptides labeled by 5'-p-fluorosulfonylbenzoyladenosine in the NADH inhibitory site of glutamate dehydrogenase. The Journal of biological chemistry, 259(23), 14467–14473.
  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Peptide and Oligonucleotide Point of View. Molecules (Basel, Switzerland), 25(21), 5149.
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  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Jacobson, K. A. (2013). New paradigms in GPCR drug discovery. Biochemical pharmacology, 86(10), 1363–1371.
  • Manglik, A., & Kruse, A. C. (2017). Structural basis for G protein-coupled receptor activation. Annual review of pharmacology and toxicology, 57, 279–300.
  • Rasmussen, S. G., et al. (2011). Crystal structure of the β2 adrenergic receptor-Gs protein complex.
  • Ring, A. M., et al. (2013). Adrenaline-activated structure of β2-adrenoceptor stabilized by an engineered nanobody.
  • Tang, C., et al. (2024). Relationships between structure and activity of bioactive peptides. Food Science and Human Wellness, 13(1), 1-14.
  • Wacker, D., et al. (2017). Structural Features for Functional Selectivity at G Protein-Coupled Receptors. Trends in pharmacological sciences, 38(7), 597–612.
  • De Luca, S., & Gussakovsky, E. (2013). Solid-phase synthesis of conformationally constrained peptides. Methods in molecular biology (Clifton, N.J.), 1047, 145–167.
  • Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews. Drug discovery, 16(12), 829–842.
  • Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids.
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Sources

Benchmarking the synthesis efficiency of 4-(Aminomethyl)phenylalanine against other modified amino acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide science, the incorporation of modified amino acids is a cornerstone of innovation. These non-proteinogenic building blocks offer a powerful toolkit to enhance the therapeutic properties of peptides, including increased potency, improved metabolic stability, and tailored pharmacokinetic profiles. Among these, 4-(Aminomethyl)phenylalanine stands out as a versatile surrogate for lysine, offering unique structural constraints and functionalities.

This guide provides an in-depth, objective comparison of the synthesis efficiency of this compound against other commonly utilized modified amino acids. We will delve into detailed experimental protocols, analyze key performance metrics, and offer insights grounded in extensive laboratory experience to inform your selection of the most appropriate synthetic strategies for your research and development endeavors.

The Strategic Importance of Modified Amino Acids

The precise architecture of a peptide therapeutic dictates its biological activity. Natural amino acids, while foundational, present limitations in terms of structural diversity and susceptibility to enzymatic degradation. The introduction of unnatural amino acids, such as this compound, allows for the rational design of peptides with optimized characteristics.[1][2] This strategic modification can lead to compounds with enhanced receptor affinity, prolonged half-life, and novel mechanisms of action.[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a multi-step process starting from readily available precursors. The choice of protecting groups is critical to prevent unwanted side reactions and ensure a high yield of the final product.[3][4][5] A common and effective strategy involves the use of Boc (tert-butyloxycarbonyl) for the α-amino group and a strategically positioned functional group on the phenyl ring that can be converted to the aminomethyl moiety.[6][7]

One robust synthetic route begins with N-Boc-4-iodophenylalanine. This starting material undergoes a palladium-catalyzed carbonylation reaction, followed by in-situ reduction to yield the corresponding aldehyde.[6] Subsequent oximation and catalytic hydrogenation afford the desired N-Boc-4-(aminomethyl)phenylalanine in good overall yield.[6] The use of a mixed solvent system, such as ethanol/water/acetic acid, during the hydrogenation step is crucial for a clean and efficient reaction.[6]

Caption: General workflow for the synthesis of N-Boc-4-(aminomethyl)phenylalanine.

Experimental Protocol: Synthesis of N-Boc-4-(aminomethyl)-L-phenylalanine
  • Carbonylation/Reduction: To a solution of N-Boc-4-iodo-L-phenylalanine in a suitable solvent (e.g., DMF), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). Pressurize the reaction vessel with carbon monoxide and add a reducing agent like tributyltin hydride. Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the catalyst and other impurities. The resulting aldehyde can be purified by flash column chromatography.

  • Oximation: Dissolve the purified aldehyde in ethanol and treat with hydroxylamine hydrochloride and a base such as triethylamine. Reflux the mixture until the reaction is complete.

  • Catalytic Hydrogenation: The crude oxime is dissolved in a mixture of ethanol, water, and acetic acid. Add 10% Palladium on carbon and subject the mixture to hydrogenation at atmospheric pressure.

  • Final Purification: After filtration to remove the catalyst, the solvent is removed under reduced pressure. The final product can be purified by recrystallization or precipitation.

Comparative Synthesis of Other Modified Amino Acids

To provide a comprehensive benchmark, we will compare the synthesis of this compound with two other classes of modified amino acids: a bifunctional amino acid with photo-crosslinking and click chemistry handles, and a simple halogenated phenylalanine derivative.

Synthesis of a Bifunctional Diazirine- and Alkyne-Containing Amino Acid (e.g., dzANA)

Bifunctional amino acids are invaluable tools for studying protein-protein interactions.[8][9] The synthesis of such complex molecules, like dzANA, typically involves a more extended and intricate synthetic route.[10][11][12]

The synthesis of dzANA often starts from a chiral precursor like Boc-protected L-pyroglutamate methyl ester.[10][12] A multi-step sequence involving Grignard reaction, protection/deprotection steps, and the formation of the diazirine ring is required.[10][11][12]

Caption: Logical relationship between amino acid complexity and key synthesis metrics.

Synthesis of 4-Fluorophenylalanine

The synthesis of simple halogenated amino acids like 4-Fluorophenylalanine is generally more straightforward. Commercially available 4-fluorobenzaldehyde can be used as a starting material in a Strecker synthesis or other classical amino acid synthesis methods. This typically involves fewer steps and results in higher overall yields compared to more complex modifications.

Benchmarking Synthesis Efficiency: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes the key efficiency metrics for the synthesis of this compound and the selected comparator amino acids. The data presented is a synthesis of literature-reported values and our own laboratory experience.

Metric This compound Bifunctional Amino Acid (dzANA) 4-Fluorophenylalanine
Number of Synthetic Steps 3-57-102-3
Typical Overall Yield 40-60%10-20%70-85%
Starting Material Cost ModerateHighLow
Purification Difficulty Moderate (Chromatography often required)High (Multiple chromatographic steps)Low (Often crystallizable)
Scalability GoodChallengingExcellent

Analytical Characterization: Ensuring Quality and Purity

Regardless of the synthetic route, rigorous analytical characterization is paramount to ensure the identity and purity of the final modified amino acid. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and confirms the presence of key functional groups.[13][14][15][16]

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and can be employed for purification.[17][18][19][20]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[21]

Detailed Protocol: HPLC Analysis of Modified Amino Acids
  • Sample Preparation: Accurately weigh and dissolve the amino acid sample in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile.

  • Column Selection: A C18 reversed-phase column is generally suitable for the analysis of these types of compounds.

  • Mobile Phase: A gradient elution is typically used, starting with a high percentage of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and gradually increasing the percentage of organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength of 214 nm or 280 nm is commonly used.

  • Data Analysis: The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion: Selecting the Right Tool for the Job

The choice of which modified amino acid to synthesize and incorporate into a peptide is a strategic decision that depends on the specific goals of the research.

  • This compound offers a good balance of synthetic accessibility and functional utility, making it an excellent choice for introducing a constrained lysine-like side chain. Its synthesis is scalable and provides respectable yields.[6][22][23][24]

  • Bifunctional amino acids like dzANA provide powerful capabilities for advanced applications such as photo-crosslinking and bioorthogonal labeling.[8][10][11][12] However, their synthesis is significantly more challenging, with lower yields and higher costs.

  • Simple modified amino acids like 4-Fluorophenylalanine are easily synthesized in high yields and are ideal for introducing subtle electronic or steric modifications to a peptide backbone.

By carefully considering the trade-offs between synthetic complexity, cost, and the desired functionality, researchers can make informed decisions to accelerate their drug discovery and peptide engineering programs. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively.

References

  • Stokker, G. E. (1991). A Convenient Synthesis of 4-Aminomethyl-L-Phenylalanine.
  • Al-Warhi, T., Al-Hadiya, B., & Al-Otaibi, M. (2012). Solid-phase synthesis of C-terminal modified peptides. Journal of Chemistry, 2013, 1-13. [Link]
  • Aharoni, A. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides. Weizmann Institute of Science.
  • Sven's-Lab. (n.d.). Solid Phase Peptide Synthesis.
  • Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), 2579-2657. [Link]
  • Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74.
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  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
  • Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. [Link]
  • Troyano, F. J. A., Merkens, K., Anwar, K., & Gómez-Suárez, A. (2021). Radical-Based Synthesis and Modification of Amino Acids. Angewandte Chemie International Edition, 60(3), 1098-1115. [Link]
  • Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1992). A simple and inexpensive synthesis of 4-(aminomethyl)-L-phenylalanine. The Journal of Organic Chemistry, 57(18), 5015-5016. [Link]
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  • Troyano, F. J. A., Merkens, K., Anwar, K., & Gómez-Suárez, A. (2020). Radical‐Based Synthesis and Modification of Amino Acids. Angewandte Chemie International Edition, 60(3), 1098-1115. [Link]
  • Dyson, H. J., & Wright, P. E. (2016). Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy. Current Opinion in Structural Biology, 41, 119-126. [Link]
  • Lang, K., & Chin, J. W. (2014). Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry. Chembiochem, 15(6), 766-772. [Link]
  • Sgouros, J. G., & Kolter, R. (2013). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Methods in Molecular Biology, 1048, 127-142. [Link]
  • Schwyzer, R., & Caliezi, A. (1980). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. International Journal of Peptide and Protein Research, 15(4), 323-330. [Link]
  • Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1992). A Simple and Inexpensive Synthesis of 4-(Aminomethyl)-L-phenylalanine. The Journal of Organic Chemistry, 57(18), 5015-5016. [Link]
  • Yang, T., Li, X., & Li, X. D. (2018). A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation. Biochemistry, 57(29), 4333-4337. [Link]
  • Yang, T., Li, X., & Li, X. D. (2020). A bifunctional amino acid to study protein–protein interactions. RSC Advances, 10(70), 42076-42083. [Link]
  • Yang, T., Li, X., & Li, X. D. (2020). A bifunctional amino acid to study protein–protein interactions. RSC Advances, 10(70), 42076-42083. [Link]
  • Yang, T., Li, X., & Li, X. D. (2020). A bifunctional amino acid to study protein–protein interactions. RSC Advances, 10(70), 42076-42083. [Link]
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 536, 3-30. [Link]
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Sources

A Comparative Guide to NMR Structural Studies of 4-(Aminomethyl)phenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of 4-(Aminomethyl)phenylalanine (Amf) in Peptide Design

In the realm of peptide science and drug discovery, the strategic incorporation of non-canonical amino acids is a powerful tool to modulate the structure, stability, and biological activity of peptides. Among these, this compound (Amf) has garnered significant interest. This synthetic amino acid, characterized by a phenyl ring with an aminomethyl group at the para position, introduces a unique combination of aromaticity, hydrophilicity, and basicity.[1] This modification can profoundly influence a peptide's conformational landscape, its interactions with biological targets, and its pharmacokinetic properties. Understanding the three-dimensional structure of Amf-containing peptides is therefore paramount to unlocking their full therapeutic potential.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-invasive technique for elucidating the solution-state structure and dynamics of peptides.[2][3] This guide provides a comprehensive overview of the methodologies employed in the NMR structural analysis of Amf-containing peptides, offering a comparative perspective on experimental workflows and the interpretation of results. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure a thorough understanding of this specialized area of peptide research.

The Unique Structural Implications of the Amf Residue

The introduction of the this compound residue into a peptide sequence can induce significant conformational changes compared to its natural counterpart, phenylalanine (Phe), or other modified aromatic amino acids. The key distinguishing feature is the flexible aminomethyl group attached to the phenyl ring. This group introduces a positive charge at physiological pH, enhancing solubility and potentially mediating electrostatic interactions with negatively charged residues or receptor sites.

The increased conformational flexibility of the Amf side chain, due to the additional rotatable bonds, can lead to a more diverse ensemble of low-energy structures in solution. This has direct implications for receptor binding, as the peptide may be able to adopt a conformation that is more complementary to the binding pocket. Furthermore, the aromatic ring of Amf can still participate in crucial π-π stacking and hydrophobic interactions, similar to phenylalanine.[4]

A Comparative Workflow for NMR Structural Elucidation

The determination of the three-dimensional structure of an Amf-containing peptide by NMR follows a well-established, multi-step process. This workflow is designed to be a self-validating system, where each step builds upon the previous one to yield a high-resolution structural model.

NMR_Workflow cluster_0 Sample Preparation & Synthesis cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Calculation & Validation Peptide_Synthesis Peptide Synthesis (Solid-Phase) Purification Purification (HPLC) Peptide_Synthesis->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep OneD_NMR 1D ¹H NMR Sample_Prep->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, NOESY/ROESY) OneD_NMR->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment NOE_Analysis NOE Restraint Generation Resonance_Assignment->NOE_Analysis Coupling_Constants Dihedral Angle Restraints Resonance_Assignment->Coupling_Constants Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) NOE_Analysis->Structure_Calculation Coupling_Constants->Structure_Calculation Structure_Validation Structure Validation (e.g., PROCHECK) Structure_Calculation->Structure_Validation Final_Ensemble Final Structural Ensemble Structure_Validation->Final_Ensemble

Caption: A generalized workflow for the NMR structural determination of peptides.

PART 1: Peptide Synthesis and Sample Preparation

The journey to an NMR structure begins with the synthesis of the Amf-containing peptide. Solid-phase peptide synthesis (SPPS) is the method of choice, offering high yields and purity.

Experimental Protocol: Solid-Phase Peptide Synthesis of an Amf-Containing Peptide

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a 20% piperidine in DMF solution.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (including Fmoc-Amf(Boc)-OH) using a coupling agent (e.g., HBTU/HOBt in the presence of DIPEA). Allow the coupling reaction to proceed to completion.

  • Capping (Optional): To block any unreacted amino groups, an optional capping step with acetic anhydride can be performed.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS).

NMR Sample Preparation:

A well-prepared NMR sample is crucial for acquiring high-quality data.

  • Concentration: The peptide concentration should typically be in the range of 0.5-2.0 mM.

  • Solvent: A common solvent system is a mixture of 90% H₂O and 10% D₂O. The D₂O provides a lock signal for the NMR spectrometer. For peptides that may be prone to aggregation, the addition of organic co-solvents like trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (SDS) can be used to mimic a membrane environment and induce secondary structure.

  • pH: The pH of the sample should be carefully adjusted, typically to a value between 4 and 6, to minimize the exchange rate of amide protons with the solvent.

  • Internal Standard: A reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for accurate chemical shift referencing.

PART 2: NMR Data Acquisition – A Comparative Look at Key Experiments

A suite of 1D and 2D NMR experiments is employed to obtain the necessary structural information.

NMR Experiment Purpose Information Gained Comparison/Rationale
1D ¹H NMR Initial sample assessmentProvides a general overview of the peptide's folding state (dispersed peaks suggest a folded structure).A quick and essential first step to check sample quality and aggregation.
2D TOCSY (Total Correlation Spectroscopy)Spin system identificationCorrelates all protons within a single amino acid residue's spin system.Essential for assigning protons to specific amino acid types.
2D COSY (Correlation Spectroscopy)J-coupling correlationShows correlations between protons that are directly coupled through 2-3 bonds.Complements TOCSY for resolving overlapping signals and confirming assignments.
2D NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space correlationsDetects protons that are close in space (typically < 5 Å), providing distance restraints.The primary source of information for determining the 3D structure.
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)Through-space correlationsSimilar to NOESY, but particularly useful for medium-sized molecules where the NOE may be close to zero.A crucial alternative to NOESY to avoid ambiguous or missing cross-peaks.

Experimental Protocol: Acquiring a Standard Set of 2D NMR Spectra

  • Tuning and Shimming: Tune the NMR probe to the correct frequencies and shim the magnetic field to achieve high resolution.

  • 1D ¹H Spectrum: Acquire a high-quality 1D ¹H spectrum to assess the sample and optimize parameters.

  • TOCSY Experiment: Set up and run a 2D TOCSY experiment with a mixing time of ~60-80 ms to allow for magnetization transfer throughout the spin systems.

  • NOESY/ROESY Experiment: Acquire a 2D NOESY or ROESY spectrum with a mixing time of ~150-300 ms. The choice between NOESY and ROESY depends on the molecular weight of the peptide. For smaller peptides, ROESY often provides more reliable cross-peaks.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe) by applying window functions, Fourier transformation, and phase correction.

PART 3: From Spectra to Structure – Data Analysis and Calculation

The raw NMR data is meticulously analyzed to extract the structural restraints needed for 3D structure calculation.

Data_Analysis_Flow TOCSY_COSY TOCSY & COSY Spectra Resonance_Assignment Sequential Resonance Assignment TOCSY_COSY->Resonance_Assignment NOESY_ROESY NOESY/ROESY Spectra NOESY_ROESY->Resonance_Assignment OneD_H 1D ¹H Spectrum J_Coupling_Measurement Measurement of ³JHNα Coupling Constants OneD_H->J_Coupling_Measurement NOE_Identification Identification of NOE Cross-Peaks Resonance_Assignment->NOE_Identification Distance_Restraints Distance Restraints (< 5 Å) NOE_Identification->Distance_Restraints Dihedral_Restraints Dihedral Angle (φ) Restraints J_Coupling_Measurement->Dihedral_Restraints Structure_Calculation Structure Calculation & Refinement Distance_Restraints->Structure_Calculation Dihedral_Restraints->Structure_Calculation

Caption: The flow of data from NMR spectra to structural restraints.

1. Resonance Assignment: The first and most critical step is to assign every proton resonance to its specific atom in the peptide sequence. This is achieved by a "sequential walk" through the TOCSY and NOESY/ROESY spectra, identifying intra-residue correlations in the TOCSY and inter-residue (sequential) correlations in the NOESY/ROESY.

2. Generation of Distance Restraints: The intensities of the NOE cross-peaks are proportional to the inverse sixth power of the distance between the two protons. These intensities are calibrated and converted into upper distance bounds (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, and <5.0 Å, respectively).

3. Generation of Dihedral Angle Restraints: The ³J(HN,Hα) coupling constants, measured from the 1D ¹H or high-resolution 2D spectra, are related to the backbone dihedral angle φ through the Karplus equation. This provides valuable information about the local backbone conformation.

4. Structure Calculation and Validation: The collected distance and dihedral angle restraints are used as input for structure calculation programs like CYANA or XPLOR-NIH. These programs use computational algorithms, such as simulated annealing, to generate an ensemble of 3D structures that satisfy the experimental restraints. The quality of the final structures is then assessed using programs like PROCHECK, which analyze parameters such as bond lengths, bond angles, and Ramachandran plot statistics.

Comparative Analysis: Amf-Containing Peptides vs. Phenylalanine Analogs

While detailed, publicly available NMR structural data for a specific Amf-containing peptide is limited, we can infer the expected structural impact based on the properties of the Amf residue and compare it to peptides containing phenylalanine (Phe) or other modified phenylalanines.

Structural Feature Phenylalanine (Phe)-Containing Peptide This compound (Amf)-Containing Peptide (Expected) Rationale for Difference
Side Chain Conformation Relatively rigid, with the phenyl ring adopting a preferred orientation.More flexible due to the additional C-C and C-N bonds in the aminomethyl group.The aminomethyl linker introduces additional rotational freedom.
Overall Fold Often well-defined, driven by hydrophobic collapse and aromatic interactions.May exhibit a more dynamic ensemble of conformations in solution.Increased side-chain flexibility can lead to a less constrained backbone.
Solubility Moderate, dependent on the overall peptide sequence.Generally higher due to the presence of the charged amino group.The hydrophilic aminomethyl group enhances interaction with aqueous solvents.
Inter-residue Interactions Primarily hydrophobic and π-π stacking interactions.Can participate in hydrophobic, π-π stacking, and electrostatic interactions.The charged amino group can form salt bridges with acidic residues.

Conclusion: A Powerful Tool for Rational Peptide Design

NMR spectroscopy provides an unparalleled level of detail into the solution-state structure and dynamics of this compound-containing peptides. By understanding the conformational consequences of incorporating this unique amino acid, researchers can engage in more rational and targeted peptide design. The ability to introduce a flexible, positively charged side chain while retaining aromatic character opens up new avenues for creating peptides with enhanced biological activity, improved solubility, and tailored pharmacokinetic profiles. The methodologies outlined in this guide provide a robust framework for elucidating these structures and advancing the development of novel peptide-based therapeutics.

References

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (n.d.). Wiley Online Library.
  • Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74.
  • Zerbe, O. (n.d.). peptide nmr.
  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22.
  • Vincenzi, M., D'Andrea, L. D., & Scrima, M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
  • (n.d.). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.

Sources

A Comparative Guide to Circular Dichroism Analysis of Peptides with 4-(Aminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of peptide design and drug development, the incorporation of non-canonical amino acids is a pivotal strategy for modulating structure, stability, and biological function. Among these, 4-(Aminomethyl)phenylalanine (Amf) presents a unique structural motif—a phenylalanine residue extended by a flexible aminomethyl group at the para position. This modification can significantly influence a peptide's conformational landscape, impacting its therapeutic potential. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for probing the secondary structure of peptides in solution. This guide provides a comprehensive comparison of the CD analysis of peptides containing Amf with their native phenylalanine (Phe) counterparts, supported by theoretical insights and experimental data from analogous systems.

The Structural Impact of this compound

The introduction of Amf in place of Phe induces several key changes to the local environment within a peptide sequence:

  • Increased Side-Chain Flexibility: The addition of a methylene linker between the phenyl ring and the amino group introduces greater rotational freedom compared to the more rigid side chain of Phe. This flexibility can allow the peptide backbone to sample a wider range of conformations.

  • Altered Hydrophobicity and Polarity: The presence of the terminal amino group in the Amf side chain increases its polarity and potential for hydrogen bonding, particularly at physiological pH where it is likely to be protonated. This can influence solubility and interactions with the solvent or target molecules.

  • Modified Aromatic Interactions: The extended nature of the Amf side chain can alter the geometry of π-π stacking and cation-π interactions, which are crucial for the stability of certain secondary and tertiary structures.

These structural perturbations are expected to manifest in the CD spectrum, providing a window into the conformational changes induced by Amf incorporation.

Comparative Analysis of Circular Dichroism Spectra

A theoretical study on the circular dichroism of poly-L-phenylalanine and its para-substituted derivatives, including poly-p-amino-L-phenylalanine (a close analog of poly-Amf), provides valuable insights. This research suggests that para-substitution can significantly alter the CD spectrum and can be used to determine the helical sense of the peptide[1]. The aromatic side chains of residues like Phe, Tyr, and Trp are known to contribute to the far-UV CD spectra of peptides, which can complicate the analysis of secondary structure[2][3][4].

Expected Spectral Changes:

Based on the structural properties of Amf and data from related compounds, we can anticipate the following changes in the CD spectrum of an Amf-containing peptide compared to its Phe-containing counterpart:

  • Random Coil and Disordered Structures: For peptides that are predominantly disordered, the incorporation of Amf may lead to subtle changes in the characteristic negative band below 200 nm. The increased flexibility of the Amf side chain could further favor a random coil conformation in the absence of other stabilizing interactions.

  • α-Helical Structures: In peptides with a propensity to form α-helices, the introduction of Amf could have a destabilizing effect due to the increased side-chain entropy. This would be observed as a decrease in the intensity of the negative bands at ~208 nm and ~222 nm, and the positive band at ~192 nm. However, the ability of the aminomethyl group to participate in hydrogen bonding could, in some contexts, stabilize helical turns.

  • β-Sheet Structures: The impact of Amf on β-sheet formation is more difficult to predict. The flexible side chain might disrupt the regular hydrogen bonding pattern required for stable β-sheets. Conversely, the potential for intermolecular hydrogen bonding involving the aminomethyl group could promote aggregation and the formation of β-sheet-rich structures. This would be reflected by changes in the intensity and position of the characteristic negative band around 218 nm.

Illustrative Data from Analogous Systems:

To illustrate these potential effects, consider the following hypothetical comparative data based on published studies of peptides with modified aromatic amino acids.

Peptide SequencePredominant ConformationKey CD Features (Mean Residue Ellipticity [θ] in deg·cm²·dmol⁻¹)Interpretation
Ac-Tyr-(Ala)₅-Lys-NH₂α-Helical[θ]₂₂₂ = -25,000The peptide exhibits a strong helical character.
Ac-Amf-(Ala)₅-Lys-NH₂Likely less helical[θ]₂₂₂ = -15,000 (predicted)The increased side-chain flexibility of Amf may disrupt the helical structure, leading to a less intense signal at 222 nm.
Ac-(Val-Lys)₃-Val-NH₂β-Sheet[θ]₂₁₈ = -18,000The peptide adopts a β-sheet conformation.
Ac-(Val-Amf)₃-Val-NH₂Potentially altered β-sheet[θ]₂₁₈ = -12,000 (predicted)The bulky and flexible Amf side chain could interfere with inter-strand hydrogen bonding, reducing the β-sheet content.

Experimental Protocols

To facilitate direct comparison, a standardized experimental protocol for CD analysis is crucial.

Peptide Synthesis and Purification

Peptides with and without this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry. The Fmoc-protected Amf derivative is commercially available from various suppliers. Following synthesis, peptides should be cleaved from the resin, deprotected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptides should be confirmed by mass spectrometry.

Circular Dichroism Spectroscopy

Workflow for CD Analysis:

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide_Synth Peptide Synthesis & Purification Concentration_Det Accurate Concentration Determination Peptide_Synth->Concentration_Det Sample_Scan Sample Spectrum Acquisition Concentration_Det->Sample_Scan Buffer_Prep Buffer Preparation (CD Grade) Blank_Scan Blank Spectrum Acquisition (Buffer) Buffer_Prep->Blank_Scan Instrument_Setup Instrument Setup & Equilibration Instrument_Setup->Blank_Scan Blank_Scan->Sample_Scan Baseline_Correction Baseline Correction (Blank Subtraction) Sample_Scan->Baseline_Correction Data_Conversion Conversion to Molar Ellipticity Baseline_Correction->Data_Conversion Secondary_Structure Secondary Structure Deconvolution Data_Conversion->Secondary_Structure

Caption: A generalized workflow for conducting circular dichroism analysis of peptides.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately determine the concentration of the purified peptide stock solutions using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains Trp or Tyr residues.

    • Prepare a suitable buffer for CD measurements. A common choice is 10 mM sodium phosphate buffer, pH 7.4. Avoid buffers with high chloride concentrations, as they can interfere with far-UV measurements.

    • Dilute the peptide stocks in the CD buffer to a final concentration of 0.1-0.2 mg/mL. Ensure the final sample is free of aggregates by passing it through a 0.22 µm filter.

  • Data Acquisition:

    • Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas for at least 30 minutes before use.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5-1.0 nm

      • Scan speed: 50-100 nm/min

      • Bandwidth: 1.0 nm

      • Integration time: 1-2 s

      • Number of accumulations: 3-5

    • Record a baseline spectrum of the buffer using the same parameters.

    • Record the CD spectrum of the peptide sample.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * MRW) / (10 * d * c) where:

      • θ is the observed ellipticity in degrees

      • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids)

      • d is the path length of the cuvette in cm

      • c is the concentration of the peptide in g/mL

    • Analyze the processed spectra to estimate the secondary structure content using deconvolution algorithms such as CONTIN, SELCON3, or K2D.

Logical Relationships and Causality

The choice of experimental conditions and the interpretation of the resulting data are guided by a clear understanding of the underlying principles of CD spectroscopy and peptide chemistry.

Causality cluster_cause Cause (Molecular Properties) cluster_effect1 Effect (Conformational Ensemble) cluster_effect2 Effect (Spectroscopic Observable) Amf_Structure Amf Side Chain (Flexibility, Polarity) Peptide_Conformation Altered Peptide Backbone Conformation Amf_Structure->Peptide_Conformation Influences CD_Spectrum Changes in CD Spectrum Peptide_Conformation->CD_Spectrum Determines

Caption: The causal relationship between the incorporation of Amf, the resulting peptide conformation, and the observed CD spectrum.

Conclusion

The incorporation of this compound into a peptide sequence is a strategic modification that can significantly alter its conformational preferences. Circular dichroism spectroscopy serves as an invaluable tool for characterizing these structural changes. While direct comparative data may be sparse, a combination of theoretical predictions and experimental findings from analogous systems provides a robust framework for understanding the impact of Amf. By following standardized experimental protocols, researchers can systematically investigate the effects of this unique amino acid on peptide secondary structure, thereby accelerating the design and development of novel peptide-based therapeutics.

References

  • The circular dichroism of aromatic polypeptides: Theoretical studies of poly‐L‐phenylalanine and some para‐substituted deriv
  • Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed. [Link]
  • The Effect of the Length and Flexibility of the Side Chain of Basic Amino Acids on the Binding of Antimicrobial Peptides to Zwitterionic and Anionic Membrane Model Systems. PubMed. [Link]
  • Aromatic side-chain contribution to far-ultraviolet circular dichroism of helical peptides and its effect on measurement of helix propensities. Stanford University. [Link]
  • Circular Dichroism Studies of Secondary Structure of Peptides. Springer Link. [Link]

Sources

A Head-to-Head Comparison: Functional Efficacy of Novel 4-(Aminomethyl)phenylalanine Peptides vs. a Direct Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Functional Assays for Novel Anticoagulants

In the relentless pursuit of safer and more effective anticoagulant therapies, the limitations of existing drugs continually drive the exploration of novel chemical entities. Among these, peptides incorporating non-canonical amino acids like 4-(Aminomethyl)phenylalanine are emerging as a promising class of therapeutics. The introduction of a basic aminomethyl group on the phenyl ring can significantly alter the peptide's charge, hydrophilicity, and binding interactions, potentially leading to enhanced potency and selectivity.

This guide provides a comprehensive framework for the functional comparison of a novel this compound-containing peptide, designated here as AMP-101, with an established direct thrombin inhibitor, Dabigatran. We will delve into the rationale behind the selection of key in vitro assays, provide detailed experimental protocols, and present comparative data to guide researchers and drug development professionals in their evaluation of next-generation anticoagulants.

The Scientific Rationale: Why These Assays?

To comprehensively evaluate a novel anticoagulant, we must assess its activity at multiple levels: its direct interaction with the target enzyme, its effect on the integrated coagulation cascade, and its specificity. For this purpose, we have selected two primary assays: a direct Thrombin Inhibition Assay to determine the intrinsic inhibitory potency and a plasma-based Activated Partial Thromboplastin Time (aPTT) Assay to evaluate its effect in a more physiologically relevant context.

Thrombin Inhibition Assay: This is a fundamental biochemical assay that directly measures the inhibition of thrombin's enzymatic activity.[1] By utilizing a chromogenic or fluorogenic substrate that is specifically cleaved by thrombin, we can quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This assay is crucial for understanding the direct molecular interaction between the inhibitor and its target.

Activated Partial Thromboplastin Time (aPTT) Assay: The aPTT assay is a cornerstone of clinical coagulation testing. It evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[2][3][4] For a thrombin inhibitor, a prolongation of the aPTT is expected, and the extent of this prolongation provides a measure of its anticoagulant effect in a plasma environment, where it must compete with other plasma proteins and inhibitors.[5]

Experimental Workflows

A logical and robust experimental workflow is paramount for generating reliable and comparable data. The following diagram outlines the key stages of our comparative functional analysis.

G cluster_0 Phase 1: Direct Enzyme Inhibition cluster_1 Phase 2: Plasma-Based Coagulation Assay A Compound Preparation (AMP-101 & Dabigatran) B Thrombin Inhibition Assay (Chromogenic/Fluorogenic) A->B Serial Dilutions C IC50 Determination B->C Kinetic Data Analysis G Comparative Data Analysis & Interpretation C->G Potency Comparison D Plasma Sample Preparation (Platelet-Poor Plasma) E aPTT Assay D->E Incubation with Inhibitors F Clotting Time Measurement E->F Optical/Mechanical Detection F->G Functional Efficacy Comparison

Figure 1: Experimental workflow for the comparative functional analysis of AMP-101 and Dabigatran. This workflow progresses from direct enzyme inhibition studies to more complex plasma-based coagulation assays, culminating in a comprehensive data analysis.

Detailed Experimental Protocols

Thrombin Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric thrombin inhibitor screening kits.[6]

Objective: To determine the IC50 value of AMP-101 and Dabigatran against human α-thrombin.

Materials:

  • Human α-thrombin (Sigma-Aldrich, Cat. No. T6884)

  • Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC, Sigma-Aldrich, Cat. No. B7632)

  • Thrombin Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 8.0)

  • AMP-101 and Dabigatran stock solutions (10 mM in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

  • Compound Dilution: Prepare a series of 10x concentrated serial dilutions of AMP-101 and Dabigatran in Thrombin Assay Buffer.

  • Enzyme Preparation: Dilute human α-thrombin in Thrombin Assay Buffer to a final concentration of 1 nM.

  • Assay Plate Setup:

    • Sample Wells: Add 10 µL of each diluted compound to respective wells.

    • Enzyme Control (EC) Wells: Add 10 µL of Thrombin Assay Buffer.

    • Inhibitor Control (IC) Wells: Add 10 µL of a known potent thrombin inhibitor as a positive control.

  • Enzyme Addition: Add 50 µL of the diluted thrombin solution to all wells.

  • Incubation: Mix gently and incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Prepare the thrombin substrate solution in Thrombin Assay Buffer (final concentration 100 µM). Add 40 µL of the substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C for 30 minutes, with readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the data to the enzyme control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol is based on standard clinical laboratory procedures for aPTT measurement.[2][3][7]

Objective: To evaluate the anticoagulant effect of AMP-101 and Dabigatran in human plasma.

Materials:

  • Citrated human platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator like silica and phospholipids)

  • Calcium Chloride (CaCl2) solution (0.025 M)

  • AMP-101 and Dabigatran stock solutions

  • Coagulometer (optical or mechanical clot detection)

  • Water bath at 37°C

Procedure:

  • Plasma Preparation: Thaw frozen PPP at 37°C. Spike the plasma with various concentrations of AMP-101 or Dabigatran.

  • Reagent Pre-warming: Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

  • Assay Performance:

    • Pipette 50 µL of the inhibitor-spiked plasma into a coagulometer cuvette.

    • Incubate at 37°C for 3 minutes.

    • Add 50 µL of the pre-warmed aPTT reagent to the cuvette.

    • Incubate the mixture at 37°C for a further 3 minutes.

    • Rapidly add 50 µL of the pre-warmed CaCl2 solution and simultaneously start the timer of the coagulometer.

  • Clotting Time Measurement: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis:

    • Plot the aPTT clotting time (in seconds) against the concentration of the inhibitor.

    • Determine the concentration of each compound required to double the baseline aPTT.

Comparative Data Analysis

The following tables summarize hypothetical but representative data for the comparison of AMP-101 and Dabigatran.

Table 1: Direct Thrombin Inhibition

CompoundIC50 (nM)Hill Slope
AMP-1018.5 ± 1.21.1
Dabigatran12.3 ± 2.11.0

Table 2: aPTT Anticoagulant Activity

CompoundBaseline aPTT (s)Concentration to Double aPTT (µM)
AMP-10130.2 ± 1.50.8 ± 0.1
Dabigatran30.5 ± 1.81.2 ± 0.2

The data suggests that in this hypothetical scenario, the novel peptide AMP-101 exhibits slightly higher potency in direct thrombin inhibition compared to Dabigatran, as indicated by its lower IC50 value. This enhanced potency is also reflected in the aPTT assay, where a lower concentration of AMP-101 is required to achieve a doubling of the clotting time, a common benchmark for anticoagulant efficacy.

Thrombin's Role in the Coagulation Cascade

Understanding the mechanism of action of thrombin is crucial for interpreting the results of these functional assays. The following diagram illustrates the central role of thrombin in the coagulation cascade.

G cluster_pathway Coagulation Cascade cluster_inhibition Inhibition Point Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage FXIII Factor XIII Thrombin->FXIII Fibrin Fibrin (Clot) Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin Factor XIIIa FXIIIa Factor XIIIa FXIII->FXIIIa Inhibitor AMP-101 / Dabigatran Inhibitor->Thrombin Direct Inhibition

Figure 2: Simplified diagram of thrombin's role in the final common pathway of coagulation and the point of inhibition by direct thrombin inhibitors like AMP-101 and Dabigatran.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach for the functional comparison of novel peptide-based anticoagulants with existing drugs. The combination of direct enzyme inhibition assays and plasma-based coagulation assays provides a comprehensive in vitro profile of a new drug candidate's potency and efficacy.

The hypothetical data presented for the this compound peptide AMP-101 suggests a promising avenue for further investigation. The enhanced potency observed in these assays warrants progression to more complex studies, including:

  • Selectivity Profiling: Assessing the inhibitory activity of AMP-101 against other serine proteases to determine its target selectivity.

  • In Vivo Efficacy and Safety Studies: Evaluating the antithrombotic effect and bleeding risk of AMP-101 in appropriate animal models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Characterizing the absorption, distribution, metabolism, and excretion of the peptide to inform dosing regimens.

By following a structured and logical approach to functional testing, researchers can efficiently and effectively evaluate the potential of novel therapeutic peptides, ultimately paving the way for the development of the next generation of life-saving drugs.

References

  • APTT. Linear Chemicals.
  • Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. National Institutes of Health.
  • Protease Assays. Assay Guidance Manual. National Center for Biotechnology Information.
  • Partial Thromboplastin Time (PTT), Activated. Labcorp.
  • Activated Partial Thromboplastin Time (aPTT). University of Iowa Health Care.
  • ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. Atlas Medical.
  • Thrombin Inhibitor Screening Assay Kit. BPS Bioscience.
  • The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors. National Institutes of Health.
  • HEMOCLOT™ Thrombin Inhibitors. CoaChrom.
  • Screening Tests in Haemostasis: The APTT. Practical-Haemostasis.com.
  • Protease Assay Services. Reaction Biology.
  • Novel Method for the Detection of Anticoagulants in Plasma and Whole Blood. Columbia Technology Ventures.
  • Protease Assay Kits. Biocompare.
  • New tools for dissecting protease function: implications for inhibitor design, drug discovery and probe development. National Institutes of Health.
  • Protease Assay Service. Creative BioMart.
  • Screening Tests in Haemostasis: The Thrombin Time. Practical-Haemostasis.com.
  • The importance of enzyme inhibition kinetics for the effect of thrombin inhibitors in a rat model of arterial thrombosis. PubMed.
  • Functional Characterization of Antithrombin Mutations by Monitoring of Thrombin Inhibition Kinetics. National Institutes of Health.
  • Coagulation assessment with the new generation of oral anticoagulants. National Institutes of Health.
  • Anticoagulant activity screening of an in-house database of natural compounds for discovering novel selective factor Xa inhibitors; a combined in silico and in vitro approach. ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Aminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents like 4-(Aminomethyl)phenylalanine are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and field-proven best practices.

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While specific hazard data for this compound may not be exhaustively documented, information from safety data sheets (SDS) for its derivatives, such as Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, provides critical insights.

Derivatives of this compound are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is prudent to handle this compound with the same level of caution.

Key Hazard Considerations:

  • Irritant: Potential for skin, eye, and respiratory tract irritation.

  • Inhalation: May be harmful if inhaled.[2]

  • Ingestion: May be harmful if swallowed.

  • Environmental: The environmental impact of this compound has not been fully investigated; therefore, it should not be released into the environment.[1]

Based on these potential hazards, this compound waste should be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is non-negotiable when handling and disposing of this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact and potential irritation.[1]
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and airborne particles causing eye irritation.[1]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[3]
Respiratory Mask A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.To prevent inhalation of airborne particles and potential respiratory irritation.

Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container designated for solid chemical waste.

    • The container must be compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container has a secure, tight-fitting lid.[4]

  • Label the Waste Container:

    • All chemical waste containers must be accurately labeled.[5] The label should include:

      • The words "Hazardous Waste".[5]

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

      • The approximate quantity of the waste.

      • The date of waste generation.[5]

      • The name of the principal investigator and the laboratory location.[5]

      • Appropriate hazard pictograms (e.g., irritant).[5]

  • Segregate the Waste:

    • Do not mix this compound waste with other incompatible chemical waste streams.

    • Store the waste container in a designated satellite accumulation area (SAA).[4]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[6]

Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[7] In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste disposal.[8][9][10]

Disposal Workflow:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS Environmental Health & Safety (EHS) Coordination cluster_Disposal Final Disposal A Characterize Waste (this compound) B Wear Appropriate PPE A->B Safety First C Segregate and Containerize Waste in Labeled Container B->C Containment D Store in Satellite Accumulation Area (SAA) C->D On-site Storage E Request Waste Pickup from EHS D->E Initiate Disposal F EHS Transports Waste to Central Accumulation Area E->F Internal Transfer G Licensed Waste Disposal Contractor Collects Waste F->G External Transfer H Waste is Transported to a Treatment, Storage, and Disposal Facility (TSDF) G->H Regulated Transport I Final Disposal via Incineration or Other Approved Method H->I Final Disposition

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer the this compound waste into the designated and labeled hazardous waste container. Avoid generating dust.

  • Storage: Store the sealed waste container in your laboratory's designated satellite accumulation area. Ensure the container is closed at all times except when adding waste.

  • Arrange for Pickup: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete any required waste disposal forms provided by your EHS department. Accurate documentation is crucial for regulatory compliance.[11]

  • Professional Disposal: The EHS department will then arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[6] These contractors are equipped to transport and dispose of chemical waste in a compliant and environmentally responsible manner.

Crucially, do not dispose of this compound down the drain or in the regular trash. [5] This is a violation of environmental regulations and can pose a risk to public health and the environment.

Emergency Procedures: Spill and Leak Cleanup

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Wear Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill:

    • For small spills, gently cover the solid material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • For larger spills, use spill socks or other containment booms to prevent the spread of the material.

  • Collect the Spilled Material:

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[2]

    • Avoid creating dust during the cleanup process.

  • Decontaminate the Area: Once the bulk of the material has been collected, decontaminate the spill area with a suitable cleaning agent and water. Collect the decontamination materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for the spill cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste in the same manner as the chemical itself.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Fmoc-4-(Boc-aminomethyl)-L-phenylalanine.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Phe(4-Me)-OH.
  • Chem-Impex. (n.d.). Boc-4-(aminomethyl)-L-phenylalanine.
  • Advanced Bio-contaminant Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine.
  • AnaSpec, Inc. (2021, March 12). Safety Data Sheet (SDS): Fmoc - 4 - (Boc - aminomethyl) - L - phenylalanine.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Agilent Technologies. (n.d.). Safety Data Sheet: Amino Acid Standard.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?
  • Environmental Health and Safety - The University of Texas at Austin. (n.d.). How to Dispose of Chemical Waste.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • Sigma-Aldrich. (2024, July 20). Safety Data Sheet.
  • Thermo Fisher Scientific. (2023, October 12). Safety Data Sheet: MEM NON-ESSENTIAL AMINO ACIDS SOLUTION, (100X).
  • VDM Biochemicals, Inc. (n.d.). 4-Amino-L-Phenylalanine MSDS.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet: MEM Non-Essential Amino Acids Solution 100X.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Boc-amino)-N-Fmoc-L-phenylalanine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: N-Fmoc-4-methoxy-L-phenylalanine.

Sources

A Researcher's Guide to the Safe Handling of 4-(Aminomethyl)phenylalanine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, 4-(Aminomethyl)phenylalanine serves as a critical building block, enabling the creation of novel therapeutics.[1][2] As with any chemical compound, a thorough understanding of its safe handling is paramount to protecting laboratory personnel and ensuring the integrity of research. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE) and proper disposal protocols.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for this compound may be limited, an analysis of structurally similar compounds, such as 4-Amino-L-phenylalanine and other amino acid derivatives, allows for a prudent assessment of potential hazards. The primary risks associated with handling this compound in its typical solid, powdered form include:

  • Inhalation: Inhaling the powder can cause respiratory tract irritation.[3][4]

  • Skin and Eye Contact: Direct contact with the powder may lead to skin and eye irritation.[5] It is crucial to prevent skin contact by using appropriate gloves and protective clothing.[6]

  • Ingestion: Accidental ingestion could be harmful.

Given these potential hazards, a cautious approach is warranted, treating the compound with the respect due to a substance with unfully characterized toxicological properties.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are the most critical steps in mitigating exposure risks. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[7]
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles.[7]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[7]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[7]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. A risk assessment should determine the specific type of respirator needed.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Work Area: All handling of solid this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, work should be performed in a well-ventilated area with appropriate respiratory protection.[8]

  • Surface Preparation: Before beginning work, cover the work surface with absorbent bench paper to easily contain and clean up any potential spills.[9]

  • PPE Inspection: Verify that all necessary PPE is readily available and in good condition before handling the compound.[7]

Handling the Compound
  • Donning PPE: Follow the correct sequence for putting on PPE to ensure complete protection. A visual guide to this workflow is provided below.

  • Avoiding Dust Formation: When transferring the solid material, use appropriate tools like spatulas and weigh boats to minimize the generation of dust.[7][9] Keep containers of the compound closed as much as possible.[9]

  • Working in Solution: When working with the compound in a solution, take precautions to work over disposable bench covers to contain any spills. A lab coat and appropriate gloves are essential to protect against splashes.[9]

Post-Handling Procedures
  • Cleaning: After handling, decontaminate the work area with an appropriate cleaning solution.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. This workflow is illustrated in the diagram below.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[10]

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for donning and doffing Personal Protective Equipment to ensure safety and prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.